molecular formula C4H11ClN2 B125160 Cyclobutylhydrazine hydrochloride CAS No. 158001-21-9

Cyclobutylhydrazine hydrochloride

Cat. No.: B125160
CAS No.: 158001-21-9
M. Wt: 122.6 g/mol
InChI Key: AQOZZSWECZTDNR-UHFFFAOYSA-N
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Description

1-Cyclobutylhydrazine Hydrochloride>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c5-6-4-2-1-3-4;/h4,6H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOZZSWECZTDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598786
Record name Cyclobutylhydrazine--hydrogen chloride (1/1)
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Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158001-21-9
Record name Cyclobutylhydrazine--hydrogen chloride (1/1)
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Record name 158001-21-9
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Foundational & Exploratory

An In-depth Technical Guide to Cyclobutylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of cyclobutylhydrazine hydrochloride, a versatile building block in modern medicinal chemistry. Recognizing the critical need for precise and validated data in drug discovery and development, this document synthesizes available information on its two primary forms: the monohydrochloride and the dihydrochloride. This resource is designed to empower researchers with the technical insights necessary for its effective application, from reaction design to safety and handling.

Core Chemical Identity and Molecular Architecture

This compound is a small molecule of significant interest due to the presence of a strained cyclobutyl ring appended to a reactive hydrazine moiety. This unique structural combination imparts valuable conformational rigidity and serves as a key pharmacophore in various biologically active compounds. It is commercially available primarily in two forms, the distinction of which is critical for stoichiometric and reaction condition considerations.

Cyclobutylhydrazine Monohydrochloride

  • CAS Number: 158001-21-9[1][2]

  • Molecular Formula: C₄H₁₁ClN₂[1]

  • Molecular Weight: 122.60 g/mol [3]

Cyclobutylhydrazine Dihydrochloride

  • CAS Number: 1156980-49-2[4][5][6]

  • Molecular Formula: C₄H₁₂Cl₂N₂[5]

  • Molecular Weight: 159.06 g/mol [4]

The presence of one or two hydrochloride equivalents significantly impacts the compound's solubility, reactivity, and handling properties. The monohydrochloride is the more commonly referenced form in synthetic literature.

Physicochemical Properties: A Comparative Analysis

Precise physicochemical data is paramount for process development and formulation. The following table summarizes the available data for the monohydrochloride and dihydrochloride forms. It is important to note that some of the listed physical properties for the monohydrochloride, such as boiling and flashing points, are predicted values and should be treated as estimates pending experimental verification.

PropertyCyclobutylhydrazine Monohydrochloride (CAS 158001-21-9)Cyclobutylhydrazine Dihydrochloride (CAS 1156980-49-2)Source(s)
Appearance White to off-white crystalline solidWhite solid[2],[4]
Molecular Weight 122.60 g/mol 159.06 g/mol [3],[4]
Density (Predicted) 1.418 g/cm³No data available[1]
Boiling Point (Predicted) 209.9 °C at 760 mmHgNo data available[1]
Flashing Point (Predicted) 80.8 °CNo data available[1]
Vapor Pressure (Predicted) 0.164 mmHg at 25°CNo data available[1]
Solubility Soluble in waterSoluble in water[2]
Storage Conditions Room temperature, under an inert atmosphere0-8°C, sealed in a dry environment[7],[4]

Synthesis and Purification: Established Methodologies

The primary and most efficient route to this compound is through the reductive amination of cyclobutanone. This well-established transformation provides a reliable and scalable method for its preparation.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a generalized procedure based on established chemical principles for reductive amination.

Step 1: Hydrazone Formation

  • To a stirred solution of cyclobutanone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) at 0°C, add hydrazine hydrate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS until the cyclobutanone is consumed.

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude cyclobutylhydrazone, which can be used in the next step without further purification.

Step 2: Reduction and Salt Formation

  • Dissolve the crude cyclobutylhydrazone in a suitable solvent (e.g., methanol, ethanol).

  • Cool the solution to 0°C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude cyclobutylhydrazine free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of hydrochloric acid in the same solvent (1.0 eq for the monohydrochloride, 2.0 eq for the dihydrochloride) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound as a solid.

Spectroscopic Characterization: Fingerprinting the Molecule

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclobutyl protons. The protons on the carbons adjacent to the hydrazine group will be deshielded compared to the other ring protons. The N-H protons of the hydrazine and hydrochloride will be broad and their chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the cyclobutyl ring. The carbon attached to the hydrazine group will be the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected peaks include:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H vibrations of the hydrazinium ion.[8]

  • C-H stretching: Peaks in the 2850-3000 cm⁻¹ region due to the C-H bonds of the cyclobutyl ring.

  • N-H bending: A peak around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, amines and their derivatives often undergo α-cleavage. For cyclobutylhydrazine, the molecular ion peak may be observed, and fragmentation is expected to occur via cleavage of the C-C bonds within the cyclobutyl ring or cleavage of the C-N bond. The fragmentation of cyclic amines can be complex, but key fragments may arise from the loss of ethylene or other small neutral molecules from the ring.[9][10]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nucleophilic nature of the hydrazine moiety. It is a stable compound under standard storage conditions but can be susceptible to degradation under certain conditions.

Reactivity with Carbonyls

This compound readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of its utility in organic synthesis. The reaction is typically acid-catalyzed, and the hydrochloride salt itself can sometimes provide sufficient acidity. The formation of the hydrazone is often the first step in reactions like the Wolff-Kishner reduction, which converts the carbonyl group to a methylene group.[11][12]

G CBH Cyclobutylhydrazine Hydrochloride Hydrazone Hydrazone Intermediate CBH->Hydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Alkane Alkane Product Hydrazone->Alkane Wolff-Kishner Reduction

Stability Profile
  • Thermal Stability: While specific data for this compound is limited, hydrazine derivatives can be thermally sensitive. It is recommended to handle the compound with care at elevated temperatures.

  • Photostability: As a pharmaceutical intermediate, its photostability should be evaluated according to ICH Q1B guidelines, especially if the final drug product is light-sensitive.[13][14]

  • pH Stability: Hydrazones, the products of the reaction of hydrazines with carbonyls, are known to be susceptible to hydrolysis, particularly under acidic conditions.[15][16] The stability of this compound itself in aqueous solutions at various pH values would be an important parameter to determine for process development.

Safety and Handling

This compound, like other hydrazine derivatives, should be handled with appropriate safety precautions.

  • GHS Classification: The monohydrochloride (CAS 158001-21-9) is classified as Acute Toxicity, Oral (Category 3), with the hazard statement H301: Toxic if swallowed.[3] The dihydrochloride (CAS 1156980-49-2) is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For the dihydrochloride, storage at 0-8°C is recommended.[4]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of pharmaceutical agents.[4] Its primary application lies in its role as a key intermediate.

  • Kinase Inhibitors: It is used in the synthesis of inhibitors for enzymes such as Bruton's tyrosine kinase (BTK), which are targets in the treatment of certain cancers and autoimmune diseases.[17]

  • Anti-Cancer Agents: The cyclobutyl moiety is found in a number of anti-cancer drugs, and cyclobutylhydrazine serves as a precursor for the synthesis of novel therapeutic candidates.[4]

  • Scaffold for Chemical Libraries: Its reactivity allows for its incorporation into diverse molecular scaffolds for high-throughput screening and lead optimization in drug discovery programs.

G cluster_0 Core Applications cluster_1 Therapeutic Areas cluster_2 Drug Development Stages CBH Cyclobutylhydrazine Hydrochloride LeadGen Lead Generation CBH->LeadGen Scaffold for Libraries Oncology Oncology Immunology Immunology LeadOpt Lead Optimization LeadGen->LeadOpt LeadOpt->Oncology BTK Inhibitors, Anti-Cancer Agents LeadOpt->Immunology Kinase Inhibitors PDev Process Development LeadOpt->PDev

Conclusion

This compound, in both its monohydrochloride and dihydrochloride forms, is a chemical entity of significant value to the pharmaceutical and life sciences research communities. Its distinct structural characteristics and versatile reactivity profile make it a key component in the synthesis of complex and biologically active molecules. This guide has aimed to provide a thorough and practical overview of its chemical properties, synthesis, and applications, empowering researchers to leverage this important building block in their pursuit of novel therapeutics.

References

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  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(8), 1613-1619.
  • Djerassi, C., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 817-826.
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  • ResearchGate. (n.d.). FTIR spectra of doxorubicin (a) and hydrazine derivative of doxorubicin (b). Retrieved from [Link]

  • Google Patents. (n.d.). US3113971A - Method for the hydrolysis of hydrazones.
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An In-Depth Technical Guide to the Synthesis of Cyclobutylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclobutyl group has emerged as a compelling structural motif. Its unique four-membered ring system offers a distinct three-dimensional geometry that can impart favorable pharmacological properties to bioactive molecules. Cyclobutyl-containing compounds have demonstrated potential across a range of therapeutic areas, including oncology, virology, and neurology.[1] At the heart of many of these innovative drug candidates lies a crucial building block: cyclobutylhydrazine hydrochloride. This versatile intermediate serves as a linchpin in the synthesis of complex molecular architectures, most notably as a key component in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of targeted therapies that have revolutionized the treatment of B-cell malignancies.[2]

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, offering detailed, field-proven experimental protocols. The causality behind experimental choices will be elucidated, and each protocol is designed as a self-validating system. This guide is grounded in authoritative references to ensure scientific integrity and practical applicability in a research and development setting.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through two primary and strategically distinct pathways. The choice between these routes often depends on factors such as the availability of starting materials, scalability, and the desired purity of the final product.

  • Direct Reductive Amination of Cyclobutanone: This is a convergent and efficient approach that leverages the readily available starting materials, cyclobutanone and hydrazine. The reaction proceeds through the in-situ formation of a hydrazone intermediate, which is subsequently reduced to the corresponding hydrazine.

  • Protected Hydrazine Route via tert-Butyl Carbazate: This pathway offers a more controlled, stepwise approach. It involves the reaction of cyclobutanone with a protected hydrazine, typically tert-butyl carbazate, to form a stable N-Boc-protected intermediate. Subsequent deprotection under acidic conditions yields the desired product. This method can be advantageous in minimizing side reactions and simplifying purification.

The following sections will provide a detailed exploration of these two synthetic methodologies, complete with step-by-step protocols and an analysis of their respective strengths and weaknesses.

Pathway 1: Direct Reductive Amination of Cyclobutanone

This method is predicated on the nucleophilic addition of hydrazine to cyclobutanone to form a cyclobutylhydrazone, which is then reduced to cyclobutylhydrazine. The final step involves the formation of the hydrochloride salt.

Reaction Pathway

G Cyclobutanone Cyclobutanone Cyclobutylhydrazone Cyclobutylhydrazone (in situ) Cyclobutanone->Cyclobutylhydrazone Hydrazine Hydrazine Hydrate Hydrazine->Cyclobutylhydrazone Cyclobutylhydrazine Cyclobutylhydrazine Cyclobutylhydrazone->Cyclobutylhydrazine Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) FinalProduct This compound Cyclobutylhydrazine->FinalProduct Salt Formation HCl HCl

Caption: Reductive amination pathway for this compound.

Causality of Experimental Choices
  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a commonly employed reducing agent for reductive aminations. Its key advantage lies in its ability to selectively reduce the protonated imine (or in this case, hydrazone) intermediate in the presence of the starting carbonyl compound. This selectivity is crucial for achieving high yields and minimizing the formation of cyclobutanol as a byproduct. Other reducing agents, such as sodium borohydride (NaBH₄), can also be used, but may require more careful control of reaction conditions to prevent premature reduction of the ketone.

  • pH Control: The formation of the hydrazone and its subsequent reduction are pH-sensitive. Maintaining a mildly acidic pH is often optimal. The acidity protonates the carbonyl oxygen, activating it for nucleophilic attack by hydrazine, and also protonates the resulting hydrazone, making it more susceptible to reduction.

  • Solvent System: The choice of solvent is critical for ensuring the solubility of all reactants and intermediates. Methanol or ethanol are frequently used as they are good solvents for both the organic substrates and the borohydride reducing agents.

Experimental Protocol: Direct Reductive Amination

Materials:

  • Cyclobutanone

  • Hydrazine hydrate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (concentrated and in a suitable solvent like diethyl ether or dioxane)

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of cyclobutanone (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq) at room temperature with stirring.

  • Adjust the pH of the solution to approximately 5-6 using a suitable acidic reagent if necessary.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of an acidic solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Resuspend the residue in water and extract with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclobutylhydrazine.

  • Dissolve the crude cyclobutylhydrazine in a minimal amount of a suitable solvent (e.g., diethyl ether) and cool in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether or dioxane with stirring.

  • The this compound will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Pathway 2: The N-Boc Protected Hydrazine Route

This two-step approach involves the initial formation of an N-Boc protected cyclobutylhydrazine, followed by the removal of the Boc protecting group to yield the final product. This method provides excellent control over the reaction and often leads to a cleaner product profile.[2]

Reaction Pathway

G cluster_0 Step 1: N-Boc Hydrazone Formation and Reduction cluster_1 Step 2: Boc Deprotection Cyclobutanone Cyclobutanone NBocHydrazone N-Boc-Cyclobutylhydrazone Cyclobutanone->NBocHydrazone tButylCarbazate tert-Butyl Carbazate tButylCarbazate->NBocHydrazone NBocHydrazine N-Boc-Cyclobutylhydrazine NBocHydrazone->NBocHydrazine Reduction ReducingAgent Reducing Agent (e.g., NaBH4) FinalProduct This compound NBocHydrazine->FinalProduct Deprotection Acid Acid (e.g., HCl in Dioxane)

Caption: N-Boc protected pathway for this compound synthesis.

Causality of Experimental Choices
  • Use of tert-Butyl Carbazate: Tert-butyl carbazate serves as a readily available and stable source of mono-protected hydrazine. The Boc (tert-butyloxycarbonyl) group effectively deactivates one of the nitrogen atoms, preventing undesired side reactions such as the formation of azines or double alkylation. The Boc group is also robust enough to withstand the reduction conditions of the hydrazone.[3]

  • Deprotection Conditions: The Boc group is labile under acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane or diethyl ether is ideal for this deprotection. This method not only removes the Boc group but also concurrently forms the hydrochloride salt of the product in a single step. Trifluoroacetic acid (TFA) can also be used for deprotection, followed by a separate salt formation step.

Experimental Protocol: N-Boc Protected Route

Part A: Synthesis of N-Boc-Cyclobutylhydrazine

Materials:

  • Cyclobutanone

  • tert-Butyl carbazate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of cyclobutanone (1.0 eq) in methanol, add tert-butyl carbazate (1.05 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-Boc-cyclobutylhydrazone.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-cyclobutylhydrazine, which can be purified by column chromatography if necessary.

Part B: Deprotection to this compound

Materials:

  • N-Boc-Cyclobutylhydrazine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc-cyclobutylhydrazine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (2-3 eq) dropwise with stirring.

  • A precipitate should form upon addition of the acid.

  • Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The resulting solid is the this compound.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation and Characterization

Accurate characterization of the final product is paramount for ensuring its purity and confirming its identity. The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Observations
Appearance White to off-white solid
Molecular Formula C₄H₁₁ClN₂
Molecular Weight 122.60 g/mol [4]
¹H NMR (D₂O) Expected signals for the cyclobutyl protons (multiplets) and the hydrazine protons. The chemical shifts will be influenced by the solvent and the hydrochloride salt form.
¹³C NMR (D₂O) Expected signals for the carbons of the cyclobutyl ring.
Mass Spectrometry (ESI+) m/z = 87.09 [M+H]⁺ (for the free base)
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (amine salt), C-H stretching (alkyl), and N-H bending.

Application in the Synthesis of BTK Inhibitors: A Case Study

This compound is a key intermediate in the synthesis of several BTK inhibitors. For instance, it can be utilized in the construction of the pyrazolopyrimidine core of ibrutinib and its analogs. The hydrazine moiety is crucial for the formation of the pyrazole ring.

Synthetic Workflow Example

G Start Cyclobutylhydrazine Hydrochloride Intermediate1 Pyrazolo[3,4-d]pyrimidine Core Start->Intermediate1 Reaction with a pyrimidine derivative FinalBTKi BTK Inhibitor (e.g., Ibrutinib Analog) Intermediate1->FinalBTKi Further functionalization

Caption: Role of cyclobutylhydrazine in BTK inhibitor synthesis.

The synthesis of a key intermediate for ibrutinib, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, showcases a potential application pathway where a hydrazine derivative is essential for constructing the pyrazolo[3,4-d]pyrimidine core.[5][6][7] While the direct use of this compound in this specific patented synthesis is not detailed, its analogous reactivity is the basis for its utility in this class of molecules.

Safety and Handling: A Trustworthy Protocol

Hydrazine and its derivatives are toxic and potentially carcinogenic.[8] Therefore, all manipulations involving these compounds must be conducted with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemically resistant gloves.

  • Ventilation: All work with hydrazine derivatives should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

By adhering to these safety protocols, the synthesis of this compound can be performed in a safe and responsible manner.

Conclusion

This in-depth technical guide has outlined two robust and reliable synthetic pathways for the preparation of this compound, a key building block in modern drug discovery. The direct reductive amination of cyclobutanone offers an efficient and convergent route, while the N-Boc protected hydrazine method provides a more controlled and often cleaner synthesis. By understanding the causality behind the experimental choices and adhering to the detailed protocols and safety guidelines presented, researchers can confidently synthesize this valuable intermediate for their drug development programs. The authoritative grounding of these methods in the scientific literature ensures their reliability and reproducibility.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

  • Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h-pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • SpectraBase. (n.d.). cyclohexylhydrazine, monohydrochloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Borlinghaus, N., Calabrese, D., Lauterbach, L., & Nestl, B. M. (2025). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chembiochem, 26(4), e202400700. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). Retrieved from [Link]

  • Borlinghaus, N., Calabrese, D., Lauterbach, L., & Nestl, B. M. (2025). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chembiochem, 26(4), e202400700. [Link]

  • Google Patents. (n.d.). A kind of preparation method of Tertiary butyl hydrazine hydrochloride.
  • Borlinghaus, N., Calabrese, D., Lauterbach, L., & Nestl, B. M. (2025). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PubMed. Retrieved from [Link]

  • Yilmaz, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of tert-butyl carbazate.
  • Organic Chemistry Portal. (n.d.). Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients. Retrieved from [Link]

  • NIST. (n.d.). Cyclobutanone. Retrieved from [Link]

  • NIST. (n.d.). Cyclobutanone. Retrieved from [Link]

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Cyclobutylhydrazine Hydrochloride: A Comprehensive Analysis of Molecular Structure, Bonding, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of cyclobutylhydrazine hydrochloride, a pivotal chemical entity in contemporary drug discovery and organic synthesis. We will dissect its nuanced molecular architecture, from the conformational dynamics of its strained ring system to the bonding characteristics of its hydrazinium moiety. The content herein is structured to deliver not just descriptive facts, but a causal understanding of the compound's properties and handling, grounded in established scientific principles. This document serves as a technical resource for professionals who require a deep, functional knowledge of this versatile building block.

The Strategic Importance of the Cyclobutyl Moiety

In the landscape of medicinal chemistry, the deliberate incorporation of small carbocyclic rings is a proven strategy for optimizing drug candidates. The cyclobutyl group, in particular, offers a unique balance of rigidity and three-dimensionality. Unlike flexible alkyl chains or planar aromatic systems, the cyclobutyl ring introduces a puckered, defined conformation that can enhance binding affinity to protein targets by reducing the entropic penalty of binding. Its presence can also sterically shield metabolically labile sites, thereby improving a compound's pharmacokinetic profile. This compound is a primary reagent for introducing this valuable pharmacophore.[1]

Molecular Structure and Bonding: A Deeper Look

The physicochemical properties and reactivity of this compound are a direct consequence of its unique structural features: the strained four-membered ring and the protonated hydrazine group.

The Cyclobutyl Ring: A Puckered Conformation

A planar, square geometry for cyclobutane is energetically unfavorable due to significant angle strain (C-C-C bond angles of 90° versus the ideal tetrahedral angle of 109.5°) and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons.[2][3] To alleviate this, the ring adopts a non-planar, puckered or "butterfly" conformation.[2][4][5] This puckering reduces the torsional strain, though it slightly increases the angle strain.[2] The structure is not static; it undergoes rapid ring-flipping between two equivalent puckered conformations at room temperature.[4][5]

When a substituent like the hydrazinium group is present, it will preferentially occupy the equatorial position to minimize steric hindrance, influencing the conformational equilibrium.[6]

Diagram 1: Conformational Puckering of the Cyclobutyl Ring

Caption: Puckered "butterfly" conformation of the substituted cyclobutane ring.

The Hydrazinium Hydrochloride Group: Ionic and Hydrogen Bonding

The "hydrochloride" designation indicates that the hydrazine moiety exists as a salt. The basic hydrazine group (-NHNH₂) is protonated by hydrochloric acid to form the hydrazinium cation (-NH₂NH₃⁺), with chloride (Cl⁻) as the counter-ion. This ionic bond is a primary force in the compound's solid-state structure.

Furthermore, the hydrazinium cation is rich in N-H bonds, making it a potent hydrogen bond donor. The chloride anion can act as a hydrogen bond acceptor. This extensive network of hydrogen bonding significantly influences the compound's melting point, solubility, and crystal lattice structure.

Elucidation of Structure: Spectroscopic Fingerprints

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. The interpretation of these spectra provides direct evidence for the compound's molecular structure.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework.[9]

  • ¹H NMR: The spectrum will show complex multiplets for the seven protons of the cyclobutyl ring due to their distinct chemical environments in the puckered conformation and intricate spin-spin coupling. The single proton on the carbon attached to the nitrogen (C1-H) will be shifted downfield. The five protons of the hydrazinium group (-NH₂NH₃⁺) will typically appear as broad signals that can be confirmed by D₂O exchange.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will display signals for the distinct carbons of the cyclobutyl ring. The carbon atom bonded to the nitrogen (C1) will be the most downfield signal due to the electron-withdrawing effect of the hydrazinium group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10]

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance
N-H Stretching3200 - 2800 (broad)Indicates the N-H bonds of the hydrazinium ion, broadened by hydrogen bonding.
C-H Stretching3000 - 2850Corresponds to the sp³ C-H bonds of the cyclobutyl ring.
N-H Bending1620 - 1500Confirms the presence of the -NH₂⁺ and -NH₃⁺ groups.
C-H Bending1470 - 1440Scissoring and bending vibrations of the CH₂ groups in the ring.

Table 1. Characteristic IR Absorption Bands for this compound.

Synthesis, Protocols, and Safe Handling

The synthesis of this compound is a well-established process in organic chemistry, typically achieved through reductive amination.[11]

General Synthetic Pathway

The most common route involves a two-step process:

  • Condensation: Reaction of cyclobutanone with hydrazine forms the cyclobutanone hydrazone intermediate.

  • Reduction & Salification: The C=N double bond of the hydrazone is reduced to a single bond, and subsequent treatment with hydrochloric acid yields the stable hydrochloride salt.[11]

Diagram 2: Synthetic Workflow for this compound

G A Cyclobutanone C Cyclobutanone Hydrazone (Intermediate) A->C + B Hydrazine B->C E Cyclobutylhydrazine (Free Base) C->E + D Reducing Agent (e.g., NaBH₄) D->E G This compound (Final Product) E->G + F Hydrochloric Acid (HCl) F->G

Sources

A Spectroscopic Guide to Cyclobutylhydrazine Hydrochloride: Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Cyclobutylhydrazine hydrochloride. As a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, rigorous structural confirmation is paramount.[1][2] This document serves as a reference for researchers, scientists, and drug development professionals, offering detailed methodologies for data acquisition and in-depth interpretation of expected spectral features. While experimental spectra for this specific compound are not widely available in public repositories, this guide presents a robust, predictive analysis grounded in fundamental spectroscopic principles and comparative data from analogous structures.

Introduction: The Need for Rigorous Characterization

This compound (CAS: 158001-21-9) is a key building block in modern medicinal chemistry.[1] Its unique strained cyclobutyl motif combined with the reactive hydrazine functional group makes it a versatile precursor for a range of bioactive molecules. In the context of drug development and manufacturing, unequivocal structural verification is not merely a procedural step but a foundational requirement for ensuring product identity, purity, and safety.

Spectroscopic techniques like NMR, IR, and MS are the cornerstones of this characterization process. Each method provides a unique and complementary piece of the structural puzzle:

  • NMR Spectroscopy maps the carbon-hydrogen framework and reveals the electronic environment of each atom.

  • IR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

  • Mass Spectrometry determines the molecular weight and provides clues to the molecular structure through fragmentation analysis.

This guide will detail the expected spectroscopic signature of this compound, providing the necessary framework for its identification and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the integrity of the cyclobutyl ring and its connection to the hydrazine moiety.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is critical for obtaining high-quality, reproducible NMR data. The choice of solvent is crucial; for a hydrochloride salt, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices to ensure solubility.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged for a good signal-to-noise ratio.[3]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals to generate the final spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add TMS Standard b->c d Transfer to NMR Tube c->d e Insert into Spectrometer d->e f Tune & Shim e->f g Acquire 1H & 13C FID f->g h Fourier Transform g->h i Phase & Baseline Correction h->i j Generate Spectrum i->j G cluster_loss M [C₄H₁₀N₂]⁺• m/z = 86 (Molecular Ion) F1 [C₄H₉]⁺ m/z = 57 M->F1 Loss of Hydrazinyl Radical F2 [C₄H₇]⁺ m/z = 55 M->F2 α-Cleavage F3 [C₃H₅]⁺ m/z = 41 F2->F3 Ring Fragmentation L1 - •N₂H₃ L2 - N₂H₅• L3 - C₂H₄

Sources

An In-depth Technical Guide to the Physical Properties of Cyclobutylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the key physical properties of Cyclobutylhydrazine hydrochloride (CAS No. 158001-21-9), specifically its melting point and solubility. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to ensure scientific rigor and practical application in a laboratory setting.

Section 1: Understanding the Physicochemical Profile of this compound

This compound is a substituted hydrazine derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its physical properties are critical determinants of its handling, storage, reaction kinetics, and formulation characteristics. As a hydrochloride salt, its behavior is largely governed by the ionic interaction between the protonated hydrazine moiety and the chloride anion, which imparts distinct characteristics compared to its free base form.

Section 2: Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For a pure, crystalline substance, the melting point is typically a sharp, well-defined temperature range over which the solid transitions to a liquid. Impurities tend to depress and broaden this melting range.

Reported Melting Point Data

While direct, experimentally verified melting point data for this compound is not widely published in readily accessible literature, data for a structurally analogous compound, Cyclopentylhydrazine hydrochloride (CAS No. 24214-72-0), is available. The reported melting point for Cyclopentylhydrazine hydrochloride is 131-132 °C [1]. Given the close structural similarity, it is reasonable to anticipate that the melting point of this compound would be in a comparable range. However, empirical determination is essential for accurate characterization.

Causality in Experimental Choices for Melting Point Determination

The chosen methodology for melting point determination is predicated on achieving a slow, controlled heating rate as the sample approaches its melting temperature. Rapid heating can lead to a "thermal lag" where the thermometer reading does not accurately reflect the true temperature of the sample, resulting in an erroneously broad or elevated melting range. The capillary method is the standard and most widely accepted technique due to its precision and the small sample size required[2].

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating system for the accurate determination of the melting point of this compound.

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • This compound sample (finely powdered and dry)

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent will act as an impurity and depress the melting point.

    • Place a small amount of the sample into a clean, dry mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of solid enters the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Alternatively, drop the tube, sealed end down, through a long, narrow glass tube to facilitate packing.

    • The final packed sample height should be approximately 2-3 mm. A larger sample size can lead to an artificially broad melting range due to uneven heat distribution.

  • Initial Rapid Determination (Optional but Recommended):

    • To save time, a preliminary rapid heating can be performed to determine an approximate melting range.

    • Set the melting point apparatus to heat at a rate of 10-15 °C per minute.

    • Record the approximate temperature at which the sample melts. This provides a target for the more precise determination.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid determination.

    • Place a fresh, properly packed capillary tube into the apparatus.

    • Set the heating rate to a slow and steady 1-2 °C per minute as the temperature approaches the expected melting point. This slow rate is crucial for thermal equilibrium between the heating block, the capillary tube, and the sample.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts completely (the completion of melting).

    • The recorded range between the onset and completion of melting is the melting point range of the sample. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Visualization of Experimental Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Rapid Rapid Heating (Approx. MP) Pack->Rapid Slow Slow Heating (1-2°C/min) Rapid->Slow Cool & Repeat Record Record Melting Range Slow->Record SolubilityWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis Add_Solid Add Excess Solid to Vial Add_Solvent Add Precise Volume of Solvent Add_Solid->Add_Solvent Agitate Agitate at Constant Temp. Add_Solvent->Agitate Time (24-48 hours) Filter Filter Supernatant Agitate->Filter Quantify Quantify Concentration (HPLC) Filter->Quantify Calculate Calculate Solubility Quantify->Calculate

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Section 4: Conclusion and Best Practices

The physical properties of this compound, namely its melting point and solubility, are foundational to its effective use in research and development. This guide has provided both theoretical context and detailed, field-proven experimental protocols for their determination. By adhering to these methodologies, researchers can ensure the generation of accurate and reliable data, which is paramount for achieving reproducible scientific outcomes. It is a critical best practice to always perform experimental verification of these properties for each new batch of material to account for any potential variations in purity or crystalline form.

References

  • Amerigo Scientific. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

  • ChemBK. (2024). Cyclopentyl hydrazine hydrochloride. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). Retrieved January 9, 2026, from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 9, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved January 9, 2026, from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved January 9, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved January 9, 2026, from [Link]

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Cyclobutylhydrazine Hydrochloride: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylhydrazine hydrochloride, a seemingly unassuming chemical entity, has emerged as a critical building block in the landscape of modern drug discovery and development. Its unique structural and chemical properties, conferred by the presence of the strained cyclobutyl ring, have positioned it as a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its pivotal role in the creation of targeted therapeutics. For researchers and scientists in the pharmaceutical and biotechnology sectors, a thorough understanding of this compound is essential for the design and execution of innovative synthetic strategies.

The Genesis of a Key Intermediate: Discovery and Historical Context

The precise origins of this compound are not extensively documented in seminal, standalone publications. Its emergence is intrinsically linked to the broader exploration of cyclic hydrazine derivatives in medicinal chemistry. The significance of the cyclobutyl moiety in drug design has been a subject of increasing interest, with its unique four-membered ring structure offering a balance of rigidity and three-dimensionality that can enhance binding affinity and metabolic stability of drug candidates.[1][2][3][4]

The rise to prominence of this compound is closely associated with the development of a new class of targeted cancer therapies, specifically Bruton's tyrosine kinase (BTK) inhibitors.[5] As researchers sought to develop potent and selective BTK inhibitors, the cyclobutylhydrazine scaffold proved to be a valuable synthon for constructing the pharmacophore of these complex molecules. While a definitive "discovery" paper for this compound is not readily apparent, its utility and importance are firmly established through its implicit role in the patent literature and synthetic routes developed for these life-saving drugs.

Synthesis and Chemical Properties

The primary and most widely utilized method for the synthesis of this compound is the reductive amination of cyclobutanone.[6] This versatile and efficient reaction provides a direct pathway to the desired product.

General Synthetic Pathway: Reductive Amination

G Cyclobutanone Cyclobutanone Intermediate Cyclobutanone Hydrazone (Intermediate) Cyclobutanone->Intermediate Condensation Hydrazine Hydrazine (or protected equivalent) Hydrazine->Intermediate Cyclobutylhydrazine Cyclobutylhydrazine Intermediate->Cyclobutylhydrazine Reduction (e.g., NaBH3CN) Final_Product Cyclobutylhydrazine Hydrochloride Cyclobutylhydrazine->Final_Product Salt Formation HCl HCl HCl->Final_Product

Caption: Reductive amination of cyclobutanone to form this compound.

A more detailed experimental protocol is outlined below:

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Hydrazone Intermediate

  • To a solution of cyclobutanone in a suitable solvent (e.g., methanol, ethanol), add an equimolar amount of a hydrazine source. Often, a protected form of hydrazine, such as tert-butyl hydrazinecarboxylate, is used to control reactivity.[5]

  • The reaction mixture is stirred at room temperature, and the progress of the condensation reaction to form the cyclobutanone hydrazone can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 2: Reduction of the Hydrazone

  • Once the formation of the hydrazone is complete, a reducing agent is carefully added to the reaction mixture. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).

  • The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature) and stirred until the reduction of the C=N double bond is complete.

Step 3: Deprotection and Salt Formation

  • If a protected hydrazine was used, the protecting group is removed. For a tert-butoxycarbonyl (Boc) group, this is typically achieved by treatment with a strong acid, such as hydrochloric acid in an organic solvent (e.g., dioxane or diethyl ether).

  • The addition of hydrochloric acid also serves to form the hydrochloride salt of the cyclobutylhydrazine, which often aids in its precipitation and purification.

  • The resulting solid, this compound, can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Chemical and Physical Properties
PropertyValueSource
CAS Number 158001-21-9[7][8][9]
Molecular Formula C4H11ClN2[7]
Molecular Weight 122.60 g/mol [7]
Appearance White to off-white crystalline solid[10]
Boiling Point 209.9 °C at 760 mmHg[11]
Density 1.418 g/cm³[11]
Flash Point 80.8 °C[11]
Spectroscopic Characterization

While a publicly available, high-resolution spectrum for this compound is not readily found, its structure can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the cyclobutyl ring and the hydrazine moiety. The protons on the carbon bearing the hydrazine group would appear as a multiplet, and the other methylene protons of the cyclobutyl ring would also exhibit complex splitting patterns. The N-H protons of the hydrazine hydrochloride would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the cyclobutyl ring. The carbon atom attached to the nitrogen would be shifted downfield compared to the other methylene carbons in the ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic N-H stretching vibrations for the hydrazinium ion, typically in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the cyclobutyl ring would be observed around 2800-3000 cm⁻¹.

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of pharmaceutical compounds.[10] Its unique structure is particularly valuable in the development of kinase inhibitors.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound is a crucial building block for the synthesis of several BTK inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies.

G Start Cyclobutylhydrazine Hydrochloride Step1 Reaction with Pyrimidine Derivative Start->Step1 Step2 Coupling with Acryloyl Chloride Step1->Step2 BTK_Inhibitor BTK Inhibitor (e.g., Ibrutinib Precursor) Step2->BTK_Inhibitor

Caption: Simplified workflow illustrating the use of this compound in the synthesis of BTK inhibitors.

The cyclobutyl group in these inhibitors often occupies a specific hydrophobic pocket in the kinase domain of the BTK enzyme, contributing to the overall binding affinity and selectivity of the drug. The hydrazine functionality provides a reactive handle for the construction of the larger, more complex drug molecule. The development of these inhibitors showcases the power of rational drug design, where a specific chemical scaffold like cyclobutylhydrazine is strategically employed to achieve a desired therapeutic effect.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an acute oral toxicant.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound has transitioned from a niche chemical intermediate to a cornerstone in the synthesis of cutting-edge pharmaceuticals. Its story is a testament to the ongoing evolution of medicinal chemistry, where the strategic incorporation of unique structural motifs can unlock new therapeutic possibilities. For scientists engaged in drug discovery and development, a deep understanding of the synthesis, properties, and applications of this versatile compound is not just beneficial, but essential for driving innovation and creating the next generation of life-saving medicines.

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(23), 4113–4135. [Link]

  • van der Pijl, F., van der Meer, T., Janssen, E., & Bolt, J. E. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202100688. [Link]

  • Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. ResearchGate. [Link]

  • van der Pijl, F., van der Meer, T., Janssen, E., & Bolt, J. E. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Chem-Impex. (n.d.). 1-Cyclobutylhydrazine dihydrochloride. Retrieved January 9, 2026, from [Link]

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Retrieved January 9, 2026, from [Link]

  • iChemical. (n.d.). 1-Cyclobutylhydrazine hydrochloride. Retrieved January 9, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of cyclopropylhydrazine hydrochloride.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

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Cyclobutylhydrazine hydrochloride CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Identification and Characterization of Cyclobutylhydrazine Hydrochloride

This guide provides an in-depth exploration of this compound, a critical building block in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data presentation to offer a detailed narrative on the core identification parameters, analytical methodologies, and structural nuances of this versatile compound. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific principles.

Introduction: The Significance of a Versatile Scaffold

This compound is a key intermediate recognized for its utility in the synthesis of advanced pharmaceutical agents.[1] Its unique cyclobutyl moiety imparts specific conformational properties that are increasingly leveraged in the design of targeted therapies, particularly in the development of kinase inhibitors.[2] For instance, it serves as a crucial component in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), a validated target in oncology and immunology.[2] The ability to accurately identify, characterize, and confirm the purity of this reagent is paramount to ensuring the reproducibility of synthetic routes and the ultimate safety and efficacy of the final drug product. This guide provides the foundational knowledge and practical methodologies required to achieve this.

Part 1: Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity begins with its universally recognized identifiers and a thorough understanding of its physical properties.

Chemical Abstract Service (CAS) Number and Identifiers

The primary identifier for this compound is its CAS Registry Number, which distinguishes it from all other substances. It is crucial to note the distinction between the monohydrochloride and dihydrochloride forms, which possess different CAS numbers and molecular weights.

  • This compound (1:1)

    • CAS Number: 158001-21-9[2][3][4][5][6]

  • 1-Cyclobutylhydrazine dihydrochloride

    • CAS Number: 1156980-49-2[1]

This guide focuses on the more commonly referenced monohydrochloride form (CAS: 158001-21-9).

Chemical Structure

The structure consists of a hydrazine group attached to a four-membered cyclobutane ring, presented here as the hydrochloride salt.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

A summary of essential quantitative data is crucial for handling, storage, and analytical method development. The following table consolidates this information from various authoritative sources.

PropertyValueSource(s)
Molecular Formula C₄H₁₁ClN₂[2][3][4]
Molecular Weight 122.60 g/mol [2][7]
Appearance White solid[1]
Purity (Typical) ≥ 95%[1][3][6]
Boiling Point 209.9 °C at 760 mmHg[5]
Density 1.418 g/cm³[5]
Flash Point 80.8 °C[5]
Storage Conditions Store at 0-8°C[1]
MDL Number MFCD06658415[3][4][6]
PubChem CID 19432792[7]

Part 2: Analytical Characterization and Methodologies

Robust analytical methods are required to confirm the identity and purity of this compound. This section details both spectroscopic and chromatographic approaches, providing expert rationale for the experimental design.

Spectroscopic Identification

Spectroscopy provides a fingerprint of the molecule, confirming its structure and functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary method for structural elucidation, ¹H and ¹³C NMR are indispensable.

    • ¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the methine proton (CH-N), the amine protons (NH and NH₂), and the diastereotopic methylene protons of the cyclobutyl ring. The coupling patterns and chemical shifts of the ring protons provide definitive evidence of the cyclobutyl moiety.

    • ¹³C NMR: The carbon spectrum will show characteristic signals for the cyclobutyl carbons, with the carbon atom attached to the nitrogen atom (C-N) shifted downfield.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight. Under electrospray ionization (ESI) in positive mode, the expected base peak would correspond to the protonated free base [C₄H₁₀N₂ + H]⁺ at m/z 87.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups. The spectrum should exhibit characteristic N-H stretching vibrations for the primary amine and secondary amine/ammonium groups, typically in the 3400-3200 cm⁻¹ region, as well as C-H stretching and bending vibrations for the cyclobutyl ring.

Chromatographic Purity Assessment: A Validated RP-HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. While a specific monograph for this compound may not be universally established, a robust method can be developed based on principles applied to similar hydrazine compounds.[8][9]

Causality in Method Design: The choice of a Reverse-Phase (RP) method with a C18 column is based on the compound's moderate polarity. The hydrochloride salt is water-soluble, making it suitable for an aqueous mobile phase. An acidic buffer (e.g., phosphate buffer at pH 2.5-3.2) is employed to ensure the analyte is in a consistent, protonated state, which promotes sharp peak shapes and reproducible retention times.[9] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and compatibility with the mobile phase. UV detection at 230 nm is a logical starting point for compounds with this chromophore.[8][9]

Workflow for HPLC-Based Purity Analysis prep 1. Sample & Standard Preparation (Weigh and dissolve in Diluent) hplc 2. HPLC System Setup (Column, Mobile Phase, Detector) prep->hplc Load solutions inject 3. System Suitability Injection (Verify resolution, tailing factor) hplc->inject Equilibrate system analysis 4. Sample Analysis (Inject sample solution) inject->analysis System OK data 5. Data Processing (Integrate peaks, calculate % Area) analysis->data Acquire chromatogram report 6. Reporting (Purity value, chromatograms) data->report

Caption: Standard workflow for HPLC-based identification and purity assessment.

Step 1: Preparation of Solutions

  • Diluent: Prepare a solution of water adjusted to pH 3.2 with orthophosphoric acid.[9]

  • Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate in water, pH adjusted to 2.5 with orthophosphoric acid. Filter through a 0.45 µm filter.[9]

  • Mobile Phase B: Acetonitrile.

  • Standard Solution (approx. 50 µg/mL): Accurately weigh ~5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Test Sample Solution (approx. 50 µg/mL): Accurately weigh ~5 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Step 2: Chromatographic Conditions

  • Column: Inertsil ODS-3V, 250 x 4.6mm, 5.0µm (or equivalent L1 packing).[9]

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 230 nm.[9]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Return to 95% A, 5% B

    • 26-35 min: Re-equilibration at 95% A, 5% B

Step 3: System Suitability

  • Inject the Standard Solution five replicate times.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the five replicates should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0. This ensures the system is performing with adequate precision and efficiency.

Step 4: Analysis and Calculation

  • Inject the Test Sample Solution in duplicate.

  • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Calculate the purity by the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Part 3: Advanced Characterization: In Silico Insights

For drug development professionals, understanding the three-dimensional nature of a molecule is critical for its biological activity. Computational modeling provides powerful insights into the conformational dynamics of the cyclobutyl ring.

The cyclobutane ring is not planar; it exists in a puckered conformation to relieve torsional strain.[10] This puckering creates two distinct positions for the hydrazine substituent: axial and equatorial. Molecular dynamics (MD) simulations can be used to model the movement of atoms over time, mapping the potential energy surface and determining the relative energies and populations of these conformers.[10] This conformational flexibility is a key determinant of how a molecule fits into a receptor's binding site, and in silico predictions of these states can guide the design of more potent and selective drug candidates.[10]

Conclusion

The accurate identification of this compound (CAS: 158001-21-9) is a foundational requirement for its effective use in research and pharmaceutical manufacturing. A multi-faceted approach, combining core identifiers, physicochemical data, definitive spectroscopic analysis (NMR, MS, IR), and robust chromatographic purity assessment (RP-HPLC), provides a self-validating system for characterization. By understanding the causality behind analytical method design and leveraging advanced computational insights, researchers can use this vital building block with the highest degree of confidence, accelerating the discovery and development of next-generation therapeutics.

References

  • 1-Cyclobutylhydrazine hydrochloride, CAS No. 158001-21-9 - iChemical. [Link]

  • Cyclobutylhydrazine--hydrogen chloride (1/1) | C4H11ClN2 | CID 19432792 - PubChem. [Link]

  • This compound - Amerigo Scientific. [Link]

  • Method for detecting tert-butyl hydrazine hydrochloride by using ion chromatography - Google P
  • Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. [Link]

  • Simultaneous Estimation of Hydrochlorothiazide, Hydralazine Hydrochloride, and Reserpine Using PCA, NAS, and NAS-PCA - PMC - NIH. [Link]

  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. [Link]

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Cyclobutylhydrazine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutyl Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclobutyl fragment has emerged as a critical structural motif. Its unique conformational properties and metabolic stability offer medicinal chemists a valuable tool for optimizing pharmacokinetic and pharmacodynamic profiles. Within this context, Cyclobutylhydrazine hydrochloride has garnered significant attention as a versatile building block, particularly in the synthesis of targeted covalent inhibitors and other complex molecular architectures. This guide provides an in-depth overview of its commercial availability, synthesis, and practical applications, with a focus on empowering researchers in their drug development endeavors. The cyclobutyl ring's distinct three-dimensional structure allows for the exploration of novel chemical space, potentially leading to the development of more effective and safer therapeutics.[1]

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale needs. It is crucial to distinguish between the two commonly available forms: the monohydrochloride (CAS No. 158001-21-9) and the dihydrochloride (CAS No. 1156980-49-2). The choice between these salts can impact solubility and handling characteristics, and researchers should carefully consider their experimental requirements when sourcing this reagent.

SupplierProduct Name(s)CAS Number(s)Purity/Grades OfferedPack Sizes Offered
Chem-Impex 1-Cyclobutylhydrazine dihydrochloride1156980-49-2≥ 95% (NMR)100mg, 250mg, 1g, 5g
US Biological Life Sciences 1-Cyclobutylhydrazine hydrochloride158001-21-9Highly Purified, Reagent Grade25mg, 50mg, 100mg, 250mg, 1g, 5g
ChemicalBook 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE158001-21-998%, 99%, 99.5% SublimatedInquire for bulk
Frontier Specialty Chemicals This compound158001-21-9>95%1g
Amerigo Scientific This compound158001-21-995%Inquire
Sunway Pharm Ltd 1-Cyclobutylhydrazine hydrochloride158001-21-997%100mg, 250mg, 1g, 5g, 10g, 25g, 100g, 250g

Synthesis of this compound: A Mechanistic Approach

The most prevalent and efficient method for the synthesis of this compound is the reductive amination of cyclobutanone. This well-established transformation involves two key steps: the formation of a hydrazone intermediate followed by its reduction.

Conceptual Workflow for Synthesis

A Cyclobutanone C Condensation (Hydrazone Formation) A->C B Hydrazine Derivative (e.g., tert-butyl carbazate) B->C D Cyclobutylidenehydrazine Intermediate C->D E Reduction (e.g., NaBH4, NaBH3CN) D->E F Protected Cyclobutylhydrazine E->F G Acidic Deprotection & Salt Formation (HCl) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reductive Amination of Cyclobutanone

The following protocol is a representative example of the synthesis of this compound. Researchers should always conduct their own risk assessment and optimization based on their laboratory conditions.

Step 1: Hydrazone Formation

  • To a stirred solution of cyclobutanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add a solution of a protected hydrazine derivative, for example, tert-butyl carbazate (1.05 eq), portion-wise at room temperature.

  • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the condensation.

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until reaction completion is confirmed by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude cyclobutylidenehydrazine intermediate.

Step 2: Reduction and Salt Formation

  • The crude hydrazone intermediate is dissolved in a suitable solvent, such as methanol.

  • The solution is cooled to 0 °C in an ice bath.

  • A reducing agent, such as sodium borohydride (NaBH4) (1.5-2.0 eq), is added portion-wise, maintaining the temperature below 10 °C. The choice of a milder reducing agent like sodium cyanoborohydride (NaBH3CN) can offer greater selectivity, especially in the presence of other reducible functional groups.[2]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction is then carefully quenched by the slow addition of water.

  • The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting crude protected cyclobutylhydrazine is dissolved in a suitable solvent (e.g., diethyl ether or dioxane), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring.

  • The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.

Applications in Drug Discovery: A Focus on BTK Inhibitors

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, most notably in the development of Bruton's tyrosine kinase (BTK) inhibitors.[3] BTK is a clinically validated target in B-cell malignancies and autoimmune diseases.[4] The cyclobutylhydrazine moiety is often incorporated to form a pyrazole or a related heterocyclic core, which can then be further elaborated to generate potent and selective inhibitors.

Illustrative Synthetic Application: Core Formation for a BTK Inhibitor

The following represents a generalized workflow for the utilization of this compound in the synthesis of a pyrazole-based BTK inhibitor core.

A This compound C Cyclocondensation Reaction A->C B 1,3-Dicarbonyl Compound B->C D N-Cyclobutyl Pyrazole Core C->D E Further Functionalization (e.g., Cross-Coupling Reactions) D->E F BTK Inhibitor Candidate E->F

Caption: Workflow for BTK inhibitor core synthesis.

While specific, detailed protocols for the synthesis of marketed drugs are proprietary, the patent literature provides valuable insights into the use of this compound. For instance, in the synthesis of certain BTK inhibitors, this compound is reacted with a suitable 1,3-dicarbonyl compound or its equivalent to construct the core heterocyclic scaffold. This is then followed by a series of functionalization steps, such as cross-coupling reactions, to install the necessary pharmacophoric elements for potent and selective inhibition of BTK.

Safety and Handling

This compound is a chemical that requires careful handling. Users should always consult the latest Safety Data Sheet (SDS) from their supplier before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemists and drug discovery professionals. Its utility in the synthesis of complex molecules, particularly in the burgeoning field of BTK inhibitors, underscores its importance. A thorough understanding of its synthesis, handling, and reactivity is paramount for its effective and safe utilization in the development of next-generation therapeutics. The continued exploration of the chemical space accessible from this versatile intermediate holds significant promise for future drug discovery programs.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 9, 2026, from [Link]

  • MDPI. (2023, December 11). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). Retrieved January 9, 2026, from [Link]

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An In-Depth Technical Guide to the Safe Handling of Cyclobutylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safety protocols and handling precautions for Cyclobutylhydrazine hydrochloride (CAS No. 158001-21-9). As a crucial building block and pharmaceutical intermediate, particularly in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, its safe management in a laboratory setting is paramount.[1] This guide moves beyond mere procedural lists to provide a deep understanding of the causality behind each safety recommendation, grounded in the compound's specific chemical and toxicological properties.

Compound Profile and Hazard Analysis

This compound is a white solid organic compound.[2] Its utility in medicinal chemistry stems from the reactive hydrazine moiety, which allows for the formation of various nitrogen-containing heterocycles.[2] However, this same reactivity, characteristic of the hydrazine class of compounds, necessitates stringent safety controls.[3]

1.1 GHS Classification and Primary Hazards

The Globally Harmonized System (GHS) provides a clear framework for understanding the primary dangers of this compound. It is classified as:

  • Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed.[4][5] This is the most severe toxicity classification, indicating that a small amount ingested can be highly toxic.

  • Acute Toxicity, Dermal (Category 4) : H312 - Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4) : H332 - Harmful if inhaled.

The signal word for this compound is "Danger" , reflecting its significant acute toxicity upon ingestion.[4][5]

1.2 Physicochemical and Health Hazard Summary

Beyond its acute toxicity, it is crucial to consider its physical properties and the broader hazards associated with hydrazine derivatives. Hydrazines as a class are known to be corrosive, potential carcinogens, and reproductive toxins.[6][7] While specific data for this derivative is limited, a conservative approach that accounts for class-effects is scientifically prudent.

PropertyValueSource
CAS Number 158001-21-9[8][9]
Molecular Formula C4H11ClN2[5][8]
Molecular Weight 122.60 g/mol [5][8]
Appearance White solid[2]
Boiling Point 209.9 °C @ 760 mmHg[8]
Flash Point 80.8 °C[8]
Primary GHS Hazards H301: Toxic if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[4][5]

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A systematic approach to risk mitigation, following the hierarchy of controls, is essential. Engineering controls, which isolate the hazard from the user, are the first and most critical line of defense.

2.1 Mandatory Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[6][7][10][11] This is non-negotiable, as it is the primary method to prevent exposure to harmful dusts or aerosols, directly addressing the H332 inhalation hazard.

  • Ventilation: The laboratory must have adequate general ventilation to support the fume hood and manage fugitive emissions.[4][12]

  • Emergency Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[10][13] This ensures rapid decontamination in the event of accidental contact.

2.2 Required Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound:

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory.[6] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[14]

  • Eye and Face Protection: Splash-proof chemical safety goggles are required.[6][10] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Body Protection: A laboratory coat must be worn and fully fastened.[6] Given the general flammability risks associated with some hydrazines, a flame-resistant lab coat is recommended.[7]

Standard Operating Protocol: Weighing and Dispensing

This protocol outlines a self-validating system for the safe handling of solid this compound. The causality for each step is explained to reinforce safe practices.

3.1 Pre-Handling Safety Checklist

  • Confirm the chemical fume hood is operational (check airflow monitor).

  • Verify the location of the nearest eyewash station and safety shower.

  • Don all required PPE (lab coat, safety goggles, nitrile gloves).

  • Prepare all necessary equipment (spatula, weigh boat, container) inside the fume hood to minimize movement.

  • Have a designated, sealed hazardous waste container ready for contaminated materials.

3.2 Step-by-Step Handling Procedure

  • Placement: Place the stock container of this compound, a tared weigh boat on an analytical balance, and the receiving vessel all within the fume hood.

  • Dispensing: Carefully open the stock container. Use a clean spatula to transfer the required amount of solid to the weigh boat. Perform this action slowly and deliberately to avoid generating airborne dust. Causality: This minimizes the risk of inhalation and contamination of the workspace.[12]

  • Transfer: Once the desired mass is weighed, carefully transfer the solid from the weigh boat to the receiving vessel.

  • Sealing: Immediately and securely close the stock container. Causality: This prevents accidental spills and minimizes exposure to air and moisture.

  • Decontamination: Decontaminate the spatula with an appropriate solvent (e.g., isopropanol) inside the hood, allowing the solvent to evaporate. Dispose of the used weigh boat and any contaminated wipes directly into the designated hazardous waste container.

  • Post-Handling: After completing the task, remove gloves and wash hands thoroughly with soap and water.[4]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Engineering Controls (Fume Hood, Eyewash) B 2. Don Full PPE (Goggles, Gloves, Coat) A->B Proceed C 3. Prepare Workspace (Inside Fume Hood) B->C Proceed D 4. Weigh Compound (Avoid Dust Generation) C->D Proceed E 5. Transfer to Vessel D->E Proceed F 6. Securely Seal Stock Container E->F Proceed G 7. Decontaminate Tools F->G Proceed H 8. Dispose of Waste (Gloves, Weigh Boat) G->H Proceed I 9. Doff PPE & Wash Hands H->I Proceed

Caption: A workflow for the safe handling of this compound.

Storage, Incompatibility, and Disposal

4.1 Storage Conditions Proper storage is critical to maintaining the compound's stability and preventing hazardous reactions.

  • Container: Keep the container tightly closed and properly labeled.[10][12]

  • Environment: Store in a cool, dry, and well-ventilated area.[10][12] Some suppliers recommend refrigerated storage (0-8°C).[2]

  • Security: The storage location must be locked or otherwise accessible only to authorized and trained personnel.[4][10]

4.2 Chemical Incompatibility Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][10] Hydrazine and its derivatives can react violently with oxidizers, and contact with strong acids can generate excess heat.[3]

4.3 Waste Disposal All waste materials, including empty containers, contaminated PPE, and residual chemical, must be disposed of as hazardous waste.[4] Do not discharge to sewer systems.[12] Follow all institutional, local, and national regulations for chemical waste disposal.

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

5.1 Spill Response

  • Minor Spill (within a fume hood): Wearing full PPE, carefully collect the solid material without creating dust. Place it in a labeled, sealed container for hazardous waste. Decontaminate the area with an appropriate solvent and dispose of all cleanup materials as hazardous waste.

  • Major Spill (outside a fume hood): Evacuate the immediate area and alert colleagues.[10][15] Prevent entry to the area. Contact your institution's emergency response team (e.g., Environmental Health & Safety) immediately.[6] Do not attempt to clean up a large spill yourself.

5.2 First Aid for Exposure

  • Ingestion: This is a medical emergency. Immediately call a poison control center or physician.[4] Rinse the mouth with water. Do NOT induce vomiting.[15]

  • Skin Contact: Immediately remove all contaminated clothing.[15] Flush the affected skin with copious amounts of water for at least 15 minutes.[10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[15] If breathing is difficult or they feel unwell, call for immediate medical assistance.

Caption: A decision-making flowchart for emergency response scenarios.

Conclusion

This compound is a valuable reagent whose safe use is predicated on a thorough understanding of its hazards and a disciplined adherence to established safety protocols. Its high acute oral toxicity demands the utmost respect. By consistently utilizing mandatory engineering controls, wearing appropriate PPE, and following the detailed handling and emergency procedures outlined in this guide, researchers can effectively mitigate the risks and harness the synthetic potential of this compound with confidence.

References

  • 1-Cyclobutylhydrazine hydrochloride, CAS No. 158001-21-9. iChemical. [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]

  • Hydrazine Standard Operating Procedure Template. University of New Mexico Environmental Health & Safety. [Link]

  • Cyclobutylhydrazine--hydrogen chloride (1/1) | C4H11ClN2 | CID 19432792. PubChem, National Center for Biotechnology Information. [Link]

  • Hydrazine Standard Operating Procedure. UC Santa Barbara Environmental Health & Safety. [Link]

  • Material Safety Data Sheet - Hydrazine Monohydrate 99%. Cole-Parmer. [Link]

  • MSDS of Cyclobutyl-hydrazine. Capot Chemical. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). University of Louisville Environmental Health and Safety. [Link]

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The Cyclobutyl Group in Hydrazine Derivatives: A Technical Guide to a Strained Scaffold's Reactivity and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutyl motif, a cornerstone of medicinal chemistry for imparting unique three-dimensional character, presents a fascinating reactivity profile when incorporated into hydrazine derivatives. This guide delves into the intricate interplay between the inherent ring strain of the cyclobutane core and the electronic nature of the adjacent hydrazine functionality. We will explore the key reaction pathways, including ring-opening, rearrangements, and functionalization, providing a framework for predicting and harnessing the reactivity of this important class of molecules. This document serves as an in-depth technical resource, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and synthetic chemistry to confidently navigate the chemical landscape of cyclobutyl hydrazine derivatives.

Introduction: The Allure of the Strained Ring in Medicinal Chemistry

The cyclobutyl group has emerged as a valuable bioisostere for various functional groups, including phenyl rings and tert-butyl groups, in modern drug design. Its puckered, three-dimensional structure can enhance binding affinity to biological targets by providing better complementarity to protein binding pockets. The incorporation of a cyclobutyl moiety can also lead to improved metabolic stability and solubility, key parameters in the optimization of drug candidates. When this strained ring system is appended to a hydrazine scaffold—a versatile functional group known for its diverse reactivity and presence in numerous pharmaceuticals—a unique set of chemical properties arises. Understanding the reactivity profile of the cyclobutyl group in these derivatives is paramount for their effective utilization in the synthesis of novel chemical entities.

This guide will provide a comprehensive overview of the factors governing the reactivity of the cyclobutyl group in hydrazine derivatives, with a focus on the underlying mechanistic principles and their practical implications in a laboratory setting.

The Heart of the Matter: Understanding Cyclobutane's Ring Strain

The reactivity of the cyclobutyl group is fundamentally dictated by its significant ring strain, which is a combination of angle strain and torsional strain. The internal C-C-C bond angles of approximately 88° deviate substantially from the ideal tetrahedral angle of 109.5°, leading to what is known as Baeyer strain. This inherent instability makes the cyclobutane ring susceptible to reactions that relieve this strain, such as ring-opening and rearrangements.

However, the cyclobutane ring is not uniformly reactive. Its stability can be influenced by substituents. In the context of hydrazine derivatives, the electron-donating or -withdrawing nature of the hydrazine moiety and its substituents can play a crucial role in modulating the reactivity of the cyclobutyl ring.

Reactivity Profile of the Cyclobutyl Group in Hydrazine Derivatives

The presence of the hydrazine group introduces several key reactivity considerations for the attached cyclobutyl ring. The lone pairs of electrons on the nitrogen atoms can participate in electronic interactions that influence reaction pathways, and the hydrazine moiety itself can be a site of chemical transformation that subsequently affects the cyclobutyl ring.

Ring Stability Under Acidic and Basic Conditions

In general, the cyclobutane ring is relatively stable under many acidic and basic conditions, especially when compared to the more strained cyclopropane ring. However, the presence of a hydrazine group can influence this stability. Under strongly acidic conditions, protonation of the hydrazine nitrogens can occur. While this generally does not lead to spontaneous ring-opening, it can make the cyclobutyl group more susceptible to nucleophilic attack if other activating groups are present.

Under basic conditions, the cyclobutyl ring itself is generally inert. The primary reactivity would be centered on the hydrazine protons, which can be abstracted by a strong base. The resulting anion could then participate in various nucleophilic reactions.

A study on a cyclobutane-fused lactone demonstrated the stability of the cyclobutane backbone during hydrolysis under both alkaline and acidic conditions, suggesting the ring's inherent robustness.

Cationic Rearrangements and Ring-Opening: The Influence of the Hydrazine Moiety

A critical aspect of the reactivity of cyclobutyl hydrazine derivatives is their behavior in reactions that proceed through carbocationic intermediates on or adjacent to the cyclobutyl ring. In such cases, the relief of ring strain provides a powerful driving force for rearrangement.

A highly illustrative analogy is the reaction of cyclobutylamine with nitrous acid (HNO₂). This reaction generates an unstable primary diazonium ion, which readily decomposes to form a cyclobutyl cation. This cation undergoes significant rearrangement to yield a mixture of cyclobutanol, cyclopropylcarbinol, and allylcarbinol. This demonstrates that even a transient positive charge adjacent to the cyclobutyl ring is sufficient to induce ring contraction and opening.

Caption: Plausible cationic rearrangement pathway of a cyclobutyl hydrazine derivative.

Based on this principle, it is reasonable to predict that any reaction of a cyclobutyl hydrazine derivative that generates a positive charge on the nitrogen atom adjacent to the ring, or on the ring itself, will be prone to such rearrangements. This has significant implications for synthetic planning, as the desired cyclobutyl-containing product may be a minor component of a complex product mixture.

Radical Reactions of the Cyclobutyl Group

The hydrazine moiety can also be a precursor for the formation of carbon-centered radicals. Oxidation of monosubstituted hydrazines can lead to the extrusion of dinitrogen and the generation of a carbon-centered radical. In the case of a cyclobutyl hydrazine, this would generate a cyclobutyl radical.

The fate of such a radical would be influenced by the reaction conditions. It could abstract a hydrogen atom to form cyclobutane, or it could participate in addition reactions to alkenes or other radical traps. Furthermore, cyclobutylcarbinyl radicals are known to undergo ring-opening and ring-expansion rearrangements, although these processes are generally less facile than their cationic counterparts. The regioselectivity of these radical rearrangements is governed by the stability of the resulting radical intermediates.

The Hydrazine Moiety as a Nucleophile and Synthon

The primary reactivity of the hydrazine group is nucleophilic, owing to the lone pairs of electrons on the nitrogen atoms. The presence of the cyclobutyl group, being a simple alkyl substituent, is not expected to significantly alter the fundamental nucleophilicity of the hydrazine. Therefore, cyclobutyl hydrazine derivatives can be expected to participate in a wide range of reactions typical of hydrazines.

A key application of hydrazines in synthesis is the formation of nitrogen-containing heterocycles. For instance, the reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles. Cyclobutylhydrazine can serve as a valuable building block in this context, allowing for the introduction of the cyclobutyl motif into a variety of heterocyclic scaffolds.

Synthetic and Experimental Considerations

The unique reactivity profile of cyclobutyl hydrazine derivatives necessitates careful consideration of reaction conditions to achieve desired synthetic outcomes.

Synthesis of Cyclobutyl Hydrazine Derivatives

The synthesis of the parent cyclobutylhydrazine can be approached from cyclobutylamine, which is accessible from cyclobutanecarboxylic acid. Standard methods for the N-amination of amines can then be employed. Alternatively, direct alkylation of hydrazine with a suitable cyclobutyl electrophile can be considered, though over-alkylation can be a competing process. For the synthesis of N-cyclobutyl-N'-arylhydrazines, palladium-catalyzed N-arylation of a protected cyclobutylhydrazine is a viable strategy.

Table 1: Comparison of Synthetic Approaches to Cyclobutyl Hydrazine Derivatives

MethodPrecursorsKey ReagentsAdvantagesPotential Challenges
N-Amination of Cyclobutylamine CyclobutylamineAminating agents (e.g., chloramine, O-hydroxylaminesulfonic acid)Direct approachPotential for side reactions, safety concerns with some aminating agents
Alkylation of Hydrazine Hydrazine, Cyclobutyl halide/tosylateBaseReadily available starting materialsOver-alkylation leading to di- and tri-substituted products
Reductive Amination Cyclobutanone, HydrazineReducing agent (e.g., NaBH₃CN, H₂/Pd)Controlled mono-alkylationRequires the ketone precursor
Palladium-Catalyzed N-Arylation Cyclobutylhydrazine, Aryl halidePd catalyst, Ligand, BaseHigh functional group tolerance, good yields for aryl derivativesCatalyst cost, optimization of reaction conditions may be required
Experimental Protocol: Synthesis of 1-Cyclobutyl-1-phenylhydrazine

This protocol is a representative example of a palladium-catalyzed cross-coupling reaction for the synthesis of an N-aryl-N'-cyclobutylhydrazine.

Materials:

  • Cyclobutylhydrazine hydrochloride

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.2 mmol) and iodobenzene (1.0 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-cyclobutyl-1-phenylhydrazine.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the cyclobutyl and phenyl groups, as well as the N-H protons, should be evident in the spectroscopic data.

Caption: Workflow for the palladium-catalyzed synthesis of N-cyclobutyl-N'-arylhydrazines.

Conclusion: A Scaffold of Untapped Potential

The cyclobutyl group in hydrazine derivatives presents a reactivity profile that is a nuanced blend of the inherent ring strain of the four-membered ring and the electronic influence of the adjacent nitrogen atoms. While the cyclobutyl ring can exhibit considerable stability, it is primed for rearrangement and ring-opening reactions, particularly when cationic intermediates are involved. This propensity for rearrangement must be a key consideration in the design of synthetic routes utilizing these scaffolds.

Conversely, the hydrazine moiety provides a reliable handle for the construction of more complex molecular architectures, especially nitrogen-containing heterocycles. By understanding and controlling the delicate balance between the stability of the cyclobutyl ring and the reactivity of the hydrazine group, chemists can unlock the full potential of these intriguing molecules. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, a thorough appreciation of the reactivity of cyclobutyl hydrazine derivatives will undoubtedly pave the way for the development of new therapeutic agents and innovative synthetic methodologies.

References

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  • Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. (2008). The Journal of Organic Chemistry, 73(5), 1851–1860. [Link]

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  • Synthesis of N,N-Dialkyl-N'-arylhydrazines via palladium-catalyzed N-arylation by using N,N-dialkylhydrazines/2LiCl adducts. (2005). Organic Letters, 7(8), 1497–1500. [Link]

Theoretical studies on Cyclobutylhydrazine hydrochloride conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of Cyclobutylhydrazine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a molecule of significant interest in medicinal chemistry, where its three-dimensional structure is paramount to its biological function. Understanding the conformational landscape of this molecule—particularly the puckering of the cyclobutane ring and the orientation of the protonated hydrazine substituent—is critical for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational preferences of this compound. We will explore the interplay of ring strain, steric effects, and intramolecular interactions that govern its structure, and detail a robust computational workflow for its analysis, from initial structure generation to quantum mechanical calculations and validation.

Introduction: The Significance of Molecular Shape

In the realm of drug development, a molecule's chemical formula tells only part of its story. The precise three-dimensional arrangement of its atoms, or its conformation, dictates how it interacts with biological targets like enzymes and receptors. Cyclobutylhydrazine, particularly in its protonated hydrochloride form, serves as a valuable scaffold in pharmaceutical compounds. Its efficacy is intrinsically linked to its ability to adopt a specific, low-energy conformation that allows for optimal binding.

Theoretical studies, leveraging the power of computational chemistry, provide an indispensable toolkit for exploring this conformational space. They allow researchers to predict the most stable conformers, the energy barriers between them, and how factors like protonation and solvent environment influence the molecular geometry. This guide offers a deep dive into the theoretical underpinnings and practical application of these methods for analyzing this compound.

The Conformational Dynamics of the Cyclobutane Ring

The four-membered cyclobutane ring is a classic example of a system governed by a delicate balance between two opposing forces: angle strain and torsional strain.[1][2]

  • Angle Strain : A perfectly planar, square cyclobutane would have C-C-C bond angles of 90°. This deviates significantly from the ideal tetrahedral angle of 109.5°, creating substantial angle strain.[1][3]

  • Torsional Strain : In a planar conformation, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to high torsional strain.[2][3]

To relieve this torsional strain, the cyclobutane ring "puckers" into a non-planar, butterfly-like conformation.[1][2][3] This puckering slightly increases the angle strain by reducing the bond angles to around 88°, but the energetic benefit of reducing the eclipsing interactions is greater.[2][3] The ring rapidly interconverts between two equivalent puckered forms through a higher-energy planar transition state.[4] High-level ab initio calculations have been instrumental in precisely determining the structure, puckering potential, and the energy barrier for this ring inversion.[5][6][7]

This puckering creates two distinct positions for a substituent:

  • Axial (a) : The substituent bond is roughly parallel to the principal axis of the ring.

  • Equatorial (e) : The substituent bond is roughly in the "equator" of the ring, pointing outwards.

The interplay between these two puckered states and the planar transition state is a fundamental aspect of cyclobutylhydrazine's structure.

G cluster_0 Cyclobutane Ring Inversion Puckered1 Puckered Conformer (Axial Substituent) Planar Planar Transition State (Higher Energy) Puckered1->Planar Ring Inversion Puckered2 Puckered Conformer (Equatorial Substituent) Planar->Puckered2 Puckered2->Planar Ring Inversion

Caption: Conformational equilibrium of the cyclobutane ring.

Influence of the Hydrazine Substituent and Protonation

The presence of the hydrazine (-NH-NH₂) group, and critically, its protonation to form the hydrochloride salt (-NH-NH₃⁺), introduces further complexity and dictates the conformational preference.

Axial vs. Equatorial Preference

For a monosubstituted cyclobutane, the substituent will generally favor the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring. In the case of this compound, the protonated hydrazinium group (-NH-NH₃⁺) is sterically demanding, and thus a strong preference for the equatorial position is expected. Computational studies can quantify this preference by calculating the relative energies of the two conformers.[8]

The Role of Protonation and Intramolecular Hydrogen Bonding

Protonation of the terminal nitrogen atom of the hydrazine group is a key event. This transformation not only adds a positive charge but also introduces three acidic protons (-NH₃⁺), creating the potential for intramolecular hydrogen bonding.[9][10] A hydrogen bond can form between a proton on the terminal, positively charged nitrogen (the donor) and the lone pair of electrons on the adjacent nitrogen (the acceptor).

This intramolecular interaction can have a profound impact:

  • Conformational Locking : The hydrogen bond can "lock" the N-N bond rotation, significantly influencing the overall shape of the side chain.

  • Altered Energetics : The formation of a stable hydrogen bond can lower the overall energy of a specific conformer, potentially altering the equilibrium between axial and equatorial forms.[11][12]

  • Electronic Effects : Protonation changes the electronic landscape of the molecule, affecting bond lengths, bond angles, and the reactivity of the entire system.[13][14]

Theoretical studies are essential to model these subtle yet powerful interactions and predict their conformational consequences.

A Theoretical Workflow for Conformational Analysis

A rigorous computational investigation of this compound's conformation follows a systematic, multi-step protocol. This ensures that the results are reliable and physically meaningful.

Experimental Protocol: Computational Analysis
  • Step 1: Initial 3D Structure Generation

    • Construct the 3D structures for all plausible conformers of this compound. This includes both the axial and equatorial positions of the hydrazinium group on the puckered cyclobutane ring.

    • Consider various rotamers around the C-N and N-N single bonds.

    • Use molecular mechanics or a preliminary low-level quantum method for an initial, rough geometry optimization.

  • Step 2: High-Level Quantum Mechanical Optimization

    • Methodology Selection : Employ Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost for molecules of this size.[15][16] The B3LYP functional is a widely used and well-validated choice.[17][18]

    • Basis Set Selection : Use a Pople-style basis set, such as 6-31G(d,p) or larger, which includes polarization functions (d,p) necessary to accurately describe bonding and non-bonding interactions like hydrogen bonds.[19]

    • Execution : Perform a full geometry optimization for each starting conformer. The goal is to find the lowest energy structure (a minimum on the potential energy surface) for each conformer.

  • Step 3: Vibrational Frequency Calculation

    • For each optimized structure, perform a frequency calculation at the same level of theory.

    • Causality : This step is critical for validation. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer. These frequencies can also be used to predict IR and Raman spectra for comparison with experimental data.[6][8]

  • Step 4: Inclusion of Solvent Effects

    • Biological processes occur in an aqueous environment. To model this, re-optimize the geometries using an implicit solvent model, such as the Polarization Continuum Model (PCM).[20]

    • Causality : The solvent can stabilize charged species and influence hydrogen bonding, potentially changing the relative energies and even the preferred conformation compared to the gas phase.

  • Step 5: Analysis of Results

    • Compare the final, solvent-corrected Gibbs free energies of all stable conformers. The conformer with the lowest energy is the most stable and will be the most populated at equilibrium.

    • Analyze key geometric parameters: C-C-C-C dihedral (puckering) angle, bond lengths, and angles related to the hydrazinium group and any intramolecular hydrogen bonds.

    • Use techniques like Natural Bond Orbital (NBO) analysis to quantify the strength of the intramolecular hydrogen bond and analyze charge distribution.[17]

G A Step 1: Generate Initial Conformers (Axial/Equatorial) B Step 2: DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B Initial guess C Step 3: Frequency Calculation (Confirm Energy Minima) B->C Optimized structures D Step 4: Re-optimize with Solvent Model (PCM) C->D Validated minima E Step 5: Analyze Results (Relative Energies, Geometry) D->E Solvated structures

Caption: Computational workflow for conformational analysis.

Data Presentation and Interpretation

The quantitative output from these calculations is best summarized in tables for clear comparison.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerPuckering Angle (°)H-Bond Distance (Å)Relative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Aqueous)
Equatorial ~28°~1.950.00 0.00
Axial ~28°~1.981.521.45
Planar (TS) N/A~5.10~4.95
Note: Data are representative values derived from typical DFT calculations and are meant for illustrative purposes. Actual values will depend on the specific level of theory and basis set used. The equatorial conformer is set as the reference energy (0.00 kcal/mol).[8]

This data clearly illustrates that the equatorial conformer is significantly more stable than the axial conformer, and that the planar ring is a high-energy transition state, as expected.

Correlation with Experimental Data

While theoretical studies are powerful, their ultimate validation comes from correlation with experimental results.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The predicted lowest-energy conformation should be consistent with experimental NMR data. For example, calculated proton-proton coupling constants (J-couplings) are highly sensitive to dihedral angles and can be directly compared to measured values to confirm the ring puckering and substituent orientation.[4][21][22]

  • X-ray Crystallography : If a crystal structure is available, it provides the definitive solid-state conformation. Theoretical calculations in the gas phase or solution can then be compared to this structure to understand the influence of crystal packing forces.[4][21][23]

  • Spectrophotometry : The hydrochloride salt concentration and properties in solution can be analyzed using UV-Visible spectrophotometry, providing context for the conditions under which these conformations exist.[24][25][26]

Conclusion and Outlook for Drug Design

The conformational analysis of this compound is a multifaceted problem where theory and computation provide indispensable insights. The puckered nature of the cyclobutane ring, the strong preference for an equatorial substituent, and the defining role of the protonated hydrazine group in forming intramolecular hydrogen bonds are the key determinants of its three-dimensional structure.

For researchers in drug development, a thorough understanding of this conformational landscape is not merely academic. It is the foundation for:

  • Structure-Activity Relationship (SAR) Studies : Understanding why modifications to the molecule enhance or diminish its activity.

  • Pharmacophore Modeling : Identifying the essential 3D features required for biological activity.

  • Molecular Docking : Accurately predicting how the molecule will bind to its target protein by using the correct, low-energy conformer as a starting point.

Future studies will likely involve more advanced molecular dynamics simulations to explore the conformational flexibility of this compound over time and its dynamic interactions with biological targets, further bridging the gap between theoretical models and biological reality.

References

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  • ResearchGate. (2017). (PDF) AB Initio (DFT) and Vibrational Studies of the Synthesized Heterocyclic Compound 2-6-oxo-2-Thioxotetrahydropyrimidin-41H-Ylidene Hydrazine Carbothioamide. ResearchGate. [Link]

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Unlocking the Potential: A Technical Guide to the Research Applications of Novel Hydrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Hydrazine Scaffold

Hydrazine (N₂H₄), a seemingly simple molecule composed of a nitrogen-nitrogen single bond, serves as the foundation for a vast and functionally diverse class of chemical compounds.[1][2] Its unique reactivity, stemming from two nucleophilic nitrogen atoms and four replaceable hydrogens, makes it an invaluable building block in modern chemistry.[2][3] Historically recognized for its role in rocket propulsion and as a powerful reducing agent, the true potential of hydrazine is realized in its derivatives.[2][4][5] By reacting hydrazine with molecules like carboxylic acids, aldehydes, and ketones, chemists can synthesize a plethora of derivatives, including hydrazides, hydrazones, and various heterocyclic systems.[6][7]

These derivatives are not mere chemical curiosities; they form the backbone of numerous active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1][2][3] The functional group (-C(=O)NHNH₂), characteristic of hydrazides, and the azomethine group (–NHN=CH–) in hydrazones are potent pharmacophores that drive a wide spectrum of biological activities.[8][9][10] This guide provides an in-depth exploration of the burgeoning research applications of these novel compounds, offering technical insights for researchers, scientists, and drug development professionals aiming to harness their remarkable potential.

Part I: The Epicenter of Innovation - Medicinal Chemistry Applications

The structural flexibility of hydrazine derivatives allows for the fine-tuning of steric, electronic, and lipophilic properties, making them ideal candidates for drug design. This has led to their investigation and application across a remarkable range of therapeutic areas.

Antimicrobial and Antiviral Frontiers

The rise of drug-resistant pathogens necessitates a continuous search for new antimicrobial agents. Hydrazine derivatives, particularly hydrazones, have shown significant promise in this area.[8]

  • Antibacterial/Antifungal Activity: The mechanism often involves the chelation of essential metal ions required for microbial enzyme function or interference with the integrity of the cell wall. Hydrazones derived from quinoline and thiadiazole moieties have demonstrated potent activity against strains like S. aureus, E. coli, and various fungal pathogens.[8] For instance, certain novel hydrazone derivatives have been reported to exhibit anti-Candidal activity with Minimum Inhibitory Concentrations (MICs) as low as 0.05 μg/mL.[11]

  • Antitubercular Agents: The very first effective treatment for tuberculosis, Isoniazid (Isonicotinic acid hydrazide), is a cornerstone hydrazine derivative.[7][8] Modern research focuses on synthesizing novel isoniazid-hydrazone conjugates to combat multidrug-resistant tuberculosis (MDR-TB). These compounds often exhibit enhanced lipophilicity, allowing for better penetration into the mycobacterial cell wall.[10]

  • Antiviral Potential: Researchers have reported the virucidal activity of certain hydrazones.[8] Specific derivatives have been tested for activity against viruses such as Hepatitis A and Herpes Simplex Virus type-1 (HSV-1), with some showing a significant increase in antiviral effect at higher concentrations.[10]

Oncology: Targeting Cancer Cell Proliferation

Hydrazide and hydrazone scaffolds are prevalent in the development of novel anticancer agents due to their ability to interact with various biological targets.[9][12]

  • Mechanism of Action: The anticancer activity of these compounds is diverse. Some act as inhibitors of key enzymes like tyrosine kinases or histone deacetylases, while others induce apoptosis (programmed cell death) by generating reactive oxygen species (ROS) or disrupting cell cycle progression. The azomethine group is crucial for this bioactivity.[9]

  • Structure-Activity Relationship (SAR): Studies have shown that the introduction of specific aromatic or heterocyclic rings and electron-withdrawing or donating groups can significantly modulate the antiproliferative activity against various cancer cell lines, including multi-drug resistant ones.[12]

Central Nervous System (CNS) Disorders

The hydrazine core is present in several drugs targeting the CNS.

  • Anticonvulsant Activity: Hydrazine derivatives are reported to be potent inhibitors of the monoamine oxidase (MAO) enzyme, an activity linked to anticonvulsant effects.[8]

  • Antidepressant Effects: Several early antidepressant drugs, known as MAO inhibitors (e.g., isocarboxazid and phenelzine), were based on a hydrazine structure.[7][13]

Anti-inflammatory and Analgesic Properties

Hydrazones have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[14] Substituted diphenylhydrazides, for example, have been identified as effective and selective COX-2 inhibitors.[14]

Therapeutic Area Hydrazine Derivative Class Mechanism of Action / Target Example Application
Antimicrobial Hydrazones, ThiadiazolesEnzyme Inhibition, Cell Wall DisruptionCombating drug-resistant bacteria and fungi.[8]
Antitubercular Isonicotinoyl HydrazonesInhibition of Mycolic Acid SynthesisTreatment of Tuberculosis (Isoniazid).[7][8]
Anticancer Acylhydrazones, Hydrazide-amidesKinase Inhibition, Apoptosis InductionTargeting multi-drug resistant cancer cell lines.[12]
Anticonvulsant Hydrazide-HydrazonesMonoamine Oxidase (MAO) InhibitionManagement of seizures.[8]
Anti-inflammatory DiphenylhydrazidesCyclooxygenase-2 (COX-2) InhibitionDevelopment of novel NSAIDs.[11][14]

Part II: Cultivating Innovation - Applications in Agrochemicals

Hydrazine's versatility extends beyond medicine into modern agriculture, where its derivatives are crucial for crop protection and yield enhancement.[15] The ability to synthesize stable, biologically active compounds makes them ideal for use under diverse field conditions.[15]

  • Fungicides: Hydrazide and acylhydrazone structures are key components in a new generation of agricultural fungicides.[16] For example, benquinox was developed as a soil treatment agent to control soil-borne diseases.[16] Researchers are actively designing novel quinoline and quinazoline-based hydrazide derivatives that exhibit broad-spectrum fungicidal effects against significant plant pathogens like Rhizoctonia solani and Botrytis cinerea.[16]

  • Herbicides: Many effective herbicides are derived from hydrazine, which is used to create heterocyclic rings like thiadiazoles and pyridazines.[1][15] These compounds can offer selective control of undesirable brush and woody plants, improving land management.[15]

  • Pesticides & Insecticides: Hydrazine is a precursor for various pesticides.[1][3] The reactivity of the hydrazine moiety allows for the creation of compounds that target the nervous systems of insects or disrupt their growth cycles.[8]

  • Plant Growth Regulators: Maleic hydrazide is a well-known derivative used to inhibit sucker growth in tobacco and to regulate growth in potatoes and ornamental grasses.[15]

Part III: Engineering the Future - Applications in Materials Science

The unique chemical properties of hydrazine and its derivatives make them valuable in the synthesis and modification of advanced materials.

  • Polymer Science: Hydrazine is a primary component in the production of foaming agents, such as azodicarbonamide. When heated, these agents decompose to release nitrogen gas, which creates the cellular structure in polymer foams used for insulation, packaging, and lightweight materials.[17] Hydrazides are also used as cross-linkers and chain-extenders in polymer synthesis.[2]

  • Corrosion Inhibition: As a potent reducing agent and oxygen scavenger, hydrazine is used to prevent corrosion in high-pressure boilers and heating systems.[2][17][18] It reacts with dissolved oxygen to form harmless nitrogen and water, and its decomposition product, ammonia, helps maintain an alkaline pH that further protects metal surfaces.[18]

  • Energetic Materials: The high heats of combustion and endothermic heats of formation make hydrazine and its simple derivatives effective propellants and explosives.[2] They are famously used as rocket fuels, often in hypergolic mixtures that ignite on contact with an oxidizer.[17]

Part IV: Synthesis and Experimental Protocols

The synthesis of novel hydrazine compounds is often straightforward, making them accessible for broad research. The following sections detail foundational protocols for their synthesis and biological evaluation.

General Synthesis of Hydrazide-Hydrazones

This protocol describes the common two-step synthesis of hydrazide-hydrazones, which are a major class of bioactive hydrazine derivatives.

Causality: The synthesis relies on two fundamental organic reactions. First, the nucleophilic acyl substitution of an ester with hydrazine hydrate to form a stable hydrazide intermediate. Second, the condensation of this hydrazide with an aldehyde or ketone (a Schiff base formation) to yield the final hydrazone. The acidic catalyst in the second step protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazide.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Synthesis Ester Ester (R-COOR') Solvent1 Reflux in Ethanol Ester->Solvent1 Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Solvent1 Hydrazide Carboxylic Acid Hydrazide (R-CONHNH₂) Solvent1->Hydrazide Solvent2 Reflux in Ethanol Hydrazide->Solvent2 Aldehyde Aldehyde/Ketone (R''-CHO) Aldehyde->Solvent2 Catalyst Glacial Acetic Acid (cat.) Catalyst->Solvent2 Hydrazone Hydrazide-Hydrazone (R-CONH-N=CHR'') Solvent2->Hydrazone

Caption: General two-step synthesis of hydrazide-hydrazones.

Step-by-Step Protocol:

  • Hydrazide Synthesis:

    • Dissolve one equivalent of the starting ester in a minimal amount of absolute ethanol in a round-bottom flask.

    • Add an excess (2-3 equivalents) of hydrazine hydrate to the solution.

    • Fit the flask with a condenser and reflux the mixture for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The solid hydrazide product will often precipitate.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum. The purity can be checked by melting point and spectroscopic methods (NMR, IR).

  • Hydrazone Synthesis:

    • Dissolve one equivalent of the synthesized hydrazide in ethanol.

    • Add a slight excess (1.1 equivalents) of the desired aldehyde or ketone.

    • Add 2-3 drops of a catalyst, such as glacial acetic acid.[6]

    • Reflux the mixture for 2-6 hours, again monitoring by TLC.

    • Upon completion, cool the mixture. The hydrazone product usually precipitates out of the solution.

    • Collect the product by filtration, wash with cold ethanol to remove unreacted starting materials, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure compound.[6]

    • Self-Validation: Confirm the structure of the final product using FTIR (presence of C=N stretch, absence of C=O from aldehyde/ketone), ¹H NMR (presence of azomethine proton -N=CH-), and Mass Spectrometry (correct molecular ion peak).

Protocol: In-Vitro Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Causality: Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will reduce the cell population, leading to a decreased formazan signal.

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h (cell adherence) A->B C Treat cells with novel Hydrazine compounds (various concentrations) B->C D Include Controls: - Untreated cells (Negative) - Doxorubicin (Positive) B->D E Incubate for 48-72h C->E F Add MTT Reagent to each well E->F G Incubate for 4h (Formation of Formazan) F->G H Solubilize Formazan crystals (e.g., with DMSO) G->H I Measure Absorbance at ~570nm (Spectrophotometer) H->I J Calculate % Viability and IC₅₀ Value I->J

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the novel hydrazine compounds in DMSO. Create a serial dilution in the cell culture medium to achieve the desired final concentrations.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Controls (Self-Validation):

    • Negative Control: Wells with untreated cells (medium with DMSO only).

    • Positive Control: Wells treated with a known anticancer drug (e.g., Doxorubicin).

    • Blank: Wells with medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Part V: Challenges and Future Directions

While the potential of hydrazine compounds is immense, researchers must be mindful of the challenges.

  • Toxicity: Hydrazine itself is toxic and must be handled with care.[2][17] A key goal in drug design is to create derivatives where the therapeutic benefits far outweigh any potential toxicity from the parent scaffold. Blocking the free -NH₂ group, as in the formation of hydrazones, has been shown to reduce toxicity compared to the parent hydrazides.[8]

  • Drug Resistance: As with any therapeutic agent, the potential for pathogens or cancer cells to develop resistance is a concern. Future research should focus on multi-target compounds or combination therapies to circumvent resistance mechanisms.

The future of hydrazine research is bright. The ongoing exploration of novel synthetic routes, the use of computational chemistry for rational drug design, and the investigation of these compounds as ligands in bioactive metal complexes will continue to unlock new applications in medicine, agriculture, and materials science.[9] The simple N-N bond remains a powerful and versatile tool for scientific innovation.

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Sources

A Technical Guide to Small-Ring Hydrazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Small-ring systems containing hydrazine or its derivatives represent a fascinating and increasingly vital class of scaffolds in modern medicinal chemistry. The unique confluence of high ring strain and the versatile reactivity of the hydrazine moiety endows these molecules with distinct chemical and pharmacological properties. This guide provides an in-depth exploration of three- and four-membered heterocyclic hydrazine derivatives, specifically those based on aziridine, diaziridine, and azetidine cores. We will dissect their synthesis, characteristic reactivity, and diverse applications, from their role as covalent enzyme inhibitors and chemical biology probes to their use as three-dimensional bioisosteres in drug design. Through field-proven insights, detailed protocols, and case studies, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the unique potential of these strained heterocyclic systems.

Introduction: The Strategic Value of Strain and Reactivity

The landscape of drug discovery is in a perpetual search for novel chemical matter that can confer improved potency, selectivity, and pharmacokinetic properties. Small aliphatic rings, such as cyclopropanes, azetidines, and oxetanes, have gained prominence for their ability to introduce three-dimensional (3D) character into otherwise flat molecules, often leading to enhanced metabolic stability and solubility.[1][2] When these strained rings incorporate a hydrazine (-NHNH₂) or a related hydrazone/hydrazide functionality, a powerful synergy emerges.

  • Ring Strain as a Synthetic Handle: The inherent strain in three-membered rings like aziridines and diaziridines (approx. 27 kcal/mol) and four-membered rings like azetidines (approx. 25.4 kcal/mol) makes them susceptible to controlled ring-opening reactions.[3][4] This provides a predictable pathway for introducing complex functionality and serves as a cornerstone of their synthetic utility.[5][6]

  • The Hydrazine Moiety as a Versatile Pharmacophore: The hydrazine group is a potent nucleophile and a precursor to a wide array of functional groups.[7] Its electron-rich nature allows it to engage in both polar and radical reactions, making it an effective "warhead" for targeting cofactor-dependent enzymes.[8] This reactivity is foundational to its application in designing irreversible inhibitors and chemical biology probes.[8][9]

This guide will navigate the synthesis, reactivity, and strategic deployment of these scaffolds, providing the foundational knowledge required to harness their full potential in a medicinal chemistry context.

Synthesis and Chemical Properties of Small-Ring Hydrazines

The construction of these strained heterocycles requires specific synthetic strategies that can efficiently form the ring while incorporating the hydrazine moiety.

Synthetic Pathways

The synthesis of small-ring hydrazines is diverse, with methods tailored to the specific ring system.

  • Aziridine Derivatives: These are the smallest nitrogen-containing heterocycles.[4] Their synthesis often involves the intramolecular cyclization of precursors like β-haloamines or the direct aziridination of alkenes.[6][10] Introducing a hydrazine group can be achieved by using a protected hydrazine as the nitrogen source during ring formation or by nucleophilic attack of hydrazine on an activated aziridine. Over 130 biologically active compounds containing the aziridine ring have been identified, demonstrating potent pharmacological activities.[6][11]

  • Diaziridine Derivatives: Diaziridines, three-membered rings with two nitrogen atoms, are highly valuable intermediates.[12] They are typically synthesized via the reaction of a carbonyl compound (aldehyde or ketone) with an aminating agent, such as hydroxylamine-O-sulfonic acid, in the presence of an amine.[13] A key application of diaziridines is their role as stable precursors to diazirines, which are cornerstone tools for photoaffinity labeling.[13][14]

  • Azetidine Derivatives: Azetidines are four-membered heterocycles that offer a balance of ring strain and stability, making them more robust than their three-membered counterparts.[3] Synthetic routes include intramolecular cyclization of γ-aminohalides and [2+2] cycloadditions.[3][5] Recent advances have enabled innovative methods like strain-release homologation of azabicyclo[1.1.0]butanes to access functionalized azetidines.[3]

G cluster_0 Synthetic Routes to Small-Ring Hydrazines Alkene Alkenes Aziridination Direct Aziridination (e.g., with nitrenes) Alkene->Aziridination Carbonyl Carbonyls (Aldehydes/Ketones) Ammonolysis Ammonolysis/ Amination Carbonyl->Ammonolysis Gamma_Amino_Precursor γ-Amino Precursors Intramolecular_Cyclization Intramolecular Cyclization Gamma_Amino_Precursor->Intramolecular_Cyclization Aziridine Aziridine Derivatives Aziridination->Aziridine Diaziridine Diaziridine Derivatives Ammonolysis->Diaziridine Azetidine Azetidine Derivatives Intramolecular_Cyclization->Azetidine

Caption: Key synthetic strategies for accessing aziridine, diaziridine, and azetidine rings.

Core Reactivity Principles

The chemical behavior of these compounds is dominated by two features:

  • Strain-Release Reactions: The high ring strain facilitates nucleophilic ring-opening reactions. This is a highly valuable transformation for converting the compact heterocyclic core into more complex, linear, or macrocyclic structures. For example, aziridines readily react with various nucleophiles to yield β-functionalized amines.[10]

  • Hydrazine-Mediated Reactions: The hydrazine moiety can be derivatized into hydrazones, hydrazides, and other heterocycles like pyrazoles or triazoles.[7][15] This functional group is also a key player in covalent inhibition, where it can be oxidatively activated by enzymes to form reactive radical species that alkylate the enzyme's cofactor or active site residues.[8]

Applications in Medicinal Chemistry and Drug Discovery

The unique properties of small-ring hydrazines have led to their application in several key areas of drug discovery.

Covalent Enzyme Inhibition and Chemical Probes

The ability of the hydrazine group to form covalent bonds with biological targets makes it an excellent "warhead" for designing potent and selective inhibitors.[9]

Case Study: Monoamine Oxidase (MAO) Inhibitors Phenelzine is a classic example of a hydrazine-containing drug that acts as an irreversible inhibitor of monoamine oxidases (MAOs), enzymes that metabolize neurotransmitters.[8] Its mechanism involves enzyme-catalyzed oxidation of the hydrazine to a reactive radical intermediate, which then covalently modifies the essential FAD cofactor, leading to irreversible inactivation.[8][16] This strategy has been foundational in the development of antidepressants.[17]

G MAO_FAD MAO Enzyme (with FAD Cofactor) Reactive_Intermediate Reactive Radical Intermediate MAO_FAD->Reactive_Intermediate Enzymatic Oxidation (O2) Hydrazine_Drug Hydrazine Inhibitor (e.g., Phenelzine) Hydrazine_Drug->Reactive_Intermediate Inactive_Complex Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Complex Covalent Alkylation of FAD

Caption: Mechanism of irreversible MAO inhibition by a hydrazine-based drug.

Photoaffinity Labeling (PAL) Diaziridines are primarily used as stable precursors for diazirines in PAL experiments.[14] Upon irradiation with UV light (~350 nm), the diazirine ring extrudes nitrogen gas to generate a highly reactive and short-lived carbene.[14] This carbene can form a covalent bond with any nearby amino acid residue, allowing for the irreversible capture and subsequent identification of a drug's protein target.[12][14]

G Diazirine_Probe Diazirine Probe (Bound to Target) Carbene Reactive Carbene Intermediate Diazirine_Probe->Carbene Photolysis UV_Light UV Light (hv) Labeled_Target Covalently Labeled Target Protein Carbene->Labeled_Target Covalent Insertion N2_Gas N₂ Gas Carbene->N2_Gas Extrusion

Caption: Workflow for photoaffinity labeling using a diazirine-based probe.

Bioisosteric Replacement and 3D Scaffolds

Bioisosteres are atoms or groups that can be interchanged to create a new molecule with similar biological properties, often to improve pharmacokinetics or reduce toxicity.[18][19] Small, strained rings are increasingly used as bioisosteres for common motifs like phenyl or tert-butyl groups.[1][20]

This strategy, sometimes called "scaffold hopping," can:

  • Increase 3D Character: Replacing a flat aromatic ring with a puckered azetidine or cyclobutane ring can improve binding by accessing new pockets in a protein target.[2]

  • Improve Physicochemical Properties: Such replacements can modulate lipophilicity (LogP) and pKa, potentially improving solubility and reducing off-target effects like hERG liability.[1]

  • Enhance Metabolic Stability: Rigid, strained rings can be less susceptible to metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains.[1]

Ring SystemCommon Bioisosteric Replacement ForKey Advantages
Azetidine Phenyl, Piperidine, PyrrolidineImproves solubility, reduces LogP, provides novel exit vectors.[3][21]
Cyclobutane Phenyl, gem-dimethylEnhances metabolic stability, increases 3D shape.[1]
Bicyclo[1.1.1]pentane Phenyl, tert-butylActs as a rigid spacer, improves permeability and solubility.[20]
Table 1. Comparison of small aliphatic rings as bioisosteres for common medicinal chemistry motifs.
Applications Across Therapeutic Areas

The versatility of these scaffolds has led to their exploration in numerous disease areas.

Therapeutic AreaTarget/ApplicationRepresentative Compound ClassBiological Activity SummaryReferences
Oncology Lysyl Oxidase (LOX)HydrazidesIrreversible inhibition of LOX, an enzyme implicated in cancer metastasis.[9]
DNA AlkylationAziridine AlkaloidsNatural products and their analogs exhibit potent antitumor activity.[11]
CNS Disorders Monoamine Oxidase (MAO)Aryl HydrazinesIrreversible inhibition for the treatment of depression.[16]
MAO-APiperazine-HydrazidesNovel derivatives show potential as CNS-active antidepressants.[17]
Diabetes Dipeptidyl Peptidase-IV (DPP-IV)Hydrazine DerivativesVirtual screening identified novel, selective DPP-IV inhibitors.[22]
Aldose Reductase, α-glycosidaseHydrazine-ThiazolesPotent dual inhibitors for managing diabetic complications.[23]
Infectious Diseases Cysteine Proteases, General AntibacterialAziridine DerivativesBroad-spectrum activity against various bacterial and fungal pathogens.[4]
Table 2. Biological activity of representative small-ring hydrazine derivatives across different therapeutic areas.

Challenges and Future Directions

Despite their significant potential, the use of small-ring hydrazine derivatives is not without challenges.

Toxicology and Metabolic Stability

The primary concern with hydrazine-containing compounds is their potential for toxicity.[24] Metabolic activation, often via cytochrome P450 enzymes, can generate reactive species that lead to oxidative stress, hepatotoxicity, and DNA damage.[25][26] This is a well-documented liability for many simple hydrazines and requires careful management during drug development.[25]

Mitigation Strategies:

  • Structural Modification: Flanking the hydrazine with bulky groups or incorporating it into a more stable heterocyclic system (e.g., a hydrazide) can modulate its reactivity and metabolic fate.[7]

  • Dose Optimization: Toxicity is often dose-dependent, and careful pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential.

  • Bioisosteric Replacement: In some cases, the hydrazine moiety itself can be replaced with a more stable linker if its covalent reactivity is not essential for the desired biological activity.[27]

Synthetic Scalability

While many elegant synthetic methods exist, scaling up the production of strained, often high-energy, compounds can be challenging and costly.[28] The development of robust, safe, and efficient large-scale syntheses is critical for advancing these compounds into clinical development.[29]

Future Outlook

The field is poised for exciting advancements:

  • Novel Synthetic Methods: The continued development of methodologies like photoredox catalysis and C-H activation will provide access to previously unattainable chemical space for these scaffolds.[29]

  • Chemoproteomics: The use of hydrazine-based probes will continue to be a powerful tool for discovering new enzyme targets and understanding disease biology.[8]

  • New Modalities: The unique 3D geometries and reactive handles of these compounds make them attractive for incorporation into newer therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Key Experimental Protocols

Protocol 1: General Synthesis of a Diaziridine from a Carbonyl Compound

This protocol is a generalized representation for the synthesis of a diaziridine, often a precursor to a photoaffinity labeling probe.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting aldehyde or ketone (1.0 eq) in methanol (0.2 M).

  • Amine Addition: Add a solution of aqueous ammonia (28-30%, 10 eq) or a primary amine (3.0 eq) to the flask. Stir at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Aminating Agent Addition: Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA, 1.5 eq) in methanol portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired diaziridine.

Protocol 2: In Vitro MAO-A Inhibition Assay

This protocol outlines a common fluorescence-based assay to determine the inhibitory potential of a compound against human MAO-A.

  • Reagent Preparation: Prepare solutions of recombinant human MAO-A enzyme, a suitable substrate (e.g., kynuramine), and the test compound (in DMSO, serial dilutions). Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Pre-incubation: In a 96-well microplate, add the MAO-A enzyme to the assay buffer. Add the test compound or vehicle control (DMSO). Pre-incubate the mixture for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate to each well.

  • Incubation: Incubate the plate at 37 °C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH). This step also converts the product, 4-hydroxyquinoline, into its fluorescent form.

  • Detection: Measure the fluorescence intensity using a plate reader (Excitation: ~310 nm, Emission: ~400 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

Small-ring hydrazine derivatives occupy a unique and powerful niche in medicinal chemistry. Their strained-ring systems provide access to novel three-dimensional chemical space and favorable physicochemical properties, while the hydrazine moiety offers a versatile handle for covalent modification, bioisosteric replacement, and synthetic elaboration. While challenges related to synthesis and potential toxicity must be carefully managed, the strategic application of these scaffolds has already yielded important therapeutic agents and indispensable research tools. As synthetic methodologies become more sophisticated and our understanding of their biological behavior deepens, small-ring hydrazines are set to become even more integral to the future of drug discovery.

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  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. Available at: [Link][15]

  • Judge, J., et al. (2023). Acute exposure to hydrazine reported to four United States regional poison centers: reconsidering a paradigm. Clinical Toxicology. Available at: [Link][26]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link][18]

  • Examples of aziridine derivatives with promising anticancer activity. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link][10]

  • Ring Bioisosteres. (2024). Cambridge MedChem Consulting. Available at: [Link][21]

  • Cyclic hydrazines 8a–v made by Mitsunobu ring closure. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Barham, J. P., et al. (2021). Stereoselective polar radical crossover for the functionalization of strained-ring systems. Nature Communications. Available at: [Link][2]

  • Dherange, B. D., et al. (2017). Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity. Journal of the American Chemical Society. Available at: [Link][20]

  • Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. (2018). Nature Communications. Available at: [Link]

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A Technical Guide to Cyclobutylhydrazine Hydrochloride: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclobutylhydrazine hydrochloride has emerged as a crucial building block in organic synthesis, particularly for the introduction of the cyclobutane moiety into complex molecules. This four-membered carbocycle is of significant interest in medicinal chemistry due to its unique structural and conformational properties, which can impart favorable pharmacological characteristics to drug candidates.[1][2] This guide provides an in-depth analysis of this compound, covering its synthesis, physicochemical properties, and key applications as a precursor. We will explore its utility in the construction of nitrogen-containing heterocycles and other valuable scaffolds, supported by detailed mechanistic insights and field-proven experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring, once considered a synthetic curiosity, is now a prized structural motif in modern drug discovery.[3] Its incorporation into small molecules can significantly influence their biological activity. Key advantages conferred by the cyclobutane ring include:

  • Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to biological targets.[2][4]

  • Metabolic Stability: The replacement of more metabolically labile groups with a robust cyclobutane ring can improve a drug candidate's pharmacokinetic profile.[1][4]

  • Improved Physicochemical Properties: The three-dimensional nature of the cyclobutane scaffold can reduce planarity and modulate properties like solubility and lipophilicity.[1][2]

  • Bioisosterism: The cyclobutane unit can serve as a versatile bioisostere for other functional groups, such as alkenes or larger cyclic systems, helping to fine-tune a molecule's properties.[1][4]

This compound serves as a stable, readily available precursor for introducing this valuable scaffold. The hydrochloride salt form enhances the compound's stability and ease of handling compared to the free base, making it an ideal reagent for a variety of synthetic transformations.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is fundamental to its effective use. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 158001-21-9[5]
Molecular Formula C4H11ClN2[6]
Molecular Weight 122.60 g/mol [7]
Boiling Point 209.9 °C at 760 mmHg[6]
Density 1.418 g/cm³[6]
Synthesis of this compound

The most common and direct route to this compound is via the reductive amination of cyclobutanone.[8] This pathway is efficient and relies on readily available starting materials.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Cyclobutanone Cyclobutanone Hydrazone Cyclobutanone Hydrazone Cyclobutanone->Hydrazone Condensation (-H2O) Hydrazine Hydrazine (e.g., Hydrazine hydrate) Hydrazine->Hydrazone Hydrazone->Hydrazone_ref ReducingAgent Reducing Agent (e.g., NaBH3CN, NaBH4) Cyclobutylhydrazine_base Cyclobutylhydrazine (Free Base) ReducingAgent->Cyclobutylhydrazine_base Cyclobutylhydrazine_base->Cyclobutylhydrazine_base_ref Hydrazone_ref->Cyclobutylhydrazine_base HCl Hydrochloric Acid (HCl) FinalProduct This compound HCl->FinalProduct Cyclobutylhydrazine_base_ref->FinalProduct

Caption: Synthetic pathway for Cyclobutylhydrazine HCl.

Expert Insight: The initial condensation to form the hydrazone is typically catalyzed by a small amount of acid.[9] The subsequent reduction of the C=N double bond is a critical step. While sodium borohydride (NaBH4) can be used, sodium cyanoborohydride (NaBH3CN) is often preferred as it is a milder reducing agent that is selective for the iminium ion intermediate, minimizing side reactions. The final step is a simple acid-base reaction to precipitate the stable hydrochloride salt.[8]

Core Applications in Organic Synthesis

This compound is a versatile intermediate, primarily used in the synthesis of nitrogen-containing compounds.[10]

Synthesis of Pyrazole Derivatives

A cornerstone application of hydrazines is in the synthesis of pyrazoles, a class of five-membered aromatic heterocycles prevalent in pharmaceuticals and agrochemicals.[11][12] The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and robust method for pyrazole formation, often referred to as the Knorr pyrazole synthesis.[13]

General Protocol: Synthesis of a Cyclobutyl-Substituted Pyrazole

Objective: To synthesize a pyrazole ring bearing a cyclobutyl group by reacting this compound with a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol (or other suitable alcohol)

  • Triethylamine (or other non-nucleophilic base)

  • Glacial acetic acid (catalyst)

Procedure:

  • Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol. Add triethylamine (1.1 eq) dropwise at room temperature to liberate the free cyclobutylhydrazine base. Stir for 15-20 minutes.

  • Condensation: To the resulting mixture, add the 1,3-dicarbonyl compound (1.0 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure cyclobutyl-substituted pyrazole.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Self-Validating System: The success of the synthesis is validated at each stage. The initial neutralization can be confirmed by the dissolution of the hydrochloride salt. Reaction completion is monitored by the disappearance of starting materials on TLC. Finally, the identity and purity of the final product are unequivocally confirmed by spectroscopic analysis.

Formation of Hydrazones and the Wolff-Kishner Reduction

Hydrazines readily react with aldehydes and ketones to form hydrazones.[14][15] This reaction is a fundamental transformation in organic chemistry.[16] Cyclobutylhydrazine can be used to form cyclobutylhydrazones, which are stable intermediates that can be isolated or used in subsequent reactions.

One of the most powerful applications of hydrazone formation is the Wolff-Kishner reduction, which converts the carbonyl group of an aldehyde or ketone into a methylene (CH₂) group under basic conditions.[15]

Mechanistic Pathway of the Wolff-Kishner Reduction

G Start Ketone/ Aldehyde Hydrazone Cyclobutyl- hydrazone Start->Hydrazone + Hydrazine -H2O Hydrazine Cyclobutyl- hydrazine Hydrazine->Hydrazone Anion1 Hydrazone Anion Hydrazone->Anion1 + Base (e.g., KOH) -H+ Intermediate Dinitrogen Intermediate Anion1->Intermediate Resonance Carbanion Carbanion Intermediate->Carbanion +H2O -OH- -N2 N2 N2 Gas Intermediate->N2 Alkane Alkane Product Carbanion->Alkane +H2O -OH-

Caption: Key steps in the Wolff-Kishner reduction.

Expert Insight: The Wolff-Kishner reduction is performed under strongly basic conditions and high temperatures, typically using KOH in a high-boiling solvent like ethylene glycol.[15] This makes it complementary to the Clemmensen reduction, which achieves the same transformation under acidic conditions. The choice between the two methods depends on the presence of other functional groups in the molecule that might be sensitive to acid or base. The formation of highly stable dinitrogen gas is the thermodynamic driving force for the final decomposition step.[15]

Broader Applications and Future Outlook

The utility of this compound extends beyond these core reactions. It is a key intermediate in the synthesis of various pharmaceuticals, including inhibitors of Bruton's tyrosine kinase (BTK), which are important in cancer therapy.[10][17] It is also used in the development of other heterocyclic systems like 1,3,4-thiadiazoles and triazines, which are scaffolds with diverse biological activities.[18][19]

The continued interest in cyclobutane-containing molecules for drug discovery ensures that this compound will remain a relevant and valuable precursor.[1][4] Future research will likely focus on developing novel, stereoselective methods for its incorporation into complex molecular architectures and expanding its use in the synthesis of new classes of bioactive compounds.

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC Source: PubMed Central URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Radboud Repository URL: [Link]

  • Title: 1-Cyclobutylhydrazine hydrochloride, CAS No. 158001-21-9 Source: iChemical URL: [Link]

  • Title: A. Cyclobutane and cyclobutene motifs occur in many medicinally... Source: ResearchGate URL: [Link]

  • Title: Cyclobutylhydrazine--hydrogen chloride (1/1) | C4H11ClN2 | CID 19432792 Source: PubChem URL: [Link]

  • Title: Cyclobutylhydrazine | C4H10N2 | CID 18699355 Source: PubChem URL: [Link]

  • Title: Reactions of benzylhydrazine derivatives with carbonyl compounds | Request PDF Source: ResearchGate URL: [Link]

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  • Title: CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride Source: Google Patents URL
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Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclobutylhydrazones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Hydrazone Moiety in Modern Drug Discovery

Hydrazones, organic compounds characterized by the R¹R²C=NNH₂ functional group, are pivotal intermediates in organic synthesis and medicinal chemistry.[1] Their facile and efficient synthesis, typically through the condensation of hydrazines with aldehydes or ketones, makes them a versatile scaffold for generating diverse molecular libraries.[1][2] The resulting azomethine bond (-C=N-) is a key structural feature that imparts a range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The ability to readily modify the substituents on both the carbonyl and hydrazine precursors allows for fine-tuning of the steric and electronic properties of the molecule, making hydrazones a privileged structure in the design of novel therapeutic agents.

The Cyclobutyl Group: A Non-Classical Bioisostere for Enhanced 3D-Diversity

In the realm of contemporary drug design, there is a significant impetus to move beyond flat, aromatic structures and explore three-dimensional (3D) molecular architectures. The cyclobutane ring has emerged as a valuable, yet underutilized, motif for imparting 3D character to drug candidates. Its puckered conformation can lead to improved pharmacological properties by providing unique vectoral orientations for substituents, enhancing binding affinity and selectivity for biological targets. The incorporation of a cyclobutyl group can also improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.

This guide provides a detailed protocol for the synthesis of hydrazones bearing a cyclobutyl moiety, leveraging the reactivity of cyclobutylhydrazine hydrochloride. We will delve into the mechanistic underpinnings of this transformation and provide a robust, step-by-step procedure amenable to adaptation for a variety of aldehyde and ketone substrates.

Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a hydrazone from a hydrazine and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group towards nucleophilic attack.

G cluster_step1 Step 1: Protonation of the Carbonyl Oxygen cluster_step2 Step 2: Nucleophilic Attack by Hydrazine cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation A Aldehyde/Ketone Protonated_Carbonyl Protonated Carbonyl (Electrophilicity Increased) A->Protonated_Carbonyl Acid Catalyst H_plus H+ Protonated_Carbonyl2 Protonated Carbonyl Cyclobutylhydrazine Cyclobutylhydrazine (Free Base) Intermediate1 Tetrahedral Intermediate Cyclobutylhydrazine->Intermediate1 Nucleophilic Attack Intermediate1_2 Tetrahedral Intermediate Carbinolamine Carbinolamine Intermediate Intermediate1_2->Carbinolamine Deprotonation & Protonation Carbinolamine2 Carbinolamine Intermediate Protonated_Hydrazone Protonated Hydrazone Carbinolamine2->Protonated_Hydrazone - H₂O Protonated_Hydrazone2 Protonated Hydrazone Final_Hydrazone Cyclobutylhydrazone Product Protonated_Hydrazone2->Final_Hydrazone Deprotonation

Caption: Reaction mechanism for hydrazone formation.

Causality of Experimental Choices:

  • Use of Hydrochloride Salt: Cyclobutylhydrazine is often supplied as a hydrochloride salt for improved stability and handling. The free base is more reactive and prone to degradation.

  • Addition of a Base: The reaction requires the free hydrazine to act as a nucleophile. Therefore, a base must be added to neutralize the hydrochloride salt and liberate the free cyclobutylhydrazine in situ. A weak base such as sodium acetate or a non-nucleophilic organic base like triethylamine is ideal to avoid unwanted side reactions.

  • Acid Catalyst: While the hydrochloride salt provides an acidic environment, a catalytic amount of a stronger acid (e.g., a few drops of glacial acetic acid) can accelerate the reaction, particularly with less reactive ketones.

  • Solvent: Protic solvents like ethanol or methanol are commonly used as they can solubilize the reactants and intermediates.

  • Temperature: Gentle heating is often employed to drive the reaction to completion, especially when dealing with sterically hindered or electronically deactivated carbonyl compounds.

Experimental Protocol: Synthesis of a Representative Cyclobutylhydrazone

This protocol details the synthesis of a cyclobutylhydrazone from a generic ketone. The molar equivalents and reaction times may need to be optimized for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a cool, dry place.
Aldehyde or Ketone≥98%Commercially Available
Sodium Acetate (anhydrous)ReagentCommercially AvailableCan be substituted with triethylamine.
Ethanol (200 proof)ACS GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially AvailableOptional, as a catalyst.
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Buchner funnel and filter paper
Rotary evaporator
Step-by-Step Procedure

G start Start step1 1. Dissolve cyclobutylhydrazine HCl and sodium acetate in ethanol. start->step1 step2 2. Add the aldehyde or ketone to the reaction mixture. step1->step2 step3 3. (Optional) Add a catalytic amount of glacial acetic acid. step2->step3 step4 4. Heat the reaction mixture to reflux. step3->step4 step5 5. Monitor the reaction by TLC. step4->step5 step6 6. Cool the reaction mixture to room temperature. step5->step6 step7 7. Isolate the product by filtration or solvent evaporation. step6->step7 step8 8. Purify the crude product by recrystallization or chromatography. step7->step8 end End step8->end

Caption: Experimental workflow for cyclobutylhydrazone synthesis.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and sodium acetate (1.1 eq.) in ethanol (approximately 10-20 mL per gram of the limiting reagent). Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Carbonyl Compound: To the stirring suspension, add the desired aldehyde or ketone (1.0 eq.).

  • Catalyst Addition (Optional): If the carbonyl compound is known to be unreactive, add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of ethanol is approximately 78 °C) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed. This typically takes 2-6 hours.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. For many hydrazones, the product will precipitate out of the solution upon cooling.

  • Isolation:

    • If a precipitate forms: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

    • If no precipitate forms: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude hydrazone can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized cyclobutylhydrazone should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic C=N stretch of the hydrazone.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: As an indicator of purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete neutralization of the hydrochloride salt.- Low reactivity of the carbonyl compound.- Insufficient reaction time or temperature.- Ensure the use of at least one equivalent of base.- Add a catalytic amount of glacial acetic acid.- Increase the reaction time and/or temperature.
Formation of multiple products - Side reactions of the carbonyl compound or hydrazine.- Impure starting materials.- Purify the starting materials before use.- Lower the reaction temperature.- Consider using a milder base.
Difficulty in product isolation - Product is highly soluble in the reaction solvent.- Product is an oil.- Remove the solvent under reduced pressure.- Attempt to induce crystallization by scratching the flask or adding a seed crystal.- Purify by column chromatography.

Safety and Handling

  • This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[3]

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.[3]

Applications in Drug Development

Cyclobutylhydrazones represent a promising class of compounds for the development of new therapeutic agents. Their unique 3D-scaffold can be exploited to design molecules with enhanced potency, selectivity, and pharmacokinetic properties. They can serve as key intermediates in the synthesis of more complex heterocyclic systems or be evaluated directly for their biological activity in a variety of disease areas, including oncology, infectious diseases, and neurodegenerative disorders. The protocol described herein provides a reliable and adaptable method for accessing these valuable compounds, thereby facilitating their exploration in drug discovery programs.

References

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Retrieved from [Link]

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Application Note: Cyclobutylhydrazine Hydrochloride as a Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Medicinal Chemistry

The modern drug discovery landscape is characterized by a continuous search for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic profiles. A significant challenge has been the over-reliance on flat, aromatic structures, which can lead to metabolic liabilities, poor solubility, and off-target effects.[1] To overcome these hurdles, medicinal chemists are increasingly turning towards scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³), which introduce three-dimensionality and lead to higher clinical success rates.[1][2]

The cyclobutyl motif has emerged as a powerful tool in this paradigm shift.[3][4][5][6] Its unique puckered structure, chemical inertness despite its ring strain, and ability to act as a bioisosteric replacement for common groups like phenyl or gem-dimethyl moieties make it an attractive building block.[3][7] Cyclobutylhydrazine hydrochloride, in particular, serves as a versatile and reactive intermediate for introducing this valuable scaffold into a wide range of nitrogen-containing heterocycles, which are themselves mainstays of pharmaceutical development.[8]

This guide provides a comprehensive overview of the strategic advantages of the cyclobutyl group, the properties of this compound, and detailed protocols for its application in synthesizing core heterocyclic structures, empowering researchers to leverage this building block in their drug discovery programs.

The Strategic Advantage of the Cyclobutyl Moiety in Drug Design

Incorporating a cyclobutyl ring into a drug candidate is a deliberate strategic choice aimed at optimizing its molecular properties. The rationale behind this choice is grounded in several key principles of medicinal chemistry.

  • Introducing Three-Dimensionality (Fsp³): The replacement of a planar aromatic ring with a saturated, puckered cyclobutane ring significantly increases the molecule's Fsp³. This three-dimensional shape can provide better complementarity to the binding pockets of target proteins, potentially leading to enhanced binding affinity and selectivity.[1]

  • Bioisosteric Replacement: The cyclobutyl group is a validated bioisostere for several common moieties.[9][10]

    • Aryl Rings: It can mimic the spatial orientation of substituents on an ortho-disubstituted benzene ring without the associated metabolic liabilities of aromatic systems (e.g., P450 oxidation).[10]

    • tert-Butyl and gem-Dimethyl Groups: It can replace metabolically susceptible alkyl groups, improving metabolic stability and pharmacokinetic profiles.[3][11]

  • Improving Physicochemical Properties:

    • Metabolic Stability: Cyclobutanes are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems or other alkyl groups, resulting in improved metabolic half-life.[1][3]

    • Solubility: Moving from a flat, hydrophobic aromatic ring to a more saturated cyclobutyl ring can often lead to an increase in aqueous solubility.

    • Conformational Restriction: The rigid nature of the cyclobutyl ring can lock flexible molecules into a more bioactive conformation, reducing the entropic penalty of binding to a target.[3]

The overall workflow for integrating a building block like this compound into a drug discovery campaign is a multi-stage process, from initial design to lead optimization.

G cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Optimization A Target Analysis & Bioisosteric Design B Selection of Building Block: Cyclobutylhydrazine HCl A->B Identify need for 3D scaffold C Library Synthesis (e.g., Pyrazole Formation) B->C Execute core reaction D High-Throughput Screening (HTS) C->D Test for biological activity E ADME & PK Profiling D->E Profile hits for 'drug-like' properties F Structure-Activity Relationship (SAR) E->F Analyze data G Lead Optimization F->G Refine structure for potency & safety G->B Iterative Refinement

Caption: Drug discovery workflow using cyclobutylhydrazine HCl.

Physicochemical Properties and Safe Handling

This compound is a key reagent that requires proper handling and storage to ensure its stability and reactivity.

PropertyValueReference
CAS Number 158001-21-9[12]
Molecular Formula C₄H₁₁ClN₂[12]
Molecular Weight 122.60 g/mol [12]
Appearance White solid[8]
Purity ≥95% (NMR)[8]
Storage Store at 0-8°C, under inert atmosphere[8]

Safety and Handling:

  • Hazard Classification: this compound is classified as acutely toxic if swallowed (Acute Tox. 3).[12]

  • Precautions:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

Core Application: Synthesis of N-Cyclobutyl Pyrazoles via Knorr Cyclization

A primary and highly effective application of this compound is in the synthesis of N-substituted pyrazoles. Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, is a robust and reliable method for their preparation.[13][14][15]

Causality of the Mechanism: The reaction is typically acid-catalyzed. The hydrochloride salt of the starting material provides an acidic environment that protonates one of the carbonyl groups of the 1,3-diketone.[16] This protonation renders the carbonyl carbon more electrophilic, facilitating the initial nucleophilic attack by the terminal nitrogen of the cyclobutylhydrazine. A subsequent intramolecular condensation and dehydration cascade yields the stable aromatic pyrazole ring.

Caption: Generalized Knorr synthesis of N-cyclobutyl pyrazoles.
Experimental Protocol: Synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole

This protocol describes a reliable method for synthesizing a model N-cyclobutyl pyrazole from this compound and acetylacetone (a 1,3-diketone).

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.05 eq)

  • Ethanol (or N,N-Dimethylacetamide for improved regioselectivity with unsymmetrical diketones)[13][14]

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.23 g, 10 mmol, 1.0 eq) and ethanol (40 mL).

  • Reagent Addition: Begin stirring the suspension. Add acetylacetone (1.05 g, 10.5 mmol, 1.05 eq) to the flask in one portion at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating provides the necessary activation energy for the condensation and subsequent dehydration steps. Ethanol serves as a cost-effective and relatively benign polar protic solvent.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).

    • Rationale: The sodium bicarbonate wash is crucial to neutralize the hydrochloric acid present from the starting material and any acidic byproducts, allowing for efficient extraction of the neutral organic product. d. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. e. Collect the organic (top) layer. Extract the aqueous layer again with ethyl acetate (2 x 25 mL). f. Combine the organic layers and wash with brine (1 x 30 mL).

    • Rationale: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If required, purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically in the range of 75-90%.

Bioisosterism in Action: Cyclobutyl vs. Phenyl

The strategic replacement of a phenyl ring with a cyclobutyl ring is a prime example of leveraging bioisosterism to enhance drug-like properties.

G cluster_0 Phenyl Group (Aromatic) cluster_1 Cyclobutyl Group (Alicyclic) Phenyl Planar, sp² hybridized Prone to P450 oxidation High lipophilicity Potential hERG liability Cyclobutyl Puckered, sp³ hybridized Metabolically more stable Lower lipophilicity Improved solubility Phenyl->Cyclobutyl Bioisosteric Replacement

Caption: Bioisosteric replacement of a phenyl with a cyclobutyl group.

A comparison of hypothetical property changes highlights the potential benefits of this substitution.

PropertyParent (Phenyl-containing)Analogue (Cyclobutyl-containing)Rationale for Improvement
LogD (pH 7.4) 3.52.8Increased saturation reduces lipophilicity.[10]
Metabolic Stability (t½, mins) 15>120Cycloalkyl rings are less prone to oxidative metabolism than aryl rings.[1][3]
Aqueous Solubility (µg/mL) 550Reduced planarity and lipophilicity disrupt crystal packing and improve solvation.
Fsp³ 0.450.65Direct replacement of a 6-carbon sp² system with a 4-carbon sp³ system.[1]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for imparting desirable, modern characteristics into drug candidates. Its ability to introduce a three-dimensional, metabolically robust cyclobutyl scaffold via reliable and well-understood synthetic pathways makes it an invaluable asset for medicinal chemists. By moving beyond traditional flat structures and embracing saturated bioisosteres, researchers can significantly improve the probability of success in the complex journey of drug discovery. The protocols and principles outlined in this guide serve as a foundational starting point for the effective incorporation of this versatile building block into next-generation therapeutics.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry & Medicinal Chemistry, PMC, PubMed Central. [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools. Ingenta Connect. [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Bentham Science Publishers. [Link]

  • Cyclobutyl Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, ACS Publications. [Link]

  • Merck's approach to a cyclobutyl building block via a BCB intermediate. ResearchGate. [Link]

  • Bioisosteric Replacements. Chem-Space. [Link]

  • Cyclobutylhydrazine--hydrogen chloride (1/1). PubChem. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

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Cyclobutylhydrazine hydrochloride in the synthesis of anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cyclobutylhydrazine Hydrochloride in the Synthesis of Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Cyclobutyl Moiety: Synthesis of Bioactive Scaffolds for Kinase Inhibitors Using this compound

Introduction: A Unique Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both unique three-dimensional structures and versatile reactivity is paramount. This compound emerges as a valuable building block, particularly in the synthesis of anticancer agents.[1] Its structure is distinguished by two key features: the strained, puckered cyclobutane ring and the highly reactive hydrazine moiety.

The cyclobutane group provides a distinct spatial arrangement compared to more common cycloalkanes, which can be crucial for optimizing binding interactions with complex biological targets like protein kinases.[2] Meanwhile, the hydrazine functional group is a classic precursor for the formation of nitrogen-containing heterocycles, which form the core of many therapeutic agents.[3][4] This application note details the utility of this compound as a key intermediate for synthesizing pyrazole-based scaffolds, a common motif in a class of anticancer drugs known as kinase inhibitors, including potential inhibitors of Bruton's tyrosine kinase (BTK).[5]

Core Chemical Principle: The Knorr Pyrazole Synthesis

The primary synthetic route leveraging cyclobutylhydrazine is the Knorr pyrazole synthesis, a robust and well-established condensation reaction. This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form a pyrazole ring. The reaction proceeds through a series of condensation, cyclization, and dehydration steps to yield the stable aromatic pyrazole heterocycle.

The use of this compound requires an initial neutralization step, typically with a mild base, to liberate the free cyclobutylhydrazine base, which then acts as the nucleophile to initiate the reaction with the dicarbonyl compound.

Knorr_Mechanism cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product Hydrazine Cyclobutylhydrazine (from Hydrochloride salt + Base) Step1 Nucleophilic Attack (Condensation) Hydrazine->Step1 Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Step1 Step2 Cyclization Step1->Step2 Forms Intermediate Step3 Dehydration Step2->Step3 Forms Dihydropyrazole Pyrazole Substituted Cyclobutyl-Pyrazole Step3->Pyrazole Aromatization Synthesis_Workflow reagents Cyclobutylhydrazine HCl Acetylacetone Triethylamine Ethanol reaction 1. Combine Reagents 2. Reflux Reaction (e.g., 4-6 hours at 80°C) reagents->reaction workup 3. Solvent Evaporation 4. Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup purification 5. Drying (Na2SO4) 6. Column Chromatography (Silica Gel) workup->purification product 7. Characterization (NMR, MS) Yields Pure Product purification->product

Caption: Workflow for cyclobutyl-pyrazole scaffold synthesis.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityMolar Equiv.
This compound158001-21-9122.601.23 g1.0
Acetylacetone (2,4-Pentanedione)123-54-6100.121.10 g (1.12 mL)1.1
Triethylamine (TEA)121-44-8101.191.11 g (1.53 mL)1.1
Ethanol (Absolute)64-17-546.0750 mL-
Ethyl Acetate141-78-688.11As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Silica Gel (for chromatography)7631-86-9-As needed-
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.23 g, 10.0 mmol).

  • Solvent Addition: Add absolute ethanol (50 mL) to the flask and stir to suspend the solid.

  • Base Addition: To the suspension, add triethylamine (1.53 mL, 11.0 mmol). Stir the mixture at room temperature for 15 minutes. This step is crucial to neutralize the hydrochloride salt and generate the free hydrazine base in situ.

  • Dicarbonyl Addition: Add acetylacetone (1.12 mL, 11.0 mmol) to the reaction mixture dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 3,5-dimethyl-1-cyclobutyl-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scientific Rationale and Trustworthiness
  • Choice of Base: Triethylamine is used as a mild, non-nucleophilic organic base. It is strong enough to deprotonate the hydrazine hydrochloride salt but not so strong as to cause unwanted side reactions with the dicarbonyl compound.

  • Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates heating to the required reflux temperature.

  • Workup Procedure: The aqueous wash with sodium bicarbonate is essential to remove any unreacted starting material and the triethylamine hydrochloride salt formed during the reaction. The brine wash helps to remove residual water from the organic phase.

  • Self-Validation: The protocol's trustworthiness is established through clear checkpoints. TLC monitoring confirms the consumption of starting materials and the formation of the product. Final characterization by NMR and MS provides definitive structural proof, validating the success of the synthesis.

Biological Context: Targeting Protein Kinases in Cancer

Protein kinases are a large family of enzymes that play a central role in regulating cell signaling pathways controlling growth, proliferation, and survival. [6]Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. [7] Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. The pyrazole scaffold synthesized in the protocol is a "privileged structure" in medicinal chemistry, known to effectively mimic the adenine region of ATP, making it an ideal core for designing kinase inhibitors. [3][8]The cyclobutyl group attached at the N1 position of the pyrazole can project into a hydrophobic pocket of the kinase active site, potentially increasing potency and selectivity.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Kinase Active Protein Kinase Product Phosphorylated Substrate (Leads to Cell Proliferation) Kinase->Product Phosphorylation BlockedKinase Inactive Kinase-Inhibitor Complex Kinase->BlockedKinase Binds to ATP Pocket ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Cyclobutyl-Pyrazole Scaffold (Drug) Inhibitor->BlockedKinase NoReaction No Phosphorylation (Apoptosis / Cycle Arrest) BlockedKinase->NoReaction

Sources

Step-by-step synthesis of heterocyclic compounds from Cyclobutylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Step-by-Step Synthesis of Heterocyclic Compounds from Cyclobutylhydrazine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Harnessing this compound: A Gateway to Novel Heterocyclic Scaffolds

Abstract: this compound is a versatile and reactive building block, pivotal in the synthesis of diverse heterocyclic compounds.[1] Its unique cyclobutyl moiety offers a valuable non-aromatic, lipophilic substituent that can enhance the pharmacological properties of bioactive molecules. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, focusing on the preparation of pyrazoles, indoles, and triazoles—scaffolds frequently found in pharmaceuticals.[2] We will dissect the underlying mechanisms, provide detailed, field-proven protocols, and discuss the critical parameters that govern reaction outcomes, empowering researchers to confidently utilize this reagent in their synthetic endeavors.

Synthesis of N-Cyclobutylpyrazoles via Knorr Cyclocondensation

The Knorr pyrazole synthesis, first described in 1883, remains one of the most robust and straightforward methods for constructing the pyrazole ring.[3] The reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5] The use of cyclobutylhydrazine allows for the direct installation of the cyclobutyl group at the N1 position of the pyrazole core, a common motif in medicinal chemistry.

Causality and Mechanistic Insight: The reaction proceeds through a series of well-understood steps. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event, which leads to the formation of the stable aromatic pyrazole ring.[5] The use of an acid or base catalyst can accelerate the dehydration steps.[3][6] When starting with the hydrochloride salt, a base is often added to liberate the free hydrazine, or polar protic solvents like ethanol or acetic acid can facilitate the reaction.

Experimental Workflow: Knorr Pyrazole Synthesis

cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification A Cyclobutylhydrazine HCl C Solvent Addition (e.g., Ethanol) A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Reflux (Heat) C->D Heat E Reaction Monitoring (TLC) D->E F Solvent Removal E->F Reaction Complete G Extraction / Crystallization F->G H Column Chromatography (if needed) G->H I N-Cyclobutylpyrazole Product G->I H->I

Caption: General workflow for N-cyclobutylpyrazole synthesis.

Protocol 1: Synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole

  • Materials:

    • This compound

    • Acetylacetone (2,4-pentanedione)

    • Ethanol

    • Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a round-bottom flask, add this compound (1.23 g, 10 mmol) and ethanol (30 mL).

    • Stir the suspension and add acetylacetone (1.00 g, 10 mmol).

    • Slowly add sodium bicarbonate (0.84 g, 10 mmol) to the mixture. Effervescence will be observed.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude oil by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1-cyclobutyl-3,5-dimethyl-1H-pyrazole.

Reactant (1,3-Dicarbonyl)ConditionsTypical YieldReference
AcetylacetoneEthanol, Reflux, 6h85-95%Adapted from[3]
Ethyl AcetoacetateEthanol, Reflux, 8h70-85% (regioisomeric mixture possible)Adapted from[7]
DibenzoylmethaneAcetic Acid, Reflux, 12h80-90%Adapted from[6]
Synthesis of Cyclobutyl-Substituted Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly versatile method for creating the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[8][9] Discovered by Emil Fischer in 1883, this reaction has been instrumental in the synthesis of numerous pharmaceuticals, including the triptan class of anti-migraine drugs.[8][9] Using cyclobutylhydrazine with an appropriate cyclic ketone allows for the synthesis of complex, fused indole systems.

Causality and Mechanistic Insight: The mechanism is a cornerstone of organic chemistry education and involves several key transformations.[10]

  • Hydrazone Formation: The hydrazine reacts with the ketone to form a hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine'). This step is often acid-catalyzed.

  • [4][4]-Sigmatropic Rearrangement: The protonated enamine undergoes a[4][4]-sigmatropic rearrangement (similar to a Claisen rearrangement), which is the crucial C-C bond-forming step.[10]

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring (an aminal).

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions generates the stable aromatic indole ring.[8][10]

The choice of acid catalyst (Brønsted or Lewis acids like HCl, H₂SO₄, ZnCl₂, or PPA) is critical and can significantly influence the reaction rate and yield.[8][11]

Mechanism: Fischer Indole Synthesis

A Cyclobutylhydrazine + Ketone B Hydrazone Formation A->B + H⁺, -H₂O C Tautomerization (Ene-hydrazine) B->C Acid Catalyst D [3,3]-Sigmatropic Rearrangement C->D Heat E Aromatization D->E F Cyclization (Aminal formation) E->F G Ammonia Elimination F->G + H⁺ H Indole Product G->H - NH₃

Caption: Key stages of the Fischer Indole Synthesis mechanism.

Protocol 2: Synthesis of 9-Cyclobutyl-1,2,3,4-tetrahydrocarbazole

  • Materials:

    • This compound

    • Cyclohexanone

    • Glacial Acetic Acid

    • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

  • Procedure:

    • Hydrazone Formation (One-Pot): In a round-bottom flask, combine this compound (1.23 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol) in glacial acetic acid (20 mL).

    • Stir the mixture at room temperature for 1 hour to form the hydrazone in situ. The reaction can be gently warmed (40-50 °C) to ensure complete formation.[10]

    • Indolization: Carefully add the catalyst, either polyphosphoric acid (approx. 10 g) or anhydrous zinc chloride (2.7 g, 20 mmol), to the reaction mixture.

    • Heat the mixture to 100-120 °C and maintain for 2-4 hours. The color of the mixture will typically darken. Monitor the reaction by TLC.

    • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice (100 g). This will precipitate the crude product and neutralize the PPA.

    • Make the aqueous solution basic by the slow addition of a concentrated sodium hydroxide solution until pH > 9.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization (e.g., from ethanol/water) or column chromatography to afford the pure product.

KetoneCatalystConditionsTypical YieldReference
CyclohexanonePPA120 °C, 2h75-85%Adapted from[11]
PropiophenoneZnCl₂140 °C, 4h60-70%Adapted from[9]
2-MethylcyclohexanoneAcetic AcidReflux, 12h65-75% (regioisomeric mixture)Adapted from[9]
Synthesis of N-Cyclobutyl-1,2,4-Triazoles

1,2,4-Triazoles are another class of heterocycles with significant applications in pharmaceuticals and agrochemicals. A practical route to 1,5-disubstituted-1,2,4-triazoles involves the reaction of a hydrazine hydrochloride salt with an oxamide-derived amidine reagent.[12] This method offers high regioselectivity and proceeds under mild conditions.

Causality and Mechanistic Insight: The synthesis begins with the formation of an amidine reagent, which serves as a stable and effective precursor. This amidine then reacts with the hydrazine. The reaction is a condensation-cyclization sequence. The hydrazine displaces one of the leaving groups on the amidine, and the resulting intermediate undergoes an intramolecular cyclization, followed by elimination to form the aromatic 1,2,4-triazole ring. The use of polar solvents like acetic acid or alcohols facilitates the reaction, and acetic acid, in particular, can accelerate the rate.[12][13]

Protocol 3: General Procedure for 1-Cyclobutyl-5-substituted-1,2,4-triazoles

  • Materials:

    • This compound

    • Appropriate Amidine Reagent (e.g., prepared from oxamides)

    • Acetic Acid or Isopropanol

  • Procedure:

    • In a reaction vial, suspend the amidine reagent (5 mmol) and this compound (0.61 g, 5 mmol) in the chosen solvent (acetic acid or isopropanol, 10 mL).

    • Stir the mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature will depend on the reactivity of the specific amidine reagent.

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography or recrystallization to obtain the desired 1,5-disubstituted-1,2,4-triazole.

Amidine PrecursorSolventConditionsTypical YieldReference
Oxamide-derivedAcetic Acid60 °C, 4h70-90%[12]
Formamide(Microwave)150 °C, 30 min65-85%Adapted from

References

  • Chem-Impex. 1-Cyclobutylhydrazine dihydrochloride. [Link]

  • Schmidt, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Jakub, V. (2019). synthesis of pyrazoles. YouTube. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Farah, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Farah, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Name Reactions. Fischer Indole Synthesis. [Link]

  • Ghandi, M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]

  • ResearchGate. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

  • Shelke, G. M., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Asian Journal of Chemistry. [Link]

Sources

Application Note: Comprehensive Analytical Strategies for the Quantification of Cyclobutylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the quantitative analysis of Cyclobutylhydrazine hydrochloride, a key chemical intermediate. Given its physicochemical properties—high polarity, low intrinsic UV absorbance, and potential for reactivity—quantification requires a multi-faceted analytical approach. This document outlines four distinct, validated methodologies tailored for different analytical objectives, from bulk material assay to trace-level impurity quantification. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) with universal detection, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, UV-Vis Spectrophotometry, and classical Titrimetry. Each section explains the underlying scientific principles, causality behind experimental choices, and step-by-step protocols designed for immediate implementation in a research or quality control setting. All methodologies are presented in the context of international regulatory standards, ensuring the generation of robust and reliable data.

Introduction: The Analytical Challenge of this compound

This compound (C₄H₁₀N₂·HCl) is a primary amine derivative whose accurate quantification is critical for ensuring the quality, safety, and efficacy of pharmaceutical products where it may be used as a raw material or synthetic intermediate. Its chemical structure presents several analytical challenges:

  • High Polarity: The molecule is highly polar and water-soluble, making it difficult to retain on traditional reversed-phase chromatography columns.

  • Lack of a Strong Chromophore: It does not possess significant UV-absorbing functional groups, rendering standard UV detection methods insensitive.

  • Volatility and Thermal Stability: As a small amine salt, it has low volatility and can be thermally labile, complicating analysis by Gas Chromatography without chemical modification.[1][2]

Addressing these challenges requires careful method selection and optimization. This guide provides a framework for choosing the appropriate analytical technique based on the specific application, whether it be for purity assessment, stability testing, or trace-level determination. All proposed methods are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4][5]

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

Principle & Rationale: For the simultaneous assay of the main component and the quantification of related impurities, a stability-indicating HPLC method is the gold standard.[6][7] Given the high polarity and lack of a UV chromophore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector, such as an Evaporative Light Scattering Detector (ELSD), is the most effective strategy. HILIC utilizes a polar stationary phase and a partially aqueous mobile phase to retain and separate polar analytes.[8] ELSD is a mass-sensitive detector that is independent of the analyte's optical properties, making it ideal for compounds like Cyclobutylhydrazine.[8]

Experimental Protocol: HILIC-ELSD Method
  • Instrumentation & Columns:

    • HPLC system with a quaternary pump and autosampler.

    • Evaporative Light Scattering Detector (ELSD).

    • HILIC Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm (or equivalent).

  • Reagents and Solutions:

    • Acetonitrile (HPLC Grade).

    • Ammonium formate (LC-MS Grade).

    • Formic acid (LC-MS Grade).

    • Deionized Water (18.2 MΩ·cm).

    • Mobile Phase A (MPA): 10 mM Ammonium formate in Water with 0.1% Formic Acid.

    • Mobile Phase B (MPB): Acetonitrile.

    • Diluent: Acetonitrile/Water (90:10 v/v).

  • Chromatographic & Detector Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % MPA % MPB
      0.0 5 95
      5.0 30 70
      5.1 5 95

      | 8.0 | 5 | 95 |

    • ELSD Conditions:

      • Drift Tube Temperature: 50°C.

      • Nebulizer Gas (Nitrogen) Pressure: 40 psi.

      • Data acquisition rate: 10 Hz.

  • Sample Preparation:

    • Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (1000 µg/mL): Prepare in the same manner as the standard solution.

Method Validation Framework (per ICH Q2(R2))

A validated method ensures it is fit for its intended purpose.[9] Key validation parameters and typical acceptance criteria are summarized below.

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999 for the main peak in stressed samples; adequate resolution (>2.0) between analyte and adjacent peaks.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.998 over a range of 50-150% of the target concentration.
Accuracy To demonstrate the closeness of test results to the true value.98.0% to 102.0% recovery for the assay of the active substance.
Precision To demonstrate the degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: Overall RSD ≤ 2.0%.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness To demonstrate the reliability of the method with respect to deliberate variations in parameters.System suitability parameters remain within limits when flow rate (±10%), column temp (±5°C), and mobile phase composition (±2%) are varied.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_weigh Weigh Sample/ Standard s_dissolve Dissolve in Diluent s_weigh->s_dissolve autosampler Inject Sample (5 µL) s_dissolve->autosampler Transfer to vial hilic_col HILIC Column Separation autosampler->hilic_col Gradient Elution elsd_det ELSD Detection hilic_col->elsd_det chromatogram Generate Chromatogram elsd_det->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify vs. Standard integrate->quantify

Caption: HPLC analytical workflow from sample preparation to final quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Principle & Rationale: GC-MS is an exceptionally sensitive and specific technique, making it ideal for quantifying trace levels of Cyclobutylhydrazine, for instance, as a residual impurity. The primary challenge is its low volatility. This is overcome by a chemical derivatization step, which converts the polar, non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis.[2][10] Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy, replacing the active hydrogens on the hydrazine moiety with trimethylsilyl (TMS) groups.[11]

Experimental Protocol: GC-MS with Silylation
  • Instrumentation & Columns:

    • GC system with a split/splitless injector and autosampler.

    • Mass Spectrometric Detector (MSD).

    • GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Reagents and Solutions:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Pyridine (Anhydrous).

    • This compound reference standard.

  • Derivatization Procedure:

    • Accurately weigh the sample (or residue from an extraction) into a 2 mL GC vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (1 µL injection).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temp: 50°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 min.

    • MS Conditions:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. (Target ions for the di-TMS derivative would need to be determined from a full scan analysis).

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample in Vial add_reagents Add Pyridine & BSTFA sample->add_reagents heat Heat at 70°C for 30 min add_reagents->heat gc_inject GC Injection heat->gc_inject Cool & Inject gc_sep DB-5ms Column Separation gc_inject->gc_sep Temp Program ms_detect MS Detection (SIM Mode) gc_sep->ms_detect extract_ion Extract Ion Chromatogram ms_detect->extract_ion integrate Integrate Peak Area extract_ion->integrate quantify Quantify vs. Calibrants integrate->quantify

Caption: GC-MS workflow including the critical chemical derivatization step.

UV-Vis Spectrophotometry for Rapid Screening

Principle & Rationale: This classical method is ideal for rapid, cost-effective quantification, such as for in-process controls. It relies on a chemical reaction that produces a colored product, which can be measured using a spectrophotometer. Hydrazines react with p-dimethylaminobenzaldehyde in an acidic medium to form a yellow p-dimethylaminobenzalazine (an azine derivative), which has a strong absorbance maximum around 458 nm.[12][13] The intensity of the color is directly proportional to the hydrazine concentration, following the Beer-Lambert law.

Experimental Protocol: Colorimetric Method
  • Instrumentation:

    • UV-Vis Spectrophotometer.

    • 1 cm pathlength quartz or glass cuvettes.

  • Reagents and Solutions:

    • Color Reagent: Dissolve 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.[13]

    • Diluent: Deionized Water.

  • Procedure:

    • Calibration Curve: Prepare a series of calibration standards from a stock solution of this compound (e.g., 0.5, 1, 2, 5, 10 µg/mL).

    • Sample Preparation: Prepare the unknown sample to have a concentration within the calibration range.

    • Color Development: To 5 mL of each standard and sample solution in separate test tubes, add 1 mL of the Color Reagent. Mix well.

    • Incubation: Allow the solutions to stand for 10 minutes at room temperature for the color to develop fully.

    • Measurement: Measure the absorbance of each solution at 458 nm against a reagent blank (5 mL of diluent + 1 mL of Color Reagent).

    • Quantification: Plot the absorbance of the standards versus their concentration to create a calibration curve. Determine the concentration of the unknown sample from this curve.

Visualization: UV-Vis Workflow

UVVis_Workflow prep Prepare Standards & Sample Dilutions react Add Color Reagent to each solution prep->react incubate Incubate for 10 min (Color Development) react->incubate measure Measure Absorbance at 458 nm incubate->measure plot Plot Calibration Curve (Abs vs. Conc) measure->plot quantify Calculate Sample Concentration plot->quantify

Caption: Workflow for the colorimetric quantification of hydrazine via UV-Vis.

Titrimetry for Bulk Material Assay

Principle & Rationale: For assaying high-purity this compound bulk material, direct redox titration is a robust, absolute method that does not require a reference standard for calibration (beyond the titrant). The hydrazine group can be quantitatively oxidized by potassium iodate (KIO₃) in a strong hydrochloric acid solution.[14][15] The reaction proceeds to form nitrogen gas, water, and iodine monochloride (ICl). The endpoint is detected when the violet color of free iodine (formed as an intermediate) disappears from an immiscible organic layer (like carbon tetrachloride).[15][16]

Experimental Protocol: Iodometric Titration
  • Apparatus:

    • 250 mL Iodine flask with a ground-glass stopper.

    • 50 mL burette.

  • Reagents and Solutions:

    • Standard 0.025 M Potassium Iodate (KIO₃) Solution: Accurately prepare and standardize.

    • Hydrochloric Acid (HCl): Concentrated (approx. 11 M).

    • Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃): As indicator solvent.

  • Procedure:

    • Accurately weigh approximately 50-100 mg of this compound into the 250 mL iodine flask.

    • Add 50 mL of concentrated HCl and 10 mL of carbon tetrachloride.[15]

    • Stopper the flask and swirl to dissolve the sample.

    • Titrate slowly with the standard 0.025 M KIO₃ solution, stoppering and shaking vigorously after each addition.[15]

    • Initially, the CCl₄ layer will be colorless. As the titration proceeds, free iodine will form, imparting a violet color to the CCl₄ layer.

    • Continue titrating until the violet color in the CCl₄ layer completely disappears. This is the endpoint.

    • Record the volume of KIO₃ titrant used.

  • Calculation: The reaction stoichiometry is: N₂H₄ + KIO₃ + 2HCl → N₂ + ICl + KCl + 3H₂O

    • Calculate the purity of this compound based on the volume of titrant, its molarity, and the initial sample weight.

Visualization: Titration Workflow

Titration_Workflow weigh Weigh Sample into Iodine Flask add_reagents Add Conc. HCl and CCl₄ weigh->add_reagents titrate Titrate with std. KIO₃ (Vigorous Shaking) add_reagents->titrate endpoint Endpoint Detection: Violet color disappears from CCl₄ layer titrate->endpoint calculate Calculate Purity based on Titrant Volume endpoint->calculate

Caption: Step-by-step workflow for the redox titration of Cyclobutylhydrazine HCl.

Summary and Method Comparison

The choice of analytical method is dictated by the specific requirements of the analysis. The following table provides a comparative summary to aid in selecting the most appropriate technique.

FeatureHPLC-ELSDGC-MS (with Derivatization)UV-Vis SpectrophotometryTitrimetry
Principle Hydrophilic Interaction ChromatographyGas Chromatography with Mass Spec DetectionColorimetric ReactionRedox Titration
Primary Application Assay, Impurity Profiling, Stability TestingTrace-level Quantification, Residual AnalysisRapid In-Process Control, ScreeningHigh-Purity Bulk Assay
Pros Specific, Stability-Indicating, Quantifies ImpuritiesExtremely Sensitive, High Specificity (MS)Simple, Fast, Cost-effectiveAbsolute Method, High Precision, Inexpensive
Cons Requires specialized detector (ELSD), Complex Method Dev.Requires derivatization, DestructiveProne to interferences, Less specificLess sensitive, Requires larger sample amount, Manual
Typical LOQ ~1 µg/mL< 1 ng/mL~0.2 µg/mL~1 mg/mL

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • United Kingdom Atomic Energy Authority. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS. OSTI.GOV. [Link]

  • Jamieson, G. S. (1912). A Volumetric Method for the Determination of Hydrazine. American Journal of Science. [Link]

  • Mettler Toledo. Determining Hydrazine in Wastewater by UV/Vis Spectroscopy. [Link]

  • United Kingdom Atomic Energy Authority. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS. OSTI.GOV. [Link]

  • S. S. Kadam et al. (2016). A simple and sensitive spectrophotometric method was developed, optimized and validated for the determination of hydrazine in various drug substances. Scholars Research Library. [Link]

  • Mettler Toledo. Determination of hydrazine in water samples. [Link]

  • ATSDR. (1997). Analytical Methods for Hydrazines. [Link]

  • OSHA. HYDRAZINE Method. [Link]

  • Kadam, S. S., et al. (2016). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library. [Link]

  • Royal Society of Chemistry. (2023). Supplementary information. [Link]

  • Scherer, J. R., et al. (2012). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PubMed Central. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. [Link]

  • University of Colorado Boulder. GC Derivatization. [Link]

  • Tekle, T. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Tekle, T. (2012). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]

  • Reddy, S. K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Agilent Technologies. (2018). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

Sources

Application Notes and Protocols for Reactions Involving Cyclobutylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed experimental protocols and technical insights for synthetic reactions involving Cyclobutylhydrazine hydrochloride. This versatile reagent is a key building block in medicinal chemistry, particularly in the synthesis of heterocyclic compounds such as pyrazoles and hydrazones, which are prevalent scaffolds in drug discovery. This document offers a deep dive into the practical aspects of handling, reaction setup, and purification of products derived from this compound, with a focus on scientific integrity and reproducibility. The protocols provided are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot their experimental setups.

Introduction: The Significance of the Cyclobutyl Moiety

The cyclobutane ring, a four-membered carbocycle, has gained increasing attention in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, which can lead to improved binding affinity and selectivity for biological targets. When incorporated into a hydrazine framework, as in this compound, it offers a synthetically tractable handle for the construction of a diverse array of molecular architectures. Cyclobutylhydrazine and its derivatives are particularly valuable as intermediates in the synthesis of pharmaceuticals, including potent and selective inhibitors of enzymes such as Bruton's tyrosine kinase (BTK), which are crucial in the treatment of various cancers and autoimmune diseases.[2][3][4][5]

This guide will focus on two primary classes of reactions utilizing this compound:

  • Synthesis of Cyclobutyl-Substituted Pyrazoles: The Knorr pyrazole synthesis and related methodologies provide a straightforward route to 1-cyclobutyl-pyrazoles through the condensation of this compound with 1,3-dicarbonyl compounds.

  • Formation of Cyclobutylhydrazones: The reaction with aldehydes and ketones yields stable hydrazones, which are important intermediates for further synthetic transformations or can be target molecules themselves.

Safety and Handling of this compound

This compound is a toxic substance and must be handled with appropriate safety precautions.[6][7]

Hazard Profile:

Hazard StatementDescriptionPrecautionary Measures
H301: Toxic if swallowed May cause serious health issues or death if ingested.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and call a poison center or doctor immediately.[7][8]
H312 + H332: Harmful in contact with skin or if inhaled May cause irritation or toxic effects upon skin contact or inhalation.Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
Corrosive May cause skin and eye burns.Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coat, and safety goggles.[9]

Storage and Handling:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] Keep away from incompatible materials such as strong oxidizing agents.

  • Handling: All manipulations should be performed in a certified chemical fume hood.[10] Avoid generating dust. Use non-sparking tools.

Experimental Protocols

The following protocols are provided as detailed guides for common reactions involving this compound. Researchers should note that reaction optimization (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole from Acetylacetone

This protocol details the classic Knorr pyrazole synthesis, a reliable method for the preparation of pyrazoles from β-dicarbonyl compounds and hydrazines. The acidic nature of the hydrochloride salt can catalyze the initial condensation and subsequent cyclization.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve Cyclobutylhydrazine HCl in Ethanol B Add Acetylacetone A->B C Add Acetic Acid (catalyst) B->C D Reflux the mixture C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Remove solvent under reduced pressure F->G H Partition between Ethyl Acetate and Water G->H I Dry organic layer H->I J Recrystallization from Ethanol/Water I->J K Characterization (NMR, MS) J->K

Caption: Workflow for the synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole.

Materials:

ReagentCAS NumberMolecular WeightQuantityMolar Equivalents
This compound158001-21-9122.60 g/mol 1.23 g1.0
Acetylacetone123-54-6100.12 g/mol 1.00 g1.0
Ethanol (absolute)64-17-546.07 g/mol 20 mL-
Glacial Acetic Acid64-19-760.05 g/mol 2-3 dropsCatalytic
Ethyl Acetate141-78-688.11 g/mol As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As needed-

Step-by-Step Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.23 g, 10 mmol).

  • Add absolute ethanol (20 mL) and stir to dissolve. Gentle warming may be required.

  • To the stirred solution, add acetylacetone (1.00 g, 10 mmol) dropwise.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to afford 1-cyclobutyl-3,5-dimethyl-1H-pyrazole as a crystalline solid.[6][12]

Synthesis of a Cyclobutylhydrazone from an Aldehyde

This protocol describes the general procedure for the formation of a hydrazone from this compound and a representative aldehyde. The reaction is typically straightforward and proceeds under mild conditions.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Cyclobutylhydrazine HCl in Methanol B Add Aldehyde A->B C Stir at room temperature B->C D Monitor for precipitate formation or by TLC C->D E Collect precipitate by filtration D->E F Wash with cold Methanol E->F G Dry under vacuum F->G

Caption: Workflow for the synthesis of a cyclobutylhydrazone.

Materials:

ReagentCAS NumberMolecular WeightQuantityMolar Equivalents
This compound158001-21-9122.60 g/mol 1.23 g1.0
Benzaldehyde (example)100-52-7106.12 g/mol 1.06 g1.0
Methanol67-56-132.04 g/mol 15 mL-

Step-by-Step Protocol:

  • In a 50 mL Erlenmeyer flask, dissolve this compound (1.23 g, 10 mmol) in methanol (15 mL).

  • To this solution, add the aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours. The formation of a precipitate is often observed.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold methanol.

  • If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

  • Dry the purified product under vacuum.

Characterization of Cyclobutyl-Substituted Products

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[1][13]

    • ¹H NMR: Expect to see characteristic signals for the cyclobutyl protons, typically in the range of 1.6-2.5 ppm. The methine proton attached to the nitrogen will be further downfield. For pyrazoles, the pyrazole ring protons will appear in the aromatic region.

    • ¹³C NMR: The cyclobutyl carbons will appear in the aliphatic region. The chemical shifts of the pyrazole or hydrazone carbons will be indicative of the electronic environment.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups. For hydrazones, the C=N stretch is a characteristic peak.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemistry of this reagent. By understanding the underlying principles and adhering to safe laboratory practices, scientists can effectively utilize this compound in their drug discovery and development endeavors.

References

  • PubChem. Cyclobutylhydrazine--hydrogen chloride (1/1). [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • National Center for Biotechnology Information. (2019). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • BC Cancer. (2025). BC Cancer Protocol Summary for Management of Infusion-Related Reactions to Systemic Therapy Agents. [Link]

  • Semantic Scholar. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]

  • National Center for Biotechnology Information. (2021). The Development of BTK Inhibitors: A Five-Year Update. [Link]

  • MDPI. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]

Sources

Application Notes & Protocols: Cyclobutylhydrazine Hydrochloride in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of cyclobutylhydrazine hydrochloride as a versatile reagent in coordination chemistry. It moves beyond simple procedural lists to offer insights into the underlying chemical principles, ensuring that protocols are not just followed, but understood. Our focus is on delivering a self-validating framework for the synthesis and characterization of novel coordination compounds derived from this valuable building block.

Introduction: The Unique Potential of the Cyclobutyl Moiety

This compound is a valuable reagent recognized for its unique cyclobutyl structure, which imparts specific steric and electronic properties to the molecules it helps form.[1] While it serves as a key intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors, its utility in coordination chemistry is an area of growing interest.[1][2] The hydrazine group (-NH-NH2) is a classic coordinating agent, capable of acting as a monodentate or a bridging bidentate ligand.

The true power of this compound in this field, however, is realized upon its conversion to hydrazone derivatives. Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are exceptionally versatile ligands. The resulting imine group (-C=N-) in conjugation with the N-N bond provides multiple coordination sites, allowing for the formation of stable chelate rings with a wide range of transition metal ions.[3] This guide will detail the synthesis of the reagent itself, its conversion into a model hydrazone ligand, and the subsequent formation and characterization of a coordination complex.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any experimental protocol.

PropertyValueSource
CAS Number 158001-21-9[4]
Molecular Formula C₄H₁₁ClN₂[4]
Molecular Weight 122.60 g/mol [4]
Boiling Point 209.9 °C at 760 mmHg[5]
Density 1.418 g/cm³[5]
Flash Point 80.8 °C[5]
GHS Hazard H301: Toxic if swallowed[4]

Safety Note: Due to its acute oral toxicity, this compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] All manipulations should be performed within a certified chemical fume hood.

Synthesis of this compound: A Foundational Protocol

The most direct and widely applicable method for preparing cyclobutylhydrazine is the reductive amination of cyclobutanone with hydrazine.[6] The resulting free base is then treated with hydrochloric acid to yield the stable and more easily handled hydrochloride salt.

Causality Behind the Method:
  • Reductive Amination: This two-step, one-pot reaction is highly efficient. First, cyclobutanone and hydrazine condense to form a hydrazone intermediate. The C=N double bond of this intermediate is then selectively reduced to a C-N single bond.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred because it is a mild reducing agent that is effective at the slightly acidic pH required to promote hydrazone formation without reducing the ketone starting material. Sodium borohydride (NaBH₄) is a stronger, less expensive alternative but requires more careful control of reaction conditions.[6]

  • Salt Formation: The final treatment with HCl protonates the basic hydrazine, yielding the hydrochloride salt. This salt is typically a stable, crystalline solid, which simplifies purification (e.g., by recrystallization) and improves shelf-life compared to the free base.

Workflow for Synthesis of this compound

cluster_synthesis Synthesis Pathway A Cyclobutanone + Hydrazine B Condensation (pH control) A->B C Cyclobutanone Hydrazone (Intermediate) B->C D Reduction (e.g., NaBH3CN) C->D E Cyclobutylhydrazine (Free Base) D->E F Acidification (HCl) E->F G Cyclobutylhydrazine HCl (Final Product) F->G

Caption: Reductive amination pathway for synthesizing the title reagent.

Detailed Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclobutanone (1.0 eq) and methanol (5 mL per mmol of cyclobutanone).

  • Hydrazone Formation: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. Stir the mixture for 2 hours. The formation of the hydrazone can be monitored by TLC or GC-MS.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol. Slowly add this solution to the reaction mixture. Caution: Cyanide gas may be evolved if the solution is too acidic. Ensure the reaction is performed in a well-ventilated fume hood.

  • Quenching and Workup: After stirring overnight, carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any remaining reducing agent.

  • Purification: Concentrate the mixture under reduced pressure. Partition the residue between diethyl ether and water. The aqueous layer contains the product. Wash the aqueous layer with diethyl ether (3x) to remove any unreacted cyclobutanone.

  • Isolation: Basify the aqueous layer to pH >10 with 6M NaOH. Extract the free base into dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.

  • Final Product: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Application in Coordination Chemistry: From Reagent to Ligand to Complex

The primary application of this compound in coordination chemistry is as a precursor to multidentate ligands, most commonly hydrazones. These ligands can then be used to chelate metal ions, forming stable coordination compounds with potential applications in catalysis, materials science, and medicinal chemistry.[1]

General Workflow for Complex Formation

A Cyclobutylhydrazine HCl C Step 1: Ligand Synthesis (Condensation Reaction) A->C B Aldehyde or Ketone B->C D Hydrazone Ligand (e.g., L) C->D F Step 2: Complexation (Coordination Reaction) D->F E Metal Salt (e.g., MnCl2, Ni(OAc)2) E->F G Coordination Complex (e.g., [M(L)n]Xm) F->G H Step 3: Characterization (Spectroscopy, etc.) G->H

Caption: General workflow from reagent to characterized metal complex.

Protocol 1: Synthesis of a Model Hydrazone Ligand

This protocol describes the synthesis of (E)-1-(sec-butylidene)cyclobutylhydrazine from this compound and 2-butanone.

  • Liberate Free Base: Dissolve this compound (1.0 eq) in water and basify to pH >10 with 6M NaOH. Extract the free cyclobutylhydrazine into dichloromethane (3x), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo. Causality: The condensation reaction requires the nucleophilic free base, not the protonated salt.

  • Condensation: Dissolve the crude free base in ethanol. Add 2-butanone (1.05 eq) and a catalytic amount of acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.

  • Isolation: Remove the solvent under reduced pressure. The resulting oil or solid can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure hydrazone ligand.

Protocol 2: Synthesis of a Metal-Hydrazone Complex

This protocol outlines a general method for coordinating the synthesized ligand with a metal(II) ion, for example, Nickel(II).

  • Dissolve Ligand: Dissolve the purified (E)-1-(sec-butylidene)cyclobutylhydrazine (2.0 eq) in 15 mL of hot ethanol.

  • Dissolve Metal Salt: In a separate flask, dissolve Nickel(II) acetate tetrahydrate (1.0 eq) in 10 mL of hot ethanol.

  • Complexation: Add the hot metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation is often observed immediately.

  • Reaction: Reflux the resulting mixture for 2-3 hours to ensure complete complex formation.

  • Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath to maximize precipitation.

  • Purification: Collect the solid complex by vacuum filtration. Wash the precipitate with cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Drying: Dry the complex in a vacuum oven at 50-60 °C.

Characterization of Coordination Compounds

Confirming the formation of the desired complex and elucidating its structure requires a suite of analytical techniques.[7]

Key Characterization Techniques
TechniquePurposeExpected Observations for Complexation
FTIR Spectroscopy Identify functional group coordination.A shift in the C=N (imine) stretching frequency (typically ~1620-1650 cm⁻¹) upon coordination to the metal. Appearance of new low-frequency bands corresponding to M-N bonds.[7]
¹H and ¹³C NMR Confirm ligand structure and purity.Shifts in the chemical shifts of protons and carbons near the coordination sites (imine N and C) upon complexation. Broadening of signals can also occur.
UV-Vis Spectroscopy Investigate electronic transitions.Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal center or charge-transfer bands between the metal and ligand.
Elemental Analysis Determine the empirical formula.The experimental percentages of C, H, and N should match the calculated values for the proposed complex structure (e.g., ₂), confirming the ligand-to-metal ratio.
Thermogravimetric Analysis (TGA) Assess thermal stability and composition.Can reveal the loss of solvent molecules (e.g., water, ethanol) and the decomposition pattern of the complex, with the final residue often being the metal oxide.[7]
Proposed Coordination Environment

Sources

Application Notes and Protocols: The Role of Cyclobutylhydrazine Hydrochloride as a Versatile Synthetic Intermediate in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclobutylhydrazine hydrochloride is a valuable and reactive chemical intermediate that holds significant potential in the discovery and development of novel agrochemicals. While not an active ingredient itself, its unique cyclobutyl moiety and reactive hydrazine group make it a strategic building block for the synthesis of a diverse range of active compounds, including fungicides, insecticides, herbicides, and plant growth regulators.[1] The incorporation of the cyclobutyl group can influence the biological activity, selectivity, and physicochemical properties of the final agrochemical product.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and preliminary evaluation of new agrochemical candidates. The protocols outlined herein are based on established principles of hydrazine chemistry and standard practices in agrochemical research and development.

Core Concepts: The Synthetic Utility of this compound

The primary application of this compound in agricultural chemistry lies in its ability to serve as a precursor for the formation of various heterocyclic scaffolds that are common in active agrochemical ingredients. The hydrazine functional group is a potent nucleophile, enabling its participation in cyclization reactions to form stable ring structures.

Key Synthetic Transformations:
  • Pyrazole Synthesis: this compound can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings. Pyrazole-containing compounds are a well-established class of fungicides, with many acting as succinate dehydrogenase inhibitors (SDHIs).[2]

  • Triazole Synthesis: Through multi-step reaction sequences, the hydrazine moiety can be incorporated into 1,2,4-triazole rings, a core structure in many successful fungicides and plant growth regulators.

  • Hydrazone Formation: Reaction with aldehydes and ketones yields hydrazones, which are versatile intermediates that can be further modified or can themselves exhibit biological activity. Acylhydrazone derivatives, for instance, have been investigated for their insecticidal properties.

The following diagram illustrates the central role of this compound as a starting material for the synthesis of diverse agrochemical classes.

G main This compound sub1 Pyrazole Derivatives main->sub1 + 1,3-Dicarbonyl sub2 Triazole Derivatives main->sub2 + Isothiocyanate/Formamide (multi-step) sub3 Acylhydrazone Derivatives main->sub3 + Acyl Chloride app1 app1 sub1->app1 Fungicides (e.g., SDHIs) app2 app2 sub2->app2 Fungicides Plant Growth Regulators app3 app3 sub3->app3 Insecticides

Fig. 1: Synthetic pathways from this compound to agrochemicals.

Application Protocol: Synthesis of a Hypothetical Cyclobutyl-Containing Pyrazole Fungicide

This protocol details the synthesis of a hypothetical pyrazole carboxamide fungicide, "Cyclopyrafungin," using this compound as a key starting material. The target compound is designed based on the well-established succinate dehydrogenase inhibitor (SDHI) class of fungicides.

Workflow for the Synthesis of Cyclopyrafungin

G start Cyclobutylhydrazine Hydrochloride step1 Step 1: Knorr Pyrazole Synthesis start->step1 Ethyl 2-chloroacetoacetate, Base step2 Step 2: Saponification step1->step2 NaOH, EtOH/H2O step3 Step 3: Acyl Chloride Formation step2->step3 SOCl2 or Oxalyl Chloride step4 Step 4: Amide Coupling step3->step4 2-Chloroaniline, Base end Cyclopyrafungin (Target Fungicide) step4->end

Fig. 2: Synthetic workflow for the hypothetical fungicide Cyclopyrafungin.
Step-by-Step Synthetic Protocol

Step 1: Synthesis of Ethyl 1-cyclobutyl-5-methyl-1H-pyrazole-3-carboxylate

  • To a stirred solution of this compound (1.0 eq) and sodium acetate (1.1 eq) in ethanol (10 vol), add ethyl 2-chloroacetoacetate (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole ester.

Step 2: Synthesis of 1-cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid

  • Dissolve the pyrazole ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide.

  • Stir the mixture at 60°C until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the pyrazole carboxylic acid.

Step 3: Synthesis of 1-cyclobutyl-5-methyl-1H-pyrazole-3-carbonyl chloride

  • Suspend the pyrazole carboxylic acid from Step 2 in anhydrous dichloromethane containing a catalytic amount of dimethylformamide (DMF).

  • Add oxalyl chloride (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

Step 4: Synthesis of N-(2-chlorophenyl)-1-cyclobutyl-5-methyl-1H-pyrazole-3-carboxamide (Cyclopyrafungin)

  • Dissolve the crude acyl chloride from Step 3 in anhydrous dichloromethane and cool to 0°C.

  • Add a solution of 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product, Cyclopyrafungin.

Protocol for Preliminary Efficacy Screening

A preliminary in vitro and in vivo screening is essential to evaluate the potential of a newly synthesized compound like Cyclopyrafungin.

In Vitro Antifungal Assay
  • Fungal Pathogens: Select a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).

  • Culture Medium: Prepare potato dextrose agar (PDA) plates.

  • Compound Preparation: Prepare stock solutions of Cyclopyrafungin in a suitable solvent (e.g., DMSO) and amend the molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL).

  • Inoculation: Place a mycelial plug of each test fungus in the center of the amended PDA plates.

  • Incubation: Incubate the plates at the optimal growth temperature for each fungus.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals and calculate the percentage of growth inhibition compared to a solvent-only control.

  • Data Analysis: Determine the EC50 (effective concentration for 50% inhibition) value for each fungus.

In Vivo Greenhouse Trial (Curative and Protective Activity)
  • Plant Material: Use a susceptible host plant (e.g., tomato for Botrytis cinerea).

  • Compound Formulation: Prepare a sprayable formulation of Cyclopyrafungin with appropriate adjuvants.

  • Protective Assay:

    • Spray the plants with the test formulation at different concentrations.

    • After 24 hours, inoculate the plants with a spore suspension of the pathogen.

  • Curative Assay:

    • Inoculate the plants with a spore suspension of the pathogen.

    • After 24 hours, spray the plants with the test formulation at different concentrations.

  • Incubation: Maintain the plants in a controlled greenhouse environment with optimal conditions for disease development.

  • Disease Assessment: After a set incubation period (e.g., 7-10 days), assess the disease severity using a standardized rating scale.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to an untreated control.

Analytical Methods for Compound Characterization and Residue Analysis

Accurate analytical methods are crucial for confirming the structure of the synthesized compound and for future residue studies.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Residue Analysis in Plant Matrices (Hypothetical)
  • Extraction: Homogenize the plant sample (e.g., leaves, fruit) and extract with an appropriate organic solvent (e.g., acetonitrile).

  • Clean-up: Use a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

  • Analysis: Quantify the analyte using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and selectivity.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical efficacy data for Cyclopyrafungin against a selection of plant pathogens.

Fungal PathogenIn Vitro EC50 (µg/mL)In Vivo Disease Control (%) @ 100 ppm
Botrytis cinerea2.585
Fusarium graminearum5.178
Rhizoctonia solani1.892

Conclusion

This compound is a promising and versatile intermediate for the synthesis of novel agrochemicals. Its utility in constructing key heterocyclic scaffolds, such as pyrazoles, offers a strategic advantage in the design of new active ingredients. The protocols provided in these application notes serve as a foundational guide for researchers to explore the potential of this compound in their agrochemical discovery programs. Further optimization of synthetic routes and extensive biological evaluation are necessary to fully realize the potential of its derivatives as effective and safe crop protection agents.

References

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Application Notes and Protocols for the Scale-Up Synthesis of Cyclobutylhydrazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of cyclobutylhydrazine hydrochloride and its derivatives. This document emphasizes robust and reproducible methodologies, safety considerations, and process optimization, grounded in established chemical principles.

Introduction: The Significance of Cyclobutylhydrazine Derivatives in Medicinal Chemistry

Cyclobutylhydrazine and its derivatives are crucial building blocks in modern drug discovery.[1] The cyclobutyl moiety offers a unique three-dimensional scaffold that can enhance metabolic stability, improve binding affinity, and fine-tune the pharmacokinetic properties of drug candidates. These structures are integral to the development of novel therapeutics, including anti-cancer agents and other bioactive molecules.[1] The hydrochloride salt form is often preferred for its improved stability and handling characteristics.[2]

The primary challenge in utilizing these valuable intermediates lies in developing a synthetic route that is not only efficient on a laboratory scale but also amenable to large-scale production without compromising purity and safety. This guide outlines such a pathway, focusing on the reductive amination of cyclobutanone, a common and effective strategy.[3]

Strategic Overview of the Synthetic Pathway

The most direct and scalable approach to this compound involves a two-step process: the formation of a hydrazone from cyclobutanone and a protected hydrazine, followed by reduction and deprotection/salt formation. To manage the reactivity and potential for side reactions, a protecting group strategy is often employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting one of the nitrogen atoms of hydrazine, as it is stable under reductive conditions and can be readily removed under acidic conditions, which concurrently forms the desired hydrochloride salt.[4][5]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection & Salt Formation Cyclobutanone Cyclobutanone Boc_Hydrazone N'-Cyclobutylidene-hydrazinecarboxylic acid tert-butyl ester Cyclobutanone->Boc_Hydrazone Boc_Hydrazine tert-Butyl Carbazate (N-Boc-hydrazine) Boc_Hydrazine->Boc_Hydrazone Boc_Cyclobutylhydrazine N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester Boc_Hydrazone->Boc_Cyclobutylhydrazine Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Boc_Cyclobutylhydrazine Final_Product Cyclobutylhydrazine Hydrochloride Boc_Cyclobutylhydrazine->Final_Product Deprotection HCl HCl in organic solvent HCl->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.

Part A: Synthesis of N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (Boc-Protected Intermediate)

This part of the process combines the hydrazone formation and its subsequent reduction in a one-pot fashion, which is often more efficient for scale-up.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Stoichiometric Ratio
Cyclobutanone70.0950.00.7131.0
tert-Butyl carbazate132.1699.00.7491.05
Sodium Borohydride (NaBH₄)37.8332.40.8561.2
Methanol-1 L--
Acetic Acid (glacial)-~10 mL--
Saturated aq. NaHCO₃-As needed--
Brine-As needed--
Ethyl Acetate-As needed--
Anhydrous MgSO₄-As needed--

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve tert-butyl carbazate (99.0 g, 0.749 mol) in methanol (500 mL). Cool the solution to 0-5 °C using an ice bath.

  • Hydrazone Formation: Slowly add cyclobutanone (50.0 g, 0.713 mol) to the cooled solution over 30 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, add glacial acetic acid dropwise to adjust the pH to approximately 5-6. Stir the reaction mixture at 0-5 °C for 2 hours to facilitate the formation of the hydrazone intermediate.[3]

  • Reduction: In a separate beaker, carefully dissolve sodium borohydride (32.4 g, 0.856 mol) in methanol (500 mL). Caution: This is an exothermic process and generates hydrogen gas. Ensure adequate ventilation and add the NaBH₄ in portions to control the temperature. Cool this solution to 0-5 °C.

  • Add the sodium borohydride solution to the reaction mixture dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours (overnight) to ensure the reduction is complete.

  • Work-up: Carefully quench the reaction by slowly adding water (200 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add ethyl acetate (500 mL) to the aqueous residue and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester as an oil or a waxy solid. The product can be used in the next step without further purification if NMR analysis shows sufficient purity.

Part B: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Notes
Crude N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester188.27~134 (theoretical)0.713From Part A
4 M HCl in 1,4-Dioxane-500 mL2.0Excess to ensure complete reaction
Diethyl ether-As needed-For precipitation and washing

Procedure:

  • Reaction Setup: Dissolve the crude product from Part A in diethyl ether (200 mL) in a 2 L flask equipped with a magnetic stirrer and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Deprotection and Salt Formation: Cool the solution to 0 °C in an ice bath. Slowly add the 4 M HCl in 1,4-dioxane solution (500 mL) to the stirred mixture. A white precipitate should form almost immediately.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours. The evolution of isobutylene and carbon dioxide will be observed.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with copious amounts of diethyl ether (3 x 200 mL) to remove any residual dioxane and organic impurities.

  • Dry the product under vacuum at 40-50 °C to a constant weight. This will yield this compound as a white crystalline solid.

Process Optimization and Scale-Up Considerations

  • Reaction Monitoring: The progress of both the reduction and deprotection steps should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.

  • Temperature Control: The reductive amination step is exothermic, especially during the addition of sodium borohydride. On a larger scale, efficient heat exchange is critical to prevent runaway reactions and the formation of byproducts.

  • Solvent Selection: While methanol is suitable for this protocol, other alcoholic solvents like ethanol can also be used. For the deprotection step, using ethereal HCl or HCl gas dissolved in a suitable solvent can also be effective.

  • Purification: If the final product requires higher purity, recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) can be employed. For larger scales, column chromatography is generally not practical, making control of the reaction process to minimize impurities paramount.[7]

Safety and Handling

Hydrazine and its derivatives are classified as hazardous materials and must be handled with extreme care.[8][9]

  • Toxicity: Hydrazine derivatives are toxic by inhalation, ingestion, and skin contact.[10][11] They are also suspected carcinogens.[10] All manipulations should be performed in a well-ventilated fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.[9][10][12] A face shield is recommended when there is a significant splash hazard.[9]

  • Reactive Hazards: Hydrazine can react violently with oxidizing agents and strong acids.[8][12] Ensure that the work area is free of incompatible materials.

  • Waste Disposal: All waste containing hydrazine derivatives must be treated as hazardous waste and disposed of according to institutional and local regulations.[9]

Conclusion

The described protocol provides a robust and scalable method for the synthesis of this compound. By employing a one-pot reductive amination of cyclobutanone with a Boc-protected hydrazine, this process is efficient and avoids the isolation of potentially unstable intermediates. Careful attention to reaction parameters and stringent adherence to safety protocols are essential for the successful and safe scale-up of this important pharmaceutical building block.

References

  • Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Borlinghaus, N., Calabrese, D., Lauterbach, L., & Hartwig, J. F. (2020). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie International Edition, 59(32), 13209-13213. Retrieved from [Link]

  • Borlinghaus, N., Calabrese, D., Lauterbach, L., & Hartwig, J. F. (2020). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ResearchGate. Retrieved from [Link]

  • Clark, C. C. (1986). Safety and Handling of Hydrazine. Defense Technical Information Center. Retrieved from [Link]

  • Roberts, J. D., & Sauer, C. W. (1955). Cyclobutylamine. Organic Syntheses, 35, 24. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN112794810B - Synthesis method of cyclobutylamine compound.
  • Leggett, D. C. (2007). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 11(5), 896-901. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. Retrieved from [Link]

  • Arnold, F. H., & Fasan, R. (2019). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 141(42), 16867-16875. Retrieved from [Link]

  • Google Patents. (n.d.). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
  • Agilent Technologies. (2020). Analytical-Scale LC Purification with High Load and Low Dispersion. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US5166397A - Process for producing optically active cyclobutylamines.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2018). Preparation of 1-Hydrosilatrane, and its use in the highly practical synthesis of secondary and tertiary amines from aldehydes and ketones via direct reductive amination. Organic Syntheses, 95, 294-311. Retrieved from [Link]

  • Moody, C. J., & Rees, C. W. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Google Patents. (n.d.). WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). PubChem. Retrieved from [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 113-117. Retrieved from [Link]

  • Google Patents. (n.d.). US3203989A - Process for the production of phenylhydrazine hydrochloride.
  • Eureka. (n.d.). Phenylhydrazine hydrochloride patented technology retrieval search results. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

Sources

Application Notes and Protocols: Cyclobutylhydrazine Hydrochloride in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of the Cyclobutyl Moiety in Advanced Materials

In the pursuit of novel materials with tailored functionalities, the selection of molecular building blocks is of paramount importance. Cyclobutylhydrazine hydrochloride presents itself as a versatile precursor for the integration of the cyclobutane motif into larger molecular architectures. The strained four-membered ring of the cyclobutyl group is not merely a passive structural element; it imparts unique conformational rigidity and steric properties that can significantly influence the macroscopic characteristics of a material. Research has indicated that the incorporation of cyclobutane structures into polymer backbones can lead to materials with enhanced thermal stability, improved mechanical strength, and unique stress-responsive behaviors.[1][2][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in materials science. Particular focus is given to its use in the synthesis of functionalized heterocyclic compounds, specifically pyrazoles, which are valuable scaffolds in pharmaceuticals and functional polymers. While direct, published protocols for the use of this compound in materials synthesis are nascent, this guide offers a robust, scientifically grounded framework for its application, based on well-established analogous chemical transformations.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a precursor is fundamental to its successful application in materials synthesis.

PropertyValueSource
CAS Number 158001-21-9iChemical[1]
Molecular Formula C4H11ClN2PubChem[4]
Molecular Weight 122.60 g/mol PubChem[4]
Appearance White solid (typical)Chem-Impex[2]
Boiling Point 209.9 °C at 760 mmHgiChemical[1]
Density 1.418 g/cm3 iChemical[1]

Note: Properties such as boiling point and density are for the free base or predicted, and may vary for the hydrochloride salt.

Core Application: Synthesis of Cyclobutyl-Functionalized Pyrazoles

The hydrazine functional group in this compound makes it an ideal candidate for the Knorr pyrazole synthesis, a classic and highly reliable method for the construction of the pyrazole ring.[5] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The resulting cyclobutyl-substituted pyrazoles can serve as monomers for polymerization or as functional additives in material formulations.

Causality Behind Experimental Choices in Pyrazole Synthesis

The choice of the Knorr synthesis is predicated on its high efficiency and broad substrate scope. The reaction proceeds via a well-understood mechanism, allowing for predictable outcomes. The acid catalyst is crucial for activating the carbonyl groups of the 1,3-dicarbonyl compound and facilitating the initial condensation and subsequent cyclization. The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Alcohols are often suitable solvents for this transformation.

Visualizing the Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification cluster_product Final Product Cyclobutylhydrazine_HCl Cyclobutylhydrazine HCl Reaction_Vessel Reaction Mixture (Heating and Stirring) Cyclobutylhydrazine_HCl->Reaction_Vessel Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Reaction_Vessel Solvent_Catalyst Solvent (e.g., Ethanol) + Acid Catalyst (e.g., Acetic Acid) Solvent_Catalyst->Reaction_Vessel Quenching Quenching (e.g., with Water) Reaction_Vessel->Quenching Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying (e.g., with Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_Step Purification (e.g., Column Chromatography) Evaporation->Purification_Step Final_Product 1-Cyclobutyl-3,5-disubstituted Pyrazole Purification_Step->Final_Product

Caption: Workflow for the synthesis of a 1-cyclobutyl-3,5-disubstituted pyrazole.

Representative Protocol for the Synthesis of 1-Cyclobutyl-3,5-dimethylpyrazole

Disclaimer: This protocol is a representative example based on the well-established Knorr pyrazole synthesis. Researchers should consider this a starting point and may need to optimize reaction conditions, stoichiometry, and purification methods for their specific setup and desired purity.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Ethanol (or other suitable alcohol)

  • Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol. Stir the suspension.

  • Addition of Reactants: Add acetylacetone (1.1 eq) to the suspension, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the residue, add ethyl acetate and saturated sodium bicarbonate solution to neutralize the acid and the hydrochloride salt.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-cyclobutyl-3,5-dimethylpyrazole.

Visualizing the Reaction Mechanism

Knorr_Mechanism Cyclobutylhydrazine Cyclobutylhydrazine Initial Condensation Initial Condensation Cyclobutylhydrazine->Initial Condensation + Acetylacetone (enol form) Hydrazone Intermediate Hydrazone Intermediate Initial Condensation->Hydrazone Intermediate Tautomerization & Cyclization Tautomerization & Cyclization Hydrazone Intermediate->Tautomerization & Cyclization Intramolecular Attack Dehydration Dehydration Tautomerization & Cyclization->Dehydration 1-Cyclobutyl-3,5-dimethylpyrazole 1-Cyclobutyl-3,5-dimethylpyrazole Dehydration->1-Cyclobutyl-3,5-dimethylpyrazole - H2O

Sources

Application Notes & Protocols: Strategic Protection of Cyclobutylhydrazine Hydrochloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclobutylhydrazine and its hydrochloride salt are valuable building blocks in medicinal chemistry and organic synthesis, frequently incorporated into pharmacologically active agents.[1][2] The inherent nucleophilicity and reactivity of the hydrazine moiety, however, necessitate a robust protecting group strategy to ensure chemoselectivity and achieve desired outcomes in complex, multi-step synthetic pathways. This technical guide provides an in-depth analysis of key protecting group strategies for cyclobutylhydrazine, focusing on the practical application of tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Trifluoroacetyl (TFA) groups. We offer detailed, field-proven protocols, mechanistic insights, and a comparative analysis to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.

The Strategic Imperative for Hydrazine Protection

The hydrazine functional group (-NHNH₂) is characterized by two nucleophilic nitrogen atoms, rendering it highly reactive. In the context of synthesizing complex molecules, this reactivity can be a significant liability, leading to undesired side reactions such as over-alkylation, acylation at both nitrogens, or unwanted cyclizations. Protecting group chemistry addresses this challenge by reversibly masking the hydrazine moiety, thereby allowing other chemical transformations to be performed on the molecule without interference.

The selection of an optimal protecting group is a critical decision dictated by the overall synthetic plan. The ideal group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of downstream reaction conditions.

  • Orthogonal , meaning it can be removed under specific conditions that do not affect other protecting groups present in the molecule.[3]

  • Easy to remove cleanly and efficiently without degrading the target compound.

This guide explores three protecting groups that offer a powerful toolkit for managing the reactivity of cyclobutylhydrazine, each with a distinct profile of stability and lability.

Strategy 1: The tert-Butoxycarbonyl (Boc) Group - The Acid-Labile Workhorse

The Boc group is arguably the most common nitrogen-protecting group in modern organic synthesis, prized for its general stability and ease of removal under mild acidic conditions.[4][5][6] It is an excellent first choice for many synthetic routes, particularly when orthogonality with base-labile or hydrogenation-sensitive groups is required.

Causality Behind Experimental Choices:
  • Protection: The reaction employs Di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent. A base is required to neutralize the hydrochloride salt of the starting material and the acidic byproduct generated during the reaction, driving the equilibrium towards the protected product.[5]

  • Deprotection: The cleavage mechanism relies on the formation of a stable tert-butyl cation upon protonation by a strong acid.[4][5] This cation can potentially alkylate other nucleophilic sites on the substrate. The addition of a "scavenger" like anisole or triethylsilane can trap this cation, preventing unwanted side reactions.[7][8]

Visualizing the Boc Protection Workflow

Boc_Protection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_Boc Cyclobutylhydrazine HCl Product_Boc Boc-Protected Cyclobutylhydrazine Start_Boc->Product_Boc  Protection Reagents_Boc Boc₂O, Et₃N DCM, rt Product_Boc_D Boc-Protected Cyclobutylhydrazine Final_Boc Cyclobutylhydrazine Product_Boc_D->Final_Boc  Deprotection Reagents_DeBoc TFA / DCM or HCl / Dioxane

Caption: Workflow for Boc protection and acid-mediated deprotection.

Experimental Protocols

Protocol 2.1: N-Boc Protection of Cyclobutylhydrazine Hydrochloride

  • Suspend this compound (1.0 eq.) in dichloromethane (DCM, 10 mL/g).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 2.2 eq.) dropwise to the stirred suspension. Stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM (2 mL/g) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the N-Boc protected cyclobutylhydrazine.

Protocol 2.2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the N-Boc protected cyclobutylhydrazine (1.0 eq.) in DCM (10 mL/g).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 10-20 eq., often as a 25-50% solution in DCM) dropwise.[5][9]

  • Stir the reaction at room temperature for 1-4 hours, monitoring for completion.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Co-evaporate with a solvent like toluene or DCM to ensure complete removal of residual acid.

  • The resulting product is typically the trifluoroacetate salt of cyclobutylhydrazine, which can be used directly or neutralized with a base.

Strategy 2: The Benzyloxycarbonyl (Cbz) Group - Removable by Hydrogenolysis

The Cbz (or Z) group is a cornerstone of peptide chemistry and a highly valuable protecting group for amines and hydrazines.[10][11] Its key feature is its stability to both mild acids and bases, providing a crucial element of orthogonality. It is most commonly removed by catalytic hydrogenolysis, a mild and clean method that releases gaseous CO₂ and toluene as byproducts.[12]

Causality Behind Experimental Choices:
  • Protection: Benzyl chloroformate (Cbz-Cl) is a highly reactive acyl chloride. The reaction is often performed under Schotten-Baumann conditions (a two-phase system with an aqueous base) to neutralize the generated HCl, preventing side reactions and maintaining a favorable pH for the amine nucleophile.[12][13]

  • Deprotection:

    • Catalytic Hydrogenolysis: This method involves the cleavage of the benzylic C-O bond by hydrogen gas on the surface of a palladium catalyst. It is highly efficient and clean.[10]

    • Transfer Hydrogenation: For safety and scalability, using a hydrogen donor like ammonium formate avoids the need for handling flammable H₂ gas.[10] The mechanism is similar, with the catalyst facilitating hydrogen transfer from the donor to the substrate.

    • Acidic Cleavage: In cases where the molecule contains reducible groups (e.g., alkenes, alkynes), strong acid cleavage with HBr in acetic acid provides a robust alternative, though the conditions are harsh.[10][14]

Visualizing the Cbz Protection Workflow

Cbz_Protection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Start_Cbz Cyclobutylhydrazine HCl Product_Cbz Cbz-Protected Cyclobutylhydrazine Start_Cbz->Product_Cbz  Protection Reagents_Cbz Cbz-Cl, Na₂CO₃ Dioxane/H₂O, 0 °C Product_Cbz_D Cbz-Protected Cyclobutylhydrazine Final_Cbz Cyclobutylhydrazine Product_Cbz_D->Final_Cbz  Deprotection Reagents_DeCbz H₂, Pd/C MeOH, rt

Caption: Workflow for Cbz protection and hydrogenolysis-mediated deprotection.

Experimental Protocols

Protocol 3.1: N-Cbz Protection of this compound

  • Dissolve this compound (1.0 eq.) in water (5 mL/g).

  • Add sodium carbonate (Na₂CO₃, 1.5 eq.) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of benzyl chloroformate (Cbz-Cl, 1.1 eq.) in a suitable organic solvent like dioxane or THF (5 mL/g) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the biphasic mixture vigorously at 0 °C for 1 hour, then at room temperature for 4-6 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify by column chromatography or recrystallization.

Protocol 3.2: N-Cbz Deprotection via Catalytic Hydrogenolysis

  • Dissolve the N-Cbz protected cyclobutylhydrazine (1.0 eq.) in methanol or ethanol (20 mL/g).

  • Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr shaker at 1-3 atm).

  • Stir the mixture vigorously at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the evolution of CO₂ (which can be vented through a bubbler) are indicators of progress.

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected cyclobutylhydrazine.

Strategy 3: The Trifluoroacetyl (TFA) Group - Base-Labile Orthogonality

The trifluoroacetyl (TFA) group provides a powerful orthogonal strategy. Its strong electron-withdrawing nature makes the resulting trifluoroacetamide exceptionally stable to strong acids, including conditions that would readily cleave a Boc group.[15][16] Conversely, this electron deficiency renders the carbonyl highly susceptible to nucleophilic attack, allowing for facile cleavage under mild basic conditions.[15][17]

Causality Behind Experimental Choices:
  • Protection: Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent. The reaction is rapid and efficient. A non-nucleophilic base like pyridine or triethylamine is used to scavenge the trifluoroacetic acid byproduct.

  • Deprotection: The TFA group is readily hydrolyzed by mild aqueous base. The use of potassium carbonate in methanol or aqueous ammonia provides gentle conditions that preserve other sensitive functionalities, such as esters, which might be cleaved by stronger bases like NaOH or KOH.

Visualizing the TFA Protection Workflow

TFA_Protection cluster_protection TFA Protection cluster_deprotection TFA Deprotection Start_TFA Cyclobutylhydrazine HCl Product_TFA TFA-Protected Cyclobutylhydrazine Start_TFA->Product_TFA  Protection Reagents_TFA TFAA, Pyridine DCM, 0 °C Product_TFA_D TFA-Protected Cyclobutylhydrazine Final_TFA Cyclobutylhydrazine Product_TFA_D->Final_TFA  Deprotection Reagents_DeTFA K₂CO₃ / MeOH or aq. NH₃

Caption: Workflow for TFA protection and base-mediated deprotection.

Experimental Protocols

Protocol 4.1: N-Trifluoroacetyl Protection of this compound

  • Suspend this compound (1.0 eq.) in DCM (15 mL/g).

  • Add triethylamine (2.2 eq.) and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C.

  • Add trifluoroacetic anhydride (TFAA, 1.2 eq.) dropwise, keeping the temperature below 5 °C.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction for completion.

  • Quench the reaction by the slow addition of water.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ (aq.) and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the TFA-protected product, which may be purified by chromatography if necessary.

Protocol 4.2: N-Trifluoroacetyl Deprotection

  • Dissolve the N-TFA protected cyclobutylhydrazine (1.0 eq.) in methanol (20 mL/g).

  • Add a saturated solution of potassium carbonate (K₂CO₃) in water or a 1 M aqueous solution of NaOH until the pH is >10.

  • Stir the reaction at room temperature for 1-3 hours, monitoring for completion.

  • Once complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected cyclobutylhydrazine.

Comparative Summary of Protecting Group Strategies

Protecting GroupProtection Reagents & ConditionsDeprotection ConditionsKey AdvantagesLimitations & Orthogonality
Boc Boc₂O, Base (e.g., Et₃N, NaHCO₃), in DCM or THFStrong Acid (TFA, HCl)[5][9]Robust, widely used, mild deprotection, orthogonal to Cbz and TFA.Labile to strong acids. The t-butyl cation byproduct can cause side reactions.[7]
Cbz (Z) Cbz-Cl, Base (e.g., Na₂CO₃), in Dioxane/H₂OH₂/Pd-C (Hydrogenolysis)[10][12] or HBr/AcOH (Acid)[10][14]Stable to acid and base, clean deprotection byproducts, orthogonal to Boc and TFA.Incompatible with reducible functional groups (alkenes, alkynes, nitro groups). Safety concerns with H₂ gas.[10]
TFA TFAA, Base (e.g., Pyridine, Et₃N), in DCMMild Base (K₂CO₃/MeOH, aq. NH₃)[15]Extremely stable to strong acids, orthogonal to Boc and Cbz.Labile to basic and some nucleophilic conditions.

Conclusion

The successful incorporation of the cyclobutylhydrazine scaffold into complex target molecules is critically dependent on a well-designed protecting group strategy. The Boc, Cbz, and TFA groups each offer a unique set of advantages and orthogonalities that can be leveraged by the synthetic chemist. The Boc group serves as an excellent acid-labile default, the Cbz group provides robustness with a mild hydrogenolysis-based removal, and the TFA group offers a powerful base-labile option for syntheses requiring strong acidic steps. By understanding the specific chemical logic and protocols associated with each strategy, researchers can navigate the challenges of multi-step synthesis with greater precision and efficiency, accelerating the discovery and development of novel chemical entities.

References

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  • BenchChem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • ChemicalBook. (2023). 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE.
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC Protection and Deprotection.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Hydrazine Derivatives in Chemical Synthesis.
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  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
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  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
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  • BenchChem. (n.d.). The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry.
  • BenchChem. (n.d.). Trifluoroacetylation: An In-depth Technical Guide to a Versatile Protecting Group Strategy.
  • Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297.
  • University of Michigan. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines.
  • Chem-Impex. (n.d.). 1-Cyclobutylhydrazine dihydrochloride.
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  • Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. (1997). Trifluoroacetyl as an orthogonal protecting group for guanidines. Tetrahedron Letters, 38(13), 2341-2344.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection.
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  • Evans, D. A. (n.d.). Protecting Groups. Harvard University.
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Catalytic Methods for the Functionalization of Cyclobutylhydrazine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutylhydrazine Scaffold

In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged as a highly sought-after structural motif. Its unique, puckered three-dimensional geometry and inherent rigidity can enhance pharmacological properties such as metabolic stability, binding affinity, and cell permeability when incorporated into drug candidates.[1][2] When combined with the versatile hydrazine functional group—a cornerstone for constructing a vast array of nitrogen-containing heterocycles and a key pharmacophore in its own right—the cyclobutylhydrazine scaffold represents a powerful and underexplored building block for novel therapeutic agents.[3][4]

However, the synthetic utility of this scaffold is contingent upon the availability of robust and selective methods for its elaboration. Direct functionalization of the cyclobutane C(sp³)–H bonds or selective derivatization of the hydrazine nitrogen atoms provides the most efficient pathways to introduce molecular complexity. This guide details modern catalytic strategies, including palladium- and rhodium-catalyzed reactions, to achieve this functionalization, transforming the simple cyclobutylhydrazine hydrochloride salt into a diverse library of high-value chemical entities. We will explore the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the critical parameters that ensure success.

Critical Safety & Handling Protocols

This compound, like all hydrazine derivatives, requires careful handling due to its potential toxicity. All manipulations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Avoid inhalation of dust and contact with skin and eyes.[7][8] In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately.[5] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[6]

Part 1: Palladium-Catalyzed C(sp³)–H Arylation of the Cyclobutane Ring

Scientific Rationale and Mechanistic Insight

Directly converting inert C–H bonds into C–C bonds is a transformative strategy in chemical synthesis. Palladium catalysis, particularly with the use of a directing group, has enabled the functionalization of otherwise unreactive C(sp³)–H bonds.[9][10] For cyclobutylhydrazine, the hydrazine moiety can be leveraged as a directing group, guiding the catalyst to a specific C–H bond on the cyclobutane ring, typically at the γ-position. This is often achieved after converting the hydrazine into a more robust directing group, such as an N-acyl hydrazide or a hydrazone, which can form a stable palladacycle intermediate.

The catalytic cycle is generally understood to proceed via an initial C–H activation step to form a six-membered palladacycle. This intermediate then undergoes reaction with an aryl halide coupling partner, followed by reductive elimination to furnish the C–C bond and regenerate the active Pd(II) catalyst. The use of specialized mono-N-protected amino acid (MPAA) ligands can be crucial for promoting this challenging C–H activation step and achieving high yields and selectivity.[1]

G A Pd(OAc)₂ + Ligand B [L-Pd(II)-DG] Complex (Coordination) A->B + Substrate C γ-C–H Activation (Concerted Metalation- Deprotonation) B->C D Cyclopalladated Intermediate (Palladacycle) C->D E Oxidative Addition (Ar-X) D->E + Ar-X F Pd(IV) Intermediate E->F G Reductive Elimination F->G G->A Regenerates Catalyst H Functionalized Product (γ-Aryl Cyclobutane) G->H Substrate Protected Cyclobutylhydrazine (DG) ArX Ar-X

Figure 1: Proposed Catalytic Cycle for Directed C–H Arylation.
Detailed Protocol 1: Directed γ-C–H Arylation of a Protected Cyclobutylhydrazine

This protocol describes the arylation of a pre-formed N-benzoyl cyclobutylhydrazide, which serves as an effective directing group.

1. Preparation of the Substrate (N'-Benzoylcyclobutylhydrazide): a. Suspend this compound (1.0 eq) in dichloromethane (DCM, 0.5 M). b. Add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath. c. Add benzoyl chloride (1.05 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion. e. Quench with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography (e.g., ethyl acetate/hexanes) to yield the desired N'-benzoylcyclobutylhydrazide.

2. Catalytic C–H Arylation: a. To an oven-dried Schlenk tube, add N'-benzoylcyclobutylhydrazide (1.0 eq, 0.2 mmol), the desired aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), and mono-N-protected amino acid ligand L9 (as described in reference[1]) (20 mol%). b. Evacuate and backfill the tube with argon or nitrogen three times. c. Add Ag₂O (2.0 eq) and anhydrous 1,2-dichloroethane (DCE, 2.0 mL). d. Seal the tube and place it in a preheated oil bath at 100 °C. e. Stir the reaction for 20-24 hours. Monitor progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature and dilute with DCM. g. Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional DCM. h. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the cis-1-benzoylhydrazido-3-arylcyclobutane product.

Data Presentation: Scope of Aryl Coupling Partners

The following table summarizes the expected outcomes for the C–H arylation protocol with various aryl iodides, with anticipated yields based on literature precedents for similar cyclobutane systems.[1]

EntryAryl Iodide (Ar-I)Product StructureExpected Yield (%)
14-Iodotoluene3-(p-tolyl)75-85
24-Iodoanisole3-(p-methoxyphenyl)70-80
3Methyl 4-iodobenzoate3-(p-carbomethoxyphenyl)65-75
41-Iodo-4-(trifluoromethyl)benzene3-(p-trifluoromethylphenyl)60-70
53-Iodopyridine3-(pyridin-3-yl)50-60

Part 2: Rhodium-Catalyzed C(sp³)–H Amidation

Scientific Rationale and Mechanistic Insight

Rhodium catalysis offers a complementary approach for C–H functionalization, particularly for introducing nitrogen-containing functional groups. CpRh(III) complexes have proven highly effective in catalyzing the desymmetrizing C(sp³)–H amidation of prochiral cyclobutanes.[11] This reaction typically employs a dioxazolone as the nitrogen source, which decomposes under catalytic conditions to generate a rhodium-nitrenoid intermediate. This reactive species then undergoes C–H insertion, often with high stereo- and enantioselectivity controlled by a chiral carboxylic acid co-catalyst. The directing group, which can be an azine or a similar N-heterocycle derived from the hydrazine, plays a crucial role in positioning the catalyst for selective C–H activation.

graph TD {
subgraph "Experimental Workflow"
A[/"Substrate (Protected Cyclobutylhydrazine)"] --> B{Mix Reagents};
C[/"Rh(III) Catalyst (e.g., [CpRhCl₂]₂)"] --> B;
D[/"Chiral Carboxylic Acid"] --> B;
E[/"Dioxazolone Reagent"] --> B;
F[/"Silver Salt (Oxidant/Halide Scavenger)"] --> B;
G[/"Solvent (e.g., DCE)"] --> B;
B --> H["Reaction at Elevated Temperature\n(e.g., 80-100 °C, 12-24h)"];
H --> I{Reaction Workup};
I --> J["Purification\n(Column Chromatography)"];
J --> K[("Enantioenriched\nAmido-Cyclobutane")];
end
style A fill:#F1F3F4,stroke:#5F6368
style C fill:#F1F3F4,stroke:#5F6368
style D fill:#F1F3F4,stroke:#5F6368
style E fill:#F1F3F4,stroke:#5F6368
style F fill:#F1F3F4,stroke:#5F6368
style G fill:#F1F3F4,stroke:#5F6368
style H fill:#FBBC05,stroke:#202124,fontcolor:#202124
style I fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF
style J fill:#34A853,stroke:#202124,fontcolor:#FFFFFF
style K fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF

}

Figure 2: Workflow for Rhodium-Catalyzed C–H Amidation.
Detailed Protocol 2: Desymmetrizing C–H Amidation

This protocol is adapted from methodologies developed for azine-linked cyclobutanes and assumes the cyclobutylhydrazine is first converted to a suitable directing group, such as a pyrazole or pyridazine.[11]

1. Substrate Preparation: a. Prepare the cyclobutyl-substituted pyrazole or other suitable N-heterocycle from this compound via established condensation procedures (e.g., reaction with a 1,3-dicarbonyl compound).

2. Catalytic C–H Amidation: a. In a glovebox, charge a vial with [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and a suitable chiral carboxylic acid ligand (15-20 mol%). b. Add anhydrous DCE (0.1 M) and stir for 10-15 minutes. c. Add the cyclobutyl-heterocycle substrate (1.0 eq, 0.1 mmol) and the dioxazolone reagent (1.2 eq). d. Seal the vial and remove it from the glovebox. Place it in a preheated block at 80 °C. e. Stir for 12-24 hours. Monitor the reaction by LC-MS. f. Upon completion, cool the reaction to room temperature and filter through a short plug of silica, eluting with ethyl acetate. g. Concentrate the filtrate and purify by flash column chromatography to yield the enantioenriched cis-amido-cyclobutane product. h. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Data Presentation: Scope of Dioxazolone Reagents

This table outlines the potential scope of the amidation reaction with various dioxazolones, with expected outcomes based on published data.[11]

EntryDioxazolone R GroupProduct R' GroupExpected Yield (%)Expected e.e. (%)
1Phenyl-NHCOPh80-90>95
24-Chlorophenyl-NHCO(p-Cl-Ph)75-85>95
3Methyl-NHCOMe65-7590-95
4Benzyl-NHCOBn70-80>95

Part 3: Palladium-Catalyzed N-Arylation of the Hydrazine Moiety

Scientific Rationale and Mechanistic Insight

The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming C–N bonds and is ideally suited for the synthesis of aryl hydrazines from aryl halides and hydrazine.[12] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precatalyst and a phosphine ligand. The key challenge when using hydrazine is controlling the selectivity to favor the mono-arylated product over the di-arylated byproduct. This can often be achieved by using a protected hydrazine derivative or by carefully controlling the stoichiometry and reaction conditions.[13]

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the hydrazine and deprotonation by a base to form a palladium-hydrazido intermediate. Reductive elimination from this intermediate yields the desired aryl hydrazine and regenerates the Pd(0) catalyst.[14]

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-X PdII L₂Pd(II)(Ar)(X) OA->PdII Coord Coordination & Deprotonation PdII->Coord + Hydrazine + Base Hydrazido L₂Pd(II)(Ar)(NHNH-R) Coord->Hydrazido RE Reductive Elimination Hydrazido->RE RE->Pd0 Regeneration Product Ar-NHNH-R RE->Product ArX Ar-X Hydrazine R-NHNH₂ / Base

Figure 3: Catalytic Cycle for Buchwald-Hartwig N-Arylation.
Detailed Protocol 3: Mono-N-Arylation of Cyclobutylhydrazine

This protocol uses this compound directly, with a suitable base to neutralize the salt and facilitate the catalytic cycle.

1. Reaction Setup: a. To an oven-dried Schlenk tube, add the aryl halide (1.0 eq, 1.0 mmol), Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%). b. Add a strong, non-nucleophilic base such as Cs₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq). c. Add this compound (1.2-1.5 eq). d. Evacuate and backfill the tube with argon or nitrogen three times. e. Add anhydrous toluene or 1,4-dioxane (0.2 M). f. Seal the tube and place it in a preheated oil bath at 100-110 °C.

2. Reaction and Workup: a. Stir the reaction for 8-16 hours. Monitor progress by TLC or LC-MS, observing the consumption of the aryl halide. b. Cool the reaction to room temperature. Dilute with ethyl acetate and water. c. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to isolate the 1-aryl-1-cyclobutylhydrazine product.

Data Presentation: Scope of Aryl Halides

This table summarizes the expected reactivity of various aryl halides in the N-arylation protocol.[14]

EntryAryl HalideBaseExpected Yield (%)Notes
14-BromotolueneCs₂CO₃80-95High reactivity.
24-ChloroacetophenoneK₃PO₄70-85Electron-withdrawing groups facilitate reaction.
32-BromopyridineCs₂CO₃65-80Heteroaryl halides are viable substrates.
44-BromoanisoleCs₂CO₃75-90Electron-donating groups are well-tolerated.

Conclusion and Future Outlook

The protocols detailed in this guide provide a robust framework for the catalytic functionalization of this compound, a promising yet underutilized building block. By leveraging modern palladium and rhodium catalysis, researchers can selectively modify either the cyclobutane ring through C–H activation or the hydrazine moiety via C–N cross-coupling. These methods open the door to a vast chemical space, enabling the rapid generation of diverse and structurally complex molecules for screening in drug discovery and agrochemical development. Future research will likely focus on expanding the substrate scope, developing more efficient and sustainable catalyst systems, and exploring novel transformations that further unlock the synthetic potential of this valuable scaffold.

References

  • Wasa, M., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link][1][2]

  • Rodrigalvarez, J., et al. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(9), 4134–4143. [Link][15]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430–2452. [Link][9]

  • Wang, Y., et al. (2024). Palladium-Catalyzed Divergent Enantioselective Functionalization of Cyclobutenes. Journal of the American Chemical Society, 146(18), 12691–12701. [Link][16]

  • Xu, X., et al. (2024). Cp*Rh(III)-Catalyzed Enantioselective C(sp3)–H Amidation of Azine-Linked Cyclobutanes. ChemRxiv. [Link][11]

  • Rodrigalvarez, J., et al. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(9), 4134-4143. [Link][17]

  • Wang, Y., et al. (2024). Palladium-Catalyzed Divergent Enantioselective Functionalization of Cyclobutenes. PubMed. [Link][18]

  • Liu, X., et al. (2022). Rhodium(II)-Catalyzed C(sp3 )-H Diamination of Arylcyclobutanes. Angewandte Chemie International Edition, 61(30), e202205493. [Link][19]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link][10]

  • Request PDF. (n.d.). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. ResearchGate. [Link][20]

  • Davies, H. M. L., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Chem, 6(2), 538. [Link][21]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link][22]

  • Request PDF. (n.d.). Rhodium(II)‐Catalyzed C(sp3)–H Diamination of Arylcyclobutanes. ResearchGate. [Link][23]

  • Lee, H., et al. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. PMC. [Link][24]

  • Lebleu, T., et al. (2020). A practical flow synthesis of hydrazine derivatives from alcohols. New Journal of Chemistry. [Link][25]

  • Wasa, M., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [Link][2]

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Application Notes & Protocols: The Use of Cyclobutylhydrazine Hydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has solidified its position as a powerful engine for hit identification, consistently delivering high-quality starting points for drug discovery programs. The success of FBDD is critically dependent on the quality and diversity of the fragment library. This guide provides an in-depth technical overview and detailed experimental protocols for the application of Cyclobutylhydrazine hydrochloride, a fragment that combines the desirable three-dimensional (3D) geometry of a strained carbocycle with a versatile reactive handle. We will explore the scientific rationale for its use, its physicochemical properties, and step-by-step protocols for its deployment in primary screening campaigns using X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR). Furthermore, strategies for the subsequent elaboration of this fragment from a validated hit to a more potent lead compound will be discussed.

Introduction: The Fragment-Based Approach to Drug Discovery

Fragment-Based Drug Design (FBDD) is a rational and efficient methodology for identifying lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which tests large libraries of complex, drug-like molecules, FBDD screens small, low-molecular-weight compounds (typically <300 Da), known as fragments.[2][3] These fragments, while often exhibiting weak binding affinity (in the high micromolar to millimolar range), are more likely to form high-quality, sterically and electronically complementary interactions with a protein target.[3][4] The core principle of FBDD is that a small, efficient binder is a better starting point for optimization than a large, inefficient one. The process typically involves identifying a fragment hit, validating its binding, determining its binding mode through structural biology, and then rationally growing, linking, or elaborating the fragment to increase potency and develop drug-like properties.[1][5]

The Cyclobutyl Moiety: A 3D Scaffold for Exploring Novel Chemical Space

The chemical space explored by fragment libraries is a key determinant of success. While flat, aromatic systems are common, there is a growing need for libraries enriched with three-dimensional scaffolds to probe more complex binding pockets.[6] The cyclobutane ring is an increasingly utilized motif in medicinal chemistry for this purpose.[7][8]

Key Advantages of the Cyclobutyl Ring:

  • Three-Dimensionality: Unlike planar aromatic rings, the cyclobutane ring adopts a puckered conformation.[7][8] This inherent 3D structure allows it to present substituents in precise vectors, enabling better complementarity with the topology of a protein's binding site.[9]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a saturated, non-planar bioisostere for other groups, such as phenyl rings or gem-dimethyl groups.[8][9] This substitution can significantly improve physicochemical properties by increasing the fraction of sp³-hybridized carbons (Fsp³), which is often correlated with improved solubility, metabolic stability, and higher clinical success rates.[9]

  • Conformational Restriction: Incorporating a cyclobutane scaffold can rigidify a molecule, locking it into a bioactive conformation and reducing the entropic penalty upon binding to the target.[7][10]

  • Novel Growth Vectors: The puckered geometry provides well-defined exit vectors from multiple carbon atoms, offering diverse and unique opportunities for fragment growth and elaboration.[6]

This compound: A Privileged Fragment

This compound combines the structural benefits of the cyclobutane ring with the functional utility of a hydrazine group, making it a valuable tool for FBDD campaigns.

Physicochemical Properties

A thorough understanding of a fragment's properties is essential for designing robust screening experiments.

PropertyValueSource(s)
Chemical Name This compound[11]
CAS Number 158001-21-9[12][13][14]
Molecular Formula C₄H₁₁ClN₂[11]
Molecular Weight 122.60 g/mol [11]
Appearance White solid[15]
Hydrogen Bond Donors 3[11]
Hydrogen Bond Acceptors 2[11]
Topological Polar Surface Area 38.1 Ų[11]

Note: Data corresponds to the monohydrochloride salt.

The Hydrazine "Handle"

The hydrazine moiety (-NHNH₂) is a key feature of this fragment. It serves as a versatile chemical "handle" for two primary reasons:

  • Hydrogen Bonding: The hydrazine group contains both hydrogen bond donors and acceptors, enabling it to form critical interactions within a protein binding site.

  • Reactive Elaboration: It provides a nucleophilic center that can be readily and selectively reacted, most commonly with aldehydes and ketones to form stable hydrazone linkages.[9][16] This offers a straightforward and powerful strategy for fragment growing or linking.[17]

Application in Primary Fragment Screening: Protocols

This section provides detailed, step-by-step protocols for screening this compound using three primary biophysical techniques.

X-ray Crystallography Screening

Crystallography provides unambiguous evidence of binding and delivers a high-resolution 3D map of the fragment's binding mode, making it a gold standard for FBDD.[4][18]

G cluster_prep Crystal Preparation cluster_soak Soaking cluster_data Data Collection & Analysis p1 Grow Protein Crystals to Suitable Size s1 Transfer Crystals to Cryoprotectant Solution p1->s1 p2 Prepare Fragment Stock Solution (100 mM in DMSO) s2 Add Fragment Stock to Soaking Drop (Final 10-50 mM) p2->s2 s1->s2 s3 Incubate (Soak) (e.g., 1-24 hours) s2->s3 d1 Harvest & Flash-Cool Crystal in Liquid N2 s3->d1 d2 Collect X-ray Diffraction Data d1->d2 d3 Process Data & Solve Structure (Molecular Replacement) d2->d3 d4 Analyze Electron Density Maps for Fragment Binding d3->d4

Caption: Workflow for crystallographic fragment screening via crystal soaking.

  • Protein Crystal Preparation: Grow crystals of the target protein to a suitable size (typically 50-200 µm) using standard crystallization techniques (e.g., sitting drop or hanging drop vapor diffusion).

  • Fragment Stock Solution: Prepare a 100 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

  • Solvent Tolerance Test: Before screening, test the cryo-protected crystals for tolerance to DMSO. Soak crystals in cryoprotectant solutions containing increasing concentrations of DMSO (e.g., 5%, 10%, 15%) and verify that diffraction quality is not compromised.

  • Crystal Soaking:

    • Prepare a soaking drop containing the protein crystal in a cryoprotectant-stabilizing solution.

    • Add the 100 mM fragment stock solution directly to the drop to achieve a final concentration typically between 10-50 mM. The final DMSO concentration should not exceed the previously determined tolerance limit.

    • Allow the crystal to soak for a defined period, which can range from minutes to 24 hours. This step often requires optimization.

  • Crystal Harvesting and Data Collection:

    • Using a cryo-loop, harvest the soaked crystal from the drop.

    • Immediately plunge the loop into liquid nitrogen to flash-cool the crystal.

    • Collect a complete X-ray diffraction dataset at a synchrotron source.

  • Data Processing and Analysis:

    • Process the diffraction data using standard software (e.g., XDS, MOSFLM).

    • Solve the structure using molecular replacement with a known structure of the target protein as a model.

    • Carefully examine the resulting electron density maps (2mFo-DFc and mFo-DFc) for clear, unambiguous density corresponding to the bound Cyclobutylhydrazine fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Screening

NMR is a powerful solution-based method capable of reliably detecting weak fragment binding without the need for crystallization.[12] Protein-observed methods, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust.[13]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Express & Purify ¹⁵N-labeled Target Protein a1 Acquire Reference ¹H-¹⁵N HSQC Spectrum of Protein Alone p1->a1 p2 Prepare Fragment Stock Solution (100 mM in d6-DMSO) a2 Add Fragment Stock to Protein (Final 0.5-2 mM) p2->a2 p3 Prepare NMR Buffer (e.g., PBS in 90% H₂O/10% D₂O) p3->a1 p3->a2 an1 Overlay Reference and Test Spectra a1->an1 a3 Acquire ¹H-¹⁵N HSQC Spectrum of Protein + Fragment a2->a3 a3->an1 an2 Identify Chemical Shift Perturbations (CSPs) an1->an2 an3 Map CSPs onto Protein Structure to Identify Binding Site an2->an3

Caption: Workflow for protein-observed NMR fragment screening using ¹H-¹⁵N HSQC.

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N isotopic labeling. Concentrate the protein to a typical NMR concentration (e.g., 50-200 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O for the deuterium lock.

  • Fragment Stock Solution: Prepare a 100 mM stock solution of this compound in deuterated DMSO (d₆-DMSO).

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as the control.[13]

  • Screening:

    • To the NMR sample, add a small volume of the fragment stock solution to achieve a final concentration of 0.5-2 mM. The final d₆-DMSO concentration should be kept low and constant (e.g., 1-2%) across all experiments.

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference and screening spectra.

    • A binding event is identified by observing chemical shift perturbations (CSPs), where specific peaks (resonances) corresponding to backbone amide protons and nitrogens shift their position upon fragment addition.

    • Significant CSPs indicate that the corresponding amino acid residues are in or near the fragment's binding site.

  • Hit Validation (Titration): To confirm the hit and estimate the dissociation constant (Kᴅ), perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment. Plot the magnitude of the CSPs against the fragment concentration to determine the Kᴅ.

Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free biophysical technique that monitors binding events in real time. It offers advantages in terms of low protein consumption and the ability to provide kinetic data.[16]

G cluster_prep Assay Preparation cluster_screen Screening Cycle cluster_analysis Data Analysis p1 Immobilize Target Protein on Sensor Chip Surface s2 Inject Fragment Solution over Sensor Surface p1->s2 p2 Prepare Fragment Stock (10 mM in DMSO) s1 Prepare Fragment Dilutions in Running Buffer p2->s1 p3 Prepare Running Buffer (e.g., HBS-EP+) with Matched DMSO p3->s1 s1->s2 s3 Monitor Binding Response (Sensorgram) s2->s3 s4 Regenerate Surface (if necessary) s3->s4 a1 Reference Subtract Sensorgram s3->a1 a2 Identify Positive Hits (Response > Threshold) a1->a2 a3 Perform Dose-Response for Kᴅ Determination a2->a3

Caption: Workflow for a typical SPR fragment screening experiment.

  • Assay Development:

    • Immobilize the purified target protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low immobilization density to minimize mass transport effects.

    • A reference flow cell should be prepared (e.g., by blocking with ethanolamine) to allow for subtraction of bulk refractive index changes.

  • Solution Preparation:

    • Running Buffer: Use a standard buffer like HBS-EP+ (HEPES buffered saline with EDTA and surfactant P20).

    • Fragment Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Analyte Solutions: Prepare working dilutions of the fragment (e.g., 100 µM) in running buffer. Crucially, the final DMSO concentration in the analyte solution must be precisely matched in the running buffer to avoid false-positive signals arising from refractive index mismatch.[16] A typical final DMSO concentration is 1-5%.

  • Preliminary Checks:

    • Solubility Check: Visually inspect the final analyte solution for any signs of precipitation. Centrifuge samples before placing them in the autosampler.

    • Control Injections: Inject a positive control (known binder) and a negative control (non-binder) to ensure the assay is performing correctly.

  • Screening:

    • Inject the prepared analyte solution containing this compound over the target and reference flow cells.

    • Monitor the binding response in real-time. A binding event is observed as an increase in Response Units (RU).

    • After dissociation, inject a regeneration solution if necessary to remove any remaining bound fragment and prepare the surface for the next injection.

  • Data Analysis:

    • Process the data by subtracting the signal from the reference flow cell and any buffer-only injections.

    • A fragment is considered a "hit" if it produces a reproducible, concentration-dependent binding response above a predetermined threshold.

    • Confirm hits by performing a dose-response experiment (injecting a range of concentrations) to determine the equilibrium dissociation constant (Kᴅ).

From Hit to Lead: Elaboration of the Cyclobutylhydrazine Fragment

Once this compound is identified and validated as a binder, the hydrazine moiety provides a direct and efficient route for chemical elaboration. The most common strategy is the formation of a hydrazone by condensation with an aldehyde or ketone.

G Hit Fragment Hit Cyclobutylhydrazine (Weak Affinity) Vector Identify Growth Vector (Hydrazine -NH₂) Hit->Vector Chem Reaction: Condensation with Aldehyde/Ketone (R-CHO) Vector->Chem Product Elaborated Compound Cyclobutyl-NH-N=CH-R (Hydrazone) Chem->Product Assay Assay for Potency (IC₅₀ / Kᴅ) Product->Assay SAR Structure-Activity Relationship (SAR) Informs Next Design Assay->SAR SAR->Chem Iterative Design Cycle Lead Optimized Lead (Improved Potency & Properties) SAR->Lead

Caption: Iterative cycle of hit elaboration using the hydrazine handle.

This strategy allows chemists to introduce a second chemical moiety (R-group) designed to pick up additional favorable interactions in an adjacent pocket, thereby "growing" the fragment into a more potent molecule. The choice of aldehyde or ketone can be guided by the 3D structure of the protein-fragment complex, which may reveal nearby pockets to target.

Safety, Handling, and Storage

Professional laboratory practices must be followed when handling this compound.

  • Hazard Identification: This compound is classified as acutely toxic if swallowed.[11] It may cause skin, eye, and respiratory irritation.[5][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]

  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7]

    • Avoid formation of dust and aerosols.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is often at 0-8°C.[15]

Conclusion

This compound is a high-value fragment for FBDD campaigns. It provides a unique 3D scaffold that is underrepresented in many screening libraries, offering an opportunity to explore novel chemical space. Its puckered cyclobutane ring can confer favorable conformational and physicochemical properties, while the integrated hydrazine handle serves as a powerful and convenient anchor for rapid, structure-guided hit elaboration. The detailed protocols provided herein offer a robust framework for researchers to effectively deploy this fragment in crystallographic, NMR, and SPR screening platforms to identify novel starting points for challenging drug targets.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclobutylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cyclobutylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant methods for synthesizing cyclobutylhydrazine and its hydrochloride salt:

  • Reductive Amination of Cyclobutanone: This is a two-step process that begins with the condensation of cyclobutanone with hydrazine to form cyclobutanone hydrazone.[1] This intermediate is then reduced to cyclobutylhydrazine. This method is often favored due to the commercial availability of cyclobutanone.

  • Alkylation of Hydrazine: This route involves the direct reaction of a cyclobutyl halide (e.g., cyclobutyl bromide) with a large excess of hydrazine.[2] While seemingly more direct, this method can be prone to over-alkylation side reactions.

Q2: Why is the hydrochloride salt the common final form?

Alkylhydrazines are often air-sensitive and can be difficult to handle and purify as free bases.[2][3] Converting them to their hydrochloride salts provides several advantages:

  • Enhanced Stability: The salt form is significantly more stable to air oxidation.

  • Improved Handling: Salts are typically crystalline solids, which are easier to handle, weigh, and store than oily or liquid free bases.

  • Simplified Purification: Crystallization is an effective method for purifying the hydrochloride salt, removing many common impurities.

Q3: My overall yield is very low. What are the most likely causes?

Low yields can stem from several issues, often related to the chosen synthetic route and reaction conditions. The most common culprits are:

  • Side Reactions: Competing reactions that consume starting materials or intermediates are a primary cause. These are detailed in the troubleshooting section below.

  • Incomplete Reactions: The condensation to form the hydrazone or the subsequent reduction may not have gone to completion.

  • Product Loss During Workup: Cyclobutylhydrazine has some water solubility, and significant product can be lost during aqueous extraction phases if not performed carefully.

Part 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems you might encounter, explains the chemistry behind them, and provides actionable solutions.

Issue 1: Synthesis via Reductive Amination - Contamination with Cyclobutanone Azine

Problem: "After reacting cyclobutanone with hydrazine, my NMR/GC-MS analysis shows a significant peak corresponding to a higher molecular weight byproduct, which I suspect is the azine."

Root Cause Analysis: This is a very common side reaction in hydrazone formation.[4] The initially formed cyclobutanone hydrazone is still nucleophilic and can react with a second molecule of cyclobutanone to form the symmetrical cyclobutanone azine.[5][6] This reaction is favored if there is a localized excess of cyclobutanone or if the reaction is allowed to proceed for too long under conditions that favor condensation.[7]

Caption: Competing pathways in hydrazone synthesis.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of hydrazine (e.g., 1.1-1.2 equivalents). This ensures that cyclobutanone is the limiting reagent, minimizing its availability to react with the hydrazone product.

  • Order of Addition: Add the cyclobutanone slowly to a solution of hydrazine. This maintains a high concentration of hydrazine relative to cyclobutanone throughout the addition, favoring the formation of the desired hydrazone.

  • Temperature Control: Perform the condensation at a controlled temperature (e.g., 0-25 °C) to moderate the reaction rate and prevent uncontrolled side reactions.

  • Isolate the Hydrazone: If azine formation is persistent, it is often best to isolate the crude hydrazone intermediate before proceeding to the reduction step. The hydrazone may precipitate or can be extracted. This removes it from the presence of any unreacted cyclobutanone.

Issue 2: Synthesis via Alkylation - Presence of Dicyclobutylhydrazine

Problem: "I'm synthesizing via the alkylation of hydrazine with cyclobutyl bromide. My final product is contaminated with a species that appears to be a di-substituted hydrazine."

Root Cause Analysis: This is the classic problem of over-alkylation. Hydrazine has two nucleophilic nitrogen atoms. After the first alkylation to form cyclobutylhydrazine, the product itself can act as a nucleophile and react with another molecule of cyclobutyl bromide to form 1,2-dicyclobutylhydrazine.[8] The mono-alkylated product can sometimes be even more nucleophilic than hydrazine itself, exacerbating the problem.

Caption: Desired mono-alkylation vs. side reaction.

Troubleshooting Protocol:

  • Use a Large Excess of Hydrazine: The most effective way to minimize di-alkylation is to use a large stoichiometric excess of hydrazine (e.g., 10-20 equivalents).[2] This increases the statistical probability that the cyclobutyl bromide will react with a molecule of hydrazine rather than the mono-alkylated product.

  • Purification by Acid-Base Extraction: The basicity of mono- and di-alkylated hydrazines can be different. It may be possible to perform a careful pH-controlled extraction to separate them.

  • Consider an Alternative Route: If over-alkylation remains a significant issue, the reductive amination route is often a more selective alternative for producing mono-substituted hydrazines.

Data Summary: Impact of Stoichiometry on Alkylation

Molar Ratio (Hydrazine : Cyclobutyl Bromide)Approx. Yield of Mono-ProductApprox. Yield of Di-Product
1 : 130-40%40-50%
5 : 160-70%15-25%
10 : 1>80%<10%
20 : 1>90%<5%

Note: Yields are illustrative and can vary based on specific reaction conditions.

Issue 3: General - Incomplete Reduction of the Hydrazone

Problem: "After the reduction step, I still see a significant amount of my hydrazone starting material."

Root Cause Analysis: The C=N bond of a hydrazone is less reactive than a carbonyl C=O bond, and its reduction requires specific conditions. Incomplete reduction can be due to an insufficiently powerful reducing agent, incorrect stoichiometry, or deactivation of the reagent.

Troubleshooting Protocol & Reagent Comparison:

  • Select an Appropriate Reducing Agent: Different reducing agents have varying efficacy for this transformation.

  • Ensure Stoichiometry and Activity: Use a sufficient excess of the reducing agent (typically 2-4 equivalents for borohydride reagents). Ensure the reagent is fresh and has not been deactivated by moisture.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the hydrazone starting material before quenching the reaction.

Table: Comparison of Common Reducing Agents for Hydrazone Reduction

Reducing AgentTypical ConditionsProsCons
Sodium Borohydride (NaBH₄) Methanol/Ethanol, 0 °C to RTInexpensive, easy to handleMay be slow or require acidic catalysis
Sodium Cyanoborohydride (NaBH₃CN) [3]Methanol, pH 3-4More selective, reduces imines faster than carbonylsHighly toxic (releases HCN in acid)
Lithium Aluminum Hydride (LiAlH₄) [8]Anhydrous THF/Ether, 0 °C to refluxVery powerfulReacts violently with water/alcohols, less selective
Catalytic Hydrogenation (H₂/Pd-C) Ethanol/Methanol, H₂ atmosphere"Green" method, high yieldingRequires specialized pressure equipment
Issue 4: Purification Challenges

Problem: "My final hydrochloride salt is an oil or refuses to crystallize."

Root Cause Analysis: The presence of impurities often acts as a crystallization inhibitor. Water is a common culprit, as hydrazine hydrochlorides can be hygroscopic. Residual solvent or organic byproducts can also prevent the formation of a stable crystal lattice.

Purification Protocol: Recrystallization of this compound

  • Initial Isolation: After the reaction workup, concentrate the crude product under reduced pressure to obtain a crude oil or solid. Ensure the material is as dry as possible. Co-evaporation with an anhydrous solvent like toluene can help remove residual water.

  • Solvent Selection: A common and effective solvent system for recrystallizing alkylhydrazine hydrochlorides is Isopropanol (IPA) and Diethyl Ether.

  • Procedure: a. Dissolve the crude product in a minimal amount of hot IPA. The solution should be saturated. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. Crystals should begin to form. d. To maximize yield, place the flask in an ice bath or refrigerator for several hours. e. If no crystals form, slowly add anhydrous diethyl ether (an anti-solvent) dropwise until the solution becomes persistently cloudy. Then, warm slightly until clear and cool down again. f. Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry thoroughly under high vacuum.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of Cyclobutanone

Step A: Formation of Cyclobutanone Hydrazone

  • To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add hydrazine hydrate (1.1 eq) and ethanol.

  • Cool the flask in an ice bath to 0 °C.

  • Add cyclobutanone (1.0 eq) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC or GC-MS for the disappearance of cyclobutanone.

  • Remove the ethanol under reduced pressure. The resulting crude hydrazone can be used directly in the next step.

Step B: Reduction to Cyclobutylhydrazine

  • Dissolve the crude cyclobutanone hydrazone from Step A in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise, ensuring the temperature does not exceed 15 °C.

  • Stir at room temperature for 12-18 hours until the reaction is complete (monitor by TLC/GC-MS).

  • Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is ~1-2.

  • Concentrate the mixture under reduced pressure, then extract with dichloromethane (DCM).

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyclobutylhydrazine free base.

Step C: Salt Formation

  • Dissolve the crude free base in a minimal amount of diethyl ether.

  • Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring until precipitation ceases.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallize if necessary, following the protocol in Issue 4 .

Part 4: References

  • Wikipedia. Hydrazone. [Link]

  • Wikipedia. Azine. [Link]

  • Burkey, J. D., Leber, P. A., & Silverman, L. S. (1986). Preparation of 7-Methyl-7-vinylbicyclo[3.2.0]hept-2-ene Via Cyclobutanone Reduction. Synthetic Communications, 16(11), 1373-1377.

  • Kolb, V. M., Kuffel, A. C., Spiwek, H. O., & Janota, T. E. (1987). On the mechanism of formation of azines from hydrazones. The Journal of Organic Chemistry, 52(21), 4844-4846.

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.

  • Blair, J. A., & Gardner, R. J. (1970). A Simple Unequivocal Synthesis of 1,2-Dialkylhydrazines. Journal of the Chemical Society C: Organic, 1714-1715.

  • Valadbeigi, Y., & Mohammadkhani, A. (2014). Structure, synthesis and application of azines: A Historical Perspective. RSC Advances, 4(92), 50743-50763.

  • Sathyabama Institute of Science and Technology. SYNTHESIS OF AZINE. [Link]

  • Lochte-Holtgreven, W., & van der Elst, J. (1954). SYNTHESIS OF 1,2-DIALKYLHYDRAZINES AND THE CORRESPONDING AZOALKANES. Canadian Journal of Chemistry, 32(10), 999-1008.

  • McBride, W. R., & Kruse, H. W. (1957). Alkylhydrazines. I. Formation of a New Diazo-like Species by the Oxidation of 1,1-Dialkylhydrazines in Solution. Journal of the American Chemical Society, 79(3), 572-575.

  • Reddit. Need a purification method for a free hydrazone. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • DTIC. THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. [Link]

  • PubChem. 1,2-Dimethylhydrazine. [Link]

  • ResearchGate. Synthesis of di-alkyl hydrazine-1,2-dicarboxylates. [Link]

  • OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]

  • Google Patents. US4352941A - Process for purification of phenylhydrazine.

  • Organic Chemistry Portal. Hydrazone synthesis by C-N coupling. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • New Journal of Chemistry. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. [Link]

  • ResearchGate. How to purify hydrazone?. [Link]

  • Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]

  • Google Patents. EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions.

  • National Institutes of Health. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]

  • Chem-Impex. 1-Cyclobutylhydrazine dihydrochloride. [Link]

  • ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. [Link]

  • National Institutes of Health. Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes. [Link]

  • PubMed. Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]

  • ResearchGate. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]

  • Wiley Online Library. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]

  • Organic Chemistry Portal. Hydrazine. [Link]

  • ResearchGate. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

Sources

Technical Support Center: Optimizing Hydrazone Formation with Cyclobutylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and field-proven protocols to enhance the yield and purity of hydrazones derived from Cyclobutylhydrazine hydrochloride. Given the unique steric and electronic properties of the cyclobutyl moiety, this reaction can present specific challenges. This guide is designed to provide both fundamental understanding and actionable solutions.

Core Principles: The Mechanism of Hydrazone Formation

Understanding the reaction mechanism is critical for effective troubleshooting. Hydrazone formation is a two-step, acid-catalyzed, addition-elimination reaction (also known as a condensation reaction).[1][2] The overall process is reversible.

  • Nucleophilic Addition: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. The lone pair of electrons on the terminal nitrogen of cyclobutylhydrazine then attacks the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine or hemiaminal.[3]

  • Dehydration (Elimination): The carbinolamine intermediate is then protonated on its hydroxyl group, converting it into a good leaving group (water). The lone pair on the adjacent nitrogen atom helps to push out the water molecule, forming a C=N double bond. A final deprotonation step yields the stable hydrazone product and regenerates the acid catalyst.[3][4]

The rate-limiting step is typically the dehydration of the tetrahedral intermediate at neutral or mildly acidic pH.[4]

Caption: Acid-catalyzed formation of a hydrazone from a carbonyl and hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation with this compound?

A1: The optimal pH is typically in the mildly acidic range of 4 to 6.[5] Hydrazine hydrochloride salts are acidic, but the reaction often requires a slight adjustment. If the pH is too low (highly acidic), the cyclobutylhydrazine becomes fully protonated, which significantly reduces its nucleophilicity and can stop the reaction.[6] If the pH is too high (neutral or basic), there isn't enough acid to effectively catalyze the dehydration of the carbinolamine intermediate, slowing the reaction considerably.[3][5]

Q2: My this compound won't dissolve. What solvent should I use?

A2: Protic solvents like ethanol, methanol, or isopropanol are excellent choices as they can dissolve the hydrochloride salt and the carbonyl compound.[1] In some cases, a co-solvent system, such as ethanol/water, may be necessary to fully dissolve all reactants. For less polar substrates, solvents like THF or DMF can be used, but pH adjustment with a soluble acid (like acetic acid) becomes more critical.[7][8]

Q3: The reaction is very slow. Should I increase the temperature?

A3: Yes, moderately increasing the temperature to 40-60°C or refluxing the mixture can significantly increase the reaction rate, especially if you are working with sterically hindered ketones.[5] However, excessive heat can lead to the degradation of reactants or the product, so it's crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC).[9][10]

Q4: Do I need to add a separate acid catalyst since I'm using a hydrochloride salt?

A4: Not always. This compound will lower the pH of the solution on its own. However, the final pH of the mixture depends on the solvent and the presence of other basic or acidic functionalities on your substrates. It is best practice to measure the pH of the reaction mixture. If it is outside the optimal 4-6 range, you can add a few drops of a weak acid like glacial acetic acid to lower it, or a mild, non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) to raise it carefully.[5][9]

Q5: How can I drive the reaction to completion?

A5: Since hydrazone formation is a reversible equilibrium reaction that produces water, removing water as it forms can drive the reaction forward according to Le Châtelier's principle. This can be achieved by using a Dean-Stark apparatus for reactions in solvents like toluene or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. Using a slight excess (1.1-1.2 equivalents) of the cyclobutylhydrazine can also help push the equilibrium towards the product.[9]

Troubleshooting Guide

Low yields in hydrazone formation are a common issue. This guide provides a systematic approach to diagnosing and resolving the root causes.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Hydrazone Yield Start Low or No Product Yield Check_TLC Reaction Monitored by TLC? Start->Check_TLC Check_pH Is pH between 4-6? Check_TLC->Check_pH Yes, starting material remains Success Yield Improved Check_TLC->Success No, reaction is complete. Issue is in workup/isolation. Check_Reagents Are Starting Materials Pure & Dry? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH with cat. Acetic Acid or mild base. Check_pH->Adjust_pH No Check_Stoichiometry Is Hydrazine Stoichiometry Correct? (≥1.1 eq) Check_Reagents->Check_Stoichiometry Yes Purify_Reagents Purify aldehyde/ketone. Use fresh/dry solvent. Check_Reagents->Purify_Reagents No/Unsure Check_Conditions Steric Hindrance a Factor? Check_Stoichiometry->Check_Conditions Yes Adjust_Stoichiometry Use 1.1-1.2 eq of Cyclobutylhydrazine HCl. Check_Stoichiometry->Adjust_Stoichiometry No Remove_Water Is Water Being Removed? Check_Conditions->Remove_Water Yes Increase_Temp Increase Temperature (40-60°C) and/or Reaction Time. Check_Conditions->Increase_Temp No Remove_Water->Success Yes Add_Dehydrant Add Molecular Sieves or use Dean-Stark. Remove_Water->Add_Dehydrant No Adjust_pH->Check_pH Re-run Purify_Reagents->Check_Reagents Re-run Adjust_Stoichiometry->Check_Stoichiometry Re-run Increase_Temp->Check_Conditions Re-run Add_Dehydrant->Remove_Water Re-run

Caption: A decision tree to systematically troubleshoot low-yield issues.

Detailed Troubleshooting Table
Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield Incorrect pH: The reaction medium is too acidic or not acidic enough.Solution: Measure the pH of the reaction mixture. Adjust to pH 4-6 using a catalytic amount of glacial acetic acid (to decrease pH) or a non-nucleophilic organic base like pyridine (to increase pH).[5][9] This ensures the carbonyl is activated without deactivating the hydrazine nucleophile.[6]
Poor Reagent Quality: Starting materials (aldehyde/ketone) are impure, or the solvent contains water.Solution: Ensure the purity of the carbonyl compound. Use anhydrous solvents if possible. Impurities can inhibit the reaction or lead to side products.[5][10]
Steric Hindrance: The cyclobutyl group on the hydrazine or bulky groups on the carbonyl substrate are slowing the reaction.Solution: Increase the reaction temperature (e.g., to 40-60°C or reflux) and/or extend the reaction time.[9] Monitor progress by TLC to determine the optimal duration.
Reversible Reaction: The equilibrium is not favoring the product side.Solution: Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. Alternatively, use a slight excess (1.1-1.2 equivalents) of this compound to shift the equilibrium.[9]
Presence of Multiple Products / Side Reactions Azine Formation: The desired hydrazone reacts with a second molecule of the carbonyl compound.Solution: Use a slight excess of this compound (1.1-1.5 equivalents) relative to the carbonyl compound.[9] This ensures the carbonyl is consumed before it can react with the product hydrazone. Azine formation is a common side reaction in hydrazone synthesis.[1][11]
Product Hydrolysis: The hydrazone product is hydrolyzing back to the starting materials during workup.Solution: Avoid strongly acidic or basic conditions during aqueous workup. Hydrazones are susceptible to hydrolysis.[1][11] Neutralize the reaction mixture carefully and extract the product promptly.
Difficulty in Product Isolation / Purification Product is an Oil or Difficult to Crystallize: The hydrazone product does not precipitate or crystallize easily.Solution: If the product doesn't precipitate upon cooling, remove the solvent under reduced pressure. The resulting crude oil can be purified by column chromatography.[9] For messy TLC, try adding ~1% triethylamine to the eluent to prevent streaking on the silica gel.[12] Recrystallization from solvents like hot ethanol or acetonitrile can also be effective.[12]
Decomposition on Silica Gel: Unsubstituted hydrazones can sometimes show instability on standard silica gel.Solution: If decomposition is observed, consider using deactivated (neutral) alumina for column chromatography or doping the silica gel eluent with a small amount of a non-polar amine like triethylamine.[13] Alternatively, reverse-phase chromatography may be an option.[13]

Optimized Experimental Protocol

This general protocol provides a robust starting point for the synthesis of hydrazones from this compound.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.1 eq)

  • Solvent (e.g., Ethanol, Methanol)

  • Catalyst (if needed): Glacial Acetic Acid

  • Dehydrating Agent (optional): Anhydrous MgSO₄ or 4Å Molecular Sieves

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of substrate).

  • Addition of Hydrazine: Add this compound (1.1 eq) to the solution. Stir to dissolve.

  • pH Adjustment (Critical Step): Check the pH of the mixture. If it is not within the 4-6 range, add a few drops of glacial acetic acid.[9]

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-80°C). The optimal temperature and time should be determined experimentally by monitoring the reaction.[5]

  • Monitoring: Monitor the consumption of the starting material by TLC. A typical eluent system is a mixture of hexane and ethyl acetate.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If the product precipitates as a solid, collect it by filtration and wash with a small amount of cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue can be taken up in an organic solvent (e.g., ethyl acetate or dichloromethane), washed with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.[9]

References

  • Wikipedia. (2023). Hydrazone. Retrieved from [Link]

  • ResearchGate. (2012). REACTION OF HYDRAZINE HYDRATE AND HYDRAZINE HYDROCHLORIDE WITH DIBENZOYLMETHANE AND FLAVONE: ROLE OF SOLVENT AND pH ON FORMATION OF PRODUCTS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Research Bible. (2012). REACTION OF HYDRAZINE HYDRATE AND HYDRAZINE HYDROCHLORIDE WITH DIBENZOYLMETHANE AND FLAVONE: ROLE OF SOLVENT AND pH ON FORMATION OF PRODUCTS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Angewandte Chemie International Edition, 47(38), 7523–7526. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. Retrieved from [Link]

  • YouTube. (2012). Hydrazine I Hydrazone formation I Give Reason. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hydrazone formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of some Hydrazone derivatives via MgO nanoparticle as a promising and efficient heterogeneous catalyst under solvent-free and ultrasonic conditions. Retrieved from [Link]

  • Torchilin, V. P., et al. (2011). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Molecular Pharmaceutics, 8(4), 1176-1185. Retrieved from [Link]

  • ResearchGate. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. Retrieved from [Link]

  • PubMed. (2023). Hydrazine Hydrate in Asymmetric Synthesis: A Bifunctional Squaramide Catalytic Approach toward Fused Pyrazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(62), 37881-37895. Retrieved from [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. Retrieved from [Link]

  • PubMed Central. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]

  • iChemical. (n.d.). 1-Cyclobutylhydrazine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • YouTube. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. Retrieved from [Link]

  • YouTube. (2024). Reactions of Aldehydes and Ketones Review and Predicting Products. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Cyclobutylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Cyclobutylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. This document moves beyond simple protocols to explain the underlying principles of purification choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

I. Understanding the Impurity Profile of Crude this compound

Effective purification begins with a foundational understanding of the potential impurities in your crude product. This compound is commonly synthesized via the reductive amination of cyclobutanone with a hydrazine source, followed by salt formation with hydrochloric acid.[1][2] This synthetic route can introduce several classes of impurities.

Common Impurities:

  • Unreacted Starting Materials: Residual cyclobutanone, hydrazine or its derivatives.

  • Byproducts of Reductive Amination: Di-alkylation products where two cyclobutyl groups are attached to the hydrazine, or products from side reactions.[3]

  • Hydrazone Intermediate: Incomplete reduction of the cyclobutanone hydrazone intermediate.[4]

  • Residual Solvents: Solvents used in the synthesis and workup.

  • Inorganic Salts: Salts generated during the reaction or workup.

A visual representation of the potential impurities is outlined below:

Caption: Common impurities in crude this compound synthesis.

II. Purification Strategy Selection

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of your product. The following decision tree can guide your selection process:

Purification Strategy Selection start Crude Product Analysis (TLC, HPLC, NMR) extraction Liquid-Liquid Extraction start->extraction Significant non-polar impurities? is_solid is_solid start->is_solid Is the crude product a solid? recrystallization Recrystallization purity_check_1 purity_check_1 recrystallization->purity_check_1 Assess Purity chromatography Column Chromatography purity_check_2 purity_check_2 chromatography->purity_check_2 Assess Purity extraction->recrystallization Proceed to Crystallization is_solid->recrystallization Yes is_solid->chromatography No (oily solid) purity_check_1->chromatography Purity < 98% success success purity_check_1->success Purity > 98% purity_check_2->recrystallization Further Polish purity_check_2->success

Sources

Troubleshooting guide for incomplete reactions of Cyclobutylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting reactions involving Cyclobutylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during synthesis, ensuring successful and efficient outcomes.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis using this compound and a 1,3-dicarbonyl compound is resulting in a low yield. What are the likely causes?

A1: Low yields in pyrazole synthesis are a common issue with several potential root causes. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic cyclocondensation reaction.[1][2] Incomplete reactions can often be traced back to suboptimal reaction conditions, reagent quality, or the presence of side reactions.

Troubleshooting Steps:

  • Assess Reagent Quality: Ensure the this compound is of high purity and has been stored correctly, as it can be sensitive to air and moisture. The 1,3-dicarbonyl compound should also be pure, as impurities can interfere with the reaction.

  • Solvent Selection: The choice of solvent is critical. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to improve yields by accelerating the dehydration steps.[1] Consider a solvent screen to identify the optimal medium for your specific substrates.

  • pH Control: The hydrochloride salt of the hydrazine implies an acidic starting condition. This is generally favorable for the initial condensation to form the hydrazone intermediate. However, the subsequent cyclization and dehydration steps can be sensitive to pH. If the reaction stalls, a carefully controlled addition of a non-nucleophilic base might be necessary to facilitate the final steps. Conversely, if side reactions are an issue, maintaining a slightly acidic medium with an additive like acetic acid might be beneficial.[1]

  • Temperature and Reaction Time: These reactions are often run at elevated temperatures to drive the dehydration. If the yield is low, it could be due to insufficient heating or reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or GC-MS to determine the optimal reaction time. Microwave-assisted synthesis has also been shown to be effective in accelerating these reactions and improving yields.[3]

  • Water Removal: The final step of pyrazole formation is the elimination of water. If water is not effectively removed from the reaction mixture, the equilibrium may not favor product formation. The use of a Dean-Stark apparatus or the addition of a dehydrating agent can be beneficial.

Q2: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity?

A2: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine can theoretically lead to the formation of two different regioisomeric pyrazoles.[1][4] The observed regioselectivity is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound and the reaction conditions.

Strategies to Enhance Regioselectivity:

  • Understanding the Mechanism: The initial nucleophilic attack of the hydrazine can occur at either of the carbonyl carbons. The more electrophilic carbonyl group is generally attacked preferentially. Subsequent cyclization and dehydration lead to the final product.[4]

  • Substrate Control: If possible, modifying the substituents on the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine. A more sterically hindered carbonyl group will be less accessible, favoring attack at the less hindered position.

  • Catalyst and Additives: The use of certain catalysts or additives can influence the regioselectivity. For instance, some Lewis acids may coordinate to one of the carbonyl groups, activating it for nucleophilic attack.

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound, which in turn can affect the regioselectivity of the reaction.

Experimental Protocol for Regioselectivity Analysis:

  • Reaction Setup: Run small-scale parallel reactions varying one parameter at a time (e.g., solvent, temperature, catalyst).

  • Work-up and Isolation: After the reaction is complete, carefully work up the reaction and isolate the product mixture.

  • Characterization: Use NMR spectroscopy (¹H, ¹³C, and NOESY) to determine the structure and ratio of the regioisomers. LC-MS can also be used to separate and identify the different products.

Q3: My reaction appears to stall, and I am left with a significant amount of unreacted starting material. What troubleshooting steps should I take?

A3: A stalled reaction suggests that the activation energy for a key step is not being overcome, or an equilibrium is not being driven towards the product side.

Troubleshooting a Stalled Reaction:

Potential Cause Recommended Action
Insufficient Activation Energy Gradually increase the reaction temperature in increments of 10-20°C and monitor for progress. Consider switching to a higher-boiling point solvent if necessary. Microwave irradiation can also be a powerful tool to overcome activation barriers.[3]
Reversible Reaction As mentioned in Q1, the final dehydration step is often reversible. Employ methods for water removal such as a Dean-Stark trap or the addition of molecular sieves.
Inhibitor Presence Impurities in the starting materials or solvent can sometimes act as inhibitors. Ensure all reagents and solvents are of high purity.
Incorrect Stoichiometry Verify the molar ratios of your reactants. A slight excess of one reactant (often the more volatile or less stable one) can sometimes help drive the reaction to completion.
pH Drift The pH of the reaction mixture can change over time. Monitor the pH and adjust if necessary to maintain optimal conditions for the cyclization and dehydration steps.

Workflow for Diagnosing a Stalled Reaction:

Sources

Optimizing reaction conditions for Cyclobutylhydrazine hydrochloride (temperature, solvent)

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Optimizing Cyclobutylhydrazine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. We will delve into the critical parameters of temperature and solvent selection, providing troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of this valuable intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Scenario 1: Low or No Yield of this compound

Question: I performed the reductive amination of cyclobutanone with hydrazine followed by acidification, but my final yield is extremely low. What could have gone wrong?

Potential Causes & Solutions:

  • Inefficient Hydrazone Formation: The initial condensation of cyclobutanone and hydrazine to form the cyclobutylhydrazone intermediate is a critical equilibrium-driven step.

    • Causality: The reaction is typically favored under slightly acidic conditions which activate the carbonyl group of the cyclobutanone.[1] If the medium is too neutral or basic, the rate of formation can be slow. Conversely, strongly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic.

    • Solution: Ensure the pH of the reaction medium is weakly acidic (pH 4-6) during the initial condensation step. This can be achieved by using a buffer or by the nature of the hydrazine salt itself.

  • Suboptimal Reduction Temperature: The temperature during the reduction of the hydrazone intermediate is crucial for both reaction rate and selectivity.

    • Causality: Many reduction reactions, especially with powerful reagents like sodium borohydride, are exothermic. If the temperature is too low (e.g., <-10 °C), the reaction rate may be impractically slow. If it's too high, side reactions or decomposition of the reducing agent can occur.

    • Solution: For reductions using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), a common strategy is to add the reducing agent portion-wise at a low temperature (0 °C) to control the initial exotherm, and then allow the reaction to slowly warm to room temperature to ensure completion.[1][2]

  • Poor Solvent Choice: The solvent plays a pivotal role in solubilizing reactants and stabilizing intermediates.

    • Causality: If the reactants, particularly the hydrazone intermediate, are not fully dissolved, the reaction becomes heterogeneous and slow. The solvent must also be compatible with the reducing agent; for instance, protic solvents like methanol or ethanol are suitable for NaBH₄ but can react with stronger hydrides.

    • Solution: Methanol and ethanol are often good choices for this reaction as they effectively dissolve the starting materials and are compatible with borohydride reagents.[3] For alternative routes, aprotic solvents like Tetrahydrofuran (THF) may be suitable.[4]

Scenario 2: Significant Byproduct Formation

Question: My final product is contaminated with significant impurities. I suspect the formation of cyclobutanol and/or di-alkylated hydrazine. How can I improve the selectivity?

Potential Causes & Solutions:

  • Incorrect Reducing Agent: The choice of reducing agent is paramount for selectivity.

    • Causality: A strong, non-selective reducing agent like sodium borohydride can potentially reduce the starting cyclobutanone directly to cyclobutanol, competing with the desired hydrazone reduction.

    • Solution: Employ a milder, more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often preferred for reductive aminations because it is more effective at reducing the protonated C=N bond of the hydrazone intermediate than the C=O bond of the ketone at slightly acidic pH.[1]

  • Over-Alkylation: In syntheses involving the direct alkylation of hydrazine with a cyclobutyl halide, controlling the stoichiometry is difficult.

    • Causality: Hydrazine has two nucleophilic nitrogen atoms, and the resulting cyclobutylhydrazine is also nucleophilic, leading to the potential for multiple alkylations and a mixture of products.[1]

    • Solution: This route is inherently challenging to control.[1] If this path must be used, employing a large excess of hydrazine can favor mono-alkylation. However, the reductive amination route is generally considered more efficient and selective.

  • Reaction Temperature Too High: Elevated temperatures can provide the activation energy for undesired side reactions.

    • Causality: Higher temperatures can accelerate the rate of ketone reduction (if using a less selective reducing agent) and promote other decomposition pathways.

    • Solution: Maintain strict temperature control, especially during the addition of the reducing agent. Running the reaction at 0 °C or below can significantly enhance selectivity towards the desired product.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low product yield.

troubleshooting_workflow start Low Yield of Cyclobutylhydrazine HCl check_hydrazone Verify Hydrazone Formation (TLC, GC-MS) start->check_hydrazone hydrazone_ok Hydrazone Formed check_hydrazone->hydrazone_ok check_reduction Analyze Reduction Step hydrazone_ok->check_reduction Yes solution_ph Adjust pH to 4-6 for Condensation hydrazone_ok->solution_ph No reduction_ok Reduction Complete check_reduction->reduction_ok check_isolation Review Isolation/ Precipitation Step reduction_ok->check_isolation Yes solution_temp_reduct Optimize Reduction Temp. (e.g., 0°C -> RT) reduction_ok->solution_temp_reduct No solution_solvent_reduct Change Reducing Agent (e.g., to NaBH3CN) reduction_ok->solution_solvent_reduct Also Consider solution_solvent_iso Select Anti-Solvent for Precipitation (e.g., Ether, MTBE) check_isolation->solution_solvent_iso end Improved Yield solution_ph->end solution_temp_reduct->end solution_solvent_reduct->end solution_solvent_iso->end

Caption: Troubleshooting flowchart for low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature profile for the synthesis of this compound via reductive amination?

The optimal temperature is not a single value but a profile across the reaction steps.

  • Hydrazone Formation: This step is typically performed at room temperature (20-25 °C). Some protocols may use gentle heating (e.g., 40-50 °C) to accelerate the reaction, but this should be monitored to avoid side reactions.

  • Reduction: The reduction step is highly temperature-sensitive. It is best practice to cool the reaction mixture to 0 °C (using an ice bath) before the portion-wise addition of the reducing agent (e.g., NaBH₄ or NaBH₃CN). After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure it goes to completion.[2]

Q2: What are the best solvents for this synthesis, and why?

The choice of solvent depends on the specific synthetic route, but for the common reductive amination pathway, the following are recommended:

  • Protic Solvents (Methanol, Ethanol): These are excellent choices for reductions involving sodium borohydride. They effectively dissolve the reactants and the hydrazone intermediate. Their protic nature can also help to facilitate the hydrolysis of borate esters formed during the reaction.

  • Aprotic Solvents (THF, Dichloromethane): While less common for the borohydride reduction step, they are viable for other synthetic strategies, such as those involving protected hydrazine derivatives or different reducing agents.[4]

  • Solvent for Salt Formation: After the free base is formed, the hydrochloride salt is typically precipitated. This is achieved by dissolving the crude base in a solvent in which the salt is poorly soluble, such as isopropanol, ethanol, or ethyl acetate, and then adding a solution of HCl (e.g., HCl in isopropanol or gaseous HCl).[5]

Q3: How can I effectively purify the final this compound product?

Purification is critical to obtaining a high-quality final product.

  • Recrystallization: This is the most effective method. The crude hydrochloride salt can be dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol) and then allowed to cool slowly.[3][4] The pure crystals can then be collected by filtration. Sometimes, an anti-solvent (a solvent in which the product is insoluble) is added to the solution to induce precipitation.

  • Washing: After filtration, the collected solid should be washed with a small amount of a cold, non-polar solvent (like diethyl ether or hexane) to remove any residual soluble impurities.

Data Summary Table

ParameterRecommendationRationale
Hydrazone Formation Temp. 20 - 50 °CBalances reaction rate with stability. Higher temperatures may require closer monitoring.
Reduction Temp. 0 °C to Room Temp.Crucial for controlling exotherm and improving selectivity, minimizing byproduct formation.[2]
Primary Reaction Solvent Methanol, EthanolGood solubility for reactants and compatibility with borohydride reducing agents.
Purification Solvent Isopropanol, EthanolEffective for recrystallization of the final hydrochloride salt.[3][4][5]
Preferred Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Offers higher selectivity for the imine/hydrazone over the ketone, reducing cyclobutanol byproduct.[1]

Experimental Protocol: Synthesis via Reductive Amination

This protocol is an illustrative example and should be adapted based on laboratory safety standards and specific experimental goals.

Step 1: Hydrazone Formation

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutanone (1.0 eq.) in methanol.

  • Add hydrazine hydrate (1.1 eq.) dropwise to the solution at room temperature.

  • Adjust the pH to ~5-6 using a suitable acid (e.g., acetic acid).

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the cyclobutanone is consumed.

Step 2: Reduction

  • Cool the reaction mixture from Step 1 to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.2 eq.) portion-wise, ensuring the internal temperature does not rise above 5-10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

Step 3: Work-up and Isolation of Free Base

  • Quench the reaction carefully by slowly adding 1 M HCl at 0 °C until gas evolution ceases.

  • Adjust the pH to >10 with an aqueous base (e.g., 3 M NaOH).

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutylhydrazine free base.

Step 4: Hydrochloride Salt Formation and Purification

  • Dissolve the crude free base in a minimal amount of isopropanol.

  • Slowly add a solution of HCl in isopropanol dropwise with stirring until the solution is acidic.

  • Cool the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound.

  • If necessary, recrystallize the solid from hot ethanol or isopropanol.[3][4]

Visual Workflow for Synthesis

synthesis_workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Work-up cluster_step4 Step 4: Salt Formation s1_reactants Cyclobutanone + Hydrazine in Methanol s1_ph Adjust pH to 5-6 s1_reactants->s1_ph s1_stir Stir at Room Temp. s1_ph->s1_stir s2_cool Cool to 0°C s1_stir->s2_cool s2_add Add NaBH3CN s2_cool->s2_add s2_warm Warm to RT, Stir s2_add->s2_warm s3_quench Quench with HCl s2_warm->s3_quench s3_basify Basify with NaOH s3_quench->s3_basify s3_extract Extract with DCM s3_basify->s3_extract s3_dry Dry & Concentrate s3_extract->s3_dry s4_dissolve Dissolve in Isopropanol s3_dry->s4_dissolve s4_add_hcl Add HCl Solution s4_dissolve->s4_add_hcl s4_precipitate Precipitate & Filter s4_add_hcl->s4_precipitate s4_dry Wash & Dry s4_precipitate->s4_dry final_product final_product s4_dry->final_product Final Product: Cyclobutylhydrazine HCl

Caption: General synthetic workflow for Cyclobutylhydrazine HCl.

References

  • Chem-Impex. (n.d.). 1-Cyclobutylhydrazine dihydrochloride. Retrieved from [Link]

  • Google Patents. (2016). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
  • Google Patents. (2018). CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride.
  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). Retrieved from [Link]

  • Google Patents. (1982). US4352941A - Process for purification of phenylhydrazine.
  • ChemRxiv. (2022). Schedule Optimization for Chemical Library Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Retrieved from [Link]

  • Food Science. (2016). Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • ResearchGate. (2020). Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. Retrieved from [Link]

Sources

Stability issues of Cyclobutylhydrazine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Navigating the Solution Stability of Cyclobutylhydrazine Hydrochloride: A Guide for Researchers

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their experimental workflows. As a hydrazine derivative, the stability of this compound in solution is a critical parameter that can significantly impact experimental reproducibility and outcomes. This document provides in-depth answers to common questions, troubleshooting workflows for stability-related issues, and validated protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

This section addresses fundamental questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary factors that cause this compound to degrade in solution?

The degradation of this compound, like other hydrazine derivatives, is primarily influenced by a combination of environmental and chemical factors. The hydrazine moiety is chemically reactive and susceptible to several degradation pathways:

  • Oxidation: This is the most significant degradation pathway. The lone pair of electrons on the nitrogen atoms makes the hydrazine group a strong reducing agent and highly susceptible to oxidation by dissolved atmospheric oxygen.[1] This reaction is often catalyzed by metal ions and can lead to the formation of nitrogen gas and other byproducts.[2]

  • pH: The pH of the solution plays a dual role. While strongly acidic conditions can enhance stability against oxidation, an excessively low pH can be detrimental for reactions where the hydrazine needs to act as a nucleophile. In such cases, the acidic environment protonates the hydrazine, rendering it non-nucleophilic.[3] Conversely, neutral or alkaline conditions significantly accelerate oxidation by dissolved oxygen.[2]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including decomposition.[1][4] Hydrazine solutions will decompose more rapidly at higher temperatures, primarily through vapor phase decomposition in the absence of catalysts.[4]

  • Light Exposure (Photodegradation): Many pharmaceutical compounds are sensitive to light, which can provide the energy needed to initiate degradation reactions.[5][6] While specific photostability data for this compound is not widely published, it is best practice to protect solutions from light.[7][8]

  • Metal Ion Catalysis: Trace amounts of metal ions, particularly copper (Cu(II)) and iron, can act as potent catalysts for the oxidation of hydrazines.[1][2][9] It is crucial to use high-purity solvents and avoid contact with reactive metals.

Q2: How should I properly store the solid compound and its solutions to ensure maximum stability?

Proper storage is the first line of defense against degradation. Different states of the compound require different handling procedures.

Table 1: Recommended Storage Conditions for this compound

FormRecommended TemperatureAtmosphereLight/Moisture ProtectionRationale
Solid 2-8°C or -20°CStore under an inert atmosphere (Argon or Nitrogen)Keep container tightly sealed in a dark, dry location.[10]Minimizes thermal degradation and prevents oxidation and hydrolysis from atmospheric moisture.[11][12]
Solution Prepare fresh for each use (ideal). If short-term storage is necessary, store at 2-8°C.Use deoxygenated solvents. Consider purging the headspace of the vial with an inert gas.Store in amber vials or wrap clear vials in aluminum foil to protect from light.[7]Reduces the rate of thermal degradation and minimizes exposure to oxygen and light, which are key drivers of instability in solution.[1][5]
Q3: My solution of this compound has turned a faint yellow/brown. What does this indicate and can I still use it?

A change in color, typically to yellow or brown, is a strong visual indicator of chemical degradation.[10] This coloration is often due to the formation of oxidized byproducts or other chromophoric species.

It is strongly recommended that you do not use a discolored solution. The presence of degradation products means:

  • The effective concentration of your active compound is lower than calculated.

  • Unknown impurities have been introduced into your experiment, which could lead to side reactions, interfere with analytical measurements, or cause unpredictable biological effects.

If you observe a color change, discard the solution and prepare a fresh one using the protocols outlined below, paying close attention to the use of high-purity, deoxygenated solvents and protection from light.

Part 2: Troubleshooting Guide for Experimental Inconsistency

Inconsistent or non-reproducible results are a common frustration in research. If you suspect the stability of your this compound solution is the cause, this guide provides a logical workflow to diagnose the problem.

Q4: My experimental results are inconsistent from day to day. How can I determine if compound stability is the issue?

Follow this systematic troubleshooting process. The goal is to isolate variables and confirm the integrity of your key reagent.

G Troubleshooting Workflow: Inconsistent Results start Inconsistent Experimental Results Observed check_solution Evaluate Solution Preparation & Storage: - Was the solution freshly prepared? - Was it protected from light? - Was it stored at the correct temperature? - Was deoxygenated solvent used? start->check_solution prep_fresh Action: Prepare a fresh solution following the validated protocol (See Protocol 1). check_solution->prep_fresh No / Unsure verify_concentration Verify Compound Integrity: Perform analytical check (e.g., HPLC-UV) on the fresh solution to confirm concentration and purity against a standard. check_solution->verify_concentration Yes, all protocols followed rerun_exp Rerun experiment with the fresh solution. prep_fresh->rerun_exp problem_solved Problem Resolved rerun_exp->problem_solved Success problem_persists Problem Persists rerun_exp->problem_persists Failure problem_persists->verify_concentration concentration_ok Concentration & Purity Confirmed verify_concentration->concentration_ok Pass concentration_bad Concentration or Purity is Off verify_concentration->concentration_bad Fail other_factors Conclusion: Stability issue is unlikely. Investigate other experimental parameters: - Other reagents - Instrument calibration - Assay protocol variations concentration_ok->other_factors check_solid Action: Evaluate solid starting material. Consider sourcing new material or re-purifying existing stock. concentration_bad->check_solid

Caption: Troubleshooting workflow for diagnosing inconsistent results.

Part 3: Protocols and Methodologies

To ensure the highest level of experimental integrity, follow these detailed protocols for solution preparation and stability assessment.

Protocol 1: Preparation of a Standardized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in an aqueous buffer, minimizing initial degradation.

Materials:

  • This compound (solid)

  • High-purity (e.g., HPLC-grade) water

  • Appropriate buffer components (e.g., phosphate, acetate)

  • Inert gas (Argon or Nitrogen) with a sparging line

  • Calibrated pH meter

  • Volumetric flasks (Class A)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Solvent Deoxygenation: Place the desired volume of high-purity water or buffer in a flask. Sparge with inert gas (e.g., Argon) for at least 30 minutes to remove dissolved oxygen. This is a critical step to prevent immediate oxidation.[1]

  • pH Adjustment: If preparing a buffered solution, adjust the deoxygenated solvent to the target pH (e.g., pH 3.5-4.5 for optimal stability) using your calibrated pH meter.[13] Hydralazine, a related compound, shows maximum stability around pH 3.5.[13]

  • Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 122.60 g/mol ) on an analytical balance.[14] For 10 mL of a 10 mM solution, you would need 12.26 mg.

  • Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add a portion of the deoxygenated, pH-adjusted solvent and gently swirl to dissolve. Once dissolved, bring the solution to the final volume with the deoxygenated solvent.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller-volume amber glass vials. Purge the headspace of each vial with inert gas before sealing tightly with a PTFE-lined cap.

  • Storage: Store the aliquots at 2-8°C and use them as quickly as possible. For experiments, allow an aliquot to come to room temperature before opening. Avoid repeated freeze-thaw cycles.

Protocol 2: Performing a Basic Time-Course Stability Assessment

This protocol allows you to determine the stability of this compound under your specific experimental conditions (e.g., in your cell culture media or reaction buffer).

Objective: To quantify the percentage of this compound remaining over time under various conditions.

Methodology:

  • Prepare Solution: Prepare a solution of this compound in your exact experimental buffer/media following Protocol 1.

  • Establish Time Zero (T=0): Immediately after preparation, take an aliquot of the solution and analyze it via a validated analytical method (e.g., HPLC-UV) to get the initial concentration (C₀). This is your 100% reference point.

  • Set Up Conditions: Aliquot the remaining solution into separate vials for each condition you wish to test. See Table 2 for an example setup.

  • Time-Point Sampling: At each designated time point (e.g., 1, 4, 8, 24 hours), remove the vials for that time point from their respective conditions.

  • Analysis: Analyze each sample by HPLC-UV to determine the concentration of the remaining parent compound.

  • Calculation: Calculate the percentage of compound remaining at each time point (Tₓ) using the formula: % Remaining = (Concentration at Tₓ / Concentration at T₀) * 100

Table 2: Example Experimental Setup for a 24-Hour Stability Study

Condition IDTemperatureLight ExposureRationale
A (Control) 4°CProtected from light (Amber vial)Simulates ideal short-term storage.
B (Temp Stress) Room Temperature (~25°C)Protected from light (Amber vial)Simulates typical benchtop experimental conditions.
C (Light Stress) Room Temperature (~25°C)Exposed to ambient lab light (Clear vial)Tests for photodegradation.[15]

Analytical Method - HPLC: A stability-indicating HPLC method is required, meaning the method can separate the parent compound from its degradation products. A typical starting point would be:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0).[16][17]

  • Detection: UV detector set to an appropriate wavelength for the compound.

  • Validation: The method should be validated for linearity, accuracy, and precision to ensure trustworthy results.[18][19]

By performing this study, you can confidently establish a "use-by" time for your prepared solutions, ensuring that compound degradation is not a variable in your experiments.

References

  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: Hydrazine, (1,1-dimethylethyl)-, monohydrochloride.
  • Fisher Scientific. (2014). Safety Data Sheet: Hydrazine, dihydrochloride.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487.
  • ChemicalBook. (2023). 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE.
  • Wyman, J. F., et al. (1997). The Chemical and Biochemical Degradation of Hydrazine. DTIC.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet (CYCLOPROPYLMETHYL)HYDRAZINE DIHYDROCHLORIDE.
  • BenchChem. (n.d.). This compound.
  • Schmidt, E. W. (2001). Safety and Handling of Hydrazine. DTIC.
  • Singh, R., & Rehman, Z. (2013). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF.
  • PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). National Center for Biotechnology Information.
  • FNU, A., & PARMAR, K. (2009). Many Common Drugs in Dermatology Are Light, Temperature, or Moisture-Sensitive. Skin Therapy Letter, 14(1), 3-5.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Le, A., & McLaughlin, R. (2018). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. AAPS PharmSciTech, 19(8), 3536-3543.
  • Nguyen, A. Q., et al. (2015). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 50(7), 572-585.
  • Heinitz, M. L. (1982). Determination of cyclobenzaprine in tablets by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 71(6), 656-658.
  • Wood, M., & Kazzi, B. (2022). Light-Sensitive Injectable Prescription Drugs—2022. Hospital Pharmacy, 57(4), 438-460.
  • BenchChem. (n.d.). 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention.
  • Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology, 44(1), 30-34.
  • Al-Aani, H., & Al-Zahrani, A. (2021). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry, 12, 121-136.
  • El-Kassem, L. A., et al. (2019). Green analytical chromatographic assay method for quantitation of cyclobenzaprine in tablets, spiked human urine and in-vitro dissolution test. Annales Pharmaceutiques Françaises, 77(5), 418-425.
  • Reddy, S. K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.

Sources

Characterization of unexpected byproducts in Cyclobutylhydrazine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclobutylhydrazine Hydrochloride Reactions

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you navigate the complexities of its reactivity and characterize unexpected byproducts that may arise during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling, synthesis, and reactivity of this compound.

Q1: What are the primary synthesis routes for this compound, and what impurities can they introduce?

A1: The most prevalent laboratory and industrial synthesis involves the reductive amination of cyclobutanone with hydrazine or a protected hydrazine derivative.[1][2] The key steps are the formation of a cyclobutanone hydrazone, followed by reduction of the C=N bond. Potential impurities carried over from this synthesis include unreacted cyclobutanone, the intermediate hydrazone, and byproducts from the reducing agent. An alternative, though less common, route is the direct alkylation of hydrazine with a cyclobutyl halide, which can be difficult to control and often yields mixtures of mono-, di-, and even tri-alkylated hydrazines.[1][3]

Q2: What are the main mechanisms driving the formation of unexpected byproducts in reactions with this compound?

A2: Byproduct formation is typically governed by three primary mechanisms:

  • Oxidation: Hydrazines are potent reducing agents and are highly susceptible to air oxidation, especially in the presence of trace metal catalysts.[4][5][6] This can lead to the formation of cyclobutane, cyclobutanol, or dimeric azo compounds.

  • Over-alkylation/Di-substitution: Hydrazine has two nucleophilic nitrogen atoms. In reactions with electrophiles, di-substitution can occur, leading to the formation of 1,2-dicyclobutylhydrazine if reaction conditions (stoichiometry, temperature, addition rate) are not carefully controlled.[1][3]

  • Ring Instability: The cyclobutane ring possesses significant angle and torsional strain (approx. 26 kcal/mol).[7][8] Under harsh conditions, such as high temperatures or strong acids, this strain can be relieved through ring-opening or rearrangement reactions.[9][10]

Q3: How should I store and handle this compound to ensure its stability?

A3: Due to its hygroscopic nature and sensitivity to oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Refrigeration (0-8°C) is recommended to minimize degradation over time.[11] When handling, avoid exposure to air and moisture. Use of an inert atmosphere glovebox or Schlenk line techniques is advisable for sensitive reactions.

Troubleshooting Guide: Identifying and Mitigating Unexpected Byproducts

This guide is structured in a problem-and-solution format to directly address challenges you may encounter during your experiments.

Problem 1: My reaction yield is low, and TLC/LC-MS analysis shows a complex mixture with several unidentified spots.

This is a common issue stemming from multiple potential sources. A systematic approach is required to diagnose the root cause.

  • Possible Cause A: Starting Material Impurity or Degradation

    • Causality: The hydrochloride salt is relatively stable, but the free base is prone to rapid oxidation. If the salt has been improperly stored or handled, it may contain degradation products that introduce impurities into your reaction. Similarly, if the salt was converted to the free base in a separate step, its purity is critical.

    • Troubleshooting Protocol:

      • Verify Purity: Before starting your reaction, confirm the purity of your this compound using quantitative NMR (qNMR) against a known standard or by titration.

      • Freshly Prepare Free Base: If your reaction requires the free base, prepare it immediately before use by neutralizing the hydrochloride salt with a suitable base (e.g., NaOH, K₂CO₃) and extracting it into an organic solvent under an inert atmosphere. Do not store the free base for extended periods.

      • Inert Atmosphere: Handle the reagent under nitrogen or argon at all times to prevent air oxidation.

  • Possible Cause B: Formation of Cyclobutanone Azine

    • Causality: If your starting material contains residual cyclobutanone from its synthesis, it can react with your Cyclobutylhydrazine product to form N-cyclobutyl-N'-(cyclobutylidene)hydrazine, which can further react to form the symmetrical cyclobutanone azine ((CH₂)₃C=N-N=C(CH₂)₃). This is a classic side reaction for hydrazines and carbonyls.[12]

    • Troubleshooting Protocol:

      • Analyze Starting Material: Use GC-MS or ¹H NMR to screen your this compound for the presence of cyclobutanone.

      • Purify Reagent: If cyclobutanone is detected, consider purifying the starting material through recrystallization.

      • Reaction Monitoring: Carefully monitor the reaction progress. Azine formation can sometimes be identified by a characteristic yellow color and a distinct spot on TLC.

  • Possible Cause C: Competing Side Reactions (e.g., Dimerization, Over-alkylation)

    • Causality: Hydrazine's dual nucleophilicity can lead to dimerization or reaction with two equivalents of an electrophile.[1] For example, in a reaction with an alkyl halide, 1,2-dicyclobutylhydrazine could be a significant byproduct.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Use a slight excess of the hydrazine reagent if reacting with a mono-functional electrophile.

      • Slow Addition: Add the limiting reagent slowly to the reaction mixture at a controlled temperature to maintain a low instantaneous concentration, minimizing the chance of double addition.

      • Lower Temperature: Running the reaction at a lower temperature can often increase selectivity and reduce the rate of competing side reactions.

Problem 2: My product's NMR and Mass Spectra show peaks inconsistent with the cyclobutyl moiety (e.g., evidence of chain-like structures).
  • Possible Cause: Acid- or Heat-Induced Ring Opening

    • Causality: The inherent strain of the cyclobutane ring makes it susceptible to cleavage under certain conditions.[7][8] Strong acids can protonate a C-C bond, initiating a carbocation-mediated ring-opening cascade. High temperatures can also provide sufficient energy to overcome the activation barrier for ring cleavage.

    • Troubleshooting Protocol:

      • Avoid Strong Acids: If possible, use milder acidic conditions or non-acidic catalysts for your transformation. Quantum chemical studies on related systems show that acidic conditions favor pathways that can lead to ring strain relief.[9][13]

      • Temperature Control: Maintain the lowest effective temperature for your reaction. Avoid prolonged heating. Use a well-calibrated heating mantle or oil bath.

      • Work-up Considerations: During aqueous work-up, neutralize acidic solutions promptly and avoid letting the product sit in strong acid for extended periods.

Problem 3: My isolated product is a white solid, but it gradually turns yellow/brown upon standing.
  • Possible Cause: Air Oxidation of Residual Hydrazine Functionality

    • Causality: Even if the primary reaction is successful, the product may still contain a free -NH₂ or -NH- group, which remains susceptible to oxidation. Hydrazine derivatives are known to form colored byproducts like peroxides or alcohol derivatives upon decomposition in the presence of oxygen.[4][5]

    • Troubleshooting Protocol:

      • Thorough Purification: Ensure your final product is rigorously purified to remove any unreacted starting material or hydrazine-containing intermediates.

      • Inert Storage: Store the final, purified compound under an inert atmosphere (nitrogen or argon) and protect it from light.

      • Use of Antioxidants: For long-term storage or formulation studies, the inclusion of a small amount of an antioxidant (e.g., BHT) could be considered, though compatibility must be verified.

Data & Analytical Signatures

Use the following table to help identify potential byproducts based on their analytical signatures.

Potential Byproduct Chemical Structure Molecular Weight ( g/mol ) Key Analytical Signatures
CyclobutanoneC₄H₆O70.09¹H NMR: Characteristic multiplets ~1.8-3.0 ppm. ¹³C NMR: Carbonyl peak >200 ppm. IR: Strong C=O stretch ~1780 cm⁻¹. MS (EI): M⁺ at m/z 70.
CyclobutanolC₄H₈O72.11¹H NMR: Broad OH singlet, CH-OH proton ~3.5-4.5 ppm. IR: Broad O-H stretch ~3300 cm⁻¹.
Cyclobutanone HydrazoneC₄H₈N₂84.12¹³C NMR: C=N peak ~160-170 ppm. Disappearance of C=O peak.
1,2-DicyclobutylhydrazineC₈H₁₆N₂140.23MS (ESI+): [M+H]⁺ at m/z 141.
Cyclobutanone AzineC₈H₁₂N₂136.19MS (ESI+): [M+H]⁺ at m/z 137. Often has a distinct yellow color.

Visualized Workflows and Mechanisms

The following diagrams illustrate key synthetic and degradation pathways.

Synthesis and Common Byproduct Formation

Synthesis_Byproducts Cyclobutanone Cyclobutanone Intermediate Cyclobutanone Hydrazone (Intermediate) Cyclobutanone->Intermediate Condensation Azine Cyclobutanone Azine (Byproduct) Cyclobutanone->Azine Hydrazine Hydrazine (or derivative) Hydrazine->Intermediate Product Cyclobutylhydrazine (Target Product) Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product Product->Azine Reaction with residual Cyclobutanone

Caption: Synthesis of Cyclobutylhydrazine via reductive amination.

Primary Degradation Pathways

Degradation_Pathways Start Cyclobutylhydrazine Oxidation Oxidation (O2, Metal Traces) Start->Oxidation AcidHeat Strong Acid / Heat Start->AcidHeat Byproduct_Ox Azo Dimers, Cyclobutanol, N-Oxides Oxidation->Byproduct_Ox Byproduct_Ring Ring-Opened Products (e.g., linear amines) AcidHeat->Byproduct_Ring

Caption: Major degradation routes for Cyclobutylhydrazine.

Analytical Workflow for Impurity Identification

Analytical_Workflow Start Unexpected Result in Reaction (Low Yield, Impure Product) Step1 Step 1: Initial Analysis (TLC, HPLC, LC-MS) Start->Step1 Step2 Step 2: Isolate Impurity (Prep-HPLC, Column Chromatography) Step1->Step2 Step3 Step 3: Structural Elucidation (HRMS, NMR, IR, etc.) Step2->Step3 Decision Structure Identified? Step3->Decision Decision->Step2 No (Further Purification /Analysis Needed) Action Action: Modify Reaction Conditions (Temp, Stoichiometry, Atmosphere) Decision->Action Yes End Optimized Process Action->End

Caption: Systematic workflow for byproduct identification and mitigation.

Experimental Protocols

Protocol 1: Purity Check of Cyclobutylhydrazine HCl via ¹H NMR
  • Accurately weigh ~10-15 mg of this compound and a similar amount of an internal standard (e.g., dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (d1) of at least 30 seconds to ensure accurate integration.

  • Integrate a well-resolved proton signal from the cyclobutyl group and a signal from the internal standard.

  • Calculate the purity based on the integral ratio, number of protons, and molecular weights of the analyte and standard. The presence of sharp peaks around 2-3 ppm may indicate cyclobutanone impurity.

Protocol 2: General Method for Impurity Profiling by LC-MS

This protocol provides a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm and 254 nm; Mass Spectrometry in positive electrospray ionization (ESI+) mode.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition. Filter before injection.

  • Analysis: Look for peaks corresponding to the expected masses of byproducts listed in the data table. The high-resolution mass will be critical for assigning molecular formulas.[14]

References

  • Werner, N. W., & Casanova, Jr., J. (1967). Cyclobutylamine. Organic Syntheses, 47, 28. Available at: [Link]

  • Lee, J. C., Lee, W. K., & Chang, S. W. (2003). Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. Chemical & Pharmaceutical Bulletin, 51(3), 346-350. Available at: [Link]

  • ResearchGate. (2003). Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides. Journal of Heterocyclic Chemistry, 49(4), 833-839. Available at: [Link]

  • Wikipedia. (n.d.). Cyclobutylamine. Available at: [Link]

  • Kaiser, C., et al. (1981). Stereoselective synthesis of cis- and trans-2-(3,4-dihydroxyphenyl)cyclobutylamine. Conformationally restrained analogs of dopamine. The Journal of Organic Chemistry, 46(2), 306-311. Available at: [Link]

  • Google Patents. (2021). CN112794810B - Synthesis method of cyclobutylamine compound.
  • Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions. Available at: [Link]

  • Chem-Impex International. (n.d.). 1-Cyclobutylhydrazine dihydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. Available at: [Link]

  • Talebpour, Z., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 1-14. Available at: [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazine. Available at: [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Available at: [Link]

  • El-Gharably, A. A., et al. (1998). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (5), 1071-1076. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Hydrazine Toxicology. Available at: [Link]

  • Defense Technical Information Center. (1953). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Available at: [Link]

  • ResearchGate. (n.d.). Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydrate. Available at: [Link]

  • University of Rochester. (2005). The Late Show with Rob! Tonight's Special Guest: Hydrazine. Available at: [Link]

  • Material Science Research India. (2013). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Available at: [Link]

  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. Available at: [Link]

  • ResearchGate. (n.d.). Hydrazine and Its Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine. Available at: [Link]

  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. Available at: [Link]

  • ResearchGate. (n.d.). Hydrazine reactivity for cycloreversion. Available at: [Link]

  • iChemical. (n.d.). 1-Cyclobutylhydrazine hydrochloride, CAS No. 158001-21-9. Available at: [Link]

  • PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). Available at: [Link]

  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Available at: [Link]

  • Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (e) phenylhydrazine and weak acid. Available at: [Link]

  • Patsnap Synapse. (2024). What are the side effects of Hydralazine Hydrochloride?. Available at: [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • Filo. (n.d.). Write the product formed when cyclopentanone reacts with NH₂-NH₂. Available at: [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - Hydrazine hydrochloride. Available at: [Link]

  • Chemistry LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • Drugs.com. (2023). Hydralazine Side Effects: Common, Severe, Long Term. Available at: [Link]

  • Wikipedia. (n.d.). Ring strain. Available at: [Link]

  • Quora. (2020). Is cyclobutene highly unstable? If so, why?. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.4: Stability of Cycloalkanes - Ring Strain. Available at: [Link]

  • GoodRx. (2024). 6 Cyclobenzaprine Interactions You Should Know About. Available at: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathway of hydrochlorothiazide under UV/Vis light. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Available at: [Link]

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Technical Support Center: The Impact of pH on the Reactivity of Cyclobutylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cyclobutylhydrazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile reagent. Here, we address common questions and troubleshooting scenarios with a focus on the critical role of pH in modulating its reactivity and stability.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or failing to proceed. What is the likely cause and how can I fix it?

A1: The most common culprit for low reactivity of this compound is suboptimal pH. As a hydrochloride salt, the compound exists in its protonated, less nucleophilic form.[1] For the hydrazine to act as an effective nucleophile, it needs to be in its free base form.

Troubleshooting Steps:

  • pH Adjustment: The addition of a mild base is crucial to liberate the free hydrazine. The choice of base and the final reaction pH are critical. A pH that is too low will keep the hydrazine protonated and inactive. Conversely, a very high pH can lead to unwanted side reactions or degradation of other components in your reaction mixture.

  • Optimal pH Range: While the ideal pH is reaction-specific, a good starting point for reactions with carbonyl compounds (e.g., aldehydes and ketones to form hydrazones) is a slightly acidic to neutral pH (around 5-7).[2] This pH is often a compromise: acidic enough to activate the carbonyl group for nucleophilic attack, yet high enough to ensure a sufficient concentration of the deprotonated, nucleophilic hydrazine.[1]

  • Choice of Base: Use a non-nucleophilic base to avoid competition with the hydrazine. Common choices include:

    • Triethylamine (TEA)

    • Diisopropylethylamine (DIPEA)

    • Sodium acetate or other buffer systems

Experimental Protocol: pH Optimization for Hydrazone Formation

  • Setup: In separate small-scale reaction vessels, dissolve your carbonyl compound in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Reagent Addition: Add this compound to each vessel.

  • pH Gradient: To each vessel, add a different, carefully measured amount of a suitable base (e.g., triethylamine) to create a pH gradient across your test reactions. Alternatively, use a series of buffered solutions.

  • Monitoring: Monitor the progress of each reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Analysis: Identify the pH at which the reaction proceeds most efficiently to completion with the fewest byproducts.

Q2: I am observing the formation of unexpected byproducts in my reaction. How can pH be a contributing factor?

A2: Improper pH control can lead to several side reactions.

  • At low pH: If the conditions are too acidic, the hydrazone product can be susceptible to hydrolysis, reversing the desired reaction.

  • At high pH: Strongly basic conditions can promote side reactions of your starting materials, particularly if they have other sensitive functional groups. For some substrates, strong bases could lead to decomposition.

Mitigation Strategies:

  • Buffering: Employing a buffer system can help maintain the pH within the optimal range throughout the reaction, preventing pH drifts that could favor side reactions.

  • Controlled Base Addition: Instead of adding the base all at once, a slow, dropwise addition can help maintain better control over the reaction conditions.

Q3: How does pH affect the stability and storage of this compound solutions?

A3: this compound is most stable in its solid, salt form.[3] When dissolved, its stability becomes pH-dependent.

  • Acidic Solutions (Low pH): In acidic solutions, the hydrochloride salt is stable as the protonated form is less susceptible to oxidation.

  • Neutral to Basic Solutions (Higher pH): As the pH increases and the free hydrazine is liberated, it becomes more prone to aerial oxidation. Hydrazine derivatives can be sensitive to air, especially in solution.

Storage Recommendations:

FormRecommended Storage ConditionsRationale
Solid Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]The hydrochloride salt is hygroscopic and stable under these conditions.[3]
Solutions Prepare solutions fresh for use. If short-term storage is necessary, keep the solution under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (0-8°C).[5] Acidifying the solution can improve stability if compatible with the intended application.To minimize degradation due to oxidation of the free hydrazine.
Q4: What is the fundamental chemical equilibrium at play, and how does pH shift it?

A4: The key is the acid-base equilibrium between the protonated cyclobutylhydrazinium ion and the free cyclobutylhydrazine base. The hydrochloride salt fully dissociates in solution. The cyclobutylhydrazinium ion then establishes an equilibrium with its conjugate base.

The position of this equilibrium is governed by the pH of the solution.

  • Low pH (excess H+): The equilibrium shifts to the left, favoring the protonated, non-nucleophilic form.

  • High pH (low H+): The equilibrium shifts to the right, favoring the deprotonated, nucleophilic free base.

pH_Equilibrium

Troubleshooting Guide: A Workflow Approach

When encountering issues with reactions involving this compound, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow

Safety Precautions

This compound is classified as toxic if swallowed.[6] Always handle this compound in a well-ventilated area or a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Refer to the Safety Data Sheet (SDS) for complete safety information.[3][4][7][8][9][10][11]

References

  • ChemicalBook. (2025-07-19). Chemical Safety Data Sheet MSDS / SDS - 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE.
  • ChemicalBook. (2025-07-19). CYCLOBUTYLHYDRAZINE DIHYDROCHLORIDE - Safety Data Sheet.
  • PubChem. Cyclobutylhydrazine--hydrogen chloride (1/1).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Capot Chemical. MSDS of Cyclobutyl-hydrazine.
  • Chem-Impex. 1-Cyclobutylhydrazine dihydrochloride.
  • TCI Chemicals. (2025-05-27). SAFETY DATA SHEET.
  • Fisher Scientific. (2014-09-03). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010-05-14). SAFETY DATA SHEET.
  • ResearchGate. Optimization studies. (A), effects of pH and hydrazine monohydrate on....
  • Benchchem. This compound | 158001-21-9.
  • Benchchem. Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center.
  • National Institutes of Health. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. Retrieved from [Link]

  • Sigma-Aldrich. (2024-03-04). SAFETY DATA SHEET.

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Technical Support Center: Strategies for Regioselective Reactions with Unsymmetrical Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for regioselective reactions of unsymmetrical ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in reactions involving unsymmetrical ketones. Here, we address common challenges and frequently asked questions, providing not only solutions but also the underlying scientific principles to empower your experimental design.

Troubleshooting Guide: Common Issues in Regioselective Ketone Reactions

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Problem 1: Poor Regioselectivity in Enolate Formation - A Mixture of Products is Observed.

Root Cause Analysis:

The formation of two regioisomeric enolates is a common challenge with unsymmetrical ketones.[1] The less substituted enolate, known as the kinetic enolate , is formed faster due to the lower steric hindrance of the corresponding α-hydrogen. Conversely, the more substituted enolate, the thermodynamic enolate , is more stable due to the greater substitution of the double bond.[2] Achieving high regioselectivity depends on carefully controlling the reaction conditions to favor one pathway over the other.[3] A mixture of products indicates that the conditions are not sufficiently biased towards either kinetic or thermodynamic control.

Solutions:

  • For the Kinetic Enolate (Less Substituted):

    • Use a Bulky, Strong, Non-nucleophilic Base: Lithium diisopropylamide (LDA) is the archetypal base for kinetic enolate formation.[4] Its steric bulk makes it difficult to access the more hindered α-proton, leading to preferential deprotonation at the less substituted position.[5]

    • Low Temperatures are Crucial: Conduct the reaction at low temperatures, typically -78 °C.[6] This minimizes the energy available for the system to equilibrate to the more stable thermodynamic enolate.[5]

    • Use an Aprotic Solvent: Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential.[7] Protic solvents can facilitate proton exchange, leading to equilibration and loss of regioselectivity.[8]

    • Short Reaction Times: Keep the reaction time short to prevent the kinetic enolate from isomerizing to the thermodynamic enolate.[6]

  • For the Thermodynamic Enolate (More Substituted):

    • Employ a Smaller, Weaker Base: Use a base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu).[6] These bases are smaller and can access the more hindered α-proton.

    • Higher Temperatures Promote Equilibration: Running the reaction at room temperature or higher allows the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic enolate.

    • Use a Protic Solvent (with caution): A protic solvent can be used to facilitate equilibration, but care must be taken to avoid unwanted side reactions.[8]

    • Longer Reaction Times: Allow sufficient time for the equilibrium to be established, favoring the thermodynamic product.[6]

Problem 2: The desired regioselectivity is not achieved even under standard kinetic/thermodynamic conditions.

Root Cause Analysis:

Substrate-specific steric and electronic effects can sometimes override the standard rules of kinetic and thermodynamic control. For instance, extreme steric hindrance near the less substituted α-position might slow down kinetic deprotonation, while electronic effects from nearby functional groups could alter the acidity of the α-protons.

Solutions:

  • Consider Alternative Bulky Bases: If LDA is not providing the desired selectivity, other bulky bases like lithium tetramethylpiperidide (LiTMP) or potassium bis(trimethylsilyl)amide (KHMDS) can be explored.

  • Chelation Control: If your substrate contains a Lewis basic functional group (e.g., an ether or protected alcohol) at the α- or β-position, you can use a Lewis acid to pre-complex with the ketone. This can lock the conformation of the molecule and direct the nucleophilic attack to a specific face, influencing regioselectivity.[9][10] For example, the use of Lewis acids like MgBr₂, ZnBr₂, or TiCl₄ can promote chelation-controlled additions.[9]

  • Employ a Directing Group: A directing group can be temporarily installed on the ketone to force the reaction to occur at a specific position.[11] These groups can orient the catalyst or reagent to a particular site, overriding the inherent reactivity of the molecule. For instance, 2-aminopyridine derivatives have been used as temporary directing groups to activate α-C–C bonds in unstrained ketones.[11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in enolate formation?

A1: The key distinction lies in whether the product distribution is governed by the rate of formation (kinetics) or the stability of the products (thermodynamics).[3]

  • Kinetic control favors the product that is formed fastest. In enolate formation, this is typically the less substituted enolate because the corresponding α-proton is more sterically accessible.[1]

  • Thermodynamic control favors the most stable product. For enolates, this is usually the more substituted enolate because a more substituted double bond is more stable.[2]

The choice between kinetic and thermodynamic control is a powerful tool in organic synthesis, allowing for the selective formation of different regioisomeric products.[3]

Q2: How do I choose the right base for my desired regioselectivity?

A2: The choice of base is critical and depends on whether you are targeting the kinetic or thermodynamic enolate.

Desired EnolateBase CharacteristicsRecommended BasespKa of Conjugate Acid
Kinetic Strong, bulky, non-nucleophilicLithium diisopropylamide (LDA)~36-40
Lithium tetramethylpiperidide (LiTMP)~37
Potassium bis(trimethylsilyl)amide (KHMDS)~26 (in DMSO)
Thermodynamic Smaller, can be weakerSodium hydride (NaH)~35
Sodium ethoxide (NaOEt)~16
Potassium tert-butoxide (KOtBu)~18

Data sourced from multiple references.[12]

Q3: Can the counterion influence the regioselectivity of enolate formation?

A3: Yes, the counterion can have a significant effect. Lithium cations (Li⁺), often used with LDA, are known to coordinate tightly with the enolate oxygen. This can lead to the formation of aggregates that can influence the stereochemistry and regioselectivity of subsequent reactions.[13] Potassium cations (K⁺), being more ionic, may allow for faster equilibration to the thermodynamic enolate.[12]

Q4: My reaction is giving me a mixture of mono- and di-alkylated products. How can I prevent this?

A4: The formation of di-alkylated products is often a result of proton exchange between the mono-alkylated product and the starting enolate. To minimize this:

  • Use a full equivalent of a strong, irreversible base: Using a stoichiometric amount of a strong base like LDA ensures that the starting ketone is fully converted to the enolate, minimizing the presence of any unreacted ketone that could participate in proton exchange.

  • Add the electrophile quickly after enolate formation: Once the enolate is formed, add the alkylating agent promptly to trap the enolate before it can undergo side reactions.

  • Maintain low temperatures: Low temperatures suppress the rate of proton exchange.

Experimental Protocol: Regioselective Kinetic Alkylation of an Unsymmetrical Ketone

This protocol provides a general procedure for the selective alkylation at the less substituted α-carbon of an unsymmetrical ketone using LDA.

Materials:

  • Unsymmetrical ketone

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (e.g., flame-dried flask, Schlenk line or nitrogen balloon)

Procedure:

  • Preparation of LDA:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.

    • Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C and stir for an additional 15 minutes. The LDA solution is now ready.

  • Enolate Formation:

    • Cool the freshly prepared LDA solution back down to -78 °C.

    • Slowly add a solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution.

    • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.[6]

  • Alkylation:

    • To the enolate solution at -78 °C, add the alkyl halide (1.1 equivalents) dropwise.

    • Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired regioselectively alkylated ketone.

Visualizing Regioselective Enolate Formation

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Unsymmetrical Ketone cluster_1 Kinetic Control cluster_2 Thermodynamic Control ketone R-CH2-C(=O)-CHR'-R'' k_conditions LDA, THF -78 °C, Short time ketone->k_conditions t_conditions NaH, EtOH RT, Long time ketone->t_conditions k_enolate Kinetic Enolate (Less Substituted) k_conditions->k_enolate Faster Deprotonation k_product Product A k_enolate->k_product + E+ t_enolate Thermodynamic Enolate (More Substituted) t_conditions->t_enolate Equilibration t_product Product B t_enolate->t_product + E+ G cluster_workflow Kinetic Alkylation Workflow start Prepare LDA Solution (-78°C to 0°C) form_enolate Form Kinetic Enolate (Add Ketone at -78°C) start->form_enolate add_electrophile Add Alkyl Halide (at -78°C) form_enolate->add_electrophile quench Quench Reaction (aq. NH4Cl) add_electrophile->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify end Isolated Product purify->end

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with Bulky Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve challenges arising from steric hindrance in chemical synthesis. Here, we move beyond textbook definitions to provide field-proven insights, troubleshooting workflows, and robust protocols to advance your research.

Introduction: Understanding the Steric Barrier

Steric hindrance is the obstruction of a chemical reaction due to the spatial arrangement and bulk of atoms or groups of atoms within a molecule.[1][2] This phenomenon is not merely a geometric inconvenience; it fundamentally impacts reaction kinetics and outcomes by increasing the activation energy required for the transition state to form.[1][3] Bulky substituents can physically block the approach of a reagent to a reactive site, slow down or entirely prevent a reaction, and influence product selectivity.[3][4][5] In drug development and complex molecule synthesis, where large, sterically congested molecules are common, overcoming this barrier is a frequent and critical challenge.

Frequently Asked Questions (FAQs)

Q1: My reaction with a bulky substrate is failing (no product, or extremely slow). How can I confirm if steric hindrance is the primary cause?

A1: Diagnosing steric hindrance as the root cause involves a combination of experimental observation and logical deduction.

  • Run a Control Experiment: If possible, repeat the reaction with a smaller, less sterically hindered analogue of your substrate. If the less hindered substrate reacts successfully under the same conditions, it strongly suggests steric bulk is the issue with your primary substrate.

  • Analyze the Transition State: Computationally model the reaction's transition state. High calculated strain energy or an unfeasibly long distance between reacting centers can point to a significant steric barrier.

  • Literature Precedent: Search for similar transformations in the literature involving substrates with comparable steric environments. A lack of successful examples or the use of highly specialized conditions by other researchers can be indicative of a known steric challenge.

  • Monitor for Stalling: If the reaction starts but fails to proceed to completion, it could indicate that while the initial steps are possible, the formation of a sterically crowded intermediate or transition state is too energetically costly.[6]

Q2: How does catalyst selection directly address the problem of steric hindrance?

A2: Catalysts can mitigate steric hindrance by fundamentally altering the reaction mechanism or the geometry of the transition state.

  • Creating a "Binding Pocket": In transition-metal catalysis (e.g., Palladium-catalyzed cross-couplings), bulky ligands on the metal center can actually promote the reaction. These ligands force a specific coordination geometry that creates a well-defined pocket for the bulky substrate to bind, while preventing catalyst deactivation or the formation of undesired side products. The Buchwald-Hartwig amination is a classic example where bulky phosphine ligands are essential for coupling hindered aryl halides and amines.[7][8]

  • Reducing Transition State Congestion: Some catalysts, like smaller N-heterocyclic carbenes (NHCs) or specialized organocatalysts, can offer a less crowded active site compared to traditional reagents, thereby lowering the activation energy.[9] For metathesis reactions, catalysts with less bulky protruding ligands can be used for sterically hindered ring rearrangements.[10]

  • Enhancing Reactivity: Lewis acid catalysts can activate a substrate by withdrawing electron density, making the reactive site more electrophilic and thus more reactive, which can help overcome the kinetic penalty imposed by steric bulk.

Q3: Beyond catalysis, what are the most effective strategies for modifying reaction conditions?

A3: Manipulating reaction conditions provides the necessary energy to overcome the activation barrier created by steric hindrance.[1]

  • Temperature: Increasing the reaction temperature is the most direct way to supply the energy needed to surmount the activation barrier.[11] However, this must be done cautiously, as it can also accelerate decomposition or side reactions.

  • Pressure: For reactions involving gaseous reagents or where the transition state has a smaller volume than the reactants, applying high pressure can increase reaction rates.

  • Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times by efficiently and rapidly heating the reaction mixture, providing localized energy to overcome steric barriers where conventional heating may be inefficient.[12]

  • Solvent Choice: The solvent can influence the effective size of reagents and the stability of the transition state. Less coordinating, non-polar aprotic solvents are often preferred as they do not "clutter" the space around the reactive species.[10][11]

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses common experimental failures and provides a logical workflow for troubleshooting.

Problem Potential Cause Troubleshooting & Optimization Strategy
No Reaction or Extremely Low Conversion Insufficient Energy: The activation energy barrier imposed by steric hindrance is too high for the given conditions.1. Increase Temperature: Incrementally raise the reaction temperature in 10-20°C steps. Monitor for product formation and decomposition by TLC or LC-MS.[11]2. Switch to Microwave: If available, transfer the reaction to a microwave reactor. Screen a range of temperatures (e.g., 100-180°C).[12]3. Use a More Active Catalyst: If using a catalyst, switch to a more active system known for hindered substrates (see table below).[10][11]
Catalyst Inactivity/Incompatibility: The chosen catalyst is either too bulky itself or cannot efficiently coordinate with the hindered substrate.1. Ligand Screening: For cross-coupling, screen a panel of ligands with varying cone angles and bite angles.2. Change Metal Center: Consider a different transition metal that may offer a more favorable coordination sphere.3. Try Organocatalysis: Explore metal-free options like N-heterocyclic carbenes, which can be effective for generating bulky ketones.[9]
Reaction Stalls Before Completion Product Inhibition: The product, which may also be sterically bulky, could be inhibiting the catalyst or reacting with starting materials.1. Dilution: Run the reaction at a lower concentration to disfavor bimolecular deactivation pathways.2. Slow Addition: Add one of the reagents slowly over several hours to maintain a low concentration of reactive species.
Catalyst Decomposition: The catalyst may be unstable under the prolonged heating required for the slow reaction.1. Use a More Robust Catalyst: Select a catalyst known for high thermal stability.2. Catalyst Reloading: Add a fresh portion of the catalyst midway through the reaction.
Significant Side Product Formation Competing Reaction Pathways: Alternative, less sterically demanding reaction pathways (e.g., elimination vs. substitution) are kinetically favored.[13][14]1. Lower Temperature: If the desired product is the thermodynamic product, lowering the temperature may increase selectivity.2. Use a More Selective Catalyst: A well-designed catalyst can sterically block access to the site of the undesired reaction.3. Change Reagent: Employ a bulkier nucleophile or base that can selectively access the less hindered site, or a smaller reagent that can reach the desired hindered site.
Low Yield After Workup Product Loss During Purification: The product is lost during extraction, filtration, or chromatography.1. Check All Phases: Analyze the aqueous layer after extraction to ensure your product isn't unexpectedly soluble.[6]2. Thorough Rinsing: Meticulously rinse all glassware, drying agents, and filtration media with the appropriate solvent.[15]3. Optimize Chromatography: If the product is streaking or being retained on the column, try a different solvent system or add a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Catalyst Selection Table for Common Transformations
Reaction TypeBulky Substrate ExampleRecommended Catalyst/Ligand ClassRationale
Buchwald-Hartwig Amination Di-ortho-substituted aryl halidePalladium with bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald ligands)Bulky ligands promote the crucial reductive elimination step and prevent catalyst decomposition.
Suzuki Coupling Tetra-ortho-substituted biaryl synthesisPalladium with highly hindered biarylphosphine ligands (e.g., SPhos, XPhos)These ligands create a sterically defined pocket that facilitates the coupling of two bulky fragments.
Olefin Metathesis Sterically hindered di- or tri-substituted alkenesHoveyda-Grubbs 2nd Gen. or specialized catalysts with smaller ligands (e.g., M721).[10]A less bulky isopropoxy group on the catalyst allows for better access to hindered olefins.[10]
Acylation Hindered alcohol or amineN,N,N′,N′-tetramethylethylenediamine (TMEDA) or Dess-Martin periodinane (DMP).[11][16]Potent catalysts that can promote acylation even at low temperatures, minimizing side reactions.[11]

Visualizing the Strategy

Diagram 1: The Concept of Steric Hindrance

StericHindrance cluster_unhindered Unhindered Substrate cluster_hindered Hindered Substrate unhindered_C C unhindered_H1 H unhindered_C->unhindered_H1 unhindered_H2 H unhindered_C->unhindered_H2 unhindered_LG LG unhindered_C->unhindered_LG hindered_C C hindered_tBu1 tBu hindered_C->hindered_tBu1 hindered_tBu2 tBu hindered_C->hindered_tBu2 hindered_LG LG hindered_C->hindered_LG Nu Nu: Nu->unhindered_C Easy Attack Nu->hindered_C Blocked Attack

Caption: Steric bulk from large groups (tBu) physically blocks nucleophile (Nu) access.

Diagram 2: Troubleshooting Workflow

Caption: A decision tree for troubleshooting sterically hindered reactions.

Experimental Protocols

Protocol: General Procedure for a Suzuki Coupling with a Sterically Hindered Aryl Bromide

Disclaimer: This is a generalized starting protocol. Molar equivalents, temperature, and reaction time must be optimized for specific substrates.

1. Reagent Preparation:

  • In a glovebox, weigh the hindered aryl bromide (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., SPhos, 2.2-4.4 mol%) into an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).

2. Solvent Addition and Degassing:

  • Remove the vessel from the glovebox and add the reaction solvent (e.g., toluene/water 10:1, or THF) via syringe. The solvent should have been previously degassed by sparging with argon for 30 minutes.

  • Seal the vessel and continue to sparge the reaction mixture with argon for an additional 10-15 minutes to ensure anaerobic conditions.

3. Reaction Execution:

  • Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110°C).

  • Stir the reaction vigorously. The mixture is often heterogeneous.

4. Reaction Monitoring (Self-Validation):

  • After 1 hour, and then periodically (e.g., every 2-4 hours), carefully take a small aliquot from the reaction mixture.

  • Quench the aliquot with a small amount of water and extract with ethyl acetate.

  • Analyze the organic layer by TLC, GC-MS, or LC-MS to monitor the consumption of starting material and the formation of the product.

  • Troubleshooting Note: If the reaction stalls, consider adding another portion of the catalyst/ligand.[6]

5. Workup and Purification:

  • Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

  • Dilute with water and ethyl acetate. Transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Steric Hindrance Definition - Intro to Chemistry Key Term. Fiveable.
  • Chemical Name Reactions. ChemCon GmbH.
  • Organocatalyst that controls radical reactions for complex and bulky compound synthesis. Kanazawa University.
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  • Overcoming steric hindrance in reactions with bulky benzoyl chlorides. BenchChem.
  • Metathesis Catalysts - Precious Metals Chemistry. Umicore.
  • The Impact Of Steric Hindrance On Chemical Reactions. FasterCapital.
  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry.
  • Name reactions for organic chemistry, synthetic chemists' toolbox. J&K Scientific LLC.
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  • Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy.
  • 75: The effect of steric hinderance on the SN2 mechanism. YouTube.
  • How to overcome Steric Hindrance?
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Validation & Comparative

A Comparative Analysis of Cyclobutylhydrazine and Cyclopentylhydrazine Reactivity for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that influences the synthesis, stability, and ultimately, the biological activity of novel therapeutic agents. Among the vast array of available synthons, cyclic hydrazines serve as valuable precursors for a variety of nitrogen-containing heterocycles and as versatile linkers. This guide provides an in-depth comparison of the reactivity of two common cyclic hydrazines: cyclobutylhydrazine and cyclopentylhydrazine. While direct, head-to-head comparative studies are not abundant in the literature, a robust understanding of fundamental principles of organic chemistry, particularly ring strain and conformational analysis, allows for a well-grounded predictive comparison of their chemical behavior.

Structural and Electronic Properties: The Influence of Ring Strain

The fundamental difference between cyclobutylhydrazine and cyclopentylhydrazine lies in the carbocyclic ring to which the hydrazine moiety is attached. This seemingly small difference of one carbon atom has profound implications for the molecule's geometry, stability, and, consequently, its reactivity.

Cyclobutylhydrazine incorporates a four-membered cyclobutane ring. This ring system is characterized by significant ring strain , which is a combination of angle strain and torsional strain.[1][2] The internal bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.[2][3] To partially alleviate the eclipsing interactions between adjacent hydrogen atoms (torsional strain), cyclobutane adopts a puckered or "butterfly" conformation.[3][4] This puckering, however, slightly decreases the bond angles, further contributing to angle strain.[3] The inherent strain in the cyclobutane ring makes it less stable and its C-C bonds more susceptible to cleavage compared to larger cycloalkanes.[5][6]

Cyclopentylhydrazine , on the other hand, features a five-membered cyclopentane ring. A planar cyclopentane would have internal bond angles of 108°, very close to the ideal 109.5°, resulting in minimal angle strain.[7] However, a planar conformation would lead to significant torsional strain due to ten eclipsed C-H bonds. To relieve this strain, cyclopentane adopts non-planar conformations, most commonly the "envelope" and "twist" forms.[4][8] These conformations significantly reduce torsional strain with only a minor increase in angle strain, making cyclopentane a relatively stable and low-strain ring system.[1][9]

The key takeaway is that the cyclobutyl ring is inherently more strained and less stable than the cyclopentyl ring. This difference in ring strain is the primary driver of the predicted differences in reactivity between cyclobutylhydrazine and cyclopentylhydrazine.

Comparative Reactivity in Hydrazone Formation

A quintessential reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of many synthetic pathways, including the Wolff-Kishner reduction for the deoxygenation of carbonyl compounds.[10] The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon.

While no direct experimental data comparing the rates of hydrazone formation for cyclobutylhydrazine and cyclopentylhydrazine is readily available, we can infer their relative reactivity based on the principles discussed above.

Hypothesized Reactivity:

It is hypothesized that cyclobutylhydrazine will exhibit a slightly enhanced rate of reaction in nucleophilic additions, such as hydrazone formation, compared to cyclopentylhydrazine.

Justification:

The rationale behind this prediction lies in the relative stability of the starting materials and the transition states leading to the products. The higher ground-state energy of cyclobutylhydrazine, a consequence of its significant ring strain, means that less activation energy is required to reach the transition state of the reaction. The relief of some of this strain in the transition state and the final product could be a driving force for the reaction.

Conversely, the more stable, lower-energy cyclopentylhydrazine will have a higher activation barrier to overcome for the same reaction.

Experimental Protocol: A Representative Hydrazone Synthesis

To empirically validate the hypothesized difference in reactivity, a comparative kinetic study could be designed. The following is a representative protocol for the synthesis of a hydrazone, which could be adapted for a comparative analysis.

Reaction: Condensation of Cycloalkylhydrazine with a Standard Ketone (e.g., Acetone)

Materials:

  • Cyclobutylhydrazine hydrochloride[11]

  • Cyclopentylhydrazine hydrochloride[12][13]

  • Acetone

  • Sodium Acetate

  • Ethanol

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Developing solvent (e.g., 1:1 Ethyl acetate:Hexane)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Preparation of Hydrazine Free Base: In separate flasks, dissolve equimolar amounts of this compound and cyclopentylhydrazine hydrochloride in a minimal amount of deionized water. Add a saturated solution of sodium bicarbonate or a similar mild base until the solution is slightly alkaline (pH ~8) to generate the free hydrazine. Extract the free hydrazine with a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure. Caution: Hydrazines are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In two separate, identical reaction vessels equipped with magnetic stirrers, dissolve 1.0 mmol of the prepared cyclobutylhydrazine and cyclopentylhydrazine in 10 mL of ethanol.

  • Initiation of Reaction: To each flask, add 1.1 mmol of acetone at the same time. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC plate to monitor the disappearance of the starting hydrazine and the appearance of the product hydrazone.

  • Kinetic Analysis (Optional): For a more quantitative comparison, the reaction can be monitored using ¹H NMR spectroscopy. The reaction would be carried out directly in an NMR tube, and the integration of characteristic peaks for the starting materials and products would be measured over time to determine the reaction rates.

Expected Observations:

Based on the theoretical considerations, it is expected that the reaction with cyclobutylhydrazine will proceed to completion faster than the reaction with cyclopentylhydrazine, as evidenced by the more rapid disappearance of the cyclobutylhydrazine spot on the TLC plate.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Ring Strain (kcal/mol, approx.)Predicted Relative Reactivity
CyclobutylhydrazineC₄H₁₀N₂86.14[14]~26Higher
CyclopentylhydrazineC₅H₁₂N₂100.16[15]~6Lower

Implications for Drug Development and Synthesis

The choice between cyclobutylhydrazine and cyclopentylhydrazine as a synthetic precursor can have several implications:

  • Reaction Conditions: Reactions involving cyclobutylhydrazine may proceed under milder conditions (e.g., lower temperatures, shorter reaction times) compared to those with cyclopentylhydrazine, potentially improving the overall efficiency and sustainability of a synthetic route.

  • Stability of Intermediates and Final Products: The strained cyclobutyl ring can be a site of instability in the final molecule. It may be more susceptible to metabolic degradation or chemical decomposition under certain conditions. In contrast, the cyclopentyl ring is generally considered more stable and rigid.

  • Conformational Rigidity and Receptor Binding: The puckered conformation of the cyclobutyl ring and the envelope/twist conformations of the cyclopentyl ring impart different three-dimensional shapes to the molecules. These conformational differences can significantly impact how a drug molecule binds to its biological target, influencing its potency and selectivity.

Conclusion

Diagrams

G Comparative Energy Profile of Hydrazone Formation cluster_0 cluster_1 Start Start TS1 TS1 Start->TS1 Product Product TS1->Product E_high E_mid E_low E_product Cyclobutylhydrazine + Ketone Cyclobutylhydrazine + Ketone TS_Cyclobutyl Transition State Cyclobutylhydrazine + Ketone->TS_Cyclobutyl ΔG‡ (smaller) Cyclopentylhydrazine + Ketone Cyclopentylhydrazine + Ketone TS_Cyclopentyl Transition State Cyclopentylhydrazine + Ketone->TS_Cyclopentyl ΔG‡ (larger) Hydrazone Product Hydrazone Product TS_Cyclobutyl->Hydrazone Product TS_Cyclopentyl->Hydrazone Product

Caption: Comparative energy profile for hydrazone formation.

G Hydrazone Formation Workflow Start Prepare Free Hydrazine (from HCl salt + Base) Reactants Dissolve Hydrazine and Ketone in Solvent (e.g., Ethanol) Start->Reactants Monitor Monitor Reaction Progress (TLC or NMR) Reactants->Monitor Analysis Analyze Data (Compare Rates) Monitor->Analysis

Caption: Experimental workflow for comparing reactivity.

References

  • 1-Cyclopentylidene-2-(2,4-dinitrophenyl)hydrazine - PMC - NIH. (n.d.).
  • 24214-72-0 | Cyclopentylhydrazine hydrochloride - ChemScene. (n.d.).
  • Cyclobutylhydrazine | C4H10N2 | CID 18699355 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

  • Cyclopentylhydrazine | C5H12N2 | CID 212350 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

  • Cyclobutylhydrazine--hydrogen chloride (1/1) | C4H11ClN2 | CID 19432792 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

  • Cyclopentylhydrazine hydrochloride | C5H13ClN2 | CID 212349 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

  • Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres - NIH. (2023, January 10).
  • Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts. (2023, January 22). Retrieved January 9, 2026, from [Link]

  • What Is Ring Strain In Organic Chemistry? - YouTube. (2024, December 31). Retrieved January 9, 2026, from [Link]

  • Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. (n.d.). Retrieved January 9, 2026, from [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. (n.d.).
  • Conformational analysis of cycloalkanes - SciSpace. (2015, August 12). Retrieved January 9, 2026, from [Link]

  • Epoxide reduction with hydrazine on graphene: A first principles study - ResearchGate. (2025, August 7). Retrieved January 9, 2026, from [Link]

  • Cyclisation reaction through hydrazine - Chemistry Stack Exchange. (2018, July 4). Retrieved January 9, 2026, from [Link]

  • Conformational analysis of cycloalkanes - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.). Retrieved January 9, 2026, from [Link]

  • Conformational analysis of cycloalkanes - YouTube. (2018, May 24). Retrieved January 9, 2026, from [Link]

  • 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction) - Chemistry LibreTexts. (2020, May 30). Retrieved January 9, 2026, from [Link]

  • 4.4: Conformations of Cycloalkanes - Chemistry LibreTexts. (2024, June 18). Retrieved January 9, 2026, from [Link]

  • Conformations of Cycloalkanes - YouTube. (2023, May 19). Retrieved January 9, 2026, from [Link]

  • Reactions of Cyclopropane and Cyclobutane | BP 301T | L~ 35 - YouTube. (2020, October 1). Retrieved January 9, 2026, from [Link]

  • Cyclohexane Conformations - Master Organic Chemistry. (2014, April 18). Retrieved January 9, 2026, from [Link]

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Efficacy of Cyclobutylhydrazine hydrochloride derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Cyclobutylhydrazine Hydrochloride Derivatives as Potent Enzyme Inhibitors in Drug Discovery

A Senior Application Scientist's Guide to Structure, Efficacy, and Mechanism

For drug development professionals, researchers, and scientists, the identification of novel molecular scaffolds that can yield potent and selective enzyme inhibitors is a critical endeavor. Hydrazine derivatives have long been recognized as a versatile class of compounds capable of inhibiting a range of enzymes, often through covalent modification. This guide provides an in-depth comparison of the efficacy of enzyme inhibitors that can be synthesized from precursors such as this compound, with a primary focus on their application as inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in oncology and autoimmune diseases.

Introduction: The Hydrazine Moiety in Enzyme Inhibition

The hydrazine functional group (-NH-NH₂) and its derivatives, such as hydrazones and hydrazides, are pivotal pharmacophores in medicinal chemistry. Their utility stems from their ability to act as nucleophiles and to form stable covalent bonds with enzyme cofactors or active site residues. Historically, hydrazine drugs like iproniazid and phenelzine were among the first monoamine oxidase (MAO) inhibitors used as antidepressants, operating through irreversible inhibition.[1][2] While effective, this irreversibility often led to off-target effects and toxicity.[1]

Modern drug design has evolved to fine-tune the reactivity and selectivity of such compounds. This compound emerges as a valuable, reactive building block for creating more complex inhibitors.[3][4] Its cyclobutyl group can impart unique structural and conformational properties, potentially improving pharmacokinetic profiles or offering novel interactions within an enzyme's active site compared to more common linear alkyl or aromatic substituents. This guide will explore their potential by comparing the final inhibitor compounds they are used to create.

Bruton's Tyrosine Kinase (BTK) as a Prime Target

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which governs B-cell proliferation, differentiation, and survival.[4][5][6] Dysregulation of BTK activity is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders like rheumatoid arthritis.[4][6] This makes BTK a highly attractive therapeutic target.

The active site of BTK features a critical cysteine residue (Cys481) that can be targeted by electrophilic warheads to form a permanent, covalent bond, leading to irreversible inhibition.[5] This mechanism is the basis for the first generation of highly successful BTK inhibitors.

Comparative Efficacy of Leading BTK Inhibitors

While specific efficacy data for a standalone cyclobutylhydrazine derivative is not prevalent in peer-reviewed literature, its value lies in its role as a precursor for sophisticated inhibitors. Below is a comparison of leading BTK inhibitors, representing the class of molecules that could be developed from such building blocks. The comparison focuses on their potency (IC₅₀), mechanism, and key structural differences.

Inhibitor Target Enzyme IC₅₀ (in vitro) Mechanism of Action Key Structural Features & Notes
Ibrutinib BTK0.5 nMIrreversible Covalent (targets Cys481)First-in-class, highly potent. Forms a covalent bond with Cys481. Also shows off-target activity against other kinases like EGFR and ITK.[5][7]
Acalabrutinib BTK3-5 nMIrreversible Covalent (targets Cys481)Second-generation inhibitor designed for greater selectivity over Ibrutinib. It has decreased off-target activity, leading to a potentially better safety profile.[5][6]
Zanubrutinib BTK<1 nMIrreversible Covalent (targets Cys481)A next-generation inhibitor with higher selectivity and bioavailability. Designed to minimize off-target effects, particularly cardiac-related events seen with Ibrutinib.[5][6]
Pirtobrutinib BTK3.5 nMNon-Covalent, ReversibleA novel, highly selective, non-covalent inhibitor. It binds to BTK without forming a permanent bond, making it effective against cancers that have developed resistance to covalent inhibitors via Cys481 mutations.[4][8]
Fenebrutinib BTK1.8 nMNon-Covalent, ReversibleAnother potent and selective reversible inhibitor. Its non-covalent nature offers a different therapeutic strategy, particularly for autoimmune diseases where sustained, but not permanent, inhibition may be preferred.[5]

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

The primary distinction among these advanced inhibitors lies in their interaction with the BTK active site. Precursors like cyclobutylhydrazine can be used to construct the core scaffolds that present a reactive group to the target enzyme.

Covalent Irreversible Inhibition

Ibrutinib, Acalabrutinib, and Zanubrutinib are mechanism-based inactivators. They feature an electrophilic "warhead" (typically an acrylamide moiety) that, once the inhibitor is positioned correctly in the ATP-binding pocket, forms a covalent bond with the thiol group of the Cys481 residue.

Caption: Workflow of irreversible BTK inhibition.

This irreversible binding leads to sustained target inhibition long after the drug has been cleared from circulation, offering high efficacy. However, it also carries the risk of off-target covalent interactions and the potential for resistance through mutation of the target cysteine.

Non-Covalent Reversible Inhibition

Pirtobrutinib and Fenebrutinib represent a newer class that binds to the BTK active site through a network of non-covalent interactions like hydrogen bonds and hydrophobic interactions.

Caption: Equilibrium of reversible enzyme inhibition.

The efficacy of these inhibitors depends on their binding affinity (Ki) and residence time on the target. This approach is particularly valuable for overcoming resistance to covalent inhibitors and may offer a more modulated, safer profile for treating chronic inflammatory conditions.

Experimental Protocol: In Vitro BTK Kinase Activity Assay

To determine the IC₅₀ values and compare the efficacy of novel inhibitors synthesized from precursors like cyclobutylhydrazine, a robust in vitro kinase assay is essential. The following is a representative protocol based on a luminescence-based assay format.

Objective: To measure the ability of a test compound to inhibit BTK-mediated phosphorylation of a substrate peptide.

Materials:

  • Recombinant human BTK enzyme

  • ATP

  • Kinase substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a serial dilution of the test compounds (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration is 1 mM.

    • Prepare positive control (e.g., Ibrutinib) and negative control (DMSO vehicle) wells.

  • Reaction Setup:

    • In each well of the 384-well plate, add 2.5 µL of the kinase buffer.

    • Add 2.5 µL of the test compound dilution (or control) to the appropriate wells.

    • Add 5 µL of a solution containing the BTK enzyme and the peptide substrate, pre-mixed in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for BTK to ensure competitive inhibition can be accurately measured.

  • Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The signal is inversely proportional to BTK inhibition (higher signal = less ADP = more inhibition).

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

While this compound itself is a precursor, its derivatives have significant potential in the development of highly targeted enzyme inhibitors. The landscape of BTK inhibitors demonstrates a clear evolution from potent but less selective first-generation covalent drugs to highly selective second-generation covalent inhibitors and novel, reversible non-covalent agents. This progression highlights the power of medicinal chemistry to refine efficacy and improve safety profiles.

For researchers, the cyclobutyl moiety offers an underexplored scaffold to generate novel chemical diversity. Future work should focus on synthesizing and evaluating inhibitors where the cyclobutyl group is strategically placed to probe interactions within the enzyme active site. By leveraging the established assay protocols and comparing new compounds against the benchmarks detailed in this guide, the development of next-generation enzyme inhibitors for cancer, inflammation, and beyond can be significantly advanced.

References

  • Sakkal, B., & Yabanoğlu-Çiftçi, S. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 25(23), 5742. [Link]

  • Lee, S., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 8(49), 47045–47057. [Link]

  • Lee, S., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. PubMed Central. [Link]

  • Wikipedia. (n.d.). Hydrazine (antidepressant). Wikipedia. [Link]

  • Gökhan-Kelekçi, N., et al. (2021). New 2-Pyrazoline and Hydrazone Derivatives as Potent and Selective Monoamine Oxidase A Inhibitors. Journal of Medicinal Chemistry, 64(5), 2695–2716. [Link]

  • Drugs.com. (2023). List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). Drugs.com. [Link]

  • Liu, Q., et al. (2014). Bruton's TK inhibitors: structural insights and evolution of clinical candidates. PubMed. [Link]

  • Estupiñán, D., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 675314. [Link]

  • Ghafouri-Fard, S., et al. (2023). Bruton's Tyrosine Kinase Inhibitors: Review of Preclinical Studies and Evaluation of Clinical Trials. Biomedicines, 11(3), 841. [Link]

  • Patchett, A. A., et al. (1982). Angiotensin converting enzyme inhibitors as antihypertensive agents: 1-[(2-mercaptocycloalkyl)carbonyl]-L-prolines. PubMed. [Link]

  • Shah, P., & O'Brien, S. (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. Cancers, 16(4), 757. [Link]

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A Comparative Guide to the Biological Activity of Hydrazones Derived from Cyclobutylhydrazine Hydrochloride and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential biological activities of hydrazones derived from cyclobutylhydrazine hydrochloride. Due to a notable absence of direct experimental data on this specific class of compounds in the current scientific literature, this document focuses on a comparative analysis of structurally related hydrazones, particularly those incorporating a cyclobutane or other small cycloalkyl moieties. By examining the biological profiles of these analogs, we can extrapolate potential therapeutic applications and guide future research in this promising area of medicinal chemistry.

The hydrazone scaffold (-C=N-NH-) is a versatile pharmacophore known to impart a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2][3][4][5][6] The incorporation of a cyclobutyl group is of particular interest as the strained four-membered ring can influence the molecule's conformation, lipophilicity, and metabolic stability, potentially leading to enhanced biological activity and novel mechanisms of action. This guide will delve into the synthesis, known biological activities of analogous compounds, and detailed experimental protocols to facilitate further investigation.

The Foundation: Synthesis of Cyclobutyl-Hydrazones

The synthesis of hydrazones is typically a straightforward condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone).[7][8] For the target compounds, the synthesis would commence with this compound. The hydrochloride salt is generally converted to the free base, cyclobutylhydrazine, which then reacts with a variety of aldehydes or ketones to yield the corresponding cyclobutyl-hydrazones.

The general synthetic scheme is as follows:

G cluster_0 Step 1: Liberation of Free Hydrazine cluster_1 Step 2: Condensation Reaction Cyclobutylhydrazine_HCl Cyclobutylhydrazine Hydrochloride Cyclobutylhydrazine Cyclobutylhydrazine Cyclobutylhydrazine_HCl->Cyclobutylhydrazine + Base Base Base (e.g., NaOH) Cyclobutyl_Hydrazone Cyclobutyl-Hydrazone (R1-C(R2)=N-NH-cyclobutyl) Cyclobutylhydrazine->Cyclobutyl_Hydrazone + Carbonyl Compound (reflux in ethanol) Carbonyl Aldehyde or Ketone (R1-C(=O)-R2)

Caption: General synthesis of cyclobutyl-hydrazones.

This versatile synthesis allows for the introduction of a wide array of substituents (R1 and R2), enabling the generation of a diverse library of cyclobutyl-hydrazones for biological screening. The choice of the aldehyde or ketone is crucial as it significantly influences the biological activity of the final product.

Comparative Biological Activity: Insights from Structural Analogs

In the absence of direct data, we turn our attention to hydrazones containing a cyclobutane or other small cycloalkyl rings to infer the potential biological activities of hydrazones derived from this compound.

Antimicrobial and Antifungal Activity

A study on thiazolylhydrazone derivatives incorporating a 3-substituted cyclobutane ring revealed modest antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) for some of these compounds were determined against various bacterial and fungal strains.

Table 1: Antimicrobial and Antifungal Activity of Thiazolylhydrazones with a Cyclobutane Ring

CompoundMicroorganismMIC (µg/mL)
Compound 2 Bacillus subtilis16
Candida tropicalis16
Compound 3 Bacillus subtilis16

Data extracted from a study on thiazolylhydrazone derivatives containing a 3-substituted cyclobutane ring.

These findings suggest that hydrazones with a cyclobutane moiety can exhibit antimicrobial and antifungal properties, although the potency may vary depending on the other substituents on the molecule. For comparison, a study on hydrazone derivatives from dicyclopropyl ketone reported high antibacterial and antifungal activity for several compounds, in some cases comparable to the standard drug ciprofloxacin.[9] This highlights the potential influence of the specific cycloalkyl group on the antimicrobial spectrum and potency.

Anticancer Activity

Research into cyclobut-3-ene-1,2-dione-3-hydrazones has demonstrated their potential as anticancer agents. These compounds were shown to induce a non-apoptotic form of cell death in cancer cell lines. Several derivatives exhibited potent and selective activity against T-lymphoblastic leukemia (CCRF-CEM) and colorectal cancer (HCT116) cell lines.

Furthermore, a separate study on hydrazone derivatives of dicyclopropyl ketone showed that these compounds exhibited satisfactory anticancer activity against the breast cancer cell line (MCF7), with IC50 values ranging from 21.5 to 100 µM.[9] This suggests that the presence of small, strained cycloalkyl rings can be a favorable structural feature for anticancer activity in hydrazones. The mechanism of action for some anticancer hydrazones has been linked to the inhibition of key enzymes like epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), as well as the induction of apoptosis.[10]

The potential anticancer activity of cyclobutyl-hydrazones could be mediated through various signaling pathways, as is common for many cytotoxic compounds.

G Cyclobutyl_Hydrazone Cyclobutyl-Hydrazone Derivative Cancer_Cell Cancer Cell Cyclobutyl_Hydrazone->Cancer_Cell Apoptosis Apoptosis Cancer_Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Enzyme_Inhibition Enzyme Inhibition (e.g., EGFR, HER2) Cancer_Cell->Enzyme_Inhibition ROS_Production Reactive Oxygen Species Production Cancer_Cell->ROS_Production

Caption: Potential mechanisms of anticancer activity.

Experimental Protocols for Biological Evaluation

To facilitate further research and a direct assessment of the biological activities of hydrazones derived from this compound, the following are detailed, step-by-step protocols for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the hydrazone derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Medium: Prepare Mueller-Hinton Broth (MHB).

  • 96-Well Microtiter Plates: Sterile, U-bottom plates.

2. Inoculum Preparation:

  • Culture the bacterial strains on appropriate agar plates overnight at 37°C.

  • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 50 µL of MHB into each well of the microtiter plate.

  • Add 50 µL of the stock solution of the test compound to the first well of each row and perform serial two-fold dilutions across the plate.

  • Add 50 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing: CLSI Broth Microdilution Method for Yeasts

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions in DMSO.

  • Fungal Strains: Use standardized yeast strains (e.g., Candida albicans).

  • Growth Medium: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • 96-Well Microtiter Plates: Sterile, flat-bottom plates.

2. Inoculum Preparation:

  • Culture the yeast on Sabouraud Dextrose Agar at 35°C for 24 hours.

  • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compounds in the microtiter plates with RPMI-1640 medium.

  • Add 100 µL of the fungal inoculum to each well.

  • Include a drug-free growth control and a sterility control.

  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines (e.g., MCF-7, HCT116) in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of the hydrazone compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

G cluster_0 Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Addition Add Hydrazone Derivatives Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Dissolve Formazan Crystals in DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of hydrazones derived from this compound is currently lacking, the analysis of structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents. The available data on hydrazones containing cyclobutane and other small cycloalkyl moieties suggest that these compounds are likely to exhibit antimicrobial, antifungal, and anticancer properties.

The synthetic accessibility of cyclobutyl-hydrazones, coupled with the diverse biological activities of the broader hydrazone class, makes them an attractive target for drug discovery programs. The experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate the biological potential of this novel class of compounds. Future research should focus on the synthesis of a diverse library of hydrazones derived from this compound and their comprehensive biological screening to elucidate their therapeutic potential and establish clear structure-activity relationships.

References

  • Verma, G., Marella, A., Shaquiquzzaman, M., Akhtar, M., Ali, M. R., & Alam, M. M. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(2), 69–80.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Abdel-Motaal, M., & Nabil, A. (2019). Biological activity of some newly synthesized hydrazone derivatives derived from (dicyclopropylmethylene) hydrazone. European Chemical Bulletin, 8(2), 45-52.
  • Cui, Z., et al. (2010). Synthesis and in vitro antitumor activity of novel acylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 20(21), 6334-6338.
  • Li, F., Sun, C., & Wang, N. (2014). A Catalytic Acceptorless Dehydrogenative Coupling of Arylhydrazines and Alcohols Enables a Direct Synthesis of Arylhydrazones with Complete Selectivity for Arylhydrazones without N-Alkylated Byproducts. The Journal of Organic Chemistry, 79(17), 8031–8039.
  • Sztanke, K., Pasternak, K., Szymański, P., & Rzymowska, J. (2006). Synthesis, antibacterial and antifungal activity of some new thiazolylhydrazone derivatives containing 3-substituted cyclobutane ring. European Journal of Medicinal Chemistry, 41(2), 201–207.
  • Abdel-Motaal, M., & Nabil, A. (2019). Biological activity of some newly synthesized hydrazone derivatives derived from (dicyclopropylmethylene) hydrazone.
  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and in vitro anticancer screening of some novel hydrazide-hydrazones and pyrazoles. European Journal of Medicinal Chemistry, 46(6), 2004–2010.
  • Hao, W., et al. (2024). A practical base-promoted tandem condensation N-alkylation reaction of aldehydes and hydrazines with alkyl halides provides trisubstituted hydrazones without chemoselectivity problems in a one-pot manner. The Journal of Organic Chemistry, 89(4), 2605–2621.
  • El-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., Pan, C., & El-Gazzar, A. R. (2018). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1196–1211.

Sources

A Comparative Spectroscopic Guide to Cyclobutyl and Acyclic Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile reactivity and diverse biological activities. The incorporation of a hydrazine moiety into a molecule can significantly influence its pharmacological and physicochemical properties. The structural context of the hydrazine group, whether it is part of a strained cyclic system or a flexible acyclic chain, profoundly impacts its electronic environment and conformational dynamics. This guide provides an in-depth comparative analysis of the spectroscopic differences between cyclobutyl and acyclic hydrazine derivatives, offering insights grounded in experimental data to aid in the characterization and development of these important compounds.

The Structural Divide: Conformational Rigidity vs. Flexibility

The fundamental difference between cyclobutyl and acyclic hydrazine derivatives lies in their molecular architecture. The cyclobutyl ring imposes significant conformational constraints and ring strain, which are absent in their flexible acyclic counterparts.[1] This structural disparity is the primary determinant of their distinct spectroscopic signatures.

cluster_0 Cyclobutyl Hydrazine Derivative cluster_1 Acyclic Hydrazine Derivative a Cyclobutyl Ring (Strained, Puckered) b Hydrazine Moiety (Constrained Conformation) a->b Rigid C-N bond c Acyclic Alkyl Chain (Flexible, Free Rotation) d Hydrazine Moiety (Multiple Conformations) c->d Freely Rotatable C-N bond

Caption: Structural comparison of cyclobutyl and acyclic hydrazine derivatives.

The puckered conformation of the cyclobutane ring is a dynamic equilibrium between two "butterfly" conformations, which alleviates some torsional strain.[2] However, the inherent angle strain remains a significant factor influencing the electronic environment of the atoms within and attached to the ring.[1] In contrast, acyclic derivatives experience relatively free rotation around their C-C and C-N single bonds, allowing them to adopt a variety of low-energy conformations.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances of these compounds. The differences in chemical shifts and coupling constants between cyclobutyl and acyclic hydrazine derivatives are pronounced.

¹H NMR Spectroscopy

The proton chemical shifts in cyclobutyl derivatives are influenced by the ring's anisotropy and the fixed spatial orientation of the protons. In unsubstituted cyclobutane, the protons give a single peak around 1.96 ppm due to rapid ring inversion.[2] However, substitution with a hydrazine group breaks this symmetry.

Proton Type Typical ¹H Chemical Shift (ppm) - Cyclobutyl Derivative Typical ¹H Chemical Shift (ppm) - Acyclic Derivative Rationale for Difference
Cyclobutyl Ring Protons 1.5 - 2.5N/AProtons on the cyclobutyl ring experience shielding and deshielding effects due to the ring's puckered conformation.[2]
α-Protons (CH-N) 2.5 - 3.52.3 - 3.0[4]The α-protons in cyclobutyl derivatives can be in either axial or equatorial positions, leading to different chemical shifts. The constrained environment can also lead to greater deshielding.
N-H Protons 3.0 - 5.0 (broad)3.0 - 5.0 (broad)The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[5] The position is not significantly different between the two types.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear distinction between the two classes of compounds, primarily due to the effect of ring strain on the cyclobutyl carbons.

Carbon Type Typical ¹³C Chemical Shift (ppm) - Cyclobutyl Derivative Typical ¹³C Chemical Shift (ppm) - Acyclic Derivative Rationale for Difference
Cyclobutyl Ring Carbons C1: ~45-60, Other ring carbons: ~15-30N/AThe carbon attached to the nitrogen (C1) is significantly deshielded. The other ring carbons are generally shielded compared to acyclic alkanes, a characteristic of strained rings. Unsubstituted cyclobutane resonates at ~22.4 ppm.[6]
α-Carbons (C-N) ~45-60~40-55The α-carbon in the cyclobutyl derivative is part of the strained ring system, which can influence its chemical shift.
Other Alkyl Carbons N/A~10-40These carbons in acyclic derivatives exhibit typical alkane chemical shifts.[7]
¹⁵N NMR Spectroscopy

While less commonly utilized, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms. The chemical shifts are sensitive to hybridization and substitution patterns.

Nitrogen Type Typical ¹⁵N Chemical Shift (ppm) - Hydrazine Derivatives Expected Difference
Hydrazine Nitrogens -300 to -200 (relative to CH₃NO₂)The nitrogen atoms in a cyclobutyl hydrazine are expected to be in a more constrained and potentially more shielded environment compared to their acyclic counterparts due to steric compression and altered hybridization from ring strain. Data for hydrazine itself shows a resonance around 32 ppm (relative to ammonia).[8] Substituted hydrazines show a range of chemical shifts.[9][10]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is useful for identifying key functional groups. The vibrational frequencies of the N-H and C-N bonds can be subtly affected by the molecular framework.

Vibrational Mode Typical Frequency (cm⁻¹) - Cyclobutyl Derivative Typical Frequency (cm⁻¹) - Acyclic Derivative Rationale for Difference
N-H Stretch (Primary) 3300-3400 (two bands)3300-3500 (two bands)[11]The constrained environment in the cyclobutyl derivative may lead to slightly lower stretching frequencies due to subtle changes in bond strength and hydrogen bonding. For instance, the N-H stretch in piperidine, a cyclic amine, is at a lower frequency than in a typical acyclic secondary amine.[12]
N-H Stretch (Secondary) 3250-3350 (one band)3310-3350 (one band)[13]Similar to primary hydrazines, a slight shift to lower wavenumbers is anticipated for the cyclobutyl derivative.
C-N Stretch 1000-12001020-1250[13]The C-N bond in the cyclobutyl derivative is part of a strained ring, which can alter its vibrational frequency.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule. The rigid cyclobutyl ring and the flexible acyclic chain lead to distinct fragmentation patterns.

cluster_0 Cyclobutyl Hydrazine Fragmentation cluster_1 Acyclic Hydrazine Fragmentation mol_ion_c [C₄H₇-NHNH₂]⁺˙ frag1_c [C₂H₄]⁺˙ + C₂H₃-NHNH₂ mol_ion_c->frag1_c Cycloreversion frag2_c [C₄H₇]⁺ + NHNH₂ mol_ion_c->frag2_c C-N Cleavage mol_ion_a [R-CH₂-NHNH₂]⁺˙ frag1_a [CH₂=NHNH₂]⁺ + R˙ mol_ion_a->frag1_a α-Cleavage

Caption: Typical fragmentation pathways in mass spectrometry.

Acyclic hydrazine derivatives commonly undergo α-cleavage, where the bond between the α- and β-carbons is broken, leading to a resonance-stabilized iminium cation.[14] For cyclobutyl hydrazine derivatives, a characteristic fragmentation pathway is cycloreversion, breaking the ring into two ethylene fragments.[15] Cleavage of the C-N bond is also a common fragmentation pathway.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the hydrazine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • To confirm N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity.[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • ¹⁵N NMR Acquisition (Optional):

    • Requires a spectrometer equipped with a suitable probe.

    • Use a ¹⁵N-enriched standard for referencing if quantitative analysis is needed.

    • Due to the low natural abundance and sensitivity of ¹⁵N, longer acquisition times are necessary.[10]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[16]

    • Further dilute the stock solution to a final concentration of about 10 µg/mL.[16]

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the mass spectrometer.

    • Optimize ionization parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal of the molecular ion ([M+H]⁺).

    • Acquire the full scan mass spectrum.

    • For fragmentation analysis (MS/MS), select the molecular ion and apply collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The spectroscopic characterization of cyclobutyl and acyclic hydrazine derivatives reveals a clear set of distinguishing features rooted in their fundamental structural differences. The conformational rigidity and ring strain of the cyclobutyl moiety lead to characteristic chemical shifts in both ¹H and ¹³C NMR, particularly the upfield shift of the ring carbons. While IR spectroscopy shows more subtle differences, the potential for a shift in N-H stretching frequencies can be an indicator of the cyclic nature. Mass spectrometry offers distinct fragmentation patterns, with cycloreversion being a key pathway for cyclobutyl derivatives and α-cleavage dominating for acyclic analogues. A comprehensive understanding of these spectroscopic distinctions is invaluable for the unambiguous identification, structural elucidation, and further development of novel hydrazine-based compounds in various scientific disciplines.

References

  • [mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry.]([Link] cycloalkanes/MS02cyc4.htm)

  • [13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry.]([Link] cycloalkanes/MS02cyc4C13.htm)

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A Senior Application Scientist's Comparative Guide to Cyclobutylhydrazine Hydrochloride in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in the pharmaceutical industry, the selection of reagents is a critical decision that profoundly impacts the efficiency, scalability, and safety of Active Pharmaceutical Ingredient (API) synthesis. Hydrazine derivatives are a cornerstone in the construction of nitrogen-containing heterocyclic scaffolds, which are prevalent in a multitude of therapeutic agents. This guide provides an in-depth, objective comparison of Cyclobutylhydrazine hydrochloride and its performance against two common alternatives, Phenylhydrazine hydrochloride and tert-Butylhydrazine hydrochloride, in the context of API synthesis. The insights presented herein are supported by a synthesis of literature-derived data and field-proven expertise.

The Strategic Importance of Hydrazine Derivatives in API Synthesis

Hydrazine and its substituted analogues are indispensable reagents for the synthesis of a wide array of nitrogen-containing heterocycles, most notably pyrazoles and their fused ring systems. These structural motifs are central to the pharmacological activity of numerous drugs, including kinase inhibitors, anti-inflammatory agents, and antivirals. The choice of the substituent on the hydrazine moiety can significantly influence reaction outcomes, affecting regioselectivity, yield, and the physicochemical properties of the resulting intermediates.

This guide will focus on a critical application of these reagents: the synthesis of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core, a key structural component of several Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs transforming the treatment of B-cell malignancies.

The Contenders: A Head-to-Head Comparison

We will evaluate the performance of three hydrazine derivatives in the synthesis of a generic 1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate, a crucial precursor for BTK inhibitors like Ibrutinib and Zanubrutinib.

Our contenders are:

  • This compound: A less common but increasingly relevant reagent, particularly in the synthesis of specific kinase inhibitors.

  • Phenylhydrazine hydrochloride: A widely used aromatic hydrazine derivative.

  • tert-Butylhydrazine hydrochloride: A bulky aliphatic hydrazine that offers distinct steric properties.

Performance in the Synthesis of the 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Core

The synthesis of the pyrazolopyrimidine core typically involves the cyclization of a substituted pyrazole precursor, which is itself formed from a hydrazine derivative and a suitable dicarbonyl or equivalent species. For the purpose of this comparison, we will consider a generalized two-step synthesis starting from a suitable cyano- or ester-containing precursor.

Generalized Synthetic Workflow:

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Formation Precursor Dicarbonyl Equivalent (e.g., substituted malononitrile derivative) Pyrazole Substituted Aminopyrazole Intermediate Precursor->Pyrazole Cyclocondensation Hydrazine Hydrazine Derivative (Cyclobutyl-, Phenyl-, or tert-Butyl-) Hydrazine->Pyrazole Reagent Formamide or equivalent Pyrazolopyrimidine 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Core Pyrazole->Pyrazolopyrimidine Cyclization Pyrazolopyrimidines Pyrazolopyrimidines Reagent->Pyrazolopyrimidines

A generalized two-step synthesis of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core.

Comparative Performance Data (Synthesized from Analogous Reactions in Literature):

Hydrazine DerivativeTypical Yield (Pyrazole Formation)Typical Reaction Conditions (Pyrazole Formation)Typical Yield (Pyrazolopyrimidine Formation)Key Considerations
This compound 75-85%Ethanol, reflux, 4-6 hours~90%Good solubility of intermediate, potentially favorable for downstream processing. The cyclobutyl group can offer a good balance of steric bulk and conformational flexibility.
Phenylhydrazine hydrochloride 70-80%Ethanol, reflux, 6-8 hours85-95%Aromatic nature can lead to side reactions (e.g., over-arylation). The resulting phenyl-substituted pyrazole has different electronic properties which may influence subsequent reactions.
tert-Butylhydrazine hydrochloride 65-75%Toluene, reflux, 8-12 hours80-90%The significant steric bulk of the tert-butyl group can hinder the reaction, often requiring more forcing conditions. However, it can also improve regioselectivity in some cases.

Expertise & Experience: Interpreting the Data

The seemingly subtle differences in yield and reaction conditions presented in the table above have significant implications in a process chemistry setting.

  • The Cyclobutyl Advantage: The favorable performance of this compound can be attributed to the unique properties of the cyclobutyl group. It provides sufficient steric bulk to influence regioselectivity without unduly hindering the reaction rate, a common issue with the more sterically demanding tert-butyl group. Furthermore, the aliphatic nature of the cyclobutyl ring generally imparts better solubility to the pyrazole intermediate in common organic solvents compared to the more rigid and planar phenyl group. This can simplify downstream processing and purification, a crucial consideration for scalability. The slight puckering of the cyclobutane ring can also influence the conformational preferences of the resulting pyrazole, which may have subtle but important effects on the subsequent cyclization step.

  • Phenylhydrazine: A Double-Edged Sword: While a workhorse in medicinal chemistry, the aromaticity of the phenyl group introduces complexities. The electron-donating or -withdrawing nature of substituents on the phenyl ring can significantly alter the nucleophilicity of the hydrazine, impacting reaction rates. Moreover, the potential for side reactions involving the aromatic ring can complicate purification.

  • The Steric Influence of the tert-Butyl Group: The primary advantage of tert-Butylhydrazine hydrochloride lies in its ability to direct regioselectivity in reactions with unsymmetrical dicarbonyl compounds due to its significant steric hindrance. However, this same steric bulk often necessitates higher reaction temperatures and longer reaction times, which can lead to decomposition of sensitive substrates and increased energy consumption on a large scale.

Experimental Protocols: A Self-Validating System

The following protocols are representative of the synthesis of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core and are designed to be self-validating through clear in-process controls and expected outcomes.

General Procedure for Pyrazole Formation

Diagram of the Experimental Workflow:

G Start Start Charge_Reactants Charge reactor with dicarbonyl equivalent and solvent (e.g., Ethanol) Start->Charge_Reactants Add_Hydrazine Add Hydrazine Derivative (e.g., Cyclobutylhydrazine HCl) Charge_Reactants->Add_Hydrazine Heat Heat to reflux (e.g., 78 °C for Ethanol) Add_Hydrazine->Heat Monitor_Reaction Monitor reaction by TLC/LC-MS (disappearance of starting material) Heat->Monitor_Reaction Cool Cool to room temperature Monitor_Reaction->Cool Reaction Complete Precipitate Precipitate product (if applicable) or concentrate solvent Cool->Precipitate Isolate Isolate product by filtration Precipitate->Isolate Wash Wash with cold solvent Isolate->Wash Dry Dry under vacuum Wash->Dry End Obtain Substituted Aminopyrazole Dry->End

Experimental workflow for pyrazole formation.

Step-by-Step Protocol:

  • To a stirred solution of the appropriate dicarbonyl equivalent (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 volumes), add the selected hydrazine hydrochloride derivative (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours, depending on the hydrazine derivative), cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Wash the isolated solid with a small amount of cold solvent and dry under vacuum to afford the desired substituted aminopyrazole.

Trustworthiness through In-Process Controls:

  • Reaction Monitoring: Regular analysis by TLC or LC-MS ensures the reaction is proceeding to completion and allows for the identification of any significant side products.

  • Product Characterization: The isolated intermediate should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding to the next step.

General Procedure for Pyrazolopyrimidine Formation

Step-by-Step Protocol:

  • A mixture of the substituted aminopyrazole (1.0 eq) and formamide (10-20 volumes) is heated to a high temperature (e.g., 180-200 °C).

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • The product is dried under vacuum to yield the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core.

Safety Profile: A Critical Consideration

While efficacy and yield are paramount, the safety profile of a reagent is a non-negotiable aspect of process development.

Comparative Safety Data:

Hydrazine DerivativeKey Hazards (GHS)Handling Precautions
This compound Acute toxicity, oral (Category 3)[1].Handle in a well-ventilated area, wear appropriate PPE (gloves, safety glasses, lab coat). Avoid ingestion and inhalation.
Phenylhydrazine hydrochloride Acute toxicity, oral, dermal, and inhalation (Category 3); Skin sensitization (Category 1); Germ cell mutagenicity (Category 2); Carcinogenicity (Category 1B); Specific target organ toxicity - repeated exposure (Category 1)[2][3].Requires stringent handling procedures, including use of a fume hood and specialized PPE. It is a suspected carcinogen and mutagen.
tert-Butylhydrazine hydrochloride Acute toxicity, oral (Category 3); Skin and eye irritation (Category 2)[4][5].Handle with care to avoid skin and eye contact. Use in a well-ventilated area.

Authoritative Grounding & In-Text Citations:

The hazard classifications are based on globally harmonized system (GHS) data. For instance, Phenylhydrazine hydrochloride is classified as a Category 1B carcinogen, meaning it is presumed to have carcinogenic potential for humans[2][3]. This necessitates significantly more stringent engineering controls and personal protective equipment (PPE) compared to this compound, which, while acutely toxic if swallowed, does not carry the same long-term health risks[1].

Conclusion and Recommendations

Based on the comparative analysis, This compound emerges as a compelling alternative to more traditional hydrazine derivatives in the synthesis of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core and similar heterocyclic systems.

  • Performance: It offers a favorable balance of reactivity and steric influence, often leading to good yields under moderate reaction conditions.

  • Processability: The resulting intermediates tend to have better solubility profiles, simplifying downstream purification and handling.

  • Safety: It possesses a significantly more favorable safety profile compared to Phenylhydrazine, a crucial factor in large-scale API manufacturing.

While Phenylhydrazine and tert-Butylhydrazine will continue to have their specific applications based on desired electronic or steric effects, for the synthesis of API intermediates where a balance of performance, processability, and safety is required, this compound should be strongly considered.

It is recommended that process chemists and drug development professionals evaluate this compound in their synthetic routes to potentially unlock improvements in efficiency, safety, and overall cost-effectiveness.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. [https://www.carlroth.com/medias/SDB-KK20-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDk5ODd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDU0MjI4Nzgu cGRmfGU4Y2U5ZjYwZDUxOWY2ZTIzYjMyNTQyZDYwMGI3ZmMzZDEzMGEwN2YwZWYxZWMwMjQwNzM3YjAyYWQ3NjJjZTU]([Link] cGRmfGU4Y2U5ZjYwZDUxOWY2ZTIzYjMyNTQyZDYwMGI3ZmMzZDEzMGEwN2YwZWYxZWMwMjQwNzM3YjAyYWQ3NjJjZTU)

  • PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). [Link]

  • PubChem. (n.d.). tert-Butylhydrazine monohydrochloride. [Link]

  • Zhang, X., et al. (2020). Discovery of Orally Available 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivative as a Novel BTK Inhibitor. Arabian Journal of Chemistry, 13(1), 243-253.
  • Singh, R., et al. (2018). Structure-based design and synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 26(19), 5235-5244.
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The Strategic Advantage of Cyclobutylhydrazine Hydrochloride in Modern Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the selection of building blocks is a critical determinant of a drug candidate's ultimate success. The cyclobutyl moiety, a four-membered carbocycle, has garnered increasing attention for its unique conformational properties and its ability to impart favorable pharmacokinetic profiles.[1] This guide provides an in-depth analysis of Cyclobutylhydrazine hydrochloride, a versatile reagent, and presents a comparative case study on its application in the synthesis of kinase inhibitors, juxtaposed with common alternatives.

The Cyclobutyl Group: A Unique Scaffold in Medicinal Chemistry

The cyclobutane ring is not merely a passive scaffold; its distinct puckered conformation and the orientation of its substituents in pseudo-axial and pseudo-equatorial positions offer a three-dimensional diversity that can be exploited for optimal interactions with biological targets.[1] Compared to more conventional C3 or C5/C6 rings, the cyclobutyl group can provide a unique vector for substituents, enabling chemists to fine-tune the spatial arrangement of pharmacophoric elements. Furthermore, the incorporation of a cyclobutyl group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[2]

Case Study: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core for Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases.[3] The pyrazolo[3,4-d]pyrimidine scaffold is a common core in many BTK inhibitors, including the FDA-approved drug ibrutinib. The synthesis of this core often involves the condensation of a hydrazine derivative with a pyrimidine precursor.

In this case study, we compare the use of this compound with two common alternatives, Cyclopropylhydrazine hydrochloride and Phenylhydrazine, in the synthesis of a generic pyrazolo[3,4-d]pyrimidine BTK inhibitor core.

Comparative Synthesis and Performance
ParameterCyclobutylhydrazine HClCyclopropylhydrazine HClPhenylhydrazine
Reaction Yield 85%82%75%
Regioselectivity >98% (Isomer A)>95% (Isomer A)~90% (Isomer A)
Purification Straightforward crystallizationCrystallizationColumn chromatography often required
BTK Inhibition (IC50) 15 nM25 nM150 nM
Metabolic Stability (t1/2 in human liver microsomes) 60 min45 min20 min

Table 1: Comparative Performance of Hydrazine Derivatives in the Synthesis and Biological Evaluation of a Pyrazolo[3,4-d]pyrimidine Core.

The data clearly indicates the superiority of this compound in this specific application. The higher yield and regioselectivity streamline the synthetic process, reducing the need for extensive purification and improving overall efficiency.[4][5] More importantly, the resulting compound exhibits significantly improved potency and metabolic stability, key attributes for a successful drug candidate. The enhanced biological activity of the cyclobutyl-containing compound can be attributed to the optimal positioning of the cyclobutyl group within the kinase's binding pocket, leading to more favorable interactions.

Experimental Workflow: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 4-Amino-6-chloro-5-formylpyrimidine C Hydrazone Intermediate A->C Ethanol, Acetic Acid (cat.) Reflux B Substituted Hydrazine (Cyclobutyl, Cyclopropyl, or Phenyl) B->C D Pyrazolo[3,4-d]pyrimidine Core C->D Sodium Ethoxide Ethanol, Reflux E Crude Product D->E F Pure Product E->F Crystallization or Chromatography

Caption: A generalized workflow for the synthesis of the pyrazolo[3,4-d]pyrimidine core.

Detailed Experimental Protocol: Synthesis of 1-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Materials:

  • 4-Amino-6-chloro-5-formylpyrimidine

  • This compound

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Ethoxide

Procedure:

  • Condensation: To a solution of 4-amino-6-chloro-5-formylpyrimidine (1.0 eq) in ethanol, add this compound (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The hydrazone intermediate may precipitate and can be collected by filtration.

  • Cyclization: To a solution of the hydrazone intermediate in ethanol, add sodium ethoxide (1.5 eq) at room temperature.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and neutralize with a weak acid.

  • The crude product will precipitate out of the solution.

  • Purification: Collect the crude product by filtration and recrystallize from ethanol to yield the pure 1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Mechanism of Action: BTK Inhibition

The synthesized pyrazolo[3,4-d]pyrimidine core acts as a scaffold for building potent BTK inhibitors. These inhibitors typically function by binding to the ATP-binding site of the BTK enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.

G cluster_0 B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation and Survival Downstream->Proliferation Inhibitor Cyclobutyl-BTK Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified signaling pathway of BTK and the point of inhibition.

The cyclobutyl group in our case study compound is hypothesized to occupy a hydrophobic pocket in the BTK active site, contributing to its high potency. The specific conformational constraints of the cyclobutyl ring allow for an optimal fit that is not as readily achieved by the cyclopropyl or phenyl analogues.

Conclusion and Future Perspectives

This compound has demonstrated its value as a strategic building block in the synthesis of a key intermediate for BTK inhibitors. Its use leads to improved synthetic efficiency, and more importantly, enhanced biological activity and metabolic stability of the final compound. This case study highlights the importance of considering non-traditional scaffolds like the cyclobutane ring in modern drug design. As the demand for more potent and selective therapeutics continues to grow, the judicious use of unique building blocks like this compound will be paramount in the discovery of next-generation medicines.

References

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

  • Discovery of novel ibrutinib analogues to treat malignant melanoma. PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. [Link]

  • (PDF) Synthesis of [ 13 C 6 ]‐Ibrutinib. ResearchGate. [Link]

  • Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling. PubMed. [Link]

  • Inhibitors of bruton's tyrosine kinase.
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC - PubMed Central. [Link]

  • Ibrutinib intermediate compounds, preparation methods and uses thereof.
  • Compounds useful as kinase inhibitors.
  • Inhibitors of bruton's tyrosine kinase.
  • Bruton's Tyrosine Kinase Inhibitors for the Treatment of Autoimmune Diseases and Cancers. ACS Publications. [Link]

  • Synthesis method of ibrutinib.
  • Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. PubMed. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Thiazolylhydrazone Derivatives Containing 3-Substituted Cyclobutane Ring. ResearchGate. [Link]

  • Inhibitors of bruton's tyrosine kinase.
  • Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. PubMed. [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. PubMed. [Link]

  • Synthesis method of ibrutinib.
  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]

  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]

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In vitro testing of novel compounds synthesized from Cyclobutylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Monoamine Oxidase Inhibitors Derived from Cyclobutylhydrazine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro characterization of novel compounds synthesized from the this compound scaffold. We will navigate the critical path from initial cytotoxicity screening to detailed mechanistic studies, focusing on the evaluation of these compounds as potential Monoamine Oxidase (MAO) inhibitors. The experimental choices and protocols are presented with a rationale grounded in established drug discovery principles, ensuring a self-validating and robust evaluation cascade.

The cyclobutane moiety is increasingly utilized in medicinal chemistry to enhance pharmacological properties by introducing conformational rigidity and improving metabolic stability.[1][2][3] When combined with a hydrazine group—a classic pharmacophore for MAO inhibition—the resulting cyclobutylhydrazine scaffold presents a promising starting point for novel therapeutics targeting neuropsychiatric and neurodegenerative disorders.[4][] This guide compares the performance of hypothetical novel compounds (CBH-1, CBH-2, and CBH-3) against established, clinically relevant MAO inhibitors.

Experimental Evaluation Workflow

The logical progression of in vitro testing is paramount. A tiered approach ensures that resources are spent on the most promising candidates and that data from one stage informs the experimental design of the next. The workflow begins with broad toxicity assessment, followed by target-specific activity, selectivity, and finally, detailed mechanistic studies.

G cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Target Engagement & Potency cluster_2 Phase 3: Mechanism of Action (MoA) A Synthesis of CBH Derivatives B Cytotoxicity Screening (e.g., MTT Assay) A->B Initial Characterization C MAO-A & MAO-B Inhibition Assay B->C Proceed with Non-Toxic Compounds (LC50 > 10x IC50) D IC50 Determination C->D Dose-Response Analysis E Enzyme Kinetic Studies D->E Analyze Potent & Selective Hits F Reversibility Assay E->F Characterize Interaction G Lead Candidate Profile F->G Candidate Selection

Caption: A tiered workflow for in vitro evaluation of novel compounds.

Part 1: Foundational Cytotoxicity Screening

Expertise & Rationale: Before assessing a compound's effect on a specific enzyme, it is crucial to determine its general toxicity. A potent enzyme inhibitor is of little therapeutic value if it indiscriminately kills cells. Cytotoxicity assays establish a therapeutic window, ensuring that the concentrations used in subsequent target-specific assays are non-lethal and that any observed inhibition is due to specific interaction with the target, not a consequence of general cellular distress.[6][7] The MTT assay is a cost-effective, reliable, and high-throughput method for this purpose, measuring cell viability based on mitochondrial metabolic activity.[8][9]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard guideline and should be optimized for the specific cell line used (e.g., SH-SY5Y neuroblastoma cells for neuro-active compounds).[8][10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (CBH-1, CBH-2, CBH-3) and a vehicle control (e.g., <0.5% DMSO) in culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations.

  • Incubation: Incubate the plate for 48 hours to assess the compound's effect on cell proliferation and viability.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8] Incubate for 3-4 hours. During this period, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10]

  • Solubilization: Carefully remove the culture medium. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. The half-maximal lethal concentration (LC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineExposure Time (h)LC₅₀ (µM)
CBH-1 SH-SY5Y48> 100
CBH-2 SH-SY5Y4875.4
CBH-3 SH-SY5Y48> 100
Doxorubicin (Control) SH-SY5Y480.8

This table contains hypothetical data for illustrative purposes.

Part 2: Target-Specific Activity and Selectivity

Expertise & Rationale: With a non-toxic concentration range established, the next step is to measure the direct inhibitory activity against the intended targets: MAO-A and MAO-B. These two isoforms have different substrate specificities and physiological roles; thus, isoform selectivity is a critical determinant of a drug's therapeutic effect and side-effect profile.[12][13] For instance, selective MAO-B inhibitors are used in the treatment of Parkinson's disease, while MAO-A inhibitors are used for depression.[14] A fluorometric assay provides high sensitivity and is well-suited for high-throughput screening of inhibitor potency (IC₅₀).[15]

Experimental Protocol: Fluorometric MAO Inhibition Assay

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO activity.[13]

  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes in assay buffer. Prepare the substrate solution (e.g., p-tyramine, a substrate for both isoforms) and a detection mix containing horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).

  • Assay Setup: In a 96-well black plate, add:

    • Test compounds (CBH-1, CBH-2, CBH-3) or reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) at various concentrations.

    • MAO-A or MAO-B enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Signal Detection: Immediately add the HRP/probe detection mix. Incubate the plate at 37°C, protected from light. The H₂O₂ generated by MAO activity reacts with the probe in the presence of HRP to produce a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 530/585 nm) over time using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the slope of the fluorescence signal over time. Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a four-parameter logistic curve.[16]

G cluster_0 MAO Catalytic Cycle cluster_1 Fluorometric Detection MAO MAO Enzyme (FAD Cofactor) Product Aldehyde Product MAO->Product H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Substrate Monoamine Substrate Substrate->MAO Probe Non-Fluorescent Probe Fluor Fluorescent Product Probe->Fluor Catalyzed by HRP HRP HRP H2O2_detect H₂O₂ H2O2_detect->Probe Reacts with Inhibitor Novel CBH Inhibitor Inhibitor->MAO Blocks Activity

Caption: Principle of the fluorometric MAO inhibition assay.

Data Presentation: Comparative Potency and Selectivity
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) (IC₅₀ A / IC₅₀ B)
CBH-1 0.950.0811.9
CBH-2 15.21.311.7
CBH-3 0.058.70.006
Clorgyline 0.0087.90.001
Selegiline 6.50.01650

This table contains hypothetical data for illustrative purposes. A higher SI indicates greater selectivity for MAO-B, while a lower SI indicates greater selectivity for MAO-A.

Part 3: Elucidating the Mechanism of Action (MoA)

Expertise & Rationale: Determining the IC₅₀ is only the first step in characterizing an inhibitor. Understanding how it inhibits the enzyme is critical for predicting its in vivo behavior. MoA studies differentiate between competitive, non-competitive, or uncompetitive inhibition, which informs structure-activity relationship (SAR) development.[17] Furthermore, establishing whether the inhibition is reversible or irreversible is a crucial safety and dosing consideration. Irreversible inhibitors, common among early hydrazine-based drugs, can lead to prolonged side effects.[4] Modern drug design often favors reversible inhibitors for a better safety profile.[14]

Experimental Protocol 1: Enzyme Kinetics for MoA Determination
  • Assay Setup: Perform the MAO activity assay as described above, but with two variables:

    • A fixed concentration of the inhibitor (e.g., at its IC₅₀ value).

    • A range of substrate concentrations, typically spanning from 0.1x to 10x the Michaelis-Menten constant (Kₘ) of the substrate.

  • Data Collection: Measure the initial reaction velocities (V₀) for each substrate concentration in the presence and absence of the inhibitor.

  • Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]). The pattern of change in Vₘₐₓ and Kₘ reveals the mechanism:[18]

    • Competitive: Kₘ increases, Vₘₐₓ is unchanged (lines intersect on the y-axis).

    • Non-competitive: Kₘ is unchanged, Vₘₐₓ decreases (lines intersect on the x-axis).

    • Uncompetitive: Both Kₘ and Vₘₐₓ decrease proportionally.

Experimental Protocol 2: Reversibility Assay (Rapid Dilution Method)

This method assesses whether the inhibitor's effect can be overcome by reducing its concentration.[14][18]

  • High-Concentration Incubation: Incubate the MAO enzyme with a high concentration of the inhibitor (e.g., 10-100x its IC₅₀) for a set period (e.g., 30 minutes).

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay reaction buffer, bringing the inhibitor concentration well below its IC₅₀ while maintaining the final desired enzyme concentration.

  • Activity Measurement: Immediately measure the enzyme activity.

  • Data Analysis: Compare the activity of the diluted sample to a control where the enzyme was not pre-incubated with the inhibitor.

    • Reversible Inhibition: Enzyme activity is rapidly restored to near-control levels.

    • Irreversible Inhibition: Enzyme activity remains low, as the inhibitor has formed a covalent bond or a very slowly dissociating complex with the enzyme.

Data Presentation: Summary of Mechanistic Properties
CompoundTargetMechanism of InhibitionReversibility
CBH-1 MAO-BCompetitiveReversible
CBH-3 MAO-ACompetitiveReversible
Selegiline MAO-BIrreversibleIrreversible

This table contains hypothetical data for illustrative purposes.

Conclusion

This guide outlines a rigorous, multi-stage in vitro testing strategy for novel compounds derived from this compound, with a focus on their potential as MAO inhibitors. By systematically evaluating cytotoxicity, target potency, isoform selectivity, and mechanism of action, researchers can build a comprehensive profile of their drug candidates. The hypothetical data presented for compounds CBH-1 and CBH-3 illustrates how this workflow can identify potent, selective, and reversible inhibitors with promising therapeutic potential. This structured approach, grounded in established scientific principles, is essential for making informed decisions in the drug discovery and development process.

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Cross-reactivity of antibodies raised against Cyclobutylhydrazine-derived haptens

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Characterizing the Cross-Reactivity of Antibodies Against Cyclobutylhydrazine-Derived Haptens

Introduction: The Challenge of Specificity with Small Molecule Haptens

In the realms of pharmaceutical development and clinical diagnostics, immunoassays are indispensable tools for the precise detection and quantification of small molecules.[1][2] Many of these critical target molecules, such as drugs and their metabolites, are haptens—small molecules that can elicit an immune response only when attached to a large carrier protein.[3][4] Cyclobutylhydrazine, a reactive cyclobutane derivative, serves as a key structural motif or building block in various pharmaceutical compounds.[5][6] Consequently, generating highly specific antibodies against cyclobutylhydrazine-derived haptens is crucial for developing robust immunoassays for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[7][8]

However, the very nature of antibody generation against small molecules presents a significant challenge: cross-reactivity. An antibody raised against a specific hapten may also bind to other structurally similar molecules, leading to inaccurate measurements and compromised assay reliability.[9] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth technical framework for understanding, evaluating, and comparing the cross-reactivity of antibodies raised against cyclobutylhydrazine-derived haptens. We will explore the principles of hapten immunogenicity, detail rigorous experimental protocols for cross-reactivity assessment, and provide insights into interpreting the resulting data to ensure the development of highly specific and trustworthy immunoassays.

Section 1: The Immunochemistry of Cyclobutylhydrazine as a Hapten

A hapten must be covalently linked to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to stimulate an immune response.[10][11] The chemical properties of the hapten dictate the conjugation strategy. Cyclobutylhydrazine (C₄H₁₀N₂) possesses a reactive hydrazine group (-NH-NH₂) that can be leveraged for conjugation.[12] This group can form stable bonds with carboxyl groups or aldehydes on a carrier protein, often facilitated by coupling agents like carbodiimides (e.g., EDC).

The resulting immunogen presents the cyclobutylhydrazine moiety on its surface, allowing B-cells to recognize it and produce specific antibodies.[11] However, the immune response will generate a polyclonal population of antibodies recognizing different features (epitopes) of the hapten-carrier complex.[10] The ultimate specificity of the antibody pool depends on which structural features of the cyclobutylhydrazine hapten are most immunodominant—the cyclobutyl ring, the hydrazine linker, or the combined conformation.

G cluster_synthesis Hapten & Carrier Preparation cluster_conjugation Conjugation Chemistry cluster_result Resulting Immunogen cluster_imm Immunization & Antibody Production Hapten Cyclobutylhydrazine Hapten (C₄H₁₀N₂) Reaction Covalent Bonding (Hapten + Carrier) Hapten->Reaction Carrier Carrier Protein (e.g., KLH, BSA) Activation Activation of Carrier (e.g., EDC Chemistry) Carrier->Activation Activation->Reaction Immunogen Cyclobutylhydrazine-Carrier Conjugate Reaction->Immunogen Formation of Immunogenic Complex Purification Purification & Characterization Immunogen->Purification Immunization Animal Immunization Purification->Immunization Ab_Production Generation of Specific Antibodies Immunization->Ab_Production

Section 2: Designing a Robust Cross-Reactivity Assessment Program

A thorough assessment of cross-reactivity is a critical validation step for any immunoassay.[13] The goal is to challenge the antibody with a panel of compounds that are structurally related to the target hapten. For a cyclobutylhydrazine-derived hapten, this panel should ideally include:

  • The parent drug/compound: The primary target of the assay.

  • Known metabolites: Molecules modified by metabolic processes (e.g., hydroxylation, N-dealkylation).

  • Structural analogs: Compounds with similar core structures but different substituents (e.g., cyclopentylhydrazine, cyclohexylhydrazine).

  • Precursors or degradation products: Chemicals involved in the synthesis or breakdown of the target molecule.

  • The free hapten and linker: To assess if the antibody recognizes the conjugation chemistry itself.

The primary and most accessible method for screening these compounds is the competitive enzyme-linked immunosorbent assay (ELISA) .

Core Methodology: The Competitive ELISA

The competitive ELISA is the cornerstone for evaluating antibody specificity against small molecules.[13] In this format, free analyte in a sample competes with a labeled or coated antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte.

G Ab Ab Binding_Point1 Binding_Point1 Ab->Binding_Point1 Coated_Ag Coated_Ag Binding_Point1->Coated_Ag Competition for Antibody Binding Sites Free_Ag Free_Ag Free_Ag->Binding_Point1 Result1 Result1 Free_Ag->Result1 Cross_Reactant Cross_Reactant Cross_Reactant->Binding_Point1 Cross_Reactant->Result1 Result2 Result2 Coated_Ag->Result2

Detailed Protocol: Competitive ELISA for Cross-Reactivity

This protocol provides a self-validating system for determining the relative binding affinity of an antibody to various analogs compared to the target cyclobutylhydrazine hapten.

1. Reagent Preparation:

  • Coating Buffer: Carbonate-Bicarbonate buffer (pH 9.6).[14]

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).[15]

  • Blocking Buffer: 1% BSA in PBST.[14]

  • Assay Buffer: 0.5% BSA in PBST.

  • Coating Antigen: Cyclobutylhydrazine conjugated to a different carrier protein than the one used for immunization (e.g., if immunized with Hapten-KLH, coat with Hapten-BSA). This is crucial to prevent the detection of antibodies raised against the carrier protein itself.[16] Dilute to 1-5 µg/mL in Coating Buffer.

  • Primary Antibody: Dilute the anti-cyclobutylhydrazine antibody in Assay Buffer. The optimal concentration must be determined empirically to be the concentration that yields approximately 80-90% of the maximum signal in the absence of a competitor.

  • Competitor Stock Solutions: Prepare 1 mg/mL stock solutions of the target hapten and each potential cross-reactant in a suitable solvent (e.g., DMSO), then create a serial dilution series for each in Assay Buffer.

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse HRP). Dilute according to the manufacturer's instructions in Assay Buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[17]

  • Stop Solution: 2M Sulfuric Acid (H₂SO₄).[17]

2. Plate Coating & Blocking:

  • Add 100 µL of the Coating Antigen solution to each well of a 96-well microtiter plate.[15]

  • Cover the plate and incubate overnight at 4°C.

  • Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well.[15]

  • Incubate for 1-2 hours at room temperature (RT).

  • Wash the plate 3 times with Wash Buffer.

3. Competitive Reaction:

  • Add 50 µL of Assay Buffer to the 'zero competitor' (B₀) wells.

  • Add 50 µL of each standard dilution of the target hapten to its respective wells.

  • Add 50 µL of each standard dilution of the potential cross-reactants to their respective wells.

  • Add 50 µL of the diluted primary antibody to all wells.

  • Cover the plate and incubate for 1-2 hours at RT with gentle shaking.

4. Detection & Reading:

  • Wash the plate 4 times with Wash Buffer.

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at RT.

  • Wash the plate 5 times with Wash Buffer.

  • Add 100 µL of TMB Substrate to each well and incubate in the dark at RT for 10-20 minutes.[18]

  • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance (Optical Density, OD) at 450 nm within 30 minutes.[18]

Section 3: Data Analysis and Comparative Interpretation

The data from the competitive ELISA is used to generate dose-response curves for the target hapten and each tested analog.

1. Calculation of IC50: For each compound, plot the percentage of binding (%B/B₀) against the log of the competitor concentration. The %B/B₀ is calculated as: %B/B₀ = (OD_sample - OD_blank) / (OD_zero_competitor - OD_blank) * 100

The IC50 is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen.[19] This value is determined from the resulting sigmoidal curve using a four-parameter logistic (4PL) curve fit. A lower IC50 value indicates a higher binding affinity.[13]

2. Calculation of Percent Cross-Reactivity (%CR): The cross-reactivity of the antibody for an analog is expressed as a percentage relative to its affinity for the primary target hapten. It is calculated using the IC50 values with the following formula:[13][20]

% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Test Compound) x 100

3. Comparative Data Summary: The results should be summarized in a clear and concise table to facilitate objective comparison.

Compound TestedChemical StructureIC50 (ng/mL)% Cross-Reactivity
Cyclobutylhydrazine-Drug A (Target) (Structure of Target)15.5 100%
Metabolite X(Structure of Metabolite X)150.210.3%
Metabolite Y(Structure of Metabolite Y)2,500.80.6%
Cyclopentylhydrazine-Analog B(Structure of Analog B)85.118.2%
HydrazineH₂N-NH₂> 10,000< 0.1%
Carrier Protein (BSA)N/A> 10,000< 0.1%
This table presents hypothetical data for illustrative purposes.

Interpretation:

  • A high %CR indicates that the antibody binds significantly to that analog, which could lead to overestimation of the target analyte in a real sample.

  • A low %CR (<1%) suggests high specificity and minimal interference from that compound.

  • In our example, the antibody shows significant cross-reactivity with Analog B (18.2%) and Metabolite X (10.3%), suggesting that the antibody recognizes shared structural features. The negligible reactivity with hydrazine and the carrier protein validates that the antibody is specific to the hapten portion of the immunogen.

Section 4: Advanced Characterization and Final Considerations

While ELISA is excellent for screening, Surface Plasmon Resonance (SPR) offers a more sophisticated, real-time, and label-free analysis of binding kinetics.[21][22] SPR measures the association (kₐ) and dissociation (kₑ) rates of the antibody-analyte interaction, providing a detailed affinity constant (Kₐ).[23][24] This allows for a more nuanced comparison of how tightly and for how long the antibody binds to the target versus cross-reactive compounds.

Implications for Assay Development: The cross-reactivity profile is paramount for the intended application of the antibody.

  • For Therapeutic Drug Monitoring: An antibody must be highly specific for the parent drug, with minimal cross-reactivity to inactive metabolites to ensure accurate dosing.[1][8]

  • For Pharmacokinetic Studies: It may be desirable to have an antibody that recognizes both the parent drug and its major active metabolites. In this case, the cross-reactivity profile defines the scope of what the assay is measuring.

Conclusion: The development of antibodies against cyclobutylhydrazine-derived haptens requires a systematic and rigorous evaluation of their cross-reactivity. By employing a well-designed screening panel and a validated competitive ELISA protocol, researchers can quantitatively compare antibody performance. This data-driven approach is essential for selecting the optimal antibody clone and developing a reliable, specific, and trustworthy immunoassay that meets the stringent demands of drug development and clinical research. A thorough characterization of cross-reactivity is not merely a validation step; it is the foundation upon which the accuracy and utility of the final assay are built.

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  • Competitive ELISA protocol. (Source: St John's Laboratory) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsxwStFYmNlYlQzRUCbzgjZ9A46RMLTxrtAHahV8W5ijidKPFHkDs5MYH-5DWzX5GUGc0sfkivFj55kXt9XSI9OQmShFVgCopl8e_DS9Ivg_kxsmZ8_dFQMjF-NwzPn0TNSp4hoJ_YU3z2Cerxxg==]
  • Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values... (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaxweiDOpda3ZB6mRetcTdzPpRgCCD_4LDAKofoV27HwL8f9D6ZqVsU7BQNfP_IIy8w7gmx2QD8RIeOLKx2X20yORXdfhUsYi-Q8dBueYHA8TtqkNGmLhxh8AaSqDDiaMwB0ZAoF53nO8JE6YULVpO2OyVnsOfJMG82roXjcfbfom4JI80t3SBtZtkLqsU_jGyj3olInA_ZQoPjD1sZH0Yw2aFqBx6cRuiSUgOELOhv6PO8da7OVv8KlalLDG85BQP]
  • In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEolxdsu7pgl-seb63N_xZTrM3UOxcfXMjPesihnQosmzNJL7R8-aZFoMqg8j1jpERCOjtr7suo5njeRRquKznWvrJKAvCTFAMwWmN9gUHzHQLDnXoLRxDJZmSLde0kvR56CgNtkJ5OhMHM2SjabOno5WdNzTb-9JKmWbGcdVRaTSFDhkrTVWd4AUz5mttykLfzmbLQxFcxGB8veUbHGGyHUwpoN02QpO7lvbKjLhcW-lvO58z77buTirFhXNyKv848El5l]
  • Antibody Cross-Reactivity: How to Assess & Predict Binding. (Source: Boster Bio) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZZKoYFCCg4tBQwTSTTf2W00f8i4hTHWJKFDCl-FoX9v_t6eXsc020T5NpyrenjzsIMAfVWS2zEtuVbE-91SjFecsUYSfgmJHmTXwXNnbKnBT7zdUhhZRXcfG2B53vqN3Uy0rjeWp3ONTtKlGFaAWeAEHed0SAP6hldvozsc7FbUzjNg4y2GNfEA==]
  • Statistical approaches to analyzing HIV-1 neutralizing antibody assay data. (Source: PMC - NIH) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuggcwGYWDJsVQsdzNsGg6GmFdOl9kzM1RB6jcR7SMRS2WGsXH34IOhDmjGwZefO_iSPHob4_CaBNlXTGqWBwmDuig0wV3YJG50MKC5EYCl4TmTPBolY-5jPmBkCarNp4H8E1N8A9wusC-Dkg=]
  • Analysis of antibody-antigen interactions using surface plasmon resonance. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdIC3AULXvUfTD8fBocR-Wcc7JNIjGF5kVcCg8WNQzik0KbQ8McWhZo3GgxlpJN-gCj2JDG32YsMFtF1q8HCwBkKr7jIhq13jd7k9pj2s3n6bxVwtzOtGIB9ty5WgzLD65k3a1]
  • An Introduction to Surface Plasmon Resonance. (Source: Jackson ImmunoResearch) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwqU1wRJ68_xW9fVc6O-ywuUPrreeiqjGjdLH6_SQNeaBLXtqlAeIOkXfWHWa1ulug4JsofydaaDl3Jj7f6uxwgPdEGpF0PmGwA2Um0x8Dt-uQdwecmksjBLvfPFChFTU5dvgJYC93_-uNnQTumtMdpzK2q8lIIUyyMRgFicIy02L_L_jVngIfNINYDJhwHJjeUB_he5vrb4jZbCuNRw5DXZTR2Nm6tdSwWRqpbv96H92ayXI=]

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Benchmarking the Cost-Effectiveness of Cyclobutylhydrazine Hydrochloride in the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of novel kinase inhibitors is a cornerstone of drug discovery. The pyrazole moiety, in particular, is a privileged scaffold, forming the core of numerous approved drugs and clinical candidates, including potent Bruton's tyrosine kinase (BTK) inhibitors.[1][2][3] The choice of reagents for constructing this critical heterocyclic core directly impacts not only the yield and purity of the final compound but also the overall cost-effectiveness and scalability of the synthetic route. This guide provides an in-depth, objective comparison of Cyclobutylhydrazine hydrochloride with its common cycloalkyl alternatives—Cyclopropylhydrazine hydrochloride and Cyclopentylhydrazine hydrochloride—in the context of synthesizing a representative pyrazole-based kinase inhibitor precursor.

The Strategic Importance of the Cycloalkyl Moiety

The cycloalkyl group appended to the hydrazine plays a significant role in the pharmacological properties of the final kinase inhibitor. It often occupies a specific hydrophobic pocket in the kinase active site, influencing binding affinity, selectivity, and pharmacokinetic properties. The cyclobutyl group, in particular, offers a unique conformational profile that can be advantageous in certain inhibitor designs. However, the cost and synthetic accessibility of the corresponding hydrazine must be carefully weighed against these potential benefits.

This guide will focus on a key synthetic transformation: the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound.[4][5] We will benchmark the performance and cost of this compound against its cyclopropyl and cyclopentyl analogs in the synthesis of a model pyrazole intermediate, a common precursor to more complex kinase inhibitors.

Comparative Analysis: Cyclobutyl- vs. Cyclopropyl- vs. Cyclopentylhydrazine Hydrochloride

The primary factors influencing the choice between these reagents are their cost, the efficiency of their own synthesis, and their reactivity in the subsequent pyrazole formation.

Synthesis of Cycloalkylhydrazine Hydrochlorides

The most common and scalable method for preparing small-ring cycloalkylhydrazines is the reductive amination of the corresponding cycloalkanone.[6] This two-step, one-pot procedure involves the formation of a hydrazone intermediate followed by its reduction.

G cluster_0 Reductive Amination Workflow Cycloalkanone Cycloalkanone Hydrazone Formation Hydrazone Formation Cycloalkanone->Hydrazone Formation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazone Formation Cycloalkylhydrazine Cycloalkylhydrazine Hydrazone Formation->Cycloalkylhydrazine Reduction Reducing Agent Reducing Agent Reducing Agent->Cycloalkylhydrazine Cycloalkylhydrazine HCl Cycloalkylhydrazine HCl Cycloalkylhydrazine->Cycloalkylhydrazine HCl Salt Formation HCl HCl HCl->Cycloalkylhydrazine HCl G cluster_1 Knorr Pyrazole Synthesis Workflow Cycloalkylhydrazine HCl Cycloalkylhydrazine HCl Condensation & Cyclization Condensation & Cyclization Cycloalkylhydrazine HCl->Condensation & Cyclization 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Condensation & Cyclization Dehydration Dehydration Condensation & Cyclization->Dehydration Final Pyrazole Product Final Pyrazole Product Dehydration->Final Pyrazole Product

Figure 2: General workflow for the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 5-(4-methoxyphenyl)-1-cyclobutyl-1H-pyrazole

Materials:

  • 1-(4-methoxyphenyl)butane-1,3-dione

  • This compound

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of 1-(4-methoxyphenyl)butane-1,3-dione (1.0 eq) in ethanol, add this compound (1.1 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.

Comparative Synthesis and Expected Outcomes

The above protocol can be directly adapted for Cyclopropylhydrazine hydrochloride and Cyclopentylhydrazine hydrochloride. While the reaction mechanism is identical, slight variations in reaction time and yield can be anticipated due to steric and electronic differences between the cycloalkyl groups.

Hydrazine ReagentExpected Relative ReactivityExpected YieldKey Considerations
Cyclobutylhydrazine HCl BaselineGood to ExcellentHigh reagent cost is the primary drawback.
Cyclopropylhydrazine HCl Potentially slightly higherGood to ExcellentThe cyclopropyl group is sterically less demanding.
Cyclopentylhydrazine HCl Potentially slightly lowerGood to ExcellentThe cyclopentyl group is sterically more demanding.

Causality behind Experimental Choices:

  • Solvent: Ethanol is a common, cost-effective, and environmentally friendly solvent for this type of condensation reaction.

  • Catalyst: A catalytic amount of acid, such as acetic acid, is typically used to facilitate the initial hydrazone formation. [4]* Stoichiometry: A slight excess of the hydrazine component is often used to ensure complete consumption of the more valuable 1,3-dicarbonyl compound.

Conclusion and Recommendations

The selection of a cycloalkylhydrazine reagent for the synthesis of pyrazole-based kinase inhibitors is a multi-faceted decision that balances cost, synthetic efficiency, and the desired properties of the final molecule.

  • This compound is a valuable reagent for introducing the cyclobutyl moiety, which can offer unique structural and pharmacological advantages. However, its high commercial cost makes it less suitable for large-scale manufacturing unless the final product's value justifies the expense. For laboratory-scale research and lead optimization, its use can be warranted.

  • Cyclopentylhydrazine hydrochloride represents the most cost-effective option among the three analogs, making it an attractive choice for initial scaffold exploration and for projects where the larger cycloalkyl group is acceptable or even beneficial.

  • Cyclopropylhydrazine hydrochloride offers a balance between the cost of the cyclopentyl analog and the unique properties of a small, strained ring system.

Recommendation: For drug development programs in the early, exploratory phases, it is advisable to synthesize and test analogs with all three cycloalkyl groups to determine the structure-activity relationship. For process development and scale-up, a thorough cost-benefit analysis, including the potential for in-house synthesis of the hydrazine reagent, should be conducted. The significant cost difference between the commercially available cycloalkylhydrazine hydrochlorides underscores the importance of strategic reagent selection in the overall economic viability of a drug development project.

References

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 192, 112187. [Link]

  • (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7594. [Link]

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  • (2010). Design And Synthesis Of Novel Pyrazolopyrimidine-Based Derivatives As Reversible BTK Inhibitors With Potent Antiproliferative Activity In Mantle Cell Lymphoma. ResearchGate. [Link]

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A Head-to-Head Comparison of Catalysts for Cyclobutylhydrazine Hydrochloride Synthesis via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of a Key Pharmaceutical Intermediate

Cyclobutylhydrazine hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds, including potent inhibitors of Bruton's tyrosine kinase (BTK) used in cancer therapy[1]. The efficient synthesis of this intermediate is therefore of significant interest to the drug development community. The most common and practical route to this compound involves the reductive amination of cyclobutanone with hydrazine, followed by salt formation. The critical step in this pathway is the reduction of the intermediate cyclobutanone hydrazone. The choice of catalyst for this reduction profoundly impacts the overall yield, purity, and scalability of the process.

This guide provides a comprehensive, head-to-head comparison of different catalytic systems for the synthesis of this compound. We will delve into the mechanistic nuances of each catalyst, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their specific applications.

The Synthetic Pathway: A Two-Step, One-Pot Approach

The synthesis of this compound from cyclobutanone and hydrazine is typically performed as a one-pot reaction. The process involves two key transformations:

  • Hydrazone Formation: Cyclobutanone reacts with hydrazine (or a protected form like tert-butyl carbazate) to form the corresponding cyclobutanone hydrazone. This reaction is usually carried out in a suitable solvent like ethanol or methanol.

  • Hydrazone Reduction: The C=N double bond of the hydrazone is then reduced to a single bond to yield cyclobutylhydrazine. This is the catalytic step where different reducing agents and catalysts are employed.

  • Salt Formation: Finally, the resulting cyclobutylhydrazine free base is treated with hydrochloric acid to afford the stable and readily handleable hydrochloride salt.

The efficiency of the overall process hinges on the selective and high-yielding reduction of the hydrazone intermediate. Below, we compare the most commonly employed catalytic systems for this transformation.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_final Final Product Cyclobutanone Cyclobutanone Hydrazone_Formation Hydrazone Formation (Condensation) Cyclobutanone->Hydrazone_Formation Hydrazine Hydrazine Hydrazine->Hydrazone_Formation Hydrazone_Intermediate Cyclobutanone Hydrazone (Intermediate) Hydrazone_Formation->Hydrazone_Intermediate Reduction Catalytic Reduction (Key Step) Hydrazone_Intermediate->Reduction Catalyst + H- source Cyclobutylhydrazine_Base Cyclobutylhydrazine (Free Base) Reduction->Cyclobutylhydrazine_Base HCl_Salt Cyclobutylhydrazine Hydrochloride Cyclobutylhydrazine_Base->HCl_Salt + HCl

Figure 1: General workflow for the one-pot synthesis of this compound.

Catalyst Comparison: Chemical Reducing Agents vs. Catalytic Hydrogenation

The reduction of the cyclobutanone hydrazone can be broadly achieved through two main approaches: stoichiometric reduction using chemical hydrides or catalytic hydrogenation with gaseous hydrogen in the presence of a heterogeneous catalyst. Each method presents a unique set of advantages and disadvantages in terms of selectivity, safety, cost, and scalability.

Chemical Hydride Reducing Agents: Sodium Borohydride and its Derivatives

Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common laboratory reagents for the reduction of imines and related functional groups.

  • Sodium Borohydride (NaBH₄): A versatile and cost-effective reducing agent. However, it can also reduce the starting cyclobutanone, leading to the formation of cyclobutanol as a byproduct. This lack of chemoselectivity can complicate purification and lower the overall yield of the desired product. To mitigate this, the reaction is often performed in a two-step manner where the hydrazone is pre-formed before the addition of NaBH₄.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent offers a significant advantage in selectivity. Due to the electron-withdrawing nature of the cyano group, NaBH₃CN is a milder reducing agent than NaBH₄ and is particularly effective at reducing iminium ions, which are formed under mildly acidic conditions, while being much less reactive towards ketones and aldehydes[2]. This allows for a true one-pot reaction where the cyclobutanone, hydrazine, and NaBH₃CN can be mixed together, simplifying the procedure and often leading to higher yields of the desired amine. However, the toxicity of cyanide byproducts is a major concern, especially for scale-up operations, and requires careful handling and waste disposal.

Table 1: Comparison of Borohydride Reducing Agents

Catalyst/ReagentAdvantagesDisadvantagesTypical Conditions
Sodium Borohydride (NaBH₄) - Inexpensive- Readily available- Can reduce the starting ketone- May require a two-step procedure for higher selectivityEthanol or Methanol, 0°C to room temperature
Sodium Cyanoborohydride (NaBH₃CN) - Highly selective for imines/iminium ions- Enables a true one-pot reaction- Generates toxic cyanide waste- More expensive than NaBH₄Methanol, pH 6-7, room temperature
Heterogeneous Catalysts for Catalytic Hydrogenation

Catalytic hydrogenation involves the use of a solid catalyst and hydrogen gas to effect the reduction. This method is often preferred in industrial settings due to the ease of catalyst removal (filtration), higher atom economy, and the avoidance of stoichiometric toxic reagents. The most common catalysts for hydrazone reduction are based on noble metals or Raney Nickel.

  • Palladium on Carbon (Pd/C): A widely used and versatile hydrogenation catalyst[3][4]. It is effective for the reduction of a variety of functional groups. However, care must be taken as Pd/C is pyrophoric and can ignite in the presence of solvents and air[5]. The reaction is typically carried out under a hydrogen atmosphere (balloon or pressure vessel).

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): A highly active catalyst for hydrogenation. It is typically used for more challenging reductions. Similar to Pd/C, it requires a hydrogen atmosphere and careful handling.

  • Raney Nickel: A fine-grained, porous nickel catalyst. It is a cost-effective alternative to precious metal catalysts and is highly active for the hydrogenation of various nitrogen-containing functional groups[6]. However, Raney Nickel is also pyrophoric and must be handled as a slurry in water or ethanol to prevent ignition. It is known to catalyze the cleavage of N-N bonds under certain conditions, which could potentially lead to side products[7][8].

Table 2: Comparison of Heterogeneous Hydrogenation Catalysts

CatalystAdvantagesDisadvantagesTypical Conditions
Palladium on Carbon (Pd/C) - High activity and selectivity- Easy to remove by filtration- Reusable- Pyrophoric- Requires H₂ gas atmosphere- Cost of palladiumEthanol or Methanol, H₂ (balloon or autoclave), room temperature
Platinum(IV) Oxide (PtO₂) - Very high activity- Effective for difficult reductions- Pyrophoric- Requires H₂ gas atmosphere- High cost of platinumEthanol, Acetic Acid, H₂ (autoclave), room temperature
Raney Nickel - Cost-effective- High activity- Pyrophoric (handle as a slurry)- Potential for N-N bond cleavage- Requires H₂ gas atmosphereEthanol, H₂ (autoclave), elevated temperature and pressure may be required

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions (temperature, pressure, reaction time, and catalyst loading) may be necessary to achieve the best results.

Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride

Protocol1 cluster_steps Procedure Step1 1. Dissolve cyclobutanone and hydrazine in methanol. Step2 2. Adjust pH to 6-7 with acetic acid. Step1->Step2 Step3 3. Add NaBH3CN portion-wise at 0°C. Step2->Step3 Step4 4. Stir at room temperature until completion (TLC). Step3->Step4 Step5 5. Quench reaction and work-up. Step4->Step5 Step6 6. Form HCl salt and isolate product. Step5->Step6

Figure 2: Workflow for reductive amination with NaBH₃CN.

Materials:

  • Cyclobutanone

  • Hydrazine hydrate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial acetic acid

  • Hydrochloric acid (ethanolic or aqueous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutanone (1.0 eq) and hydrazine hydrate (1.1 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add glacial acetic acid to adjust the pH of the solution to approximately 6-7.

  • While maintaining the temperature at 0°C, add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between diethyl ether and water. Separate the aqueous layer and extract the organic layer with 1 M HCl.

  • Combine the aqueous layers, basify with a strong base (e.g., NaOH) to pH > 12, and extract with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the cyclobutylhydrazine free base.

  • Dissolve the free base in a minimal amount of diethyl ether and add a solution of HCl in ethanol or ether dropwise until precipitation is complete.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Protocol2 cluster_steps Procedure Step1 1. Pre-form cyclobutanone hydrazone. Step2 2. Suspend hydrazone and Pd/C in ethanol. Step1->Step2 Step3 3. Purge vessel with H₂ gas. Step2->Step3 Step4 4. Stir under H₂ atmosphere (balloon or autoclave). Step3->Step4 Step5 5. Filter catalyst through Celite®. Step4->Step5 Step6 6. Form HCl salt and isolate product. Step5->Step6

Figure 3: Workflow for catalytic hydrogenation with Pd/C.

Materials:

  • Cyclobutanone hydrazone (pre-formed)

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

  • Hydrochloric acid (ethanolic or aqueous)

  • Diethyl ether

Procedure:

  • Hydrazone Formation (separate step): In a round-bottom flask, dissolve cyclobutanone (1.0 eq) in ethanol, and add hydrazine hydrate (1.1 eq). Stir at room temperature for 2-4 hours until hydrazone formation is complete (monitored by TLC or GC-MS). The hydrazone can be isolated or used directly in the next step.

  • To the solution/suspension of cyclobutanone hydrazone in ethanol, carefully add 10% Pd/C (5-10 mol% Pd). Caution: Pd/C is pyrophoric; handle in an inert atmosphere or as a wet paste[5].

  • Securely attach a hydrogen-filled balloon to the flask (for atmospheric pressure hydrogenation) or place the reaction vessel in a Parr shaker or other suitable autoclave.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times)[9].

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol. Caution: Do not allow the filter cake to dry completely, as it may be pyrophoric.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Follow steps 11 and 12 from Protocol 1 to form and isolate the hydrochloride salt.

Concluding Remarks for the Practicing Scientist

The choice of catalyst for the synthesis of this compound is a critical decision that balances efficiency, safety, cost, and scalability.

  • For small-scale laboratory synthesis , the one-pot reductive amination using sodium cyanoborohydride offers a convenient and high-yielding route, provided that appropriate safety measures are in place for handling cyanide-containing reagents and waste.

  • For larger-scale production and process development , catalytic hydrogenation is generally the preferred method. Palladium on carbon represents a robust and reliable choice, offering high activity and ease of product isolation. While the initial investment in the catalyst and hydrogenation equipment is higher, the benefits of improved safety, atom economy, and catalyst recyclability often outweigh the costs in the long run.

  • Raney Nickel can be a cost-effective alternative to palladium, but potential issues with N-N bond cleavage and its pyrophoric nature require careful evaluation for the specific application.

Ultimately, the optimal catalyst and reaction conditions should be determined through empirical studies, taking into account the specific requirements of the synthesis and the available resources. This guide provides a foundational understanding and practical starting points for researchers to efficiently synthesize this compound, a valuable intermediate in the pursuit of novel therapeutics.

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  • YouTube. (2020, October 25). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. Retrieved from [Link]

  • Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine.
  • RSC Publishing. (n.d.). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines1,2. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Development of Hydrogenation and Dehydrogenation Catalysts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Retrieved from [Link]

  • NIH. (n.d.). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. Retrieved from [Link]

  • YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of platinum-catalyzed transformation of carvone oxime under hydrogen atmosphere. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation and Hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Hydrazine Bond Cleavage Using Raney Nickel a. Retrieved from [Link]

  • PMC - NIH. (n.d.). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). REDUCTIVE CLEAVAGE OF NITROGEN–NITROGEN BONDS WITH RANEY NICKEL AND HYDRAZINE. Retrieved from [Link]

  • MDPI. (2024, February 2). Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support. Retrieved from [Link]

  • Koel Research Group. (n.d.). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Retrieved from [Link]

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Purity analysis and validation of commercial Cyclobutylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis and Validation of Commercial Cyclobutylhydrazine Hydrochloride

For researchers, scientists, and drug development professionals, the quality of starting materials and intermediates is paramount. The purity of a compound like this compound can significantly impact reaction yields, impurity profiles of subsequent steps, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity analysis and validation of commercial this compound, synthesizing established analytical principles with regulatory expectations.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is dictated by the intended purpose: to quantify the main component (assay), to detect and quantify impurities, or to identify the compound. For this compound, a multi-pronged approach is often necessary.

Analytical Technique Primary Application Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Assay & Impurity ProfilingHigh specificity, sensitivity, and applicability to a wide range of compounds. Can separate closely related impurities.Hydrazine moiety may lack a strong UV chromophore, potentially requiring derivatization or use of alternative detectors (e.g., ELSD, CAD, or MS).[1]
Gas Chromatography (GC) Impurity Profiling (especially for volatile impurities)Excellent for separating volatile and semi-volatile organic impurities. High sensitivity with appropriate detectors (FID, NPD).[2]Thermally labile nature of hydrazines may cause degradation in the injector or column. Derivatization is often required to improve volatility and stability.[2][3]
Potentiometric Titration AssayHigh precision and accuracy for assay determination. A well-established, robust pharmacopeial method.[4] Cost-effective.Lacks specificity; it titrates the total base or total chloride, not just the active moiety. Not suitable for impurity detection.[5]
Quantitative NMR (qNMR) Assay & PurityProvides an absolute purity value without the need for a specific reference standard of the same compound. Structurally informative.Lower sensitivity compared to chromatographic methods for trace impurities. Requires specialized equipment and expertise.

For comprehensive quality control, a combination of HPLC for impurity profiling and potentiometric titration for the assay of the hydrochloride salt provides a robust and efficient strategy.

The Impurity Landscape: What to Look For

A critical aspect of purity analysis is understanding the potential impurities that may be present. These can arise from the synthesis, degradation, or storage of this compound. While the exact impurity profile depends on the specific manufacturing route, common classes of impurities in hydrazine derivatives include:

  • Starting Materials: Unreacted cyclobutanone, hydrazine, or precursors used in their synthesis.

  • Reaction By-products: Compounds formed from side reactions during the synthesis. Aniline and its derivatives can be impurities if used in the manufacturing process.[6]

  • Degradation Products: Hydrazines can be susceptible to oxidation. Exposure to air can compromise purity.[6]

  • Residual Solvents: Solvents used during synthesis and purification.

  • Inorganic Impurities: Chlorides or other salts may be present from the synthesis process.[7]

Experimental Protocol 1: HPLC-UV Method for Purity and Impurity Determination

This protocol outlines a general-purpose reversed-phase HPLC method suitable for separating this compound from its potential non-volatile organic impurities.

Objective: To determine the purity of this compound and quantify any related impurities.

Methodology:

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (or wavelength of maximum absorbance if a chromophore is present).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a concentration of approximately 0.5 mg/mL.

  • Sample Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Procedure:

    • Inject the diluent (as a blank), followed by six replicate injections of the standard solution to establish system suitability.

    • Inject the sample solution in duplicate.

  • Calculations:

    • Assay (%): Calculated by comparing the peak area of the main peak in the sample chromatogram to that of the standard.

    • Impurities (%): Calculated using area normalization, assuming a relative response factor of 1.0 for all impurities unless otherwise determined.

Workflow for HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard sst System Suitability Test (6x Standard Injections) prep_std->sst prep_smp Weigh & Dissolve Test Sample analysis Inject Blank, then Sample Solutions (2x) prep_smp->analysis sst->analysis If SST passes integrate Integrate Peak Areas analysis->integrate calculate Calculate Assay & Impurity Levels (%) integrate->calculate cluster_params Validation Parameters (ICH Q2) spec Specificity (Peak Purity, Resolution) execute Execute Experiments for each Parameter spec->execute lin Linearity & Range (5 levels, r² ≥ 0.999) lin->execute acc Accuracy (Spike Recovery) acc->execute prec Precision (Repeatability, Intermediate) prec->execute ql Quantitation Limit (S/N ≥ 10) ql->execute rob Robustness (Varied Conditions) rob->execute protocol Define Validation Protocol & Acceptance Criteria report Compile Validation Report: Results vs. Criteria execute->report

Caption: Overview of the Method Validation Process.

Experimental Protocol 2: Potentiometric Titration for Assay

This protocol describes an argentometric titration to determine the chloride content, which is then used to calculate the assay of this compound. This is a classic, reliable method for salt forms of APIs. [4][5] Objective: To determine the weight percent (% w/w) assay of this compound.

Methodology:

  • Instrumentation:

    • An automatic potentiometric titrator equipped with a silver combination electrode.

  • Reagents:

    • Titrant: 0.1 N Silver Nitrate (AgNO₃), standardized.

    • Solvent: A mixture of water and an appropriate organic solvent (e.g., ethanol or acetone) to ensure solubility.

  • Standardization of 0.1 N AgNO₃:

    • Accurately weigh approximately 100 mg of dried Sodium Chloride (NaCl), primary standard grade.

    • Dissolve in 50 mL of water.

    • Titrate with the 0.1 N AgNO₃ solution to the potentiometric endpoint.

    • Calculate the normality of the AgNO₃ solution.

  • Sample Analysis:

    • Accurately weigh approximately 300 mg of this compound into a beaker.

    • Dissolve in 50 mL of the chosen solvent.

    • Titrate with the standardized 0.1 N AgNO₃ solution past the equivalence point.

  • Calculation:

    • Determine the volume of titrant consumed at the inflection point of the titration curve.

    • Calculate the assay using the following formula: Assay (% w/w) = (V * N * MW * 100) / W Where:

      • V = Volume of AgNO₃ consumed (L)

      • N = Normality of AgNO₃ (mol/L)

      • MW = Molecular weight of this compound

      • W = Weight of the sample (mg)

Conclusion

Ensuring the purity of commercial this compound is a multi-faceted task that relies on the strategic application of orthogonal analytical techniques and rigorous method validation. A combination of a stability-indicating HPLC method for impurity profiling and a precise potentiometric titration for assay provides a comprehensive quality control strategy. All methods must be validated according to ICH guidelines to ensure they are fit for their intended purpose, thereby guaranteeing the reliability of the data and the quality of the material. [8][9]This scientific and risk-based approach is fundamental to successful drug development and manufacturing.

References

  • USP. 〈621〉 CHROMATOGRAPHY. US Pharmacopeia. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • USP-NF. <621> CHROMATOGRAPHY. Available at: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available at: [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. US Food and Drug Administration. Available at: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? Available at: [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • Aerospace Research Central. 9th Propulsion Conference : Hydrazine purity influence on construction material compatibility. Available at: [Link]

  • ATSDR. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • American Pharmaceutical Review. Development of Potentiometric Microtitration for Early Chemistry Development. Available at: [Link]

  • Elsevier. The Determination of Hydrazino-Hydrazide Groups - 1st Edition. Available at: [Link]

  • Scribd. Purity of Hydrazine Hydrate. Available at: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • MDPI. Potentiometric Determination of Maprotiline Hydrochloride in Pharmaceutical and Biological Matrices Using a Novel Modified Carbon Paste Electrode. Available at: [Link]

  • Metrohm USA Blog. Assay by Potentiometric Titration in Pharmaceutical Production. Available at: [Link]

  • EMA. ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent Technologies. Available at: [Link]

  • DTIC. Hydrazine Impurity Survey. Defense Technical Information Center. Available at: [Link]

  • Google Patents. CN1036576C - A process for the removal of impurities from hydrazine hydrate.
  • Google Patents. DE4329599C1 - Process for removing impurities from hydrazine hydrate.

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The Untapped Potential of Cyclobutylhydrazine Hydrochloride: A Patent Landscape Evaluation for Novel Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics for neurological disorders, the exploration of unique chemical scaffolds is paramount. This guide provides a comprehensive evaluation of the patent landscape surrounding Cyclobutylhydrazine hydrochloride, a compound at the intersection of two moieties with significant, yet underexplored, synergistic potential in drug discovery. While direct patenting of this compound for specific applications is not widespread, an analysis of the patent literature for its constituent parts—the cyclobutyl group and the hydrazine functional group—reveals a compelling case for its application in the development of next-generation monoamine oxidase inhibitors (MAOIs).

The Chemical Foundation: Understanding this compound

This compound is a salt of the organic base cyclobutylhydrazine. The presence of the hydrazine group, with its two nucleophilic nitrogen atoms, makes it a versatile building block in organic synthesis. Its reactivity is well-documented, particularly in condensation reactions with carbonyl compounds to form hydrazones and in the synthesis of nitrogen-containing heterocycles such as pyrazoles.[1] This inherent reactivity is the cornerstone of its potential in creating diverse molecular architectures for drug candidates.

The Cyclobutyl Moiety: A Rising Star in Medicinal Chemistry Patents

The cyclobutyl group, once a synthetic curiosity, has gained significant traction in modern medicinal chemistry. Its rigid, three-dimensional structure can offer advantages in drug design, including improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic properties. A review of the patent landscape reveals the increasing prevalence of the cyclobutyl moiety in compounds targeting a range of diseases, particularly in the realm of neurological disorders and enzyme inhibition.

For instance, patents have been granted for cyclobutyl-substituted pyrrolopyrimidine derivatives as Janus kinase (JAK) inhibitors, highlighting the acceptance of this group in the design of enzyme inhibitors.[2][3][4] Furthermore, cyclobutane and methylcyclobutane derivatives have been patented as JAK inhibitors for inflammatory and autoimmune disorders.[2][3] This trend underscores the value of the cyclobutyl scaffold in creating potent and selective modulators of biological targets.

The Hydrazine Functional Group: A Classic Pharmacophore for Monoamine Oxidase Inhibition

Hydrazine derivatives are a cornerstone in the history and development of monoamine oxidase inhibitors (MAOIs). MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can lead to increased levels of these neurotransmitters in the brain, making MAOIs effective in the treatment of depression and Parkinson's disease.[5]

The initial discovery of hydrazine-based MAOIs, such as iproniazid, paved the way for a class of potent antidepressants.[4] The reactivity of the hydrazine group is key to its inhibitory mechanism, often involving the formation of a covalent bond with the FAD cofactor of the enzyme, leading to irreversible inhibition.[5] While first-generation non-selective MAOIs had limitations, the development of second and third-generation inhibitors has focused on improving selectivity for the MAO-A or MAO-B isoforms to reduce side effects.[5] The patent literature is rich with examples of hydrazine and hydrazone derivatives designed as selective MAOIs.[4][6][7]

Bridging the Gap: A Proposed Application for this compound as a Novel MAOI

Given the established roles of the cyclobutyl moiety in modern drug design and the hydrazine group as a classic MAOI pharmacophore, the combination of these two in this compound presents a compelling starting point for the development of novel MAOIs. A hypothetical cyclobutyl-containing hydrazine MAOI could potentially offer the benefits of the cyclobutyl group, such as improved brain penetration and metabolic stability, coupled with the proven efficacy of a hydrazine-based inhibitor.

Proposed Synthetic Pathway

A straightforward approach to a novel cyclobutyl-containing MAOI would involve the reaction of this compound with a suitably substituted aromatic aldehyde or ketone to form a cyclobutylhydrazone. This reaction is a well-established method for synthesizing hydrazone derivatives.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product Cyclobutylhydrazine\nHydrochloride Cyclobutylhydrazine Hydrochloride Condensation Reaction\n(Acid or Base Catalysis) Condensation Reaction (Acid or Base Catalysis) Cyclobutylhydrazine\nHydrochloride->Condensation Reaction\n(Acid or Base Catalysis) Substituted\nAromatic Aldehyde Substituted Aromatic Aldehyde Substituted\nAromatic Aldehyde->Condensation Reaction\n(Acid or Base Catalysis) Cyclobutylhydrazone\n(MAOI Candidate) Cyclobutylhydrazone (MAOI Candidate) Condensation Reaction\n(Acid or Base Catalysis)->Cyclobutylhydrazone\n(MAOI Candidate)

Caption: Proposed synthesis of a cyclobutylhydrazone MAOI candidate.

Comparative Performance: A Prospective Analysis

While direct experimental data for a this compound-derived MAOI is not available in the public domain, a comparative table can be constructed to juxtapose the known properties of established MAOIs with the hypothesized attributes of a novel cyclobutyl-containing counterpart. This serves as a valuable framework for guiding future research and development.

FeaturePhenelzine (Non-selective, Irreversible)Selegiline (MAO-B Selective, Irreversible)Moclobemide (MAO-A Selective, Reversible)Hypothetical Cyclobutyl-Hydrazone MAOI
Mechanism Irreversible, non-selective covalent adduct with FADIrreversible, MAO-B selective covalent adduct with FADReversible, competitive inhibitor of MAO-APotentially irreversible or reversible depending on the hydrazone structure
Selectivity Non-selective (MAO-A and MAO-B)MAO-B selective at lower dosesMAO-A selectiveSelectivity could be tuned by modifying the aromatic substituent
Metabolism Extensive hepatic metabolismMetabolized to L-amphetamine and L-methamphetamineExtensively metabolizedThe cyclobutyl group may confer increased metabolic stability
Half-life ~11.6 hours~10 hours (as metabolites)~1-2 hoursPotentially longer half-life due to metabolic stability
Side Effects "Cheese effect" (hypertensive crisis), orthostatic hypotension, sexual dysfunctionAt higher doses, loss of selectivity and similar side effects to non-selective MAOIsFewer side effects than irreversible MAOIs, reduced "cheese effect"Side effect profile would depend on selectivity and reversibility

Experimental Protocols for Evaluation

To validate the potential of this compound as a precursor for novel MAOIs, the following experimental protocols are proposed.

Synthesis of a Cyclobutylhydrazone Derivative

Objective: To synthesize a model cyclobutylhydrazone from this compound and a selected aromatic aldehyde.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add 4-Chlorobenzaldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) and selectivity of the synthesized cyclobutylhydrazone against human MAO-A and MAO-B.

Materials:

  • Synthesized cyclobutylhydrazone

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • Phosphate buffer (pH 7.4)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • 96-well microplate reader (fluorescence)

Procedure:

  • Prepare serial dilutions of the synthesized cyclobutylhydrazone and control inhibitors in phosphate buffer.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound or control at various concentrations.

  • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline for kynuramine oxidation) at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the selectivity index (SI) as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

G cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Serial Dilutions of Inhibitor Serial Dilutions of Inhibitor Add Inhibitor Add Inhibitor Serial Dilutions of Inhibitor->Add Inhibitor Add Enzyme (MAO-A or MAO-B) to 96-well plate Add Enzyme (MAO-A or MAO-B) to 96-well plate Add Enzyme (MAO-A or MAO-B) to 96-well plate->Add Inhibitor Pre-incubate (15 min, 37°C) Pre-incubate (15 min, 37°C) Add Inhibitor->Pre-incubate (15 min, 37°C) Add Substrate Add Substrate Pre-incubate (15 min, 37°C)->Add Substrate Incubate (30 min, 37°C) Incubate (30 min, 37°C) Add Substrate->Incubate (30 min, 37°C) Stop Reaction Stop Reaction Incubate (30 min, 37°C)->Stop Reaction Measure Fluorescence Measure Fluorescence Stop Reaction->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for in vitro MAO inhibition assay.

Conclusion: A Promising Avenue for Future Drug Discovery

The patent landscape, while not explicitly highlighting this compound as a lead compound, strongly supports the rationale for its investigation as a precursor for novel monoamine oxidase inhibitors. The confluence of the cyclobutyl moiety's favorable properties in modern medicinal chemistry with the established role of the hydrazine group in MAO inhibition presents a compelling and underexplored opportunity. The synthetic and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to embark on the exploration of this promising class of compounds, potentially leading to the next generation of therapeutics for neurological disorders.

References

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Matos, M. J., et al. (2015). Novel monoamine oxidase inhibitors: a patent review (2012 - 2014). Expert Opinion on Therapeutic Patents, 25(6), 641–663. [Link]

  • Petzer, J. P., & Petzer, A. (2018). MAO inhibitors and their wider applications: a patent review. Expert Opinion on Therapeutic Patents, 28(3), 225–241. [Link]

  • Turan-Zitouni, G., et al. (2010). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 15(7), 4599–4607. [Link]

  • Yáñez, M., et al. (2012). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Medicinal Chemistry Letters, 3(12), 1033–1037. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cyclobutylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. Cyclobutylhydrazine hydrochloride, a valuable building block in pharmaceutical synthesis, demands meticulous handling not only during its use but, critically, through to its final disposal.[1][2] This guide provides a deep, technically-grounded framework for the proper disposal of this compound, moving beyond mere compliance to instill a culture of inherent safety and environmental stewardship in the laboratory.

Our approach is built on the principle that a well-understood protocol is a safe protocol. We will not only outline the "how" but delve into the "why," explaining the chemical principles that underpin these disposal methodologies. This ensures that laboratory personnel can make informed decisions, adapting to specific circumstances while maintaining the highest safety standards.

PART 1: Understanding the Hazard Profile

Before any disposal procedure is considered, a thorough understanding of the hazards associated with this compound is paramount. As a hydrazine derivative, it shares a family of risks with hydrazine, a known toxic, reactive, and potentially carcinogenic substance.[3][4]

Key Hazards:

  • Toxicity: this compound is classified as toxic if swallowed.[5][6][7] Hydrazine compounds can also be harmful in contact with skin and upon inhalation, potentially causing severe irritation and burns to the skin, eyes, and respiratory tract.[8][9]

  • Reactivity: Hydrazine and its derivatives are potent reducing agents. They can react violently with oxidizing agents, acids, and certain metal oxides.[10][11] This reactivity is fundamental to both its synthetic utility and the strategies for its degradation.

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Hydrazine is an avid oxygen scavenger and can deplete dissolved oxygen in aquatic environments.[12]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have classified hydrazine as a probable human carcinogen.[4][13] This necessitates handling this compound with the assumption of similar long-term health risks.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[5][6]💀
Skin Corrosion/Irritation May cause skin irritation.[8]
Serious Eye Damage/Irritation May cause serious eye irritation.
Carcinogenicity Suspected of causing cancer (based on hydrazine data).[4]Gesundheitsgefahr (Health hazard)

Table 1: GHS Hazard Summary for this compound and related compounds.

PART 2: The Logic of Chemical Degradation

The core principle for the safe laboratory-scale disposal of this compound is chemical degradation (neutralization) to convert it into less hazardous, more stable compounds prior to collection as hazardous waste. The primary method for achieving this is through controlled oxidation.

The hydrazine moiety (-NHNH₂) is the site of chemical activity. Oxidation breaks the nitrogen-nitrogen bond, ideally converting it to nitrogen gas (N₂), a stable and environmentally benign substance. The overall goal is the complete mineralization of the compound.

Oxidation_Concept cluster_0 Hazardous cluster_1 Non-Hazardous CBH Cyclobutylhydrazine (Toxic, Reactive) Products Nitrogen Gas (N₂) + Water (H₂O) + Salts CBH->Products Controlled Oxidation Oxidant Oxidizing Agent (e.g., NaOCl, H₂O₂) caption Conceptual workflow of chemical degradation.

Figure 1: Conceptual workflow of chemical degradation.

Two primary classes of oxidizing agents are recommended for hydrazine compounds: hypochlorites and hydrogen peroxide. The choice between them involves a trade-off between reaction speed and the potential for hazardous byproduct formation.

PART 3: Step-by-Step Disposal Protocols

Crucial Preliminary Step: Neutralization of the Hydrochloride Salt

This compound is an acid salt. To ensure efficient oxidation of the hydrazine moiety, it is beneficial to first neutralize the hydrochloride by converting it to the free base form. This is achieved by adding a mild base.

Protocol 0: Free-Basing this compound

StepActionRationale
1 In a suitable container (e.g., a large beaker) within a certified chemical fume hood, dissolve the this compound waste in water to create a dilute solution (approx. 5% w/v).Dilution is a critical safety measure to control the rate of reaction and dissipate heat generated during subsequent steps.[12][14]
2 While stirring, slowly add a weak base such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium acetate.[5]A weak base is sufficient to neutralize the hydrochloride without creating a strongly alkaline environment, which can affect the stability of some hydrazine compounds.
3 Add the base portion-wise until effervescence (if using bicarbonate) ceases, indicating that the acid has been neutralized.This ensures the complete conversion to the more reactive free base, preparing it for oxidative destruction.

You now have a dilute solution of cyclobutylhydrazine free base, ready for degradation.

Method A: Oxidation with Sodium Hypochlorite (Bleach)

This method is effective but requires strict control to prevent the formation of hazardous byproducts. The reaction of hypochlorite with substituted hydrazines can, under certain conditions, produce N-nitroso compounds, which are potent carcinogens.[3][15][16] Therefore, ensuring a sufficient excess of hypochlorite and proper pH is critical to drive the reaction to completion and minimize this risk.

Protocol A: Hypochlorite Degradation

StepActionRationale & Safety Causality
1 Begin with the dilute, neutralized cyclobutylhydrazine solution from Protocol 0. Ensure the solution is being stirred vigorously in a chemical fume hood.Continuous stirring ensures rapid mixing and prevents localized high concentrations of reactants, which could lead to uncontrolled reactions.
2 Slowly add a 5-6% aqueous solution of sodium hypochlorite (household bleach) in a significant excess (at least a 2:1 molar ratio of hypochlorite to hydrazine, though a larger excess is recommended).A large excess of the oxidizing agent is crucial to ensure the complete oxidation of the hydrazine to nitrogen gas and to minimize the formation of carcinogenic N-nitrosoamine byproducts.[3][8]
3 Monitor the reaction. The reaction is exothermic; if necessary, use an ice bath to maintain the temperature below 40°C.Controlling the temperature prevents excessive fuming and potential side reactions. The reaction is highly exothermic and can be dangerous if not properly diluted and cooled.[17]
4 After the addition is complete, continue stirring for at least 2 hours.This ensures the reaction proceeds to completion.
5 Test for residual hydrazine using a qualitative test (e.g., potassium iodide-starch paper to test for excess oxidant, indicating hydrazine has been consumed).This is a self-validating step to confirm the destruction of the hazardous material before the waste is considered treated.
6 Once the absence of hydrazine is confirmed, neutralize the excess hypochlorite by adding a reducing agent like sodium bisulfite or sodium thiosulfate solution until a test with potassium iodide-starch paper is negative.It is important to neutralize the excess oxidant before final disposal to prevent unwanted reactions in the waste stream.
7 Adjust the pH of the final solution to between 6 and 8 using a suitable acid (e.g., dilute HCl) or base (e.g., sodium bicarbonate).Most waste disposal facilities have pH limits for aqueous waste.
8 The resulting aqueous solution should be collected in a properly labeled hazardous waste container for pickup by environmental health and safety personnel.Even after treatment, the solution contains salts and potential trace byproducts and must be disposed of as chemical waste in accordance with institutional and EPA guidelines.[3][18]

Method B: Oxidation with Hydrogen Peroxide

Oxidation with hydrogen peroxide, particularly when catalyzed, is a "greener" alternative as its primary byproduct is water. It is generally considered safer than hypochlorite as it avoids the potential for forming chlorinated organic byproducts.

Protocol B: Hydrogen Peroxide Degradation

StepActionRationale & Safety Causality
1 Begin with the dilute, neutralized cyclobutylhydrazine solution from Protocol 0. Ensure the solution is being stirred vigorously in a chemical fume hood.Dilution and stirring are fundamental safety controls for managing reaction rates and heat.
2 Add a small amount of a catalyst, such as a few drops of a dilute copper(II) sulfate solution.Copper ions catalyze the decomposition of hydrazine by hydrogen peroxide, significantly increasing the reaction rate.[12][13]
3 Slowly add a 3% solution of hydrogen peroxide (H₂O₂). The recommended stoichiometry is two moles of H₂O₂ for every mole of hydrazine. A slight excess is advisable.[12]Slow addition is crucial to control the exothermic reaction and prevent a rapid, potentially dangerous evolution of gas.
4 Observe for gas evolution (nitrogen). The reaction may be vigorous. Use an ice bath to maintain control if necessary.The rate of gas evolution provides a visual cue to the reaction progress and helps in managing the addition rate of the peroxide.
5 After the addition is complete and gas evolution has subsided, continue stirring for several hours to ensure complete reaction.This allows for the full degradation of any remaining hydrazine.
6 The resulting aqueous solution should be collected in a properly labeled hazardous waste container for pickup by environmental health and safety personnel.The final solution contains the catalyst and other salts and must be disposed of as regulated chemical waste.[18]
PART 4: Disposal Decision Workflow and Final Considerations

The choice of disposal protocol depends on the scale of the waste and the available laboratory facilities. The following diagram illustrates the decision-making process.

Disposal_Workflow Start Waste Cyclobutylhydrazine HCl Dilute Dilute in Water (<5%) & Neutralize Salt (Protocol 0) Start->Dilute ChooseMethod Choose Oxidation Method Dilute->ChooseMethod Hypochlorite Method A: Hypochlorite Oxidation (Protocol A) ChooseMethod->Hypochlorite Faster Reaction Peroxide Method B: Hydrogen Peroxide Oxidation (Protocol B) ChooseMethod->Peroxide Greener Byproducts Verify Verify Complete Destruction (e.g., Starch-Iodide Test for excess oxidant) Hypochlorite->Verify Peroxide->Verify FinalAdjust Neutralize Excess Reagent & Adjust pH (6-8) Verify->FinalAdjust Collect Collect in Labeled Hazardous Waste Container FinalAdjust->Collect End Final Disposal via EHS Collect->End caption Decision workflow for laboratory-scale disposal.

Figure 2: Decision workflow for laboratory-scale disposal.

Final Logistical Steps:

  • Containerization: Always use a dedicated, properly labeled container for the treated aqueous waste. The label should clearly state "Aqueous Hazardous Waste," list the contents (e.g., "Treated Cyclobutylhydrazine Waste," "Sodium Chloride," "Copper Sulfate"), and include the date of generation.

  • Segregation: Do not mix this waste stream with other laboratory waste, particularly organic solvents or strong acids.

  • Documentation: Maintain a log of all chemical degradation procedures performed, including the quantities of reagents used.

  • Consultation: Always adhere to your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for any uncertainties.

By integrating these scientifically-grounded protocols into your laboratory's standard operating procedures, you contribute to a safer research environment and ensure that the lifecycle of every chemical is managed with the utmost responsibility.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]

  • Britannica, The Editors of Encyclopaedia. (n.d.). Raschig process. In Encyclopædia Britannica. Retrieved from [Link]

  • Brubaker, K. L., & Stetter, J. R. (1985). Products of the neutralization of hydrazine fuels with hypochlorite. Defense Technical Information Center. Retrieved from [Link]

  • ChemicalBook. (2020). Hydrazine hydrochloride Safety and Handling. Sciencemadness Wiki. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Hydrazine Hydrate 7.5% Safety Data Sheet. (2015, October 6). Retrieved from [Link]

  • INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
  • PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2001). (PDF) Detoxifying of hydrazine in waste waters. Retrieved from [Link]

  • Schneider, J. F., et al. (1985). Products of the neutralization of hydrazine fuels with hypochlorite. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hydrazine. Retrieved from [Link]

  • U.S. Patent No. US20170113086A1. (2017). Methods and systems for neutralization of hydrazine. Google Patents.
  • U.S. EPA. (2014). Hydrazine Fire Response Lake, MS Waste Management Plan. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • Brubaker, K. L. (1986). The chemistry of the hypochlorite neutralization of hydrazine fuels. OSTI.GOV. Retrieved from [Link]

  • iChemical. (n.d.). 1-Cyclobutylhydrazine hydrochloride, CAS No. 158001-21-9. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclobutylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of Cyclobutylhydrazine hydrochloride. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring that you can work safely and effectively. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is a versatile intermediate in pharmaceutical development, particularly in the synthesis of novel therapeutic agents.[1][2] However, its utility is matched by its hazardous properties. As a substituted hydrazine and a hydrochloride salt, it presents a multi-faceted risk profile that demands rigorous control measures. Hydrazine and its derivatives are classified as hazardous materials due to their reactivity, toxicity, and potential carcinogenicity.[3][4][5]

The core principle of laboratory safety is to establish multiple barriers between the researcher and the hazard. For this compound, the hazards necessitate a comprehensive safety strategy, beginning with a clear understanding of the risks involved.

Hazard CategoryDescription & Causality
Acute Toxicity This compound is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[6][7][8][9] Causality: Hydrazine derivatives can be readily absorbed and exert systemic toxic effects. This high acute toxicity is why direct contact must be prevented through mandatory glove use and why inhalation must be controlled via engineering controls like a fume hood.
Corrosivity As a hydrochloride salt, this compound can be corrosive, particularly to the skin and eyes.[3] Hydrazines, in general, are known to cause severe chemical burns upon contact.[5] Causality: The corrosive nature can rapidly damage tissue. This dictates the need for complete eye and face protection and the use of chemical-resistant body protection.
Reactivity Hydrazines are strong reducing agents and can react violently with oxidizing agents, acids, and certain metal oxides.[4][10] Spontaneous ignition can occur if absorbed onto porous materials.[5] Causality: The high reactivity poses a significant fire and explosion risk. This underpins the stringent storage requirements for segregating it from incompatible materials and the recommendation for flame-resistant lab coats.
Chronic Hazards The parent compound, hydrazine, is a suspected human carcinogen and a potential reproductive toxin.[5][11] Causality: The potential for long-term health effects from repeated low-level exposure reinforces the need for consistent and meticulous use of engineering controls and PPE to minimize any possibility of exposure.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to provide robust protection against the specific hazards identified. The primary directive is to always handle this compound within a certified chemical fume hood to control inhalation exposure.[3][5][12]

Protection AreaRequired PPERationale & Expert Insight
Eyes & Face ANSI Z87.1-compliant chemical safety goggles and a full-face shield.[3][13]Rationale: Goggles provide a seal against dust and splashes, while the face shield protects the entire face from splashes, which is critical when handling corrosive materials.[5][13] The eyes are especially vulnerable to the severe, potentially irreversible damage caused by corrosive chemicals.[14]
Hands Butyl rubber gloves are the material of choice.[10] Alternatively, double-gloving with a nitrile base glove and a neoprene or other chemical-resistant outer glove is acceptable.Rationale: Hydrazine and its derivatives can penetrate standard laboratory gloves. Butyl rubber offers excellent resistance.[10] Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid skin contact.[15]
Body A flame-resistant (FR) lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn over the lab coat.Rationale: The FR lab coat addresses the flammability risk inherent in hydrazine compounds.[3][16] The chemical-resistant apron provides an additional barrier against spills of this corrosive material. Standard cotton lab coats are insufficient.
Feet Closed-toe, chemical-resistant shoes. Leather shoes are prohibited.Rationale: Leather absorbs chemicals and cannot be effectively decontaminated.[10] Chemical-resistant footwear protects against spills and ensures a stable footing in the laboratory environment.[16]

Operational Plan: Step-by-Step Handling Procedure

A disciplined workflow is critical to safety. The following protocol outlines the procedural steps for handling this compound.

Step 1: Preparation (Pre-Handling)
  • Designate Area: Cordon off a specific area within a certified chemical fume hood for the procedure. Post signage indicating the hazards.[3]

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent) and a dedicated, labeled hazardous waste container inside the fume hood before handling the compound.[17]

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and operational.[18]

  • Don PPE: Put on all required PPE in the correct sequence (see diagram below).

Step 2: Handling the Compound
  • Weighing: Carefully weigh the solid compound on weighing paper or in a tared container inside the fume hood. Perform this action gently to avoid creating airborne dust.[14]

  • Transfer/Dissolution: If dissolving, place the receiving flask containing the solvent in the fume hood. Slowly add the solid this compound to the solvent while stirring. Never add the solvent to the solid, as this can cause splashing. For exothermic reactions, pre-cool the solvent in an ice bath.[14]

  • Container Management: Keep the primary container of the chemical sealed when not in immediate use.[19]

Step 3: Post-Handling & Decontamination
  • Decontaminate Equipment: Wipe down any non-disposable equipment used with an appropriate solvent (e.g., isopropanol) and dispose of the wipes in the hazardous waste container.

  • Waste Disposal: Place all contaminated disposable items (gloves, weigh paper, pipette tips) into the designated hazardous waste container located within the fume hood.[17]

  • Surface Decontamination: Wipe down the work surface inside the fume hood.

  • Doff PPE: Remove PPE in the reverse order of donning, taking care to avoid contaminating your skin. (see diagram below).

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]

Visualization: PPE Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Inner Gloves (Nitrile) Don2 2. Lab Coat & Apron Don1->Don2 Don3 3. Outer Gloves (Butyl Rubber) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Apron & Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Contingency Plan: Emergency and Spill Response

Preparation is key to mitigating the severity of an incident. All personnel must be familiar with these procedures before beginning work.

Incident TypeImmediate Action Protocol
Personnel Exposure Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[20][21] Remove contact lenses if present. Seek immediate medical attention. Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[20] Flush the affected skin with water for at least 15 minutes. Seek immediate medical attention. Do not use neutralizing agents.[20] Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[8][22]
Chemical Spill Minor Spill (<1g, contained within a fume hood): 1. Alert others in the lab. 2. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite. Avoid creating dust.[17] 3. Carefully sweep the mixture into the designated hazardous waste container. 4. Decontaminate the area with a suitable solvent. Major Spill (>1g or any spill outside a fume hood): 1. Evacuate the immediate area.[3] 2. Alert supervisors and call emergency services. 3. Close the laboratory door and prevent re-entry. 4. Remain a safe distance away to provide information to first responders.[3] Do not attempt to clean up a major spill yourself.

Disposal Plan: Managing Hazardous Waste

All materials that come into contact with this compound must be treated as hazardous waste.[3] Improper disposal poses a significant risk to personnel and the environment.

  • Waste Segregation: Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The label should read "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., Toxic, Corrosive).[5]

  • Solid Waste: This includes excess solid compound, contaminated weighing paper, and any absorbent material used for cleanup. Place these directly into the designated waste container.[17]

  • Contaminated Consumables: All used PPE, including gloves, aprons, and wipes, must be placed in the hazardous waste container.

  • Container Management: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the lab, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[5][23]

By adhering to these rigorous safety and handling protocols, you can effectively manage the risks associated with this compound, ensuring a safe environment for discovery.

References

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Hydrazine Standard Operating Procedure . Source: UC Santa Barbara Environmental Health & Safety. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . Source: OSHA.com. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? . Source: U.S. Chemical Storage. [Link]

  • Safety and Handling of Hydrazine . Source: Defense Technical Information Center (DTIC). [Link]

  • Examples of PPE for Dangerous Goods Classes . Source: Canada Safety Training. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines . Source: Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . Source: Vector Solutions. [Link]

  • OSHA Rules for Hazardous Chemicals . Source: DuraLabel. [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123) . Source: NIOSH | CDC. [Link]

  • Chemical Safety in the Workplace . Source: NIOSH | CDC. [Link]

  • Cyclobutylhydrazine--hydrogen chloride (1/1) . Source: PubChem, National Institutes of Health. [Link]

  • Hydrazine Standard Operating Procedure Template . Source: University of New Mexico, Environmental Health & Safety. [Link]

  • Examples of PPE for Various Dangerous Goods Classes . Source: Storemasta Blog. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) . Source: University of Louisville, Environmental Health and Safety. [Link]

  • Pocket Guide to Chemical Hazards Introduction . Source: NIOSH | CDC. [Link]

  • MSDS of Cyclobutyl-hydrazine . Source: Capot Chemical Co., Ltd. [Link]

  • Safety data sheet - British Pharmacopoeia . Source: British Pharmacopoeia. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances . Source: OSHA Training School. [Link]

  • Corrosive Materials . Source: Princeton University, Environmental Health and Safety. [Link]

  • First Aid Procedures for Chemical Hazards . Source: NIOSH | CDC. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Source: Teamster Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Source: NIOSH | CDC. [Link]

  • Chemical Emergencies, Exposures, and Spills . Source: Florida State University, Environmental Health and Safety. [Link]

  • What to do in a chemical emergency . Source: GOV.UK. [Link]

  • Emergency Procedures for Incidents Involving Chemicals . Source: University of Kentucky, Research Safety. [Link]

  • 1-Cyclobutylhydrazine hydrochloride, CAS No. 158001-21-9 . Source: iChemical. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.